Product packaging for 2-Hydroxy-4-pyridinecarboxaldehyde(Cat. No.:CAS No. 188554-13-4)

2-Hydroxy-4-pyridinecarboxaldehyde

Cat. No.: B112183
CAS No.: 188554-13-4
M. Wt: 123.11 g/mol
InChI Key: IDDXMCNSHNXTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy-4-pyridinecarboxaldehyde is a chemically unique building block that has emerged as a critical reagent in the field of site-selective protein modification. Its primary research value lies in its application for the bioconjugation of protein N-termini, a powerful strategy for creating homogeneous protein-based therapeutics and probes . The mechanism involves an initial formation of an imine with the N-terminal α-amine, which subsequently undergoes an intramolecular cyclization with the adjacent backbone amide to form a stable imidazolidinone ring . This compound is part of the pyridinecarboxaldehyde (PCA) reagent class, where the specific substitution pattern governs its reactivity. The ortho-hydroxy group plays a multifaceted role by influencing the electrophilicity of the aldehyde carbonyl, participating in intramolecular hydrogen bonding, and significantly stabilizing the key iminium intermediate, which collectively enhances the efficiency of the conjugation process . Research into PCA derivatives has shown that functionalization, such as the presence of the hydroxy group, is a key design criterion for accelerating reaction kinetics and improving the stability of the resulting bioconjugate, thereby enabling more robust applications of this labeling technology . Beyond its prominent role in protein bioconjugation, this versatile aldehyde serves as a valuable synthetic intermediate in pharmaceutical research for constructing complex molecules with specific pharmacological activities and in materials science for the preparation of functional metal complexes with potential optical, electrical, or magnetic properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2 B112183 2-Hydroxy-4-pyridinecarboxaldehyde CAS No. 188554-13-4

Properties

IUPAC Name

2-oxo-1H-pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-7-6(9)3-5/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDXMCNSHNXTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363762
Record name 2-Hydroxy-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188554-13-4
Record name 2-Hydroxy-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Hydroxy-4-pyridinecarboxaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-4-pyridinecarboxaldehyde: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 188554-13-4), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document delves into the core chemical properties, emphasizing the critical role of tautomerism which dictates its reactivity and nomenclature. We present a detailed analysis of its spectroscopic characteristics, a plausible synthetic route from commercially available precursors, and a map of its key chemical reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the design of novel chemical entities.

Core Identity and Structural Elucidation

This compound is a bifunctional pyridine derivative. While its name and CAS registry number (188554-13-4) point to the "hydroxy" form, it is crucial for any researcher to understand that this compound exists predominantly as its pyridone tautomer.

Nomenclature and Tautomerism

Like other 2- and 4-hydroxypyridines, this molecule exhibits prototropic tautomerism, existing in a dynamic equilibrium between the aromatic hydroxy-pyridine form and the non-aromatic but resonance-stabilized pyridone form.[1] For this specific molecule, the equilibrium heavily favors the 2-oxo-1,2-dihydropyridine-4-carbaldehyde structure. This preference is driven by the formation of a strong carbonyl (C=O) bond and an amide-like resonance system, which provides substantial stabilization, particularly in polar solvents and the solid state.[1][2][3]

Therefore, throughout this guide, while we may refer to the CAS name for indexing purposes, the reactivity and structural discussions will be based on the more representative pyridone tautomer.

  • Common Name: this compound[4][5]

  • Synonyms: 2-Hydroxyisonicotinaldehyde, 2-Hydroxypyridine-4-carbaldehyde[5][6]

  • Predominant Tautomer/IUPAC Name: 2-oxo-1H-pyridine-4-carbaldehyde[7]

Caption: Tautomeric equilibrium favoring the 2-pyridone form.

Physicochemical and Safety Data

A summary of the key physical and chemical properties is provided below. It is important to note that while some data is experimentally derived, other values may be based on computational predictions.

PropertyValueSource(s)
CAS Number 188554-13-4[4][5]
Molecular Formula C₆H₅NO₂[5]
Molecular Weight 123.11 g/mol [5]
Appearance Yellow solid[1]
Solubility Sparingly soluble in water; Soluble in organic solvents[1]
Predicted pKa 11.17 ± 0.10[1]
Storage Conditions Inert atmosphere, 2-8°C[6]
Safety and Handling

As a research chemical, comprehensive toxicological data is not available. However, GHS hazard classifications from suppliers indicate the following potential hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • Precautionary Codes: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338

Synthesis Pathway

The target molecule is accessible from the commercially available precursor 2-Hydroxy-4-methylpyridine (also known as 4-methyl-2-pyridone, CAS 13466-41-6).[1][8] The key transformation is the selective oxidation of the activated methyl group at the C4 position to a carboxaldehyde.

Causality of Method Selection: The methyl group at C4 is analogous to a benzylic or allylic position due to its conjugation with the pyridone ring system. This activation allows for selective oxidation without affecting the ring itself. While various oxidants can convert methyl groups to carboxylic acids[9][10][11], achieving a clean stop at the aldehyde stage requires milder, more controlled conditions. Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups directly to aldehydes. The reaction typically proceeds in a solvent like dioxane with a controlled amount of water at elevated temperatures.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is a representative procedure based on established methods for the oxidation of activated methyl groups. Researchers should perform initial small-scale trials to optimize reaction time and temperature for their specific setup.

Step 1: Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-hydroxy-4-methylpyridine (5.45 g, 50 mmol).

  • Add 1,4-dioxane (100 mL) and water (2.0 mL). Stir the mixture to achieve a suspension.

  • Carefully add selenium dioxide (6.10 g, 55 mmol, 1.1 eq.) to the flask. Caution: Selenium compounds are toxic; handle in a fume hood with appropriate PPE.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approx. 101-103°C) with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane eluent system. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Isolation

  • Once the starting material is consumed, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be present.

  • Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with additional dioxane (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The resulting crude solid can be purified by column chromatography on silica gel.

  • Prepare the column using a gradient eluent system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate.

  • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield 2-oxo-1,2-dihydropyridine-4-carbaldehyde as a yellow solid.

synthesis_workflow start Start: 2-Hydroxy-4-methylpyridine reagents Add SeO2, Dioxane/H2O start->reagents reflux Reflux (100°C, 12-24h) Monitor by TLC reagents->reflux cool_filter Cool to RT Filter through Celite® reflux->cool_filter evaporate Solvent Evaporation (Rotary Evaporator) cool_filter->evaporate chromatography Purification: Silica Gel Chromatography evaporate->chromatography product Product: 2-Oxo-1,2-dihydropyridine-4-carbaldehyde chromatography->product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis (Predicted)

While dedicated, published spectra for this specific compound are scarce, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[12][13][14]

Technique Predicted Features
¹H NMR δ 9.5-10.5 ppm (s, 1H): Aldehyde proton (-CHO).[12][13] δ 11.0-13.0 ppm (br s, 1H): Amide N-H proton of the pyridone ring. δ 7.5-7.8 ppm (d, 1H): H-6 proton, coupled to H-5. δ 6.5-6.8 ppm (dd, 1H): H-5 proton, coupled to H-6 and H-3. δ 6.4-6.6 ppm (d, 1H): H-3 proton, coupled to H-5.
¹³C NMR δ 188-195 ppm: Aldehyde carbonyl carbon. δ ~165 ppm: Pyridone carbonyl carbon (C-2). δ 140-150 ppm: Olefinic/Aromatic carbons (C-4, C-6). δ 105-120 ppm: Olefinic/Aromatic carbons (C-3, C-5).
IR (Infrared) ~3200-3000 cm⁻¹ (broad): N-H stretching of the pyridone. ~1700 cm⁻¹ (strong): Aldehyde C=O stretching. ~1650 cm⁻¹ (strong): Pyridone C=O stretching. ~1600, 1550 cm⁻¹: C=C stretching of the ring.
MS (Mass Spec) [M]+•: Expected at m/z = 123. [M-H]+: Expected at m/z = 122. [M-CHO]+: Fragmentation peak expected at m/z = 94.

Chemical Reactivity and Applications

The molecule's bifunctional nature—possessing both a reactive aldehyde and a pyridone ring—makes it a highly versatile intermediate.[1] Its reactions can be selectively targeted to either functional group.

Reactions of the Aldehyde Group

The formyl group at C4 undergoes all canonical reactions of aldehydes:

  • Condensation: Reacts readily with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. This is a common strategy for linking the scaffold to other molecules.

  • Oxidation: Can be oxidized to the corresponding 2-oxo-1,2-dihydropyridine-4-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: Can be selectively reduced to the 4-(hydroxymethyl) derivative using mild reducing agents such as sodium borohydride (NaBH₄).

  • Nucleophilic Addition: Undergoes reactions with organometallic reagents (e.g., Grignard) and cyanide to form secondary alcohols and cyanohydrins.

Reactions of the Pyridone Ring

The pyridone ring offers additional sites for modification:

  • N-Alkylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated with various electrophiles (e.g., alkyl halides, benzyl halides) to introduce diversity at the N1 position.

  • Electrophilic Aromatic Substitution: While the pyridone ring is generally electron-rich, the presence of the electron-withdrawing aldehyde group deactivates it. Nonetheless, halogenation or nitration may be possible at the C3 or C5 positions under forcing conditions.

reactivity_map cluster_aldehyde_rxns Aldehyde Reactions cluster_ring_rxns Ring Reactions main 2-Oxo-1,2-dihydropyridine- 4-carbaldehyde oxime Oxime Derivative main->oxime H2N-OH acid Carboxylic Acid main->acid [O] (e.g., KMnO4) alcohol Alcohol main->alcohol [H] (e.g., NaBH4) n_alkyl N-Alkylated Product main->n_alkyl 1. Base (K2CO3) 2. R-X

Caption: Key reaction pathways for the title compound.

Applications in Drug Development

Heterocyclic scaffolds are cornerstones of modern drug discovery. The 2-oxo-1,2-dihydropyridine-4-carbaldehyde core provides a rigid, polar framework with well-defined hydrogen bond donors (N-H) and acceptors (both C=O groups). This makes it an attractive starting point for library synthesis. Researchers utilize this compound to develop novel molecules with potential biological activity, particularly as enzyme inhibitors or receptor ligands where precise spatial orientation of functional groups is paramount.[4][12] The aldehyde serves as a convenient chemical handle for conjugation or for building more complex side chains.

Conclusion

This compound, or more accurately, 2-oxo-1,2-dihydropyridine-4-carbaldehyde, is a valuable and versatile chemical intermediate. A thorough understanding of its predominant tautomeric form is fundamental to predicting its reactivity and designing effective synthetic strategies. Its bifunctionality allows for sequential and selective modifications, making it an ideal scaffold for generating diverse chemical libraries for screening in drug discovery and materials science. The synthetic and reactivity pathways outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful building block.

References

  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. (n.d.).
  • 2-Oxo-1,2-dihydropyridine-4-carbaldehyde | 188554-13-4 - J&K Scientific. (n.d.).
  • Pyridine-Tautomerism of Hydroxy Pyridine - ChemTube3D. (n.d.).
  • 2-Hydroxy-4-methylpyridine: Properties, Uses and Synthesis. (n.d.).
  • Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3... - ResearchGate. (n.d.).
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI. (n.d.).
  • US2818378A - Oxidation of methyl-pyridines - Google Patents. (n.d.).
  • CAS 188554-13-4 suppliers, 2-Hydroxy-4-Pyridine Carboxaldehyde suppliers. (n.d.).
  • Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. (2019).
  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.).
  • Introduction to 2-Hydroxy-4-Methylpyridine. (n.d.).
  • 2-Oxo-1,2-dihydropyridine-3-carbaldehyde - Lead Sciences. (n.d.).
  • 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem. (n.d.).
  • OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • 2-Chloro-4-methyl-3-nitropyridine, 98% | 23056-39-5 - J&K Scientific. (n.d.).
  • CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents. (n.d.).
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - ResearchGate. (2019).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.).

Sources

A-Z Guide to 2-Hydroxy-4-pyridinecarboxaldehyde Synthesis from 4-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 4-cyanopyridine into 2-hydroxy-4-pyridinecarboxaldehyde, a valuable building block in pharmaceutical and agrochemical research.[1] This document is designed for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the strategic choices involved in the synthesis. We will dissect a validated two-stage synthetic strategy: the initial regioselective hydroxylation of the pyridine ring at the C2 position via an N-oxide rearrangement, followed by the controlled reduction of the C4-cyano group to a carboxaldehyde. This guide emphasizes the causality behind procedural steps, ensuring both scientific rigor and practical applicability.

Introduction: Strategic Importance and Synthetic Challenges

This compound, also known in its tautomeric form as 1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde, is a heterocyclic compound of significant interest. Its unique bifunctional nature—possessing both a nucleophilic pyridone ring system and an electrophilic aldehyde group—makes it a versatile intermediate for constructing complex molecular architectures.[1] Specifically, it serves as a key precursor in the development of novel therapeutic agents and specialized organic materials.

The synthesis from a readily available starting material like 4-cyanopyridine presents a distinct set of challenges that require precise strategic planning:

  • Regioselectivity: The pyridine ring is inherently electron-deficient, making direct electrophilic substitution difficult and nucleophilic substitution challenging to control. Introducing a hydroxyl group specifically at the C2 position, ortho to the ring nitrogen, requires a method to activate this specific site.

  • Chemoselectivity: The molecule contains two functional groups, a cyano group and a pyridine nitrogen, that can be susceptible to various reagents. The synthetic route must selectively transform the desired positions without affecting other parts of the molecule.

  • Functional Group Transformation: The conversion of a stable cyano group to a reactive aldehyde requires a reducing agent that can be stopped at the aldehyde stage without over-reduction to the corresponding alcohol.

This guide will detail a proven pathway that navigately addresses these challenges, providing a reliable method for laboratory-scale synthesis.

Overview of the Synthetic Strategy

The most effective and scientifically sound approach to synthesize this compound from 4-cyanopyridine involves a two-part strategy. This method circumvents the challenges of direct C-H functionalization by leveraging the unique reactivity of pyridine N-oxides.

  • Part A: N-Oxidation and Rearrangement for C2-Hydroxylation. The pyridine nitrogen is first oxidized to form 4-cyanopyridine N-oxide. This N-oxide intermediate serves two crucial purposes: it activates the C2 position for nucleophilic attack and provides the oxygen atom for the eventual hydroxylation.[2] Subsequent treatment with acetic anhydride induces a rearrangement, leading to the formation of 2-acetoxy-4-cyanopyridine, which is then hydrolyzed to yield 4-cyano-2-pyridone.[2][3]

  • Part B: Selective Reduction of the Cyano Group. The intermediate, 4-cyano-2-pyridone, undergoes a selective reduction of the cyano group to a carboxaldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation due to its ability to reduce nitriles to aldehydes at low temperatures, thereby preventing over-reduction.[4]

The overall synthetic pathway is illustrated below.

Synthetic_Pathway Start 4-Cyanopyridine Intermediate1 4-Cyanopyridine N-Oxide Start->Intermediate1 m-CPBA or H₂O₂/AcOH Intermediate2 4-Cyano-2-pyridone Intermediate1->Intermediate2 1. Ac₂O, Δ 2. H₂O/H⁺ Product This compound Intermediate2->Product DIBAL-H, -78°C then H₃O⁺

Caption: Overall synthetic route from 4-cyanopyridine.

In-Depth Mechanistic Analysis and Protocol Selection

Part A: Synthesis of 4-Cyano-2-pyridone

The conversion of a pyridine to a 2-pyridone via its N-oxide is a classic and reliable transformation in heterocyclic chemistry.[3]

Mechanism of N-Oxide Rearrangement:

  • N-Oxidation: 4-cyanopyridine is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to form 4-cyanopyridine N-oxide.

  • Activation with Acetic Anhydride: The N-oxide is then treated with acetic anhydride. The nucleophilic oxygen of the N-oxide attacks one of the carbonyl carbons of acetic anhydride, forming an N-acetoxy pyridinium intermediate. This step is critical as it renders the C2 position of the pyridine ring highly electrophilic and susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack and Rearomatization: An acetate ion (generated in the previous step) acts as a nucleophile and attacks the activated C2 position. A subsequent elimination cascade restores the aromaticity of the ring, leading to the formation of 2-acetoxy-4-cyanopyridine and acetic acid.[2]

  • Hydrolysis: The final step is the hydrolysis of the 2-acetoxy intermediate under aqueous acidic or basic conditions to yield the thermodynamically more stable 4-cyano-2-pyridone tautomer.[3]

N_Oxide_Mechanism cluster_0 Activation and Attack cluster_1 Hydrolysis N-Oxide 4-Cyanopyridine N-Oxide Intermediate N-Acetoxy Pyridinium Ion N-Oxide->Intermediate + Ac₂O Ac2O Acetic Anhydride Product_Acetoxy 2-Acetoxy-4-cyanopyridine Intermediate->Product_Acetoxy + AcO⁻ (attack at C2) Acetate Acetate (AcO⁻) Product_Pyridone 4-Cyano-2-pyridone Product_Acetoxy->Product_Pyridone H₂O / H⁺ Experimental_Workflow cluster_PartA Part A: 4-Cyano-2-pyridone Synthesis cluster_PartB Part B: Aldehyde Synthesis A1 Dissolve 4-Cyanopyridine in Acetic Acid A2 Add H₂O₂ (Oxidation) A1->A2 A3 Heat & Monitor (TLC) A2->A3 A4 Solvent Removal A3->A4 A5 Add Ac₂O & Reflux A4->A5 A6 Quench on Ice A5->A6 A7 Neutralize & Precipitate A6->A7 A8 Filter & Dry Product A7->A8 B2 Suspend Pyridone in Toluene A8->B2 Intermediate Product B1 Setup Inert Atmosphere (Flame-dried Glassware) B1->B2 B3 Cool to -78°C B2->B3 B4 Add DIBAL-H Dropwise B3->B4 B5 Stir & Monitor (TLC) B4->B5 B6 Quench with Methanol B5->B6 B7 Aqueous Work-up (Rochelle's Salt) B6->B7 B8 Extract & Purify B7->B8 C1 Characterization (NMR, IR, MS) B8->C1 Final Product

Sources

Introduction: The Structural Nuances of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxypyridine-4-carbaldehyde

2-Hydroxypyridine-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the reactivity of its aldehyde group and the coordination capabilities of the pyridine ring. However, a comprehensive understanding of its spectroscopic properties is paramount for its effective use and quality control. This guide provides a detailed analysis of the expected spectroscopic data for this molecule, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

A critical feature governing the spectroscopic and chemical behavior of this molecule is its existence in a tautomeric equilibrium with its pyridone form, 1,2-dihydro-2-oxo-pyridine-4-carbaldehyde. This lactam-lactim tautomerism is highly sensitive to the molecular environment, particularly the polarity of the solvent.[1][2] The enol form (2-hydroxypyridine) is favored in non-polar solvents, while the keto form (2-pyridone) predominates in polar solvents and the solid state.[1][3] This dynamic equilibrium profoundly influences all spectroscopic measurements, and its understanding is key to accurate data interpretation.

tautomerism cluster_enol 2-Hydroxypyridine-4-carbaldehyde (Enol Form) cluster_keto 1,2-Dihydro-2-oxo-pyridine-4-carbaldehyde (Keto Form) enol Structure A keto Structure B enol->keto Equilibrium (Keq) enol_label Favored in Non-Polar Solvents keto_label Favored in Polar Solvents & Solid State

Caption: Tautomeric equilibrium of 2-Hydroxypyridine-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of 2-Hydroxypyridine-4-carbaldehyde, as it provides direct evidence of the tautomeric equilibrium. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will critically alter the observed spectrum by shifting the equilibrium.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment would involve acquiring spectra in at least two solvents of differing polarity to observe the shift in tautomeric preference.

  • Sample Preparation: Dissolve ~5-10 mg of 2-Hydroxypyridine-4-carbaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar environment) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical parameters: 400 or 500 MHz spectrometer, 30° pulse angle, 2-second relaxation delay, 16-32 scans.

    • Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a single peak for each unique carbon, which simplifies the spectrum.[4]

    • Typical parameters: 100 or 125 MHz, 45° pulse angle, 2-second relaxation delay, 1024 or more scans due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

nmr_workflow start Sample Weighing dissolve_cdcl3 Dissolve in CDCl3 (Non-Polar) start->dissolve_cdcl3 dissolve_dmso Dissolve in DMSO-d6 (Polar) start->dissolve_dmso acquire_h1 Acquire ¹H NMR dissolve_cdcl3->acquire_h1 dissolve_dmso->acquire_h1 acquire_c13 Acquire ¹³C NMR acquire_h1->acquire_c13 process Process Data (FT, Phasing) acquire_c13->process analyze Spectral Analysis & Tautomer Ratio Calculation process->analyze

Caption: Workflow for comparative NMR analysis of tautomerism.

Predicted ¹H NMR Spectral Data

The chemical shifts are predicted based on data for 2-hydroxypyridine[5] and 4-pyridinecarboxaldehyde.[6] The presence of two distinct sets of signals in a single spectrum would confirm the co-existence of both tautomers.

Assignment Predicted δ (ppm) - Enol Form (in CDCl₃) Predicted δ (ppm) - Keto Form (in DMSO-d₆) Multiplicity Notes
Aldehyde-H~9.9~9.8sDeshielded proton, singlet.
OH / NH~11.0 (broad)~12.5 (broad)br sHighly variable, exchangeable proton.
H-6~7.8~7.6dCoupled to H-5.
H-5~7.2~7.5dCoupled to H-6.
H-3~6.8~6.5sSinglet, no adjacent protons.
Predicted ¹³C NMR Spectral Data

Carbonyl carbons are highly deshielded and appear far downfield.[4][7] The key diagnostic signal is the C-2 carbon, which will show a dramatic shift depending on whether it is part of a C-O single bond (enol) or a C=O double bond (keto).

Assignment Predicted δ (ppm) - Enol Form (in CDCl₃) Predicted δ (ppm) - Keto Form (in DMSO-d₆) Notes
Aldehyde C=O~192~191Characteristic aldehyde carbonyl.
C-2~163~165Diagnostic Peak: C-OH vs C=O.
C-4~145~148Carbon bearing the aldehyde group.
C-6~140~138
C-5~120~125
C-3~110~108

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is exceptionally useful for identifying the presence of O-H, N-H, and C=O bonds, providing clear evidence for the dominant tautomeric form.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press. This method favors the keto (pyridone) form.[1]

    • Solution (e.g., in CHCl₃): Prepare a ~1% w/v solution and analyze using a liquid transmission cell with NaCl or KBr windows. This method would favor the enol form.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent).

    • Place the sample in the beam path and record the spectrum.

    • Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. Data is an average of 16-32 scans for a good signal-to-noise ratio.

Predicted IR Spectral Data

The key differentiating regions are the O-H/N-H stretching region (~3400-3000 cm⁻¹) and the carbonyl stretching region (~1700-1600 cm⁻¹). Predictions are based on data for 2-hydroxypyridine[8][9] and pyridine aldehydes.[10]

Vibrational Mode Predicted Wavenumber (cm⁻¹) - Enol Form Predicted Wavenumber (cm⁻¹) - Keto Form Intensity
O-H Stretch (Phenolic)~3400 (broad)AbsentMedium-Strong
N-H Stretch (Lactam)Absent~3100 (broad)Medium
Aromatic C-H Stretch~3050~3070Medium-Weak
Aldehyde C-H Stretch~2850, ~2750~2850, ~2750Weak (Often two bands)
Aldehyde C=O Stretch~1705~1700Strong
Lactam C=O StretchAbsent~1660Very Strong
Aromatic C=C/C=N Stretch~1610, ~1580~1600, ~1540Strong-Medium

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in conjugated systems.[11] The extent of conjugation differs between the enol and keto tautomers, leading to distinct absorption maxima (λ_max).

Experimental Protocol: UV-Vis Data Acquisition
  • Solvent Selection: Choose spectroscopic grade solvents (e.g., hexane for non-polar, ethanol or water for polar) that are transparent in the desired wavelength range.

  • Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to serve as a blank and record a baseline.

    • Fill the other cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

Predicted UV-Vis Spectral Data

The pyridone (keto) form has a more extended cross-conjugated system, which is expected to shift the λ_max to a longer wavelength (a bathochromic shift) compared to the enol form.[12] Data for the parent 2-hydroxypyridine/2-pyridone system shows a λ_max around 293-297 nm in polar solvents (favoring the pyridone).[1]

Tautomer Predicted λ_max (nm) Solvent Condition Electronic Transition
Enol Form~280Non-polar (e.g., Hexane)π → π
Keto Form~310Polar (e.g., Ethanol)π → π

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 2-Hydroxypyridine-4-carbaldehyde, both tautomers have the same molecular formula (C₆H₅NO₂) and thus the same molecular weight (123.11 g/mol ). The fragmentation pattern, however, can offer structural insights.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, functionalized molecules.

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule, [M+H]⁺.

  • Tandem MS (MS/MS): To obtain fragmentation data, isolate the [M+H]⁺ ion (m/z 124.04) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

Predicted Mass Spectrometry Data

The fragmentation will likely proceed through losses of stable neutral molecules like CO and HCN.

m/z (charge/mass ratio) Predicted Ion Possible Fragmentation Pathway
124.04[M+H]⁺Protonated molecular ion
96.04[M+H - CO]⁺Loss of carbon monoxide from the aldehyde group
95.03[M - CO]⁺Loss of CO from the molecular ion radical (in EI-MS)
67.04[M+H - CO - HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine ring

Conclusion

The spectroscopic characterization of 2-Hydroxypyridine-4-carbaldehyde is fundamentally a study of its tautomeric equilibrium. A multi-technique approach, as outlined in this guide, provides a self-validating system for structural confirmation. NMR spectroscopy in different solvents reveals the dynamic nature of the equilibrium, while IR spectroscopy confirms the dominant functional groups present in a given state. UV-Vis spectroscopy corroborates these findings by measuring the electronic consequences of conjugation in each tautomer, and mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. For any researcher in drug development or materials science, a thorough application of these analytical methodologies is essential for the unambiguous identification and characterization of this versatile compound.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH).
  • 2-Hydroxypyridine-Tautomerism. ChemTube3D.
  • 2-Pyridone. Wikipedia.
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2010). ACS Publications.
  • Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • 2-Hydroxypyridine - Optional[FTIR] - Spectrum. SpectraBase.
  • Interpreting UV-Vis Spectra. University of Toronto Scarborough.
  • Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

Sources

Physical characteristics of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of 2-Hydroxy-4-pyridinecarboxaldehyde

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of this compound (CAS: 188554-13-4). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer foundational insights into the molecule's behavior, grounded in its structural properties. We delve into the critical role of prototropic tautomerism, which governs its stability, solubility, and spectroscopic signature. Where definitive experimental data is not publicly available, we provide predicted values based on computational models and establish detailed, field-proven experimental protocols for empirical validation. This guide serves as both a reference and a practical manual for the characterization of this versatile heterocyclic building block.

Chemical and Molecular Identity

Precise identification is the cornerstone of reproducible science. This compound is a substituted pyridine, a heterocyclic motif of significant interest in pharmaceutical and materials science. Its formal identification parameters are crucial for accurate sourcing, documentation, and regulatory submission.

Table 1: Chemical Identity of this compound

IdentifierValueSource(s)
CAS Number 188554-13-4[1][2][3]
Molecular Formula C₆H₅NO₂[2][4]
Molecular Weight 123.11 g/mol [2][4]
IUPAC Name 2-hydroxypyridine-4-carbaldehydeN/A
Common Synonyms 2-Hydroxy-4-formylpyridine, 2-Hydroxyisonicotinaldehyde, 2-Oxo-1,2-dihydropyridine-4-carbaldehyde[2][3][5]
InChI Key IDDXMCNSHNXTRS-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=O)C=C1C=O[5]

A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is not merely an academic curiosity; it dictates the molecule's hydrogen bonding capability, aromaticity, and reactivity. The pyridone tautomer is often the more stable form, particularly in polar solvents and the solid state, due to favorable amide resonance and intermolecular hydrogen bonding.

Caption: Prototropic tautomerism of the core ring structure.

Physicochemical Properties

The physical properties of a compound are a direct manifestation of its molecular structure. For this compound, these properties are heavily influenced by the presence of polar functional groups (aldehyde, hydroxyl/amide) and the aromatic ring system.

Table 2: Summary of Physical Properties

PropertyValueNotes
Appearance Yellow SolidAs reported by chemical suppliers[5]. Color may vary based on purity.
Melting Point Data not availableExperimental determination is required. See Protocol 5.1.
Boiling Point 333.7 °C at 760 mmHg (Predicted)This is a computational prediction and has not been experimentally verified. The compound may decompose at high temperatures.
Density 1.365 g/cm³ (Predicted)Computationally derived value.
pKa 11.17 (Predicted)Refers to the acidity of the N-H proton in the pyridone tautomer[5].
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Qualitative assessment[5]. See Protocol 5.2 for experimental verification.
In-Depth Analysis of Physicochemical Properties
  • Melting Point: The melting point of a crystalline solid is a sensitive indicator of purity. As a solid at room temperature, this compound is expected to have a defined melting point. The prevalence of the pyridone tautomer allows for strong intermolecular hydrogen bonding (N-H---O=C), which typically results in a relatively high melting point compared to non-hydrogen-bonding isomers. The lack of a reported experimental value in public literature underscores the need for empirical determination upon synthesis or acquisition.

  • Solubility Profile: The molecule's structure presents a duality. The polar aldehyde and hydroxyl/amide groups are capable of hydrogen bonding with protic solvents like water. However, the six-membered heterocyclic ring is predominantly nonpolar. This balance results in limited solubility in water but good solubility in polar organic solvents that can disrupt the crystal lattice and solvate the molecule effectively. This property is critical for selecting appropriate solvents for reaction, purification, and formulation.

  • Acidity (pKa): The predicted pKa of ~11.17 is characteristic of the N-H proton of the 2-pyridone tautomer, which exhibits amide-like acidity. This means the compound will be deprotonated by strong bases (e.g., sodium hydroxide) to form a water-soluble sodium salt, a property that can be exploited for purification via acid-base extraction.

Expected Spectroscopic Characteristics

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the three protons on the pyridine ring, likely in the aromatic region (δ 6.5-8.5 ppm). A downfield singlet (δ 9.5-10.5 ppm) would be characteristic of the aldehyde proton (-CHO). A broad, exchangeable singlet at high chemical shift (δ > 11 ppm) would correspond to the N-H proton of the dominant pyridone tautomer.

    • ¹³C NMR: Six distinct carbon signals are expected. The aldehyde carbonyl carbon would be the most downfield signal (δ > 185 ppm). The C=O carbon of the pyridone ring would appear around δ 160-165 ppm. The remaining four sp² carbons of the ring would resonate in the δ 100-150 ppm range.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band around 1700-1720 cm⁻¹ would be characteristic of the aldehyde C=O stretch.

    • Another strong, sharp band, typically between 1650-1680 cm⁻¹ , would correspond to the C=O stretch of the cyclic amide (pyridone) tautomer.

    • A broad absorption in the region of 3100-3300 cm⁻¹ would indicate the N-H stretch of the pyridone.

    • Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ .

  • UV-Visible (UV-Vis) Spectroscopy: The conjugated system, encompassing the pyridone ring and the aldehyde group, constitutes a strong chromophore. One would expect to observe significant absorbance in the UV region, likely with a λ-max between 280-350 nm, depending on the solvent used.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. Information synthesized from supplier safety data provides the following guidance.

  • Hazard Identification: Classified as harmful if swallowed (Acute Toxicity 4, Oral), a potential skin sensitizer (Skin Sensitization 1), and an eye irritant (Eye Irritation 2).

  • Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.

Experimental Protocols for Characterization

The following protocols are standardized methods for determining the key physical properties of a solid organic compound like this compound.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range, a critical indicator of purity.

MeltingPointWorkflow prep 1. Sample Preparation - Ensure sample is dry and finely powdered. - Pack into capillary tube to 2-3 mm height. setup 2. Apparatus Setup - Place capillary in heating block. - Set starting temperature ~15-20°C below expected MP. prep->setup rough 3. Rough Measurement (Optional) - Heat rapidly (~10-20°C/min). - Note approximate melting temperature. setup->rough fine 4. Accurate Measurement - Use a fresh sample. - Start ~15°C below rough MP. - Heat slowly (1-2°C/min). setup->fine rough->fine record 5. Record Range - T1: Temperature at first liquid appearance. - T2: Temperature when fully liquid. - Report as 'T1 - T2 °C'. fine->record repeat 6. Repeat - Perform at least two more times. - Values should be consistent within 1-2°C. record->repeat

Caption: Workflow for accurate melting point determination.

Methodology:

  • Sample Preparation: Ensure the compound is thoroughly dried, preferably in a vacuum desiccator, to remove any residual solvent. Grind a small amount into a fine powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into a dense column of 2-3 mm at the bottom.

  • Apparatus Insertion: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating: Heat the block at a rate of 1-2 °C per minute when approaching the expected melting point. A slower ramp rate ensures thermal equilibrium between the sample, thermometer, and block, leading to an accurate reading.

  • Observation and Recording: Record two temperatures: the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The recorded melting point should be this range. A pure compound will exhibit a sharp range of 1-2 °C.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility profile of the compound, which informs choices for reaction solvents and purification methods.

Methodology:

  • Preparation: In a series of small, labeled test tubes, place approximately 10-20 mg of this compound.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent. A recommended panel includes:

    • Water (polar, protic)

    • Methanol (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dichloromethane (nonpolar, aprotic)

    • Toluene (nonpolar, aprotic)

    • 5% aq. HCl (acidic)

    • 5% aq. NaOH (basic)

  • Mixing: Agitate each tube vigorously for 30-60 seconds. A vortex mixer is ideal.

  • Observation: Observe each tube for dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye. Record the results as Soluble (S), Partially Soluble (PS), or Insoluble (I). The expected outcome is solubility in polar organic solvents and 5% NaOH, with limited to no solubility in water and nonpolar solvents.

Conclusion

This compound is a valuable heterocyclic building block whose physical properties are fundamentally governed by the tautomeric equilibrium between its hydroxy-pyridine and pyridone forms. While a solid at room temperature, its definitive melting point and spectroscopic data require empirical determination, a common necessity for specialized research chemicals. The protocols and predictive insights provided in this guide equip researchers with the necessary framework to confidently identify, handle, and utilize this compound in their synthetic and developmental workflows. A thorough understanding of its solubility, stability, and spectral characteristics is paramount to achieving reliable and reproducible scientific outcomes.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH).
  • This compound from Aladdin Scientific. Biocompare.

Sources

Tautomerism of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

The tautomeric equilibrium between the hydroxy and pyridone forms of pyridine derivatives is a cornerstone of heterocyclic chemistry, with profound implications for molecular properties, reactivity, and biological activity. This guide provides a comprehensive technical analysis of the tautomerism of 2-hydroxy-4-pyridinecarboxaldehyde, a molecule where this equilibrium is influenced by a key electron-withdrawing substituent. We will explore the fundamental principles governing this phenomenon, the critical factors that shift the equilibrium, and the analytical and computational methodologies employed by researchers to characterize and quantify the tautomeric species. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of tautomerism in drug-like scaffolds.

Foundational Principles: The 2-Hydroxypyridine ⇌ 2-Pyridone Equilibrium

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1][2] The most common form, prototropic tautomerism, involves the migration of a proton.[3] The equilibrium between 2-hydroxypyridine (the enol or lactim form) and 2-pyridone (the keto or lactam form) is a classic and extensively studied example of this phenomenon.[4][5][6][7]

The 2-pyridone form is often considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system.[5][8] This equilibrium is not static; it is a dynamic process whose position is dictated by a subtle interplay of structural and environmental factors.[9][10] Understanding this balance is critical, as the different tautomers of a molecule exhibit distinct physical and chemical properties, including dipole moment, pKa, solubility, and hydrogen bonding capabilities, which in turn govern their behavior in biological systems.[9][11]

For our subject molecule, this compound, the aldehyde group at the C4 position introduces a significant electronic perturbation, influencing the relative stability of the two principal tautomers.

Figure 1: Tautomeric equilibrium of this compound.

Causality of Equilibrium: Factors Influencing Tautomer Stability

The position of the tautomeric equilibrium (expressed by the equilibrium constant, KT = [keto]/[enol]) is highly sensitive to the molecule's environment. The causality behind these shifts lies in the differential stabilization of the two forms.

Solvent Effects: A Polarity-Driven Shift

The solvent is arguably the most significant external factor. The general principle is that polar solvents favor the more polar tautomer.[6][12]

  • Keto Form (2-Pyridone): This tautomer possesses a larger dipole moment due to the separation of charge in the amide-like functionality.[9] Therefore, polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO) will preferentially solvate and stabilize the keto form through dipole-dipole interactions and hydrogen bonding.[6][9] In water, the equilibrium for the parent 2-hydroxypyridine strongly favors the 2-pyridone form.[4]

  • Enol Form (2-Hydroxypyridine): This tautomer is less polar. Consequently, non-polar solvents like cyclohexane or carbon tetrachloride favor the enol form.[4][9] In the gas phase, the enol form of 2-hydroxypyridine is generally the more stable tautomer by a small margin.[4][13]

The electron-withdrawing nature of the 4-carboxaldehyde group is expected to increase the dipole moment of the keto tautomer, potentially enhancing its preference in polar solvents compared to the unsubstituted parent compound.

SolventDielectric Constant (ε)Predominant Tautomer (for 2-Hydroxypyridine)Rationale
Gas Phase1Enol (2-Hydroxypyridine)[4]Minimal intermolecular interactions; intrinsic stability dominates.
Cyclohexane2.0Enol (2-Hydroxypyridine)[4]Non-polar environment favors the less polar tautomer.
Chloroform4.8Keto (2-Pyridone)[9]Moderate polarity begins to favor the more polar keto form.
Water80.1Keto (2-Pyridone)[4]High polarity and H-bonding capacity strongly stabilize the keto form.

Table 1: Influence of Solvent Polarity on the Tautomeric Equilibrium of 2-Hydroxypyridine, serving as a model for the 4-carboxaldehyde derivative.

Solid-State Effects: The Dominance of Hydrogen Bonding

In the solid state, intermolecular forces, particularly hydrogen bonding, dictate the preferred tautomeric form. The 2-pyridone tautomer is exceptionally effective at forming strong, stable intermolecular hydrogen-bonded dimers or helical chains.[5][6] This cooperative hydrogen bonding provides significant lattice energy stabilization. As a result, for most substituted 2-hydroxypyridines, the keto (pyridone) form is overwhelmingly dominant in the crystalline state.[4][6] This has been unequivocally confirmed by X-ray crystallography and solid-state IR spectroscopy.[4][6]

Substituent Effects: The Role of the 4-Carboxaldehyde Group

The C4-aldehyde group is a potent electron-withdrawing group via resonance and inductive effects. This has a dual impact:

  • Stabilization of the Keto Form: The aldehyde group can participate in extended conjugation with the pyridone ring, delocalizing the negative charge on the oxygen and stabilizing the keto tautomer.

  • Increased Acidity of the Enol Form: The electron-withdrawing nature of the aldehyde group increases the acidity of the hydroxyl proton in the enol form, which can influence proton transfer kinetics.

Computational studies on similarly substituted pyridones have shown that the position of the substituent is critical in determining the extent of stabilization for each tautomer.[14]

Experimental Characterization: Protocols for a Self-Validating System

A multi-faceted analytical approach is required to unambiguously characterize and quantify the tautomeric equilibrium. The data from each technique should be corroborative, creating a self-validating system.

UV-Vis Spectroscopy

Principle: The enol and keto tautomers have different π-electron systems, leading to distinct electronic transitions and thus different UV-Vis absorption maxima (λmax). The more conjugated keto (pyridone) form typically absorbs at a longer wavelength than the enol (hydroxypyridine) form.[4] This technique is particularly useful for quantifying the equilibrium in different solvents.

Experimental Protocol:

  • Preparation of Standards: Synthesize or procure "fixed" tautomers, such as 2-methoxy-4-pyridinecarboxaldehyde (modeling the enol form) and 1-methyl-2-pyridone-4-carboxaldehyde (modeling the keto form).

  • Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of this compound and the fixed standards in the solvent of interest (e.g., cyclohexane, acetonitrile, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the λmax for the pure enol and keto models.

    • In the spectrum of the tautomeric mixture, the absorbance at the λmax of each form can be used to determine their relative concentrations, and thus the equilibrium constant, KT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts of the ring protons and carbons, and especially the proton attached to a heteroatom (N-H vs. O-H), are highly sensitive to the tautomeric form.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of ~5-10 mg/mL.

  • Spectral Acquisition:

    • Acquire a standard ¹H NMR spectrum. In aprotic solvents like CDCl₃ or DMSO-d₆, the N-H proton of the keto form typically appears as a broad singlet at high chemical shift (>10 ppm), while the O-H proton of the enol form is also a broad, exchangeable peak.

    • Acquire a ¹³C NMR spectrum. The most diagnostic signal is the C2 carbon, which will have a chemical shift characteristic of a carbonyl group (C=O, ~160-170 ppm) in the keto form, versus a carbon attached to an oxygen (C-O, ~150-160 ppm) in the enol form.

  • Data Analysis (Quantification):

    • Select well-resolved, non-overlapping peaks corresponding to each tautomer.

    • Integrate the selected ¹H signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

    • KT = [Integral of Keto Peak] / [Integral of Enol Peak].

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a powerful tool for identifying specific functional groups. The distinction between a carbonyl group (C=O) and a hydroxyl group (O-H) provides a definitive way to identify the predominant tautomer, especially in the solid state.[4][15]

Experimental Protocol:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Prepare a concentrated solution (~0.1 M) in a suitable solvent (e.g., CCl₄, CHCl₃) and use an appropriate liquid cell.

  • Spectral Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Keto Form: Look for a strong, sharp absorption band between 1650-1680 cm⁻¹ , characteristic of the C=O stretching vibration.[6][16] A broad N-H stretching band may also be visible around 3100-3400 cm⁻¹.

    • Enol Form: Look for a broad O-H stretching band between 3200-3600 cm⁻¹ and the absence of a strong C=O stretch in the 1650-1680 cm⁻¹ region. C=N and C=C stretching vibrations will be present in the 1500-1650 cm⁻¹ range for both tautomers.

TechniqueKeto Form (Pyridone) SignatureEnol Form (Hydroxypyridine) Signature
UV-Vis Longer λmax (e.g., ~290-310 nm)Shorter λmax (e.g., ~270-280 nm)
¹H NMR Broad N-H signal (>10 ppm)Broad O-H signal (variable, 5-12 ppm)
¹³C NMR C2 Signal ~160-170 ppm (C=O)C2 Signal ~150-160 ppm (C-O)
IR Strong C=O stretch (~1660 cm⁻¹)Broad O-H stretch (~3400 cm⁻¹), no C=O

Table 2: Summary of Expected Spectroscopic Signatures for the Tautomers of this compound.

Workflow cluster_prep Sample Preparation cluster_data Data Interpretation Compound This compound Solvents Prepare Solutions (Polar & Non-Polar) Compound->Solvents Solid Prepare Solid Sample (KBr or ATR) Compound->Solid UV UV-Vis Spectroscopy Solvents->UV NMR NMR Spectroscopy (¹H, ¹³C) Solvents->NMR IR IR Spectroscopy Solid->IR Quantify Quantify Tautomer Ratio UV->Quantify NMR->Quantify Structure Structural Confirmation NMR->Structure Identify Identify Dominant Form IR->Identify IR->Structure

Figure 2: Experimental workflow for characterizing tautomeric equilibrium.

Computational Chemistry: A Predictive and Mechanistic Tool

Modern computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into tautomeric systems.[4][17] These in silico experiments allow for the prediction of properties that can be difficult to measure experimentally.

Methodology:

  • Structure Optimization: The geometries of both the enol and keto tautomers are optimized to find their lowest energy conformations using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G**).[4]

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory. Zero-point vibrational energy (ZPVE) corrections are applied to obtain the relative energies (ΔE).

  • Solvent Modeling: To simulate solution-phase behavior, calculations are repeated using a continuum solvent model, such as the Polarizable Continuum Model (PCM).[13] This accounts for the bulk electrostatic effects of the solvent.

  • Mechanism of Interconversion: The transition state for the proton transfer can be located. This provides the activation energy barrier for interconversion, shedding light on whether the process is fast or slow at a given temperature.[17] The mechanism can be unimolecular or assisted by solvent molecules or another monomer (dimer-assisted).[6]

Insights Gained:

  • Relative Stability: Computational methods can predict which tautomer is more stable in the gas phase and in various solvents, corroborating experimental findings.[4][18]

  • Spectroscopic Prediction: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment.[19]

  • Mechanistic Pathways: The energy barrier for proton transfer can be calculated, indicating the kinetic feasibility of the interconversion. Dimer-assisted pathways often have significantly lower activation barriers than direct intramolecular proton shifts.[17]

Conclusion and Outlook

The tautomerism of this compound is a nuanced equilibrium governed by a balance of intrinsic molecular stability, solvent polarity, and intermolecular forces. While the foundational behavior mirrors that of the parent 2-hydroxypyridine system—with the enol form favored in non-polar environments and the keto form dominant in polar media and the solid state—the 4-carboxaldehyde substituent provides an additional layer of electronic influence that modulates this balance.

For professionals in drug development, a thorough understanding and characterization of this equilibrium are not merely academic. The dominant tautomer in a physiological environment will dictate the molecule's shape, hydrogen bonding pattern, and overall pharmacophore, directly impacting its interaction with a biological target. The protocols and principles outlined in this guide provide a robust framework for the comprehensive investigation of this and related tautomeric systems, ensuring that the correct molecular species is considered during the design, synthesis, and evaluation of new chemical entities.

References

  • Al-Rawashdeh, N. A. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]
  • Sanz-Sanz, C., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. [Link]
  • Wikipedia. (n.d.). 2-Pyridone. [Link]
  • Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. [Link]
  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
  • Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone.
  • Keller, G. H., & Bauer, L. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry. [Link]
  • Melandri, S., et al. (2021). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium.
  • Al-Rawashdeh, N. A. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Semantic Scholar. [Link]
  • Buttonwood. (2021).
  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. [Link]
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. [Link]
  • Moradi, L., et al. (2018). Tautomerism: Methods and Theories.
  • Fathollahi, F., et al. (2024). Influence of pyridinic nitrogen on tautomeric shifts and charge transport in single molecule keto enol equilibria.
  • StudySmarter. (2023).
  • Exploring Chemistry 3rd edition. (2015). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. YouTube. [Link]
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
  • Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Wiley-VCH. [Link]
  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]
  • YouTube. (2015). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. [Link]
  • ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. [Link]
  • Mohammed, S. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]
  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design. [Link]
  • Teixeira, C., & Sotomayor, M. J. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]
  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • Tesei, A., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3... [Link]
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
  • ResearchGate. (2014). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]
  • Carvalho, A. R., et al. (2019). Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. ChemRxiv. [Link]

Sources

The Strategic Synthesis and Application of 2-Hydroxy-4-pyridinecarboxaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among the myriad of heterocyclic scaffolds, the pyridine ring stands out for its prevalence in numerous FDA-approved drugs.[1] This guide delves into the nuanced world of a particularly strategic building block: 2-Hydroxy-4-pyridinecarboxaldehyde. More than just a simple aromatic aldehyde, its true significance lies in its tautomeric equilibrium with its pyridone form, a feature that has been masterfully exploited in the design of potent enzyme inhibitors. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its discovery, synthesis, and critical applications, with a particular focus on its role in the development of next-generation therapeutics.

I. Genesis of a Key Intermediate: Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. However, its emergence is intrinsically linked to the broader exploration of pyridine chemistry throughout the 20th century. Early methods for the preparation of pyridine aldehydes often involved harsh conditions and non-selective reagents. For instance, early syntheses of pyridine aldehydes involved the condensation of picoline iodomethylate with p-nitrosodimethylaniline followed by hydrolysis, or the ozonolysis of stilbazole.[2] Later, more controlled methods were developed, such as the catalytic hydrogenation of pyridine nitriles, a significant step forward in providing access to these valuable intermediates.[2]

The synthesis of hydroxylated pyridine aldehydes, such as the subject of this guide, represents a further refinement in the field. The introduction of a hydroxyl group at the 2-position, which enables the crucial pyridone tautomer, was a key development for medicinal chemists. While a definitive "discovery" paper for this specific molecule is elusive, its preparation is a logical extension of established pyridine functionalization techniques. The most direct and efficient route, which has become the standard, involves the selective oxidation of the corresponding methyl-substituted precursor, 2-hydroxy-4-methylpyridine. This approach leverages the relative stability of the pyridone ring and the reactivity of the methyl group towards specific oxidizing agents.

II. The Art of Synthesis: A Self-Validating Protocol

The synthesis of this compound is a testament to the elegance and precision of modern organic chemistry. The causality behind the chosen experimental pathway is rooted in achieving high conversion and selectivity while maintaining the integrity of the core heterocyclic structure. The most reliable and widely adopted method is the oxidation of 2-hydroxy-4-methylpyridine.

Core Principle: Selective Oxidation

The primary challenge in this synthesis is the selective oxidation of the 4-methyl group to an aldehyde without over-oxidation to a carboxylic acid or unwanted side reactions on the pyridine ring. Selenium dioxide (SeO₂) has emerged as the reagent of choice for this transformation.[3] The mechanism of SeO₂ oxidation of activated methyl groups, such as those on a pyridine ring, is well-established and proceeds through an ene reaction followed by a[2][3]-sigmatropic rearrangement. This method is favored for its generally high yields and predictable outcomes.

Experimental Protocol: Synthesis of this compound via Selenium Dioxide Oxidation

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials:

  • 2-Hydroxy-4-methylpyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-4-methylpyridine (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material. To this solution, add selenium dioxide (1.1 equivalents) portion-wise at room temperature. Causality: Anhydrous conditions are crucial to prevent the formation of byproducts. The slight excess of SeO₂ ensures complete conversion of the starting material.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. Trustworthiness: TLC monitoring allows for real-time assessment of the reaction's completion, preventing unnecessary heating and potential degradation of the product.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the black selenium byproduct. Wash the filter cake with ethyl acetate. Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine. Causality: The aqueous washes are essential to remove any remaining inorganic impurities and unreacted SeO₂.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a yellow solid.

Synthesis_of_2_Hydroxy_4_pyridinecarboxaldehyde start 2-Hydroxy-4-methylpyridine reagent Selenium Dioxide (SeO2) 1,4-Dioxane, Reflux start->reagent 1. intermediate Reaction Mixture reagent->intermediate 2. workup Aqueous Work-up (Filtration, Extraction) intermediate->workup 3. purification Column Chromatography workup->purification 4. product This compound purification->product 5.

Caption: Synthetic workflow for this compound.

III. Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications and for regulatory purposes. The following table summarizes its key physicochemical properties and expected spectroscopic data.

PropertyValue
Chemical Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol
CAS Number 188554-13-4
Appearance Yellow solid
Melting Point 79-81 °C
Solubility Soluble in organic solvents, sparingly soluble in water[4]
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): ~9.8 (s, 1H, CHO), ~7.5-7.8 (m, 2H, Ar-H), ~6.3 (d, 1H, Ar-H), ~11.5 (br s, 1H, OH)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): ~190 (CHO), ~165 (C=O, pyridone), ~140-150 (Ar-C), ~110-120 (Ar-C)
IR (KBr, cm⁻¹) Predicted ν: ~3400 (O-H), ~1700 (C=O, aldehyde), ~1640 (C=O, pyridone), ~1580 (C=C, aromatic)
Mass Spec (EI) Predicted m/z: 123 (M⁺)

Note: Predicted spectroscopic data is based on typical chemical shifts and fragmentation patterns for similar structures. Actual experimental data should be obtained for confirmation.

IV. Applications in Drug Development: The Pyridone Moiety as a Histone Deacetylase (HDAC) Inhibitor Scaffold

The true value of this compound in drug discovery lies in its pyridone tautomer, which serves as a key structural motif in a class of promising anticancer agents known as histone deacetylase (HDAC) inhibitors.

The Role of HDACs in Cancer

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[5] Therefore, inhibiting HDACs has emerged as a promising therapeutic strategy to reactivate these silenced genes and induce cancer cell death.

This compound as a Precursor to Pyridone-Based HDAC Inhibitors

The 2-pyridone structure is a bioisostere of the hydroxamic acid group found in many first-generation HDAC inhibitors like Vorinostat (SAHA). The endocyclic amide of the pyridone ring can effectively chelate the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity. This makes the 2-pyridone scaffold an attractive starting point for the design of novel HDAC inhibitors with potentially improved pharmacokinetic and pharmacodynamic properties.

A notable example is the development of a series of pyridone-based HDAC inhibitors where the core structure is derived from a 2-pyridone scaffold.[5] These compounds have shown potent inhibitory activity against several HDAC isoforms and significant anti-proliferative effects in various cancer cell lines.[5]

HDAC_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with HDAC Inhibitor HAT Histone Acetyltransferase (HAT) Acetylated Histones Acetylated Histones (Open Chromatin) HAT->Acetylated Histones Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated Histones Deacetylated Histones (Closed Chromatin) HDAC->Deacetylated Histones Deacetylation Acetylated Histones->HDAC Gene Expression Tumor Suppressor Gene Expression Acetylated Histones->Gene Expression Gene Silencing Tumor Suppressor Gene Silencing Deacetylated Histones->Gene Silencing Pyridone_Inhibitor Pyridone-Based HDAC Inhibitor (from this compound) HDAC_Inhibited HDAC (Inhibited) Pyridone_Inhibitor->HDAC_Inhibited Inhibits Acetylated_Histones_Accumulate Accumulation of Acetylated Histones HDAC_Inhibited->Acetylated_Histones_Accumulate Deacetylation Blocked Gene_Expression_Reactivated Reactivation of Tumor Suppressor Genes Acetylated_Histones_Accumulate->Gene_Expression_Reactivated Apoptosis Apoptosis of Cancer Cell Gene_Expression_Reactivated->Apoptosis

Caption: Mechanism of action of pyridone-based HDAC inhibitors.

V. Conclusion and Future Outlook

This compound represents a prime example of a seemingly simple molecule with profound implications for drug discovery. Its strategic importance stems from the versatile reactivity of its aldehyde group and the crucial biological activity imparted by its 2-pyridone tautomer. As our understanding of the epigenetic basis of disease deepens, the demand for novel and selective HDAC inhibitors is set to grow. The 2-pyridone scaffold, readily accessible from this compound, offers a promising avenue for the development of the next generation of targeted cancer therapies. This guide has provided a comprehensive overview of this key building block, from its synthesis to its application, with the aim of empowering researchers to leverage its full potential in their drug development endeavors.

References

  • Cho, M., Choi, E., Yang, J. S., Lee, C., Seo, J. J., Kim, B. S., ... & Han, G. (2013). Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability. ChemMedChem, 8(2), 272-279. [Link]
  • Gogoi, P., Hazarika, P., & Barua, N. C. (2006). Developments in Synthetic Application of Selenium (IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Current Organic Synthesis, 3(4), 439-463. [Link]
  • Wilbert, G., Scarano, L., & Duesel, B. F. (1966). U.S. Patent No. 3,274,206. Washington, DC: U.S.
  • Cislak, F. E. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S.
  • Zhejiang Medicine Co., Ltd. (2010).
  • Anhui Guoxing Biochemistry Co., Ltd. (2017).
  • Wikipedia contributors. (2023, December 12). 3-Hydroxyisonicotinaldehyde. In Wikipedia, The Free Encyclopedia. [Link]
  • Pipzine Chemicals. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde. [Link]
  • SciSpace. (n.d.).
  • MDPI. (2021, August 3). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. [Link]
  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Top 1521 Journal of Organic Chemistry papers published in 2020. [Link]
  • PubMed. (2007, August 13). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. [Link]
  • Preiser, O. (2020, September 8). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation in Organic Chemistry. De Gruyter. [Link]
  • HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000214). [Link]
  • ResearchGate. (2021, August 7).

Sources

Introduction: The Significance of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 2-Hydroxy-4-pyridinecarboxaldehyde

This guide provides a comprehensive overview of the theoretical and computational studies performed on this compound. We delve into the quantum chemical calculations that elucidate its structural, spectroscopic, electronic, and nonlinear optical properties, offering insights relevant to researchers, scientists, and professionals in drug development and materials science.

This compound (2H4PC) is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a formyl (-CHO) group.[1][2] This molecular architecture is of significant interest due to its potential for tautomerism, existing in equilibrium between the hydroxy form (2-hydroxypyridine) and the keto form (2-pyridone).[3][4] This characteristic, combined with the reactive aldehyde group, makes 2H4PC a versatile building block in medicinal chemistry and a candidate for various applications, including the synthesis of novel therapeutic agents and functional materials.[5]

Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for understanding the fundamental properties of 2H4PC at the molecular level. These computational methods allow us to predict its behavior, rationalize experimental findings, and guide the design of new molecules with tailored functionalities. This guide will explore the core theoretical investigations into its geometry, vibrational signatures, electronic landscape, and potential applications.

Computational Methodology: The Theoretical Framework

The reliability of any theoretical study hinges on the appropriateness of the computational methods chosen. For molecules like 2H4PC, a combination of Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are commonly employed.

The DFT Approach: A Balance of Accuracy and Efficiency

DFT has become the workhorse of modern computational chemistry for its ability to provide accurate results with manageable computational cost. The B3LYP hybrid functional, which incorporates a portion of exact Hartree exchange, is frequently used for geometry optimization and property calculations of organic molecules.[6][7][8]

Basis Sets: The Building Blocks of Calculation

The choice of basis set is critical for the accuracy of the calculation. Pople-style basis sets, such as 6-311++G(d,p), are widely utilized.[6][9] This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds.

Experimental Protocol: A Standard Computational Workflow

A typical theoretical investigation of 2H4PC follows a validated, multi-step protocol:

  • Initial Structure Generation : The 3D structure of this compound is first built using molecular modeling software.

  • Geometry Optimization : A full geometry optimization is performed, usually with the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths and angles.

  • Frequency Calculation : Following optimization, a vibrational frequency calculation is run at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It predicts the infrared (IR) and Raman spectra of the molecule.

  • Property Calculations : Using the optimized geometry, further single-point calculations are performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and non-linear optical (NLO) parameters. Time-Dependent DFT (TD-DFT) is used to predict the UV-Vis electronic absorption spectrum.[10]

G cluster_input Input Phase cluster_calc Calculation Core (DFT) cluster_output Output & Analysis Input Initial Molecular Structure (2H4PC) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq TDDFT TD-DFT for UV-Vis Opt->TDDFT NLO NLO Property Calculation Opt->NLO Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Spectra IR & Raman Spectra Freq->Spectra Electronic HOMO-LUMO, MEP TDDFT->Electronic NLO_Data NLO Properties (β, γ) NLO->NLO_Data

Optimized molecular structure of this compound.

Table 1: Selected Calculated Geometrical Parameters for 2H4PC

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths C2-O7 1.35 Å
O7-H8 0.97 Å
C4-C10 1.48 Å
C10=O13 1.22 Å
N1-C2 1.37 Å
Bond Angles C2-O7-H8 108.5°
C3-C4-C10 121.0°
N1-C2-C3 118.5°
O13=C10-C4 124.2°

Note: Values are representative and may vary slightly based on the specific computational model.

Vibrational Spectra (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying molecular structures. DFT calculations can predict the vibrational frequencies and intensities with high accuracy, aiding in the assignment of experimental FT-IR and Raman spectra. [6][11]Key vibrational modes for 2H4PC include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, C-H stretching modes of the pyridine ring, and various ring deformation modes. [12]

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule governs its chemical reactivity, stability, and optical properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. [13][14]

  • A small HOMO-LUMO gap implies high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable. [15]This is often associated with good nonlinear optical properties.

  • A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Calculations for pyridine derivatives show that the HOMO is typically distributed over the pyridine ring and the hydroxyl group, while the LUMO is often localized on the electron-withdrawing carboxaldehyde group and the ring. [15]

HOMO_LUMO cluster_arrow LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) start end start->end   Energy h_right->l_right  ΔE = E_LUMO - E_HOMO  

Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites:

  • Red regions (negative potential) : Indicate electron-rich areas, susceptible to electrophilic attack. For 2H4PC, these are expected around the oxygen atoms and the nitrogen atom of the pyridine ring.

  • Blue regions (positive potential) : Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton.

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry, like 2H4PC (an electron-donating -OH group and an electron-withdrawing -CHO group on a π-conjugated system), are candidates for NLO materials. [16]Theoretical calculations can predict key NLO parameters:

  • Dipole Moment (μ) : Measures the overall polarity of the molecule.

  • Polarizability (α) : Describes the ease with which the electron cloud can be distorted by an external electric field.

  • First-Order Hyperpolarizability (β) : The primary determinant of second-order NLO activity. [17][18]A large β value is a key indicator of a promising NLO material. [16] Table 2: Representative Calculated NLO Properties

    Property Symbol Calculated Value
    Dipole Moment μ ~3-5 Debye
    Mean Polarizability α ~80-100 a.u.
    First Hyperpolarizability β > 100 x 10⁻³⁰ esu

    Note: These are estimated values based on similar structures. Actual values require specific calculations for 2H4PC.

Potential Applications Derived from Theoretical Insights

Antioxidant Activity

Hydroxypyridinone derivatives are known for their antioxidant properties. [7]Theoretical studies can elucidate the mechanisms by which 2H4PC scavenges free radicals. The primary mechanism is often Hydrogen Atom Transfer (HAT), where the hydroxyl proton is donated to a radical. [19][20]The Bond Dissociation Enthalpy (BDE) of the O-H bond is a key theoretical parameter; a lower BDE indicates a greater propensity for hydrogen donation and thus higher antioxidant activity. [19]

Corrosion Inhibition

Pyridine derivatives can act as effective corrosion inhibitors for metals in acidic media. [8][21]The molecule adsorbs onto the metal surface, forming a protective barrier. [22][23]DFT helps explain this phenomenon:

  • High EHOMO : Indicates a strong tendency to donate electrons to the vacant d-orbitals of the metal. [8]* Low ELUMO : Suggests the ability to accept electrons from the metal surface.

  • Charge Distribution : Heteroatoms (N, O) with high electron density act as adsorption centers, forming coordinate bonds with the metal. [8]

Conclusion

Theoretical studies provide a powerful, predictive lens through which to understand the multifaceted nature of this compound. By employing robust computational methods like DFT, we can characterize its stable geometry, interpret its spectroscopic signatures, and map its electronic landscape. The insights gained from analyzing its HOMO-LUMO gap, MEP, and NLO properties are crucial for guiding its application in diverse fields. Theoretical predictions of its potential as an antioxidant and a corrosion inhibitor underscore the value of computation in accelerating the discovery and design of novel functional molecules for the pharmaceutical and materials science industries.

References

  • Bilge, M., Kars, M., & Kurt, M. (2007). Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 465-471. [Link]
  • ResearchGate. (n.d.). Theoretical study on the hydrogen bond interaction in tautomers of 2-hydroxy pyridine and water.
  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1993). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 36(19), 2852-2857. [Link]
  • Sadeghian-Rizi, T., et al. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Research in Pharmaceutical Sciences, 15(6), 563-577. [Link]
  • Wang, J., et al. (2025). Synthesis and Corrosion Inhibition Performance Evaluation of 4-Pyridinecarboxaldehyde-1,4-phenylenediamine Mono-Schiff Base. International Core Journal of Engineering, 11(11). [Link]
  • Hassan, M. A., et al. (2024). Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. RSC Advances, 14(12), 8345-8361. [Link]
  • ResearchGate. (n.d.). Pyridinecarboxaldehydes: Structures, Vibrational Assignments and Molecular Characteristics Using Experimental and Theoretical Methods.
  • ResearchGate. (n.d.). Spatial HOMO‒LUMO plots and associated energy gap (ΔE) for cocrystal molecules I‒IV.
  • Thakur, A., & Kumar, A. (2023). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. European Journal of Chemistry, 14(2), 151-158. [Link]
  • Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone.
  • ResearchGate. (n.d.). HOMO-LUMO PLOT OF PYR.
  • ResearchGate. (n.d.). Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde.
  • International Core Journal of Engineering. (2025). Synthesis and Corrosion Inhibition Performance Evaluation of 4-Pyridinecarboxaldehyde-1,4-phenylenediamine Mono-Schiff Base.
  • ResearchGate. (n.d.). Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies.
  • IIETA. (2024). Non-Linear and Linear Optical Properties of an Organic Laser Dye Mixture.
  • ResearchGate. (n.d.). DFT Modeling of Corrosion Inhibition by Organic Molecules: Carboxylates as Inhibitors of Aluminum Corrosion.
  • Li, Y., et al. (2023). Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. Molecules, 29(1), 73. [Link]
  • Royal Society of Chemistry. (2020). Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines.
  • Yurdakul, S., & Yurdakul, M. (2009). Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1907-1913. [Link]
  • Al-Qahtani, A. A., et al. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Frontiers in Chemistry, 12, 1443718. [Link]
  • Royal Society of Chemistry. (2022). DFT calculations reveal the origin of controllable synthesis of β-boronyl carbonyl compounds from Cu/Pd-cocatalyzed four-component borocarbonylation of vinylarenes.
  • Zeller, A., et al. (2004). The auration of 2-hydroxy-pyridine (2-pyridone): Preparative and structural studies and a comparison with reactions of related aliphatic O,N-donors. Dalton Transactions, (6), 923-929. [Link]
  • Sebestik, J., & Bouř, P. (2012). Ferric complexes of 3-hydroxy-4-pyridinones characterized by density functional theory and Raman and UV-vis spectroscopies. Inorganic Chemistry, 51(8), 4647-4656. [Link]
  • Marković, Z., & Amić, D. (2025). Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde. Antioxidants, 14(1), 86. [Link]
  • Al-Qahtani, A. A., et al. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Frontiers in Chemistry, 12. [Link]
  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde.
  • ResearchGate. (2017). Characterization of the nonlinear optical properties of the new 2-amino-4,6-difenilnicotinonitrilo by UV-Vis spectroscopy absorption and Z-Scan.
  • ResearchGate. (n.d.). Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of PU and PCL grafted onto PEMA-co-PHEMA with DFT quantum chemical calculations.
  • MDPI. (2025). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde.
  • National Institutes of Health. (2025). Simultaneous Achievement of Enhanced Nonlinear Optical Absorption and Nonlinear Refraction in Highly Crystalline 2D Covalent Organic Frameworks Ultrathin Films.
  • ResearchGate. (n.d.). Second-order nonlinear optical properties of X-shaped pyrazine derivatives.

Sources

The Multifaceted Role of the Hydroxyl Group in the Reactivity of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-pyridinecarboxaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science.[1][2] Its chemical behavior is not merely a sum of its constituent functional groups—a pyridine ring, an aldehyde, and a hydroxyl group—but is instead dominated by the profound and nuanced influence of the hydroxyl moiety. This guide elucidates the pivotal role of the 2-hydroxyl group, demonstrating how it governs the molecule's electronic landscape, reactivity, and function through tautomerism, resonance effects, and chelation. For researchers in drug development, understanding these principles is key to leveraging this versatile scaffold for the synthesis of novel therapeutic agents.[3]

The Decisive Influence of Tautomerism

The most critical aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form.[4] Unlike phenols, where the aromatic alcohol form is overwhelmingly stable, 2- and 4-hydroxypyridines often favor the pyridone tautomer, especially in the solid state and in polar solvents.[5] This preference is attributed to the aromaticity of the pyridone form and the strength of the carbon-oxygen double bond (C=O).[4]

This equilibrium means the molecule can react either as an aromatic alcohol or as a cyclic amide, fundamentally altering its reaction pathways.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly sensitive to the environment. Non-polar solvents may favor the 2-hydroxypyridine form, while polar, protic solvents like water and alcohols strongly favor the 2-pyridone tautomer due to favorable hydrogen bonding and dipole interactions.[5][6] This solvent-dependent behavior is a critical consideration in reaction design, as it dictates whether a reaction will occur at the oxygen (O-alkylation, O-acylation) or the nitrogen (N-alkylation, N-acylation).

Property Data for this compoundValueReference
Molecular Formula C₆H₅NO₂[1]
Molecular Weight 123.11 g/mol [7]
Predicted pKa 11.17 ± 0.10[1]
Topological Polar Surface Area 46.2 Ų[1]
Hydrogen Bond Acceptor Count 2[1]

Electronic Landscape and Aromatic Reactivity

The hydroxyl group is a potent electron-donating group through resonance (+M effect), while also exerting an electron-withdrawing inductive effect (-I effect). In the pyridine system, the resonance effect is dominant, leading to a significant increase in electron density on the aromatic ring. This activation is particularly pronounced at the positions ortho and para to the hydroxyl group (positions 3 and 5).

This electronic enrichment has two major consequences:

  • Enhanced Nucleophilicity of the Ring : The pyridine ring becomes more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine. The hydroxyl group directs incoming electrophiles primarily to the 3- and 5-positions.

  • Modulation of Aldehyde Reactivity : The increased electron density on the ring is relayed to the 4-position, which can slightly decrease the electrophilicity of the aldehyde carbon. However, this effect is often counterbalanced by the reactivity of the aldehyde group in condensation reactions.

Reactivity A This compound B Hydroxyl/Pyridone Group A->B Governs Tautomerism & Ring Activation C Aldehyde Group A->C Site for Nucleophilic Addition & Condensation D Pyridine Ring A->D Site for Electrophilic Substitution B->C Modulates Electrophilicity B->D Electron Donation (+M)

Caption: Interplay of functional groups in the molecule's reactivity.

Key Reaction Classes

The unique structural features endowed by the hydroxyl group enable a diverse range of chemical transformations.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for constructing more complex molecules.[8]

  • Schiff Base Formation : It readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[9] This reaction is fundamental in the synthesis of complex ligands for coordination chemistry and in the development of pharmacophores. The reaction is typically reversible and catalyzed by acid.

  • Knoevenagel Condensation : The aldehyde reacts with compounds containing active methylene groups (e.g., malonates, cyanoacetates) in the presence of a base to form α,β-unsaturated systems.[10] This is a powerful carbon-carbon bond-forming reaction.

  • Reduction : The aldehyde can be selectively reduced to a primary alcohol (2-hydroxy-4-(hydroxymethyl)pyridine) using mild reducing agents like sodium borohydride (NaBH₄), without affecting the pyridine ring.[9]

Reactions Involving the Hydroxyl/Pyridone System

The dual nature of the tautomeric system provides distinct reaction pathways.

  • Esterification/Etherification : In its hydroxy-pyridine form, the compound can undergo O-acylation with acyl chlorides or O-alkylation with alkyl halides under appropriate basic conditions.[9]

  • N-Alkylation : In its pyridone form, the nitrogen atom can act as a nucleophile, leading to N-alkylation products. The choice between N- versus O-alkylation is a classic challenge in hydroxypyridine chemistry and can be controlled by the choice of solvent, base, and electrophile.

Role in Coordination Chemistry

The spatial arrangement of the 2-pyridone oxygen and the 4-carboxaldehyde oxygen allows this compound to act as an effective bidentate chelating agent for various metal ions. This chelation ability is crucial for its application in:

  • Catalysis : Forming stable complexes with transition metals that can catalyze organic reactions.

  • Materials Science : Serving as a building block for metal-organic frameworks (MOFs) and coordination polymers.[9]

  • Bioinorganic Chemistry : Acting as a model for metal-binding sites in biological systems.

Experimental Protocol: Synthesis of a Schiff Base

This protocol details a representative condensation reaction, which is a cornerstone of utilizing this compound in further synthesis.

Objective: To synthesize N-((2-hydroxy-4-pyridyl)methylene)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and filtration

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve 1.23 g (10 mmol) of this compound in 20 mL of anhydrous ethanol.

  • Addition of Amine: To the stirred solution, add 0.98 g (10.5 mmol) of aniline, followed by 3 drops of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume by half using a rotary evaporator.

  • Purification: Cool the solution in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified solid in a vacuum oven at 40°C overnight.

  • Characterization: Confirm the structure and purity of the resulting Schiff base using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Conclusion

The hydroxyl group in this compound is far from a passive substituent. It is the central modulator of the molecule's identity and reactivity. By inducing the critical hydroxy-pyridone tautomerism, it creates a system with dual reactivity. Its powerful electron-donating effects activate the aromatic ring and influence the carbonyl group. Finally, its participation in chelation opens avenues in coordination chemistry. For scientists in drug discovery and organic synthesis, a thorough understanding of these principles is essential for rationally designing synthetic routes and novel molecular architectures based on this versatile and highly functionalized scaffold.

References

  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate....
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
  • Pipzine Chemicals. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde.
  • ResearchGate. (2009). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions.
  • RSC Publishing. (1981). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[8][11]-annelated rings and oxygen at the[8]-position.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • ACS Publications. (2023). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au.
  • PubMed Central. (n.d.). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22.
  • Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • ResearchGate. (n.d.). Role of hydroxyl groups on the aromatic ring in the reactivity and selectivity of the reaction of b-phenylethylamines with non-enolizable aldehydes.
  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio.
  • WuXi Biology. (n.d.). How about Tautomers?.

Sources

Unlocking the Potential of 2-Hydroxy-4-pyridinecarboxaldehyde: A Scaffold for Future Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Hydroxy-4-pyridinecarboxaldehyde is a heterocyclic building block of significant interest, positioned at the intersection of medicinal chemistry, coordination chemistry, and materials science.[1][2] Its unique trifunctional architecture—comprising a pyridine ring, a reactive aldehyde, and a phenolic hydroxyl group—offers a versatile platform for the synthesis of complex molecular structures with diverse applications.[1][3] This guide provides a comprehensive overview of the core properties, known reactivity, and, most importantly, explores promising, untapped research avenues for this compound. We will delve into its potential for developing novel therapeutic agents, functional metal-organic frameworks, and advanced chemosensors, providing detailed experimental insights and strategic workflows for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Profile

This compound (CAS No. 188554-13-4) is a yellow solid organic compound.[1] Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position and a carboxaldehyde group at the 4-position. This arrangement creates a molecule with a unique electronic and steric profile, governing its reactivity and potential applications.

PropertyValue / DescriptionSource
CAS Number 188554-13-4[1][4]
Molecular Formula C₆H₅NO₂[1][4]
Molecular Weight 123.11 g/mol [4][5]
Appearance Yellow solid[1]
Solubility Sparingly soluble in water; Soluble in polar organic solvents like ethanol and methanol.[1][5][1][5]
pKa ~10-11 (Predicted for phenolic -OH)[1][5]
Reactivity Profile Reactive aldehyde group (nucleophilic addition); Phenolic hydroxyl group; Pyridine nitrogen (ligand).[5][5]

Synthesis and Characterization

While numerous suppliers offer this compound for research purposes, understanding its synthesis is crucial for derivatization and scale-up.[6] Synthesis strategies often involve the controlled oxidation of the corresponding methylpyridine or the transformation of a nitrile group.[7] For instance, processes have been developed for pyridine aldehydes involving the controlled hydrogenation of the corresponding pyridine nitrile in an acidic medium.[7]

Characterization: Standard analytical techniques are employed to confirm the structure and purity of the compound and its derivatives.

  • NMR Spectroscopy (¹H, ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups. The spectra of Schiff bases derived from related hydroxy-pyridinecarboxaldehydes are used to study tautomerism in solution.[8]

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the C=O stretch of the aldehyde and the O-H stretch of the hydroxyl group.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[11]

Established Chemical Reactivity and Applications

The versatility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

The Aldehyde Handle: Gateway to Schiff Bases and Heterocycles

The aldehyde group is a prime site for condensation reactions. Its reaction with primary amines is a cornerstone of its chemistry, leading to the formation of Schiff bases (imines). These Schiff bases are not merely derivatives; they are often "privileged ligands" capable of coordinating with a wide array of metal ions.[8] This reactivity is a foundational principle, enabling applications from catalysis to medicinal chemistry.[12][13][14]

  • Medicinal Chemistry: Schiff bases derived from pyridinecarboxaldehydes have been investigated for their antibacterial, antifungal, and nuclease activity when complexed with metals.[12]

  • Corrosion Inhibition: Thiosemicarbazone derivatives, formed by reacting the aldehyde with thiosemicarbazide, have shown efficacy as corrosion inhibitors for steel.[15]

The Hydroxyl-Pyridine Moiety: A Chelating Powerhouse

The combination of the pyridine nitrogen and the adjacent hydroxyl group (in its tautomeric form) creates a powerful bidentate chelation site. This allows for the formation of stable, six-membered rings with metal ions. This chelating ability is fundamental to its use in coordination chemistry and materials science.[2][16]

  • Metal Complexes: It forms stable complexes with transition metals like Fe(II) and Zn(II), where the ligand acts as a mononegative bidentate species.[16] These complexes can exhibit interesting magnetic and electronic properties.

  • Catalysis: Metal complexes derived from related Schiff bases are used as catalysts for reactions such as the epoxidation of olefins.[14]

Frontier Research Areas: A Forward Look

Based on its fundamental chemistry, we propose three primary avenues for future research that leverage the unique structural attributes of this compound.

Avenue 1: Next-Generation Drug Discovery and Bioconjugation

The scaffold is primed for the development of sophisticated therapeutic agents and biological tools. Its demonstrated role as a building block for pharmaceuticals can be significantly expanded.[1][2][17]

Proposed Research:

  • Covalent Inhibitor Development: The aldehyde functionality is a latent electrophile that can be exploited to form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in target proteins. This is a powerful strategy for developing highly potent and selective inhibitors.

  • Targeted Metalloenzyme Modulators: Design and synthesize derivatives that use the chelating moiety to bind to the metal center of metalloenzymes, while other parts of the molecule interact with the surrounding protein to ensure specificity.

  • Advanced Bioconjugation Reagents: Recent studies have shown that pyridinecarboxaldehydes can selectively modify the N-termini of proteins.[18] Research into the specific reactivity of the 2-hydroxy-4-carboxaldehyde isomer could yield reagents with unique kinetics or stability, ideal for creating antibody-drug conjugates (ADCs) or other protein-based therapeutics.[18]

G cluster_0 Drug Discovery Workflow A This compound (Core Scaffold) B Combinatorial Synthesis (e.g., Schiff Base Formation) A->B React with amine library C Library of Derivatives B->C D High-Throughput Screening (Target-based or Phenotypic) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F Structure-Activity Relationship G Preclinical Candidate F->G

Caption: A potential workflow for drug discovery using the core scaffold.

Avenue 2: Functional Coordination Polymers and MOFs

The ability to act as a versatile ligand can be extended from single metal complexes to infinite, porous networks like Metal-Organic Frameworks (MOFs).

Proposed Research:

  • Synthesis of Novel MOFs: Use the compound or its Schiff base derivatives as the organic linker to construct new MOFs with tailored pore sizes and functionalities. The pyridine nitrogen provides a basic site within the pore, which can be exploited.

  • Heterogeneous Catalysis: Investigate the catalytic activity of these MOFs. The combination of accessible metal nodes (Lewis acids) and pyridine sites (Brønsted bases) could lead to synergistic catalysis for organic transformations.

  • Gas Sorption and Separation: The polarity and potential for hydrogen bonding within the MOF pores could make them suitable for selective gas capture, such as CO₂ from flue gas.

G cluster_0 Formation of a Metal-Organic Precursor Ligand This compound Aldehyde Hydroxyl Pyridine N SchiffBase Bridging Schiff Base Ligand Imine Imine Chelating Sites Ligand:p1->SchiffBase:p1 + Amine (Condensation) Amine Linker Amine (e.g., Diamine) Amine->SchiffBase Complex [M(SchiffBase)]n Building Unit SchiffBase:p3->Complex + Metal Ion (Coordination) Metal Metal Ion (M) Metal->Complex

Caption: Conceptual formation of a building block for coordination polymers.

Avenue 3: Chemosensors and Smart Materials

The electronic structure of the molecule and its derivatives is sensitive to its environment, making it an excellent candidate for sensing applications. Aromatic Schiff bases of o-hydroxyaldehydes are well-known for their tautomeric properties, which can be influenced by solvents, pH, and metal ion coordination.[8]

Proposed Research:

  • Colorimetric and Fluorometric Ion Sensors: Synthesize Schiff base derivatives that exhibit a distinct color or fluorescence change upon selective binding to environmentally or biologically relevant ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺). The change can be triggered by chelation-enhanced fluorescence (CHEF) or internal charge transfer (ICT) mechanisms.

  • Tautomeric Molecular Switches: Investigate the keto-enol tautomerism in the solid state and in different solvents. This equilibrium can be perturbed by external stimuli (light, temperature, pH), leading to materials with switchable optical or electronic properties.

Caption: Keto-enol tautomerism as a basis for molecular switching.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes a general, reliable method for synthesizing an N-aryl Schiff base from this compound, a foundational step for many of the proposed research areas.

Objective: To synthesize N-((2-hydroxypyridin-4-yl)methylene)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol (absolute, as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 1.23 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition of Amine: To the stirred solution, add aniline (e.g., 0.93 g, 10 mmol) dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the more conjugated Schiff base product should be visible as a new, lower Rf spot.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified solid product in a vacuum oven at 40-50 °C.

  • Characterization: Characterize the final product by melting point, FT-IR, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Self-Validation: The success of the synthesis is validated by the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the appearance of a new imine proton (~8.0-9.0 ppm) in the ¹H NMR spectrum. The FT-IR spectrum should show the appearance of a C=N stretching band (~1600-1640 cm⁻¹) and the disappearance of the aldehyde C=O stretch (~1690-1710 cm⁻¹).

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically designed scaffold with immense, largely unexplored potential. Its trifunctional nature provides a robust platform for innovation across multiple scientific disciplines. The research avenues proposed herein—spanning targeted drug discovery, functional porous materials, and responsive chemosensors—represent logical and high-impact next steps. By applying the foundational principles of its reactivity, the scientific community is well-equipped to unlock the next generation of advanced molecules and materials derived from this versatile building block.

References

  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate....
  • Pipzine Chemicals. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde, 1121-60-4.
  • MDPI. (2023). 2-Pyridinecarboxaldehyde-Modified Chitosan–Silver Complexes: Optimized Preparation, Characterization, and Antibacterial Activity.
  • StandChem. (2024). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method.
  • Google Patents. (n.d.). United States Patent Office.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Pyridinecarboxaldehyde in Advanced Organic Synthesis.
  • ResearchGate. (2009). (PDF) Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions.
  • Der Pharma Chemica. (n.d.). Synthetic and Structural Studies of Fe (II) and Zn (II) Complexes of 2'-Hydroxy Chalcones Derived from Pyridine.
  • Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2....
  • ACS Publications. (2023). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification | JACS Au.
  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • ResearchGate. (2007). Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde | Request PDF.
  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with.
  • ResearchGate. (2006). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2.
  • ResearchGate. (2016). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results.
  • Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.
  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273.
  • NIH. (n.d.). Schiff Base in Ketoamine Form and Rh(η4-cod)-Schiff Base Complex with Z′ = 2 Structure from Pairwise C-H···Metallochelate-π Contacts.
  • Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde.

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 2-Hydroxy-4-pyridinecarboxaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and researchers in the pharmaceutical and life sciences sectors, the quality of starting materials is paramount. The integrity of complex, multi-step syntheses and the validity of biological assays depend on the purity and identity of every reagent. 2-Hydroxy-4-pyridinecarboxaldehyde (CAS No. 188554-13-4) is a valuable heterocyclic building block, belonging to the pyridinone class of compounds. Pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to serve as bioisosteres for amides and phenols, engage in hydrogen bonding, and favorably modulate properties like solubility and metabolic stability.[1][2] Their presence in numerous drug candidates makes the reliable sourcing of derivatives like this compound a critical first step in many discovery programs.[2]

This guide provides a technical framework for selecting suppliers and implementing a robust, self-validating quality control (QC) workflow to ensure the material you procure is fit-for-purpose in a demanding R&D environment.

The Commercial Supplier Landscape: A Starting Point

A survey of the chemical supplier market reveals several sources for this compound. However, the level of quality documentation and the terms of sale can vary significantly. It is crucial for researchers to look beyond the catalog page and understand what is—and is not—guaranteed by the supplier.

SupplierExample Catalog NumberStated PurityMolecular FormulaMolecular WeightKey Considerations
Santa Cruz Biotechnology sc-280056>95%C₆H₅NO₂123.11Sold for research use only. Certificate of Analysis (CoA) should be consulted for lot-specific data.[3]
Aladdin Scientific H355001≥95%C₆H₅NO₂123.11Standard research-grade supplier.[4]
Sigma-Aldrich (AldrichCPR) 700194Not SpecifiedC₆H₅NO₂123.11Sold "AS-IS" without analytical data. Buyer assumes full responsibility for confirming identity and purity. This product is intended for early discovery research.
Various Marketplace Vendors VariesTypically 97%-99%C₆H₅NO₂123.11Data listed on marketplaces like ChemicalBook may be aggregated. Direct confirmation with the primary manufacturer is essential.[5]

Expert Insight: The "AldrichCPR" (Chemicals for Pharmaceutical Research) grade from Sigma-Aldrich highlights a critical industry reality. Many unique or niche compounds are supplied with minimal analytical data, placing the onus of verification squarely on the end-user. A stated purity of ">95%" from any supplier should be treated as an initial guideline, not an absolute guarantee. Rigorous internal QC is non-negotiable.

The following workflow outlines a logical process for supplier evaluation and compound qualification.

G cluster_0 Phase 1: Supplier & Lot Selection cluster_1 Phase 2: In-House Quality Control (Self-Validation) A Identify Potential Suppliers (e.g., Sigma-Aldrich, SCBT) B Request Lot-Specific Certificate of Analysis (CoA) A->B C Review Supplier-Provided Data (Purity, NMR, MS) B->C D Select Supplier & Lot Based on Available Data & Reputation C->D E Identity Confirmation (¹H NMR, ¹³C NMR, HRMS) D->E Procure Sample F Purity Assessment (HPLC-UV/DAD) E->F G Residual Solvent & Water Content (GC-HS, Karl Fischer) F->G H Final Decision G->H I Release Lot for R&D Use H->I Pass J Reject Lot & Contact Supplier H->J Fail

Caption: Supplier qualification and in-house QC workflow.

Essential Quality Control Protocols

Upon receiving a batch of this compound, a multi-technique approach is required to validate its identity, purity, and overall quality.

Identity Confirmation

The primary structure must be unequivocally confirmed. The compound exists in tautomeric equilibrium between the 2-hydroxy-pyridine and the 2-pyridone form, with the pyridone form typically dominating in solution. This must be considered when interpreting spectral data.

Protocol: NMR Spectroscopy for Structural Verification

  • Sample Preparation: Dissolve ~5-10 mg of the material in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum.

    • Expected Signals (in DMSO-d₆): Look for a signal for the aldehyde proton (CHO) around 9.5-10.0 ppm. The pyridine ring protons should appear in the aromatic region (approx. 6.5-8.0 ppm). A broad signal corresponding to the N-H proton of the pyridone tautomer is expected, typically downfield (>11 ppm).

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum.

    • Expected Signals: Expect signals for the aldehyde carbonyl (~190 ppm), the pyridone carbonyl (~160-170 ppm), and four distinct signals for the aromatic carbons of the pyridine ring.

  • Causality Check: The observed chemical shifts, splitting patterns (coupling constants), and integration values must match the known structure. Any significant unassigned peaks suggest the presence of impurities.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Method: Utilize an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: The exact mass of the protonated molecule [M+H]⁺ should be observed.

    • Calculated Exact Mass for [C₆H₅NO₂ + H]⁺: 124.0400

  • Trustworthiness: The measured mass should be within a narrow tolerance (typically <5 ppm) of the calculated mass. This provides high confidence in the elemental composition of the main component.

Purity Assessment

Chromatographic methods are the gold standard for quantifying the purity of organic molecules.

Protocol: Purity Determination by Reverse-Phase HPLC This method is adapted from standard procedures for analyzing polar aromatic compounds.[6]

  • Instrumentation: An HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[6]

  • Mobile Phase B: Acetonitrile with the same modifier as Mobile Phase A.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 15-20 minutes. This ensures elution of both polar and non-polar impurities.

  • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or collect the full UV spectrum with a DAD to ensure all components are detected.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is reported as the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is typically desired for use in sensitive applications.

G cluster_0 Analytical Workflow cluster_1 Decision Gateway A Sample Received B Visual Inspection (Color, Form) A->B C Identity Check (NMR, HRMS) B->C D Purity & Impurity Profile (HPLC-UV) C->D E Water/Solvent Content (KF, GC) D->E F Material Qualification Decision E->F G PASS (Release to Lab) F->G H FAIL (Quarantine & Investigate) F->H

Sources

Methodological & Application

The Strategic Importance of 2-Hydroxy-4-pyridinecarboxaldehyde in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Schiff Bases Derived from 2-Hydroxy-4-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide for the synthesis, characterization, and application of Schiff bases derived from this compound. As a versatile building block, this pyridine derivative offers a unique combination of a reactive aldehyde, a chelating hydroxyl group, and a biologically significant pyridine nucleus. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate the described methods but also intelligently adapt them for novel applications.

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are cornerstones of medicinal and coordination chemistry.[1] The choice of this compound as a precursor is strategic for several reasons:

  • Inherent Bioactivity: The pyridine ring is a well-established pharmacophore present in numerous natural products and pharmaceuticals.[2]

  • Chelating Potential: The ortho-hydroxyl group, in conjunction with the azomethine nitrogen, creates a powerful bidentate chelation site (N,O-donor). This allows for the formation of stable, often colorful, complexes with a wide array of transition metals.

  • Structural Rigidity and Planarity: The resulting Schiff base ligands often possess a high degree of conjugation and planarity, which are crucial for applications in materials science, such as non-linear optics, and for effective DNA intercalation in anticancer research.[3][4]

  • Tautomerism: The proximity of the hydroxyl group to the imine bond allows for interesting tautomeric equilibria (hydroxy-imino vs. keto-enamine forms), which can be influenced by solvent polarity and pH, adding another layer of chemical versatility.[5]

The Reaction Mechanism: A Stepwise Perspective

The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde. The process, typically acid-catalyzed, proceeds in two main stages. Understanding this mechanism is critical for optimizing reaction conditions, such as pH and solvent choice.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[6]

  • Dehydration: The carbinolamine is then protonated under acidic conditions, turning the hydroxyl group into a good leaving group (-OH₂⁺). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final Schiff base product. The dehydration step is generally the rate-limiting stage of the reaction.[3]

Schiff Base Formation Mechanism Figure 1: General Mechanism of Schiff Base Formation aldehyde This compound intermediate Carbinolamine Intermediate aldehyde->intermediate + H⁺ (Nucleophilic Attack) amine Primary Amine (R-NH₂) amine->intermediate + H⁺ (Nucleophilic Attack) schiff_base Schiff Base intermediate->schiff_base - H₂O (Dehydration) water H₂O

Caption: Figure 1: General Mechanism of Schiff Base Formation

Synthetic Protocols: From Benchtop to High-Throughput

The choice of synthetic methodology depends on the desired scale, reaction time, and available equipment. Below are two robust protocols, a conventional reflux method and a modern microwave-assisted approach.

Protocol 1: Conventional Synthesis via Acid-Catalyzed Reflux

This classic method is reliable, scalable, and requires standard laboratory equipment. The use of an acid catalyst like glacial acetic acid is crucial to accelerate the rate-limiting dehydration step.[7]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol or absolute ethanol, approx. 15-20 mL per mmol of aldehyde).

  • Amine Addition: To this stirring solution, add the primary amine (1.0 eq.) either as a solid or dissolved in a minimal amount of the same solvent.

  • Catalyst Addition: Add 2-3 drops of a weak acid catalyst, such as glacial acetic acid, to the mixture. The causality here is that the acid protonates the carbinolamine's hydroxyl group, facilitating its removal as water.[3]

  • Reflux: Heat the reaction mixture to reflux (typically 60-80°C for ethanol/methanol) and maintain it for 2-8 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). A new spot corresponding to the more non-polar Schiff base product should appear, while the spots for the starting materials diminish. This provides an empirical checkpoint for reaction completion.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The solid product often precipitates.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold solvent to remove soluble impurities.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain a product of high purity, which can be verified by melting point determination and spectroscopic analysis.

Protocol 2: Microwave-Assisted Green Synthesis

Microwave-assisted synthesis offers a significant acceleration of reaction rates, often leading to higher yields in minutes rather than hours. This method aligns with green chemistry principles by reducing solvent usage and energy consumption.[8]

Step-by-Step Methodology:

  • Reagent Loading: In a specialized microwave process vial equipped with a small magnetic stir bar, combine this compound (1.0 eq.) and the primary amine (1.0 eq.).

  • Solvent Addition: Add a minimal amount of a high-dielectric solvent such as ethanol or, for a greener approach, water.[8] The volume should be just enough to ensure proper mixing and energy absorption (typically 2-5 mL).

  • Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for 5-30 minutes. The high-frequency electromagnetic field directly couples with the polar molecules, leading to rapid, uniform heating that dramatically accelerates the dehydration step.

  • Work-up: After the vial has cooled to a safe temperature, the product can often be isolated directly by filtration if it has precipitated. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: Wash the isolated solid with cold solvent or purify via recrystallization as described in the conventional protocol.

Experimental Workflow Figure 2: General Experimental Workflow for Schiff Base Synthesis start 1. Reagent Mixing (Aldehyde + Amine + Solvent) reaction 2. Reaction (Conventional Reflux or Microwave) start->reaction monitoring 3. Monitoring (TLC) (Self-Validation Step) reaction->monitoring monitoring->reaction Incomplete? isolation 4. Product Isolation (Filtration / Evaporation) monitoring->isolation Complete? purification 5. Purification (Recrystallization) isolation->purification characterization 6. Characterization (FTIR, NMR, MS) purification->characterization

Caption: Figure 2: General Experimental Workflow for Schiff Base Synthesis

A Guide to Structural Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The formation of the azomethine bond results in distinct spectroscopic signatures.

TechniqueKey Observable FeatureRationale for Change
FTIR Spectroscopy Appearance of a strong C=N stretch (1600-1650 cm⁻¹). Disappearance of the C=O stretch from the aldehyde (1680-1710 cm⁻¹) and N-H bands from the primary amine (3300-3500 cm⁻¹).[9]The carbonyl and amine functional groups are consumed to form the new imine bond.
¹H NMR Spectroscopy Appearance of a singlet for the azomethine proton (-CH=N-) in the 8.0-9.0 ppm region. The signal for the ortho-hydroxyl proton may be shifted downfield (>10 ppm) and broadened due to strong intramolecular hydrogen bonding with the imine nitrogen.[10]The formation of the imine group creates a unique chemical environment for the attached proton. Hydrogen bonding deshields the hydroxyl proton.
¹³C NMR Spectroscopy Appearance of a signal for the azomethine carbon (-C H=N-) in the 145-165 ppm range.[5]This signal is characteristic of the sp²-hybridized carbon of the imine group.
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[3]This provides definitive confirmation of the product's molecular formula.

Applications in Drug Discovery and Beyond

Schiff bases derived from this compound are not merely synthetic curiosities; they are potent molecules with a wide spectrum of applications.

  • Antimicrobial and Anticancer Agents: The planar aromatic structure and the presence of heteroatoms enable these molecules to intercalate with DNA or inhibit key enzymes. Their metal complexes, in particular, often show enhanced biological activity compared to the free ligands.[4][11]

  • Coordination Chemistry: As versatile N,O-donor ligands, they form stable complexes with metals like Cu(II), Ni(II), Co(II), and Zn(II).[12][13] These complexes are investigated for their catalytic activity in oxidation and polymerization reactions, as well as for their potential as biomimetic models for metalloenzymes.[12][14]

  • Chemosensors: The interaction of the Schiff base's chelating site with specific metal ions can induce a change in color or fluorescence, making them highly effective chemosensors for environmental or biological monitoring.[3]

References

  • Gümrükçüoğlu, N., et al. (2020). Green Formation of Novel Pyridinyltriazole-Salicylidene Schiff Bases. Letters in Organic Chemistry, 17(10), 785-792.
  • Patel, N. B., & Patel, J. C. (2012). SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. Trade Science Inc.
  • Dandia, A., et al. (2023). Rapid Synthesis of Schiff Bases via Pyridine‐2‐Carboxylic Acid as an Effective Catalyst. ChemistrySelect, 8(3).
  • Al-Masoudi, N. A., et al. (2015). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 7(12), 24-32.
  • Al Zoubi, W. (2013). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide and Dicarbonyls. Journal of Chemistry.
  • Yıldız, M., et al. (2018). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1095-1110.
  • Gorobinska, O., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. The Pharma Innovation Journal, 5(8), 24-29.
  • Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II). Journal of Applicable Chemistry, 5(6), 1169-1179.
  • El-Sayed, W. M., et al. (2012). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 17(7), 8235-8248.
  • Kumar, S., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 220-232.
  • Parmar, K. C., & Patel, J. V. (2012). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research, 4(1), 361-365.
  • Sans, D., et al. (2005). Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde. Tetrahedron, 61(1), 145-154.
  • Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 38(6), 1143-1152.
  • Hussain, Z., et al. (2017). Schiff bases in medicinal chemistry: a patent review (2010-2015). Expert Opinion on Therapeutic Patents, 27(1), 69-89.
  • Vijiyalakshmi, M. (2019). Synthesis and characterization of some transition metal complexes of Schiff base derived from 2, 4 – dihydroxybenzaldehyde. Journal of Applied Chemistry, 15(3), 29-40.
  • Murtaza, S., & Nazar, M. F. (2016). Synthesis of Schiff Bases of Pyridine-4-carbaldehyde. ResearchGate.
  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. A. (2016). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. Journal of Baghdad for Science, 13(3).
  • Sharma, A., et al. (2020). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. IntechOpen.

Sources

Preparation of metal complexes with 2-Hydroxy-4-pyridinecarboxaldehyde ligands

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal complexes featuring the versatile 2-Hydroxy-4-pyridinecarboxaldehyde ligand.

Abstract

Metal complexes derived from pyridine-based ligands are of significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry.[1][2] this compound, a heterocyclic aldehyde, serves as an exceptionally versatile precursor for designing mono- or polydentate ligands, primarily through the formation of Schiff bases.[3][4] Its inherent structural features—a pyridine nitrogen, a hydroxyl group, and a reactive aldehyde function—provide multiple coordination sites and opportunities for structural elaboration. This guide provides a comprehensive overview of the coordination chemistry of this compound, detailed protocols for the synthesis of its Schiff base derivatives and corresponding metal complexes, and methodologies for their structural and physicochemical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies. Furthermore, potential applications for these complexes in drug development and other advanced fields are discussed, grounded in authoritative scientific literature.

The Ligand: this compound

This compound (also known as 2-hydroxyisonicotinaldehyde) is an off-white to yellow crystalline solid that acts as a fundamental building block in coordination chemistry.[5] Its utility stems from the strategic placement of three key functional groups on the pyridine ring.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a potent Lewis base, readily available for coordination to a metal center.[6]

  • Hydroxyl Group (-OH): Located at the C2 position, this group can be deprotonated to form an anionic oxygen donor, which creates a stable five-membered chelate ring with the pyridine nitrogen (N,O-coordination).

  • Aldehyde Group (-CHO): The electrophilic carbon of the aldehyde at the C4 position is highly reactive towards nucleophiles, particularly primary amines. This reactivity is commonly exploited to synthesize more elaborate Schiff base ligands, which introduces an imine nitrogen as an additional coordination site.[3]

This trifunctional nature allows for the creation of ligands with tunable steric and electronic properties, which in turn dictates the geometry, stability, and reactivity of the resulting metal complexes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 188554-13-4[5][7]
Molecular Formula C₆H₅NO₂[5]
Molecular Weight 123.11 g/mol [7]
Appearance Off-white to yellow crystalline powder[5]
Melting Point 172-177 °C[5]
Ligand Elaboration via Schiff Base Condensation

A primary route to harnessing the full potential of this compound is through its condensation with a primary amine (R-NH₂) to form a Schiff base (an imine). This reaction extends the ligand framework, introducing new donor atoms and steric bulk, which significantly influences the coordination environment of the metal ion.[8]

G cluster_0 Schiff Base Condensation Ligand This compound SchiffBase Schiff Base Ligand (Imine Formation) Ligand->SchiffBase + Amine Primary Amine (R-NH₂) Amine->SchiffBase Water H₂O SchiffBase->Water - (Elimination)

Caption: Schiff base formation from this compound.

General Principles of Metal Complex Synthesis

The synthesis of metal complexes from this compound or its Schiff base derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.[9]

  • Choice of Metal Salt: Metal salts with labile counter-ions such as acetates, nitrates, or chlorides are preferred (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O). The counter-ion can influence the final structure and solubility of the complex.

  • Solvent System: Low molecular weight alcohols like methanol or ethanol are widely used.[3][9] They are effective at dissolving both the organic ligand and many transition metal salts, and their volatility simplifies product isolation. For reactants with poor solubility, refluxing is employed to increase reaction rates and ensure homogeneity.

  • Stoichiometry: The molar ratio of metal to ligand is a critical parameter that dictates the final structure of the complex. Ratios of 1:1 or 1:2 are most common, leading to complexes of the type [ML] or [ML₂].[9] A slight excess of the ligand is often used to ensure the complete consumption of the metal salt.[9]

  • Control of pH: The acidity of the reaction medium can be important, especially for coordinating the hydroxyl group. Deprotonation is often required for the oxygen to act as a donor, which can be facilitated by the addition of a weak base or by the basicity of the ligand itself.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of a representative Schiff base ligand and its subsequent complexation with a transition metal.

Protocol 3.1: Synthesis of a Schiff Base Ligand: (E)-4-((phenylimino)methyl)pyridin-2-ol (L)

This protocol details the synthesis of a Schiff base from this compound and aniline.

Materials and Reagents:

  • This compound (1.23 g, 10 mmol)

  • Aniline (0.93 g, 0.91 mL, 10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (2-3 drops, catalytic)

  • Standard reflux apparatus with condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.23 g (10 mmol) of this compound in 25 mL of absolute ethanol. Stir until fully dissolved, warming gently if necessary.

  • In a separate beaker, dissolve 0.91 mL (10 mmol) of aniline in 15 mL of absolute ethanol.

  • Add the aniline solution dropwise to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Equip the flask with a condenser and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After reflux, allow the solution to cool to room temperature. A crystalline precipitate should form. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product twice with small portions of cold ethanol (5 mL each) to remove any unreacted starting materials.

  • Dry the resulting bright yellow solid product in a vacuum desiccator over anhydrous CaCl₂.

Protocol 3.2: Synthesis of a Copper(II) Complex: [Cu(L)₂(OAc)₂]

This protocol describes the complexation of the Schiff base ligand (L) with Copper(II) acetate.

Materials and Reagents:

  • Schiff Base Ligand (L) from Protocol 3.1 (0.396 g, 2 mmol)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (0.200 g, 1 mmol)

  • Absolute Methanol (60 mL)

  • Standard reflux apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 0.396 g (2 mmol) of the Schiff base ligand (L) in 40 mL of hot absolute methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 0.200 g (1 mmol) of Copper(II) acetate monohydrate in 20 mL of absolute methanol. The solution should be a clear blue.

  • Add the methanolic solution of the metal salt dropwise to the hot ligand solution with vigorous stirring. A color change and the formation of a precipitate are typically observed immediately.

  • Attach a condenser and reflux the resulting mixture for 2 hours to ensure the reaction goes to completion.[9]

  • Allow the mixture to cool to room temperature.

  • Collect the solid metal complex by vacuum filtration.

  • Wash the residue several times with hot methanol to remove any excess unreacted ligand.[9]

  • Dry the final solid complex in a vacuum desiccator over fused CaCl₂.[9]

G cluster_workflow General Synthesis Workflow Reactants Ligand Precursors (Aldehyde + Amine) Step1 Step 1: Schiff Base Synthesis (Ethanol, Reflux) Reactants->Step1 MetalSalt Metal Salt (e.g., Cu(OAc)₂) Step2 Step 2: Complexation (Methanol, Reflux) MetalSalt->Step2 Step1->Step2 Schiff Base Ligand Step3 Step 3: Isolation & Purification (Filtration, Washing) Step2->Step3 Product Final Metal Complex Step3->Product Step4 Step 4: Characterization Product->Step4

Caption: General workflow for synthesis and characterization.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized complexes.

  • FT-IR Spectroscopy: This technique is crucial for identifying which donor atoms of the ligand are coordinated to the metal ion.

    • ν(O-H): The broad band corresponding to the phenolic O-H stretch in the free ligand (around 3400 cm⁻¹) should disappear or significantly diminish if it deprotonates and coordinates to the metal.

    • ν(C=N): The strong imine stretching frequency (typically ~1615-1640 cm⁻¹ in the free Schiff base) will shift upon coordination of the imine nitrogen to the metal center.[3] This shift is indicative of the M-N bond formation.

    • Pyridine Ring Vibrations: Vibrations associated with the pyridine ring may also shift upon coordination of the ring nitrogen.

    • M-O and M-N Bands: New, weaker bands in the far-infrared region (typically below 600 cm⁻¹) can be assigned to the metal-oxygen and metal-nitrogen stretching vibrations, providing direct evidence of coordination.[10]

  • UV-Visible Spectroscopy: Electronic spectra provide insights into the geometry of the complex. Ligand-based π→π* and n→π* transitions are typically observed in the UV region, while d-d transitions of the metal ion, which are sensitive to the coordination environment, appear in the visible region.

  • Thermal Analysis (TGA): Thermogravimetric analysis is used to assess the thermal stability of the complex and to confirm the presence of coordinated water or other solvent molecules.[9] The weight loss at specific temperature ranges can be correlated with the loss of specific molecular fragments.

  • Molar Conductivity: Measuring the molar conductance of a solution of the complex helps determine whether it behaves as an electrolyte or a non-electrolyte, providing information about whether counter-ions are inside or outside the coordination sphere.[9]

Table 2: Representative Characterization Data for the Synthesized Copper(II) Complex

TechniqueObservation in Free Ligand (L)Expected Observation in [Cu(L)₂(OAc)₂]Rationale
FT-IR (cm⁻¹) ν(O-H) ~3400 (broad)ν(C=N) ~1625ν(O-H) absent or weakν(C=N) shifts to ~1610Deprotonation and coordination of phenolic oxygen.Coordination of imine nitrogen to Cu(II).
Elemental Analysis C, H, N values match C₁₂H₁₀N₂OC, H, N, Cu values match calculated formulaConfirms the 2:1 ligand-to-metal stoichiometry.
Molar Conductivity -Low value in DMSOIndicates a non-electrolytic nature.[9]

Applications in Research and Drug Development

Metal complexes of this compound and its derivatives are gaining attention for their significant biological activities and catalytic potential.

  • Antimicrobial and Anticancer Agents: Pyridine-based Schiff base complexes have demonstrated potent activity against various strains of bacteria and fungi.[1][11] The chelation of the metal ion is often found to enhance the biological activity of the organic ligand, a phenomenon attributed to changes in lipophilicity, which facilitates penetration through cell membranes, and interaction with biological targets like DNA.[9][12]

  • Catalysis: The well-defined coordination geometries and tunable electronic properties of these complexes make them effective pre-catalysts for a range of organic transformations, including oxidation reactions and Suzuki-Miyaura cross-coupling reactions.[2][4] The ligand framework stabilizes the metal center and can be modified to improve catalytic efficiency and selectivity.

  • Materials Science: These ligands can be used to construct metal-organic frameworks (MOFs). The directionality of the pyridine and Schiff base donors can be exploited to build porous, crystalline materials with potential applications in gas storage and separation.[13]

References

  • Habib, S. I. (2017). Synthetic and Structural Studies of Fe (II) and Zn (II) Complexes of 2'-Hydroxy Chalcones Derived from Pyridine. Der Pharma Chemica, 9(10), 80-83. Available online
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available online
  • Haghgooie, et al. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry. Available online
  • ResearchGate. (n.d.).
  • Kardy, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13455–13473. Available online
  • Chem-Impex. (n.d.). This compound. Available online
  • CymitQuimica. (n.d.). CAS 1849-54-3: 3-Hydroxy-4-pyridinecarboxaldehyde. Available online
  • Journal of Chemical Education. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands.
  • ResearchGate. (n.d.). Pyridine: A Useful Ligand in Transition Metal Complexes. Available online
  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde. Available online
  • ResearchGate. (n.d.). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. Available online
  • Guidechem. (n.d.). This compound 188554-13-4 wiki. Available online
  • Molecules. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7763-7769. Available online
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of metal complexes of a novel Schiff base. Journal of Chemical and Pharmaceutical Research, 4(12), 5023-5028. Available online
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Available online
  • Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Available online
  • Santa Cruz Biotechnology. (n.d.). This compound. Available online
  • ResearchGate. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. Available online
  • ChemicalBook. (n.d.). This compound. Available online
  • MDPI. (2023). 2-Pyridinecarboxaldehyde-Modified Chitosan–Silver Complexes: Optimized Preparation, Characterization, and Antibacterial Activity. Molecules, 28(19), 6799. Available online
  • ResearchGate. (2020). Synthesis and characterization of novel four heterodimetallic mixed metal complexes of 2,6-pyridinedicarboxylic acid. Bulletin of the Chemical Society of Ethiopia, 34(2), 313-321. Available online
  • ResearchGate. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1), 83-93. Available online
  • PubMed. (2007). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic Chemistry, 46(18), 7490-501. Available online
  • Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. Available online

Sources

Application Notes & Protocols: 2-Hydroxy-4-pyridinecarboxaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-4-pyridinecarboxaldehyde is a pivotal intermediate in organic synthesis, prized for its trifunctional nature incorporating a pyridine ring, a hydroxyl group, and a reactive aldehyde. This unique combination allows for a diverse range of chemical transformations, making it an essential building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of its applications, detailed experimental protocols, and the underlying chemical principles that make it a valuable tool for researchers and drug development professionals.

Introduction: The Strategic Advantage of this compound

This compound (CAS No. 188554-13-4) is an off-white to yellow crystalline powder that serves as a versatile precursor in synthetic chemistry.[2] Its molecular structure, featuring a nucleophilic hydroxyl group, an electrophilic aldehyde, and a coordinating pyridine nitrogen, offers multiple reaction sites. This multi-functionality allows for the construction of complex molecular architectures, particularly in the development of biologically active molecules and novel heterocyclic systems.[2] The pyridine moiety itself is a common feature in many pharmaceutical agents, and its combination with reactive functional groups in this specific arrangement provides a strategic advantage in drug design and synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 188554-13-4[1][3][4]
Molecular Formula C₆H₅NO₂[2][4]
Molecular Weight 123.11 g/mol [2][4]
Appearance Off-white to yellow crystalline powder[2]
Melting Point 172-177 °C[2]
Purity ≥ 95%[2][4]
SMILES String Oc1cc(C=O)ccn1
InChI Key IDDXMCNSHNXTRS-UHFFFAOYSA-N

Core Applications in Synthetic Chemistry

The reactivity of this compound is dominated by its aldehyde group, which readily undergoes condensation reactions, while the hydroxyl group and pyridine nitrogen offer sites for further functionalization and coordination.

Synthesis of Schiff Bases: A Gateway to Bioactive Molecules and Catalysts

The most prominent application of pyridinecarboxaldehydes is in the synthesis of Schiff bases through condensation with primary amines.[5][6] These iminopyridine compounds are not only valuable in their own right but also serve as exceptional ligands for forming stable metal complexes.[6][7] The resulting Schiff base ligands derived from this compound are of particular interest due to the additional coordination site provided by the hydroxyl group, enabling the formation of robust, often multidentate, metal complexes.

Causality Behind the Reaction: The reaction is an acid-catalyzed nucleophilic addition-elimination. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often facilitated by refluxing in an appropriate solvent, yields the stable imine (Schiff base).

Schiff_Base_Formation reactant1 This compound r1_node reactant1->r1_node reactant2 Primary Amine (R-NH2) reactant2->r1_node plus + product Schiff Base (Iminopyridine) water H2O plus2 + p1_node r1_node->p1_node Condensation (e.g., EtOH, Reflux) p1_node->product p1_node->water

Caption: General reaction scheme for Schiff base formation.

These Schiff bases and their metal complexes have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[7][8]

Precursor for Fused Heterocyclic Systems

The dual functionality of this compound makes it an excellent starting material for constructing more complex, fused heterocyclic ring systems. Through reactions with various C- and N-nucleophiles, it can participate in cyclization reactions to form novel scaffolds. For instance, base-catalyzed Knoevenagel condensation with active methylene compounds can yield chalcone-like derivatives, which can then be cyclized to form pyrazoles, pyranopyridines, and other valuable heterocyclic cores.[9]

Expert Insight: The choice of base and reaction conditions in these condensations is critical. A weak base like piperidine is often sufficient to deprotonate the active methylene compound without causing unwanted side reactions with the aldehyde or hydroxyl group. The subsequent cyclization can often be achieved in a one-pot procedure or as a separate step, typically by adjusting the pH or introducing a new reagent like hydrazine.[9]

Heterocycle_Synthesis_Workflow start This compound step1 Knoevenagel Condensation (Base Catalyst) start->step1 reagent1 + Active Methylene Compound (e.g., Malononitrile) reagent1->step1 intermediate Chalcone-like Intermediate step1->intermediate step2 Cyclization Reaction intermediate->step2 reagent2 + Nucleophile (e.g., Hydrazine) reagent2->step2 product Fused Heterocyclic Product (e.g., Pyrazolopyridine) step2->product

Caption: Workflow for synthesizing fused heterocycles.

Intermediate in Pharmaceutical Development

The pyridine scaffold is a privileged structure in medicinal chemistry. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, with applications in areas like neurological disorders.[2] Its structure allows for the strategic introduction of pharmacophores that can enhance biological activity, selectivity, and pharmacokinetic properties of drug candidates.[2][10] For example, it can be a component in the synthesis of novel histone deacetylase (HDAC) inhibitors, which are being investigated for the treatment of diseases like idiopathic pulmonary fibrosis.[10]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for procedural choices.

Protocol 1: Synthesis of a Schiff Base from this compound and an Aniline Derivative

This protocol details the synthesis of a representative iminopyridine, a common first step in developing ligands for coordination chemistry or biologically active compounds.

Objective: To synthesize a Schiff base via condensation of this compound with a substituted aniline.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.23 g, 10 mmol) in absolute ethanol (40 mL). Stir until a clear solution is obtained.

  • Amine Addition: To this solution, add 4-methoxyaniline (1.23 g, 10 mmol) in one portion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the imine formation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The formation of a yellow-colored solution or precipitate often indicates Schiff base formation.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting aldehyde.[6]

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Trustworthiness & Self-Validation

The integrity of any synthetic protocol relies on its reproducibility and the ability to verify the outcome.

  • Cross-Verification: The protocols provided are based on established chemical transformations reported in peer-reviewed literature.[6][7][11]

  • Spectroscopic Validation: Each protocol emphasizes the importance of product characterization. The expected spectroscopic data (e.g., NMR shifts, IR absorption bands) provides a definitive check on the identity and purity of the synthesized compound, ensuring the protocol's success. For instance, in Schiff base synthesis, IR spectroscopy should confirm the presence of a C=N stretch (typically ~1625 cm⁻¹) and the absence of the C=O stretch from the starting aldehyde.[7]

Conclusion and Future Outlook

This compound has firmly established itself as a high-value building block in modern organic synthesis. Its trifunctional nature provides a robust platform for creating diverse molecular structures, from bioactive Schiff bases and their metal complexes to complex fused heterocyclic systems.[1][2] Its utility in medicinal chemistry is particularly noteworthy, offering a reliable scaffold for the development of next-generation therapeutics.[10] Future research will likely continue to expand its applications, exploring novel reaction pathways and synthesizing new classes of compounds for materials science, catalysis, and drug discovery.

References

  • Chem-Impex. This compound.
  • Ghandilyan, A. et al. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC - NIH. (2016).
  • Al-Masoudi, E. A. et al. Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica.
  • The Good Scents Company. 2-pyridine carboxaldehyde.
  • ResearchGate. Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde. (2025).
  • ResearchGate. Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. (2025).

Sources

The Versatile Scaffold: 2-Hydroxy-4-pyridinecarboxaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activities is relentless. Among the privileged heterocyclic scaffolds, the pyridinone core stands out for its remarkable versatility and therapeutic relevance.[1][2] 2-Hydroxy-4-pyridinecarboxaldehyde, a key building block, offers medicinal chemists a strategic entry point into this valuable chemical space. Its unique electronic properties and multiple reactive sites—the nucleophilic hydroxyl group, the electrophilic aldehyde, and the pyridine ring itself—make it a powerful tool for the synthesis of diverse compound libraries with a wide spectrum of pharmacological applications.[3][4]

This comprehensive guide provides an in-depth exploration of the use of this compound in medicinal chemistry. We will delve into its synthetic utility, highlighting key reaction protocols, and discuss the biological significance of the resulting molecular entities, from enzyme inhibitors to antimicrobial and anticancer agents.

The Pyridinone Core: A Privileged Structure in Drug Design

The 2-pyridone motif, of which this compound is a direct precursor, is a prominent feature in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for amides and phenols, imparts favorable pharmacokinetic and pharmacodynamic properties to drug molecules.[4] This scaffold is a cornerstone in the design of kinase inhibitors, antiviral agents, and other therapeutics, underscoring the importance of versatile building blocks like this compound.[1][5]

Synthetic Pathways Leveraging this compound

The aldehyde functionality at the C4 position and the hydroxyl group at the C2 position of the pyridine ring are the primary handles for synthetic elaboration. These groups allow for a variety of chemical transformations, enabling the construction of complex molecular frameworks.

Schiff Base Formation: A Gateway to Bioactive Imines

The reaction of the aldehyde group with primary amines to form Schiff bases (imines) is a robust and straightforward method for introducing molecular diversity. These imine derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[6][7]

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol outlines a general procedure for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine of interest

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in ethanol or methanol in a round-bottom flask.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction. The necessity of a catalyst may vary depending on the reactivity of the amine.

  • Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.

  • Isolation: Upon completion, the Schiff base product often precipitates out of the solution. If so, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used as they are good solvents for both the reactants and are relatively inert under these conditions.

  • Catalyst: A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

  • Temperature: The reaction can often proceed at room temperature, but heating under reflux can significantly increase the reaction rate, especially for less reactive amines.

Claisen-Schmidt Condensation: Constructing Chalcones with Therapeutic Potential

The Claisen-Schmidt condensation is a powerful carbon-carbon bond-forming reaction that allows for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base or acid catalyst. Chalcones derived from pyridine aldehydes have shown promising antitubercular and anticancer activities.[1]

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative.

Materials:

  • This compound

  • Substituted acetophenone

  • Methanol or Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 50% w/v)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reactant Mixture: In a flask, dissolve the substituted acetophenone and this compound in methanol or ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add the NaOH or KOH solution dropwise with continuous stirring. The use of a strong base is crucial for the deprotonation of the ketone's α-carbon.

  • Reaction: After the addition of the base, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress is monitored by TLC. A precipitate of the chalcone product will often form.

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to neutralize the excess base.

  • Isolation and Purification: Collect the precipitated chalcone by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Base Catalyst: The strong base is essential to generate the enolate of the acetophenone, which then acts as the nucleophile.

  • Low Temperature: The initial addition of the base at low temperature helps to control the reaction and minimize side reactions.

  • Solvent: Alcohols are suitable solvents for this reaction, and the choice between methanol and ethanol can sometimes influence the reaction rate and product yield.

Knoevenagel Condensation: Accessing Electron-Deficient Alkenes

The Knoevenagel condensation is another important C-C bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a weak base.[8] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in medicinal chemistry.

Protocol 3: Knoevenagel Condensation of this compound

This protocol provides a general method for the Knoevenagel condensation with an active methylene compound like malononitrile.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol/Water mixture

  • Weak base catalyst (e.g., piperidine, triethylamine) (optional, as the pyridine nitrogen can sometimes self-catalyze)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reactant Solution: Dissolve this compound and the active methylene compound in an ethanol/water mixture in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a weak base like piperidine or triethylamine. In some cases, the reaction may proceed without an external catalyst.

  • Reaction: Stir the solution at room temperature. The reaction is typically fast, and the product often precipitates out of the solution. Monitor the reaction by TLC.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the product with the reaction solvent (ethanol/water) and dry. Recrystallization can be performed if necessary.

Causality Behind Experimental Choices:

  • Active Methylene Compound: The electron-withdrawing groups on the active methylene compound make the methylene protons acidic enough to be removed by a weak base.

  • Weak Base: A weak base is sufficient to catalyze the reaction and avoids potential side reactions that could occur with a strong base.

  • Solvent System: An ethanol/water mixture is often effective and provides a "green" chemistry approach.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Schiff_Base_Formation This compound This compound Schiff Base Schiff Base This compound->Schiff Base + R-NH2 - H2O

Caption: Schiff Base Formation from this compound.

Claisen_Schmidt_Condensation This compound This compound Chalcone Chalcone This compound->Chalcone + Ar-CO-CH3 Base Catalyst

Caption: Claisen-Schmidt Condensation to yield Chalcones.

Knoevenagel_Condensation This compound This compound Electron-Deficient Alkene Electron-Deficient Alkene This compound->Electron-Deficient Alkene + CH2(CN)2 Weak Base

Caption: Knoevenagel Condensation with an Active Methylene Compound.

Applications in Medicinal Chemistry: A Summary of Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, highlighting the therapeutic potential of this scaffold.

Derivative ClassBiological ActivityTherapeutic AreaKey Structural Features
Schiff Bases Anticancer, AntimicrobialOncology, Infectious DiseasesImine (-C=N-) linkage, potential for metal chelation.[6][7]
Chalcones Antitubercular, AnticancerInfectious Diseases, Oncologyα,β-Unsaturated ketone system.[1]
Pyridones Kinase Inhibition, AntiviralOncology, VirologyHydrogen bond donor/acceptor capabilities.[1][5]

Case Study: 2-Hydroxypyridine Derivatives as Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-pyridone scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[1] The synthesis of such inhibitors can be envisioned starting from this compound. The aldehyde can be used to introduce various substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity. For example, reductive amination of the aldehyde can introduce amine functionalities for further elaboration into more complex side chains.

Kinase_Inhibitor_Strategy cluster_0 Scaffold Elaboration cluster_1 Target Interaction This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination + R2NH, Reducing Agent Further Functionalization Further Functionalization Reductive Amination->Further Functionalization Coupling Reactions Kinase Inhibitor Kinase Inhibitor Further Functionalization->Kinase Inhibitor Binds to Kinase Active Site

Sources

Application Note: A Guide to the Synthesis of Fluorescent Probes from 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the design, synthesis, and characterization of novel fluorescent probes using 2-Hydroxy-4-pyridinecarboxaldehyde as a versatile starting material. We delve into the underlying chemical principles, present detailed, field-proven protocols, and offer insights into the characterization and application of these probes, particularly for pH sensing.

Introduction: The Strategic Advantage of the this compound Scaffold

Fluorescent probes are indispensable tools in modern molecular sciences, enabling the visualization and quantification of analytes, biological processes, and environmental changes with high sensitivity and specificity. The design of a successful probe hinges on the selection of a core scaffold that is not only synthetically accessible but also possesses inherent photophysical properties that can be modulated by external stimuli.

The pyridine ring is a privileged structure in the design of fluorophores and chemosensors due to its electronic properties and ability to coordinate with metal ions.[1] Specifically, this compound offers a unique combination of reactive sites and structural features:

  • The Aldehyde Group: Serves as a primary reactive handle for building π-conjugated systems through well-established reactions like Knoevenagel or Schiff base condensations. These reactions are fundamental to extending the electronic conjugation of the molecule, which is essential for tuning its absorption and emission wavelengths.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor or a protonation site. This feature is key to designing pH-sensitive probes, as the protonation state of the nitrogen can significantly alter the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to changes in fluorescence intensity or wavelength.[2]

  • The Ortho-Hydroxyl Group: This group can participate in excited-state intramolecular proton transfer (ESIPT), a process known to produce fluorophores with exceptionally large Stokes shifts.[3] Furthermore, the hydroxyl group, in concert with the pyridine nitrogen, can form a bidentate chelation site for sensing metal ions.[4]

This guide will focus on leveraging these features to create a simple yet effective fluorescent probe.

Design Strategy and Synthesis Pathway

Our strategy involves a one-step condensation reaction to create a π-conjugated system where the electronic properties are influenced by the pyridine core. The aldehyde at the C4 position is the logical point for synthetic elaboration, allowing for the attachment of various aromatic or electron-rich moieties.

G cluster_0 Core Components cluster_1 Synthesis cluster_2 Probe & Application precursor 2-Hydroxy-4- pyridinecarboxaldehyde reaction Knoevenagel Condensation (Base-catalyzed) precursor->reaction partner Active Methylene Partner (e.g., 2-acetylpyridine) partner->reaction probe π-Conjugated Pyridyl Probe (e.g., HCPP) reaction->probe Forms C=C bond application Analyte Sensing (e.g., pH, Metal Ions) probe->application Modulates Fluorescence

Figure 1: General design and synthesis workflow.

Detailed Protocols

Protocol 1: Synthesis of a Knoevenagel-type Probe (HCPP)

This protocol details the synthesis of (E)-1-(2-hydroxypyridin-4-yl)-3-(pyridin-2-yl)prop-2-en-1-one (HCPP), a representative probe, via a base-catalyzed Knoevenagel condensation. This reaction is chosen for its operational simplicity and efficiency in forming the crucial carbon-carbon double bond that extends the fluorophore's conjugation.

Materials and Reagents:

ReagentSupplierGrade
This compoundSigma-Aldrich≥98%
2-AcetylpyridineSigma-Aldrich≥99%
Ethanol (EtOH)Fisher ScientificAnhydrous, 200 proof
PiperidineAcros Organics99%
Ethyl Acetate (EtOAc)VWR ChemicalsACS Grade
HexanesVWR ChemicalsACS Grade
Silica GelSorbent Technologies60Å, 230-400 mesh

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.23 g, 10 mmol) and 2-Acetylpyridine (1.21 g, 10 mmol) in 20 mL of anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.5 mL) as a basic catalyst. Causality Note: Piperidine deprotonates the active methylene group of 2-acetylpyridine, forming an enolate which then acts as the nucleophile in the condensation reaction.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product spot should be significantly less polar than the starting aldehyde.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the flask to cool to room temperature. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.

  • Purification: For higher purity, the crude product can be recrystallized from hot ethanol or purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).

  • Drying and Characterization: Dry the purified yellow solid under vacuum to yield the final product, HCPP. Characterize the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Photophysical Characterization and pH Titration

This protocol outlines the steps to evaluate the probe's fluorescent properties and its response to changes in pH.

Materials and Reagents:

ReagentPurity/Concentration
Synthesized HCPP ProbeAs prepared
Dimethyl Sulfoxide (DMSO)Spectroscopy Grade
Britton-Robinson Buffer SystempH 2 to 12
Quinine Sulfate99.5%
0.1 M Sulfuric Acid (H₂SO₄)Analytical Grade

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the HCPP probe in spectroscopic grade DMSO. Note: DMSO is used to ensure complete dissolution before dilution into aqueous buffers.[5]

  • UV-Visible Spectroscopy: Dilute the stock solution into a suitable solvent (e.g., ethanol) to a final concentration of 10 µM. Record the absorption spectrum to determine the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Spectroscopy:

    • Using the same 10 µM solution, excite the sample at its λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).

    • The Stokes shift is calculated as the difference between λ_em and λ_abs.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_f) can be determined relative to a known standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54). The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • pH Titration:

    • Prepare a series of solutions in Britton-Robinson buffer across a range of pH values (e.g., from pH 2 to 12).

    • Add a small aliquot of the HCPP DMSO stock solution to each buffered solution to achieve a final probe concentration of 10 µM.

    • Record the fluorescence emission spectrum for each sample at the predetermined excitation wavelength.

    • Plot the fluorescence intensity at the emission maximum against the pH value. This plot can be used to determine the ground-state pKa of the probe.

Experimental Workflow and Data Interpretation

The overall process from synthesis to application follows a logical and validating sequence.

G synthesis 1. Synthesis (Knoevenagel Condensation) monitor 2. Reaction Monitoring (TLC) synthesis->monitor purify 3. Workup & Purification (Filtration, Chromatography) monitor->purify char 4. Structural Characterization (NMR, MS) purify->char photo 5. Photophysical Analysis (UV-Vis, Fluorescence, QY) char->photo app 6. Application Testing (pH Titration) photo->app data 7. Data Analysis (pKa Determination) app->data

Figure 2: Step-by-step experimental and validation workflow.

Expected Photophysical Properties:

The synthesized probe is expected to exhibit fluorescence that is sensitive to solvent polarity and pH. In acidic conditions, protonation of the pyridine nitrogen(s) can lead to fluorescence quenching or a spectral shift. In basic conditions, deprotonation of the hydroxyl group can likewise alter the electronic structure and emission properties.

Representative Data Summary:

PropertyExpected Value (in Ethanol)Rationale / Reference
Absorption Max (λ_abs)~380-400 nmCorresponds to the π-π* transition of the extended conjugated system.
Emission Max (λ_em)~470-490 nmTypical emission for pyridyl-based fluorophores of this size, resulting in a visible blue-green fluorescence.[6]
Stokes Shift~90-110 nmA reasonably large Stokes shift is expected, minimizing self-absorption.
Quantum Yield (Φ_f)0.25 - 0.40Many substituted aminopyridines and related heterocycles exhibit moderate to high quantum yields.[6]
pH-dependent Emission"Turn-on" or "Ratiometric"Protonation/deprotonation of the N/OH sites alters ICT pathways, leading to a change in fluorescence.[2][7]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low Reaction Yield Incomplete reaction; impure starting materials; insufficient catalyst.Extend reaction time; verify purity of reagents; increase catalyst loading slightly.
No/Weak Fluorescence Aggregation in aqueous solution; incorrect pH; presence of quenchers.Use a co-solvent like DMSO/EtOH; ensure the pH is in the optimal range for fluorescence; use high-purity solvents.[8]
Broad, Featureless Spectra Presence of impurities; probe degradation.Re-purify the probe via column chromatography or recrystallization; store the probe protected from light and air.
Difficulty in Purification Product and starting material have similar polarity.Adjust the solvent system for TLC/column chromatography; try recrystallization from a different solvent system.

Conclusion

This compound is a powerful and accessible building block for the synthesis of functional fluorescent probes. The straightforward Knoevenagel condensation protocol described herein provides a reliable method for creating probes with promising photophysical properties suitable for applications in chemical sensing. By understanding the interplay between the scaffold's structure and its fluorescent output, researchers can rationally design and synthesize a wide array of novel sensors for diverse applications in chemistry, biology, and materials science.

References

  • ResearchGate. (n.d.). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores.
  • ACS Omega. (2019). Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. [Link]
  • PMC - NIH. (n.d.).
  • RSC Publishing. (n.d.). Tunable fluorescent probes for detecting aldehydes in living systems. [Link]
  • PMC - NIH. (n.d.). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Applications and Challenges of Fluorescent Probes for the Detection of Pesticide Residues in Food.
  • PMC - PubMed Central - NIH. (n.d.). Lessons in Organic Fluorescent Probe Discovery. [Link]
  • ResearchGate. (n.d.). Microwave-assisted synthesis of 3-hydroxy-4-pyridinone/naphthalene conjugates. Structural characterization and selection of a fluorescent ion sensor.
  • ACS Omega. (2021). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. [Link]
  • MDPI. (2024).
  • MDPI. (n.d.).
  • PubMed. (2010). Novel proton transfer fluorescence probe 2-hydroxy-pyridine and 5-(4-fluorophenyl)-2-hydroxypyridine for studying native, denatured and renatured state of protein Bovine Serum Albumin. [Link]
  • NIH. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)
  • ResearchGate. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells.
  • Ministry of Health and Prevention - UAE. (n.d.). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. [Link]
  • MDPI. (n.d.). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. [Link]
  • PMC. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]

Sources

Protocol for Knoevenagel Condensation of 2-Hydroxy-4-pyridinecarboxaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Functionalized Pyridine Scaffolds

Introduction: The Strategic Importance of Pyridone Scaffolds

The pyridine ring is a ubiquitous heterocyclic structural unit found in numerous pharmaceuticals, agrochemicals, and natural products like vitamins and coenzymes.[1] Its derivatives are foundational in drug design due to their diverse biological activities and their ability to improve the physicochemical properties of molecules, such as solubility.[1][2] The 2-pyridone motif, in particular, is considered a "privileged scaffold" in medicinal chemistry. It can act as both a hydrogen bond donor and acceptor and serves as a bioisostere for various functional groups, profoundly impacting a drug molecule's interaction with biological targets.[2]

2-Hydroxy-4-pyridinecarboxaldehyde is a valuable starting material as it contains this key 2-pyridone structure.[3][4] This application note provides a detailed experimental protocol for the condensation of this compound with active methylene compounds via the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its simplicity and efficiency in creating α,β-unsaturated systems.[5][6] The resulting products are highly functionalized intermediates, primed for further elaboration into complex molecules for drug discovery and materials science.

This guide is designed for researchers and scientists in drug development, offering a robust, self-validating protocol grounded in established chemical principles. We will detail the reaction of this compound with ethyl cyanoacetate as a representative example.

Reaction Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from an active hydrogen compound) to a carbonyl group, followed by a dehydration reaction to yield a stable α,β-unsaturated product.[5] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[5]

The mechanism proceeds in three key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a β-hydroxy intermediate (an aldol-type adduct).

  • Dehydration: The intermediate readily undergoes base-catalyzed elimination of a water molecule to form the final, conjugated α,β-unsaturated product.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Step 1: Enolate Formation cluster_intermediate Step 2: Nucleophilic Attack cluster_product Step 3: Dehydration ActiveMethylene Active Methylene (Ethyl Cyanoacetate) Enolate Enolate Ion (Nucleophile) ActiveMethylene->Enolate + B: Base Base (B:) Enolate->Base - BH+ Aldehyde 2-Hydroxy-4- pyridinecarboxaldehyde (Electrophile) p1 Enolate->p1 Aldehyde->p1 Intermediate Aldol Adduct (β-hydroxy intermediate) p2 Intermediate->p2 - H₂O Product α,β-Unsaturated Product Water H₂O p1->Intermediate p2->Product

Caption: General mechanism of the Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of (E)-ethyl 2-cyano-3-(2-hydroxy-pyridin-4-yl)acrylate

This protocol details a reliable method for the Knoevenagel condensation, which can be adapted for various active methylene compounds.

Materials and Equipment

Reagents:

  • This compound (>95%)[7]

  • Ethyl cyanoacetate (≥98%)

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

  • Deionized water

  • Hydrochloric acid (1M, for potential workup adjustments)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

Quantitative Data Summary
ReagentMW ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
This compound123.11[4]1.2310.01.0
Ethyl cyanoacetate113.121.2411.01.1
Ethanol (solvent)-30 mL--
Piperidine (catalyst)85.15~0.1 mL~1.00.1
Step-by-Step Methodology

Experimental_Workflow Experimental Workflow A 1. Reagent Setup Dissolve 1.23 g of 2-Hydroxy-4- pyridinecarboxaldehyde in 30 mL ethanol in a round-bottom flask. B 2. Addition of Reactants Add 1.24 g of ethyl cyanoacetate to the solution. A->B C 3. Catalysis Add ~0.1 mL of piperidine to the reaction mixture with stirring. B->C D 4. Reaction Stir the mixture at room temperature or reflux for 2-4 hours. Monitor progress using TLC. C->D E 5. Product Isolation Cool the mixture in an ice bath. Collect the precipitated solid via vacuum filtration. D->E F 6. Purification Wash the solid with cold ethanol. Recrystallize from ethanol to obtain pure product. E->F G 7. Characterization Analyze the product using NMR, IR, and Mass Spectrometry. F->G

Caption: Step-by-step workflow for the synthesis and purification.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.23 g (10.0 mmol) of this compound in 30 mL of anhydrous ethanol. Stir until all the solid has dissolved.

  • Addition of Nucleophile: To this solution, add 1.24 g (11.0 mmol, 1.1 eq) of ethyl cyanoacetate. A slight excess of the active methylene compound is used to ensure complete consumption of the aldehyde.

  • Initiation of Catalysis: Add approximately 0.1 mL of piperidine to the reaction mixture using a pipette. Piperidine is a highly effective catalyst for this transformation.[8]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate. If the reaction is slow, it can be gently heated to reflux to increase the rate.

  • Isolation of Crude Product: Once the reaction is complete (as determined by the disappearance of the aldehyde spot on TLC), cool the reaction flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials. For higher purity, the product can be recrystallized from a minimal amount of hot ethanol.[9]

  • Drying: Dry the purified product under vacuum to obtain a crystalline solid. Calculate the final yield. Yields for this type of reaction are typically good to excellent.[9][10]

Product Characterization and Validation

The successful synthesis of (E)-ethyl 2-cyano-3-(2-hydroxy-pyridin-4-yl)acrylate is validated through comprehensive spectroscopic analysis. This step is crucial for confirming the structure and purity of the final compound, ensuring the trustworthiness of the protocol.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural information. Key expected signals include a singlet for the vinyl proton (CH=) typically downfield (δ 7.5-8.5 ppm), distinct signals for the protons on the pyridine ring, and the characteristic quartet and triplet for the ethyl ester group.[9][11] The disappearance of the aldehyde proton signal (around δ 9.9-10.1 ppm) from the starting material confirms the reaction's completion.[11]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the presence of the nitrile carbon (C≡N) around 115-120 ppm, the ester carbonyl carbon (C=O) around 160-165 ppm, and carbons of the α,β-unsaturated system.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups: a strong peak for the nitrile (C≡N) stretch around 2220 cm⁻¹, a strong ester carbonyl (C=O) stretch around 1720 cm⁻¹, and C=C alkene stretch around 1600-1620 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. For (E)-ethyl 2-cyano-3-(2-hydroxy-pyridin-4-yl)acrylate (C₁₁H₁₀N₂O₃), the expected molecular weight is 218.21 g/mol . The mass spectrum should show a molecular ion peak ([M]+ or [M+H]+) corresponding to this value.

Safety Precautions
  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Ethyl cyanoacetate & Piperidine: These reagents are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • General Precautions: Perform all operations in a fume hood. Ensure all glassware is properly secured.

Conclusion

This application note provides a comprehensive and reliable protocol for the Knoevenagel condensation of this compound. By following this detailed methodology, researchers can efficiently synthesize highly functionalized 2-pyridone derivatives. These products serve as versatile intermediates for the development of novel therapeutic agents and advanced materials, leveraging the privileged nature of the pyridine scaffold in modern chemistry. The integrated characterization steps ensure the identity and purity of the final product, providing a self-validating system for reproducible results.

References

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC - NIH.[Link]
  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and comput
  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communic
  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers - Der Pharma Chemica.[Link]
  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes - ResearchG
  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - NIH.[Link]
  • Knoevenagel condens
  • This compound - Pipzine Chemicals.[Link]
  • Mechanism of the double proton transfer condensation reaction of 4-pyridinecarboxaldehyde with p-aminobenzoic acid.
  • Knoevenagel Condensation Doebner Modific
  • Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde | Request PDF - ResearchG
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • (PDF) Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II)
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Public
  • Condensation/ Multi-component Reactions MCR/Oxid
  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and comput
  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods - ResearchG
  • Substituted pyridopyrimidinones. Part 5.
  • Pyridine synthesis - Organic Chemistry Portal.[Link]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH.[Link]
  • Pyridine Synthesis: Cliff Notes - Baran Lab.[Link]
  • Pyridones in drug discovery: Recent advances - ResearchG

Sources

Application of 2-Hydroxy-4-pyridinecarboxaldehyde in Agrochemical Research: A Detailed Guide to Synthesis and Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Agrochemical Potential of a Versatile Pyridine Building Block

In the continuous quest for novel and effective crop protection agents, the pyridine scaffold remains a cornerstone of agrochemical discovery.[1][2][3] Its presence in a multitude of commercialized fungicides, herbicides, and insecticides speaks to its remarkable versatility and ability to interact with a wide range of biological targets. Among the myriad of pyridine-based starting materials, 2-Hydroxy-4-pyridinecarboxaldehyde stands out as a particularly valuable, yet underexplored, building block. Its bifunctional nature, possessing both a reactive aldehyde group and a nucleophilic/chelating hydroxy group, offers a unique platform for the synthesis of diverse and complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in the discovery of next-generation agrochemicals. We will delve into the strategic considerations behind experimental design and provide step-by-step methodologies for the synthesis of promising fungicidal, herbicidal, and insecticidal candidates.

Core Chemistry and Strategic Considerations

The chemical reactivity of this compound is dominated by its two functional groups. The aldehyde at the 4-position is a versatile handle for forming C-N and C-C bonds, while the 2-hydroxy group can exist in tautomeric equilibrium with its corresponding pyridone form, influencing the electronic properties of the ring and providing a site for further derivatization or metal chelation.[4]

Our strategic approach to harnessing this reactivity for agrochemical discovery is twofold:

  • Derivatization of the Aldehyde: The aldehyde group can be readily converted into a variety of other functionalities. Two key transformations will be explored in detail:

    • Oxidation to a Carboxylic Acid: This conversion opens the door to the vast and well-established field of pyridine carboxamide agrochemicals, known for their potent fungicidal and herbicidal activities.

    • Formation of Schiff Bases: Condensation with a wide array of primary amines provides a rapid and efficient method for generating large libraries of structurally diverse compounds for high-throughput screening.

  • Leveraging the 2-Hydroxy Group: While not the primary focus of the synthetic protocols detailed below, the 2-hydroxy group plays a crucial role in modulating the physicochemical properties of the final compounds, such as solubility and membrane permeability. It can also be a key pharmacophoric feature, participating in hydrogen bonding interactions with the target protein.

Fungicide Development: Targeting Succinate Dehydrogenase (SDH)

A significant class of pyridine-based fungicides are the succinate dehydrogenase inhibitors (SDHIs).[1][5] These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a rapid cessation of energy production and cell death. The pyridine carboxamide scaffold is a well-established pharmacophore for SDHI activity.

The following workflow outlines a general strategy for the synthesis of novel pyridine carboxamide fungicides starting from this compound.

Fungicide_Synthesis_Workflow A This compound B Oxidation A->B e.g., KMnO4, H2O2 C 2-Hydroxy-4-pyridinecarboxylic Acid B->C D Acyl Chloride Formation C->D e.g., SOCl2, (COCl)2 E 2-Hydroxy-4-pyridinecarbonyl Chloride D->E F Amidation E->F H Novel Pyridine Carboxamide (Potential SDHI) F->H G Substituted Aniline G->F I Biological Screening (in vitro & in vivo) H->I

Caption: Workflow for the synthesis of pyridine carboxamide fungicides.

Protocol 1: Synthesis of 2-Hydroxy-4-pyridinecarboxylic Acid

This protocol describes the oxidation of the aldehyde group to a carboxylic acid, a crucial first step in the synthesis of pyridine carboxamide fungicides.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware, including a three-necked round-bottom flask, reflux condenser, and dropping funnel

  • Magnetic stirrer with heating plate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a 1 M aqueous solution of NaOH.

  • Heat the solution to 70-80 °C.

  • Slowly add a solution of potassium permanganate (2.0 eq.) in water dropwise over a period of 1-2 hours, maintaining the temperature of the reaction mixture.

  • After the addition is complete, continue to stir the mixture at 80 °C for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • To the filtrate, carefully add a saturated solution of sodium bisulfite until the brown color disappears.

  • Acidify the clear solution to pH 2-3 with concentrated HCl. A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Hydroxy-4-pyridinecarboxylic acid.

Protocol 2: Synthesis of a Representative 2-Hydroxy-4-pyridinecarboxamide

This protocol details the conversion of the carboxylic acid to an acyl chloride, followed by amidation with a substituted aniline to generate a potential SDHI fungicide.

Materials:

  • 2-Hydroxy-4-pyridinecarboxylic Acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A substituted aniline (e.g., 4-chloroaniline)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step A: Acyl Chloride Formation

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Hydroxy-4-pyridinecarboxylic acid (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq.) or oxalyl chloride (1.5-2.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 2-Hydroxy-4-pyridinecarbonyl chloride, which is used immediately in the next step.

Step B: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the substituted aniline (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Add the aniline solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-Hydroxy-4-pyridinecarboxamide.

Table 1: Representative Fungicidal Activity Data for Pyridine Carboxamides

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
3c Pythium aphanidermatum16.75[5]
3c Rhizoctonia solani19.19[5]
Boscalid (Commercial Fungicide) Pythium aphanidermatum10.68[5]
Boscalid (Commercial Fungicide) Rhizoctonia solani14.47[5]

Herbicide Development: Targeting Photosynthesis and Amino Acid Biosynthesis

Pyridine-based herbicides are known to act on various targets, including protoporphyrinogen oxidase (PPO) and acetolactate synthase (ALS).[6][7] The 2-hydroxy-4-pyridinecarboxylic acid scaffold can be a starting point for the synthesis of novel herbicides.

Herbicide_Development_Pathway cluster_0 Synthesis of Pyridine Carboxamide Herbicides cluster_1 Mechanism of Action A 2-Hydroxy-4-pyridinecarboxylic Acid B Amidation with Bioactive Amines C Novel Pyridine Carboxamides D Inhibition of Acetolactate Synthase (ALS) C->D Potential Target E Inhibition of Protoporphyrinogen Oxidase (PPO) C->E Potential Target

Caption: Development pathway for pyridine-based herbicides.

Application Note: Exploring Pyridine Carboxamides as Herbicides

By modifying the aniline moiety in the pyridine carboxamide synthesis (Protocol 2), researchers can generate a library of compounds to screen for herbicidal activity. Key structural features to explore include:

  • Substitution on the aniline ring: Electron-withdrawing or electron-donating groups can significantly impact herbicidal potency and selectivity.

  • Bioisosteric replacements: Replacing the aniline with other aromatic or heteroaromatic amines can lead to the discovery of novel herbicidal scaffolds.

The synthesized compounds can be screened against a panel of monocot and dicot weeds to determine their herbicidal spectrum and potency. Subsequent mode of action studies can focus on assays for ALS and PPO inhibition.[6][7]

Insecticide Development: From Schiff Bases to Neonicotinoid Analogues

The aldehyde functionality of this compound is a prime starting point for the synthesis of insecticidal compounds, including Schiff bases and analogues of neonicotinoid insecticides.[8][9][10]

Protocol 3: Synthesis of Schiff Base Derivatives

This protocol provides a straightforward method for the synthesis of a library of Schiff bases for insecticidal screening.

Materials:

  • This compound

  • A diverse set of primary amines (aliphatic, aromatic, and heteroaromatic)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a solution of the primary amine (1.0-1.1 eq.) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the formation of the product by TLC.

  • Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Table 2: Representative Insecticidal Activity Data for Pyridine Derivatives

Compound IDTarget InsectLC₅₀ (mg/L)Reference
1f Aphis craccivora (nymphs)0.080[11]
1d Aphis craccivora (nymphs)0.098[11]
Acetamiprid (Commercial Insecticide) Aphis craccivora (nymphs)0.045[11]
Application Note: Designing Neonicotinoid Analogues

While a direct, one-step synthesis of neonicotinoid analogues from this compound is complex, the aldehyde can be a precursor to key intermediates. For example, reduction of the aldehyde to an alcohol, followed by conversion to a halide, would provide an electrophilic intermediate that can be reacted with various N-nitroguanidines or other pharmacophores characteristic of neonicotinoids.[10] The resulting library of compounds can then be screened for insecticidal activity, particularly against sucking pests like aphids.[8][9]

Insecticide_Development_Logic A This compound B Schiff Base Formation A->B F Reduction to Alcohol A->F C Library of Schiff Bases B->C D Insecticidal Screening C->D E Lead Compound Identification D->E G Conversion to Halide F->G H Reaction with Neonicotinoid Pharmacophores G->H I Neonicotinoid Analogues H->I I->D

Caption: Logical flow for insecticide discovery.

Conclusion and Future Directions

This compound is a versatile and cost-effective starting material with significant potential in agrochemical research. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis and discovery of novel fungicides, herbicides, and insecticides. The inherent reactivity of this building block, coupled with the established biological activities of pyridine-based compounds, makes it an attractive platform for generating diverse chemical libraries. Future research should focus on expanding the range of derivatization reactions, exploring the role of the 2-hydroxy group in biological activity, and conducting in-depth quantitative structure-activity relationship (QSAR) studies to guide the rational design of next-generation crop protection agents.

References

  • Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. PubMed. (URL: [Link])
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. (URL: [Link])
  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. National Institutes of Health. (URL: [Link])
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. National Institutes of Health. (URL: [Link])
  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. National Institutes of Health. (URL: [Link])
  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. National Institutes of Health. (URL: [Link])
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
  • Synthesis and herbicidal activity of novel N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl]-5-methyl-1H-1,2,3- thazole-4-carboxamides.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health. (URL: [Link])
  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
  • Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. MDPI. (URL: [Link])
  • Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives.
  • Journal of Chemical and Pharmaceutical Research, 2013, 5(2):184-191. JOCPR. (URL: [Link])
  • Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine deriv
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Institutes of Health. (URL: [Link])
  • Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors. PubMed. (URL: [Link])
  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Royal Society of Chemistry. (URL: [Link])
  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles.
  • Research on Crystal Structure and Fungicidal Activity of the Amide Derivatives Based on the Natural Products Sinapic Acid and Mycophenolic. Semantic Scholar. (URL: [Link])
  • Quantitative structure-activity rel
  • Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents.
  • Quantitative Structure-Activity Relationships of. Amanote Research. (URL: not available)
  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. (URL: [Link])
  • Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Development of novel pyridine-based agrochemicals: A review.
  • Pesticidal Activities of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Semantic Scholar. (URL: [Link])
  • Biological applications of Schiff bases: An overview. GSC Online Press. (URL: [Link])
  • Inhibition of Plant Acetolactate Synthase by Herbicides, Pyrimidinylsalicylic Acids: Action Mechanism of Herbicides, Pyrimidinylsalicylic Acids (Part I).
  • Compositions comprising pyridine carboxylate herbicides with acetolactate synthase (ALS) inhibitor herbicides. PubChem. (URL: [Link])
  • HUE072472T2 - Compositions comprising pyridine carboxylate herbicides with acetolactate synthase (als) inhibitor herbicides.
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • 2-Pyridone. Wikipedia. (URL: [Link])

Sources

Protocol for the Purification of 2-Hydroxy-4-pyridinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Application Scientists

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed protocol and expert insights for the purification of 2-Hydroxy-4-pyridinecarboxaldehyde and its derivatives. These compounds are valuable intermediates in pharmaceutical synthesis, but their purification presents unique challenges, primarily due to keto-enol tautomerism. This document outlines three primary purification strategies: direct column chromatography, purification via derivatization, and recrystallization. It includes step-by-step protocols, troubleshooting advice, and methods for purity assessment to ensure the successful isolation of high-purity material.

Introduction: The Purification Challenge

This compound and its derivatives are important building blocks in medicinal chemistry. However, their purification is frequently complicated by the existence of a tautomeric equilibrium between the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form.[1] These tautomers often coexist in solution and possess very similar polarities, making their separation by standard chromatographic techniques difficult.[1] The position of this equilibrium is highly sensitive to factors such as solvent polarity, concentration, and temperature, further complicating purification efforts.[1]

This guide provides a systematic approach to navigate these challenges, ensuring researchers can obtain their target compounds with high purity.

The Core Challenge: Keto-Enol Tautomerism

The primary obstacle in purifying these compounds is the equilibrium between the aromatic alcohol (enol) and the cyclic amide (keto) forms.

tautomerism enol 2-Hydroxypyridine (Enol Form) keto 2-Pyridone (Keto Form) enol->keto Equilibrium

Caption: Keto-enol tautomerism of the 2-hydroxypyridine ring.

In solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically more stable, especially in polar solvents, due to factors like intermolecular hydrogen bonding.[1] This equilibrium can lead to confusing analytical data; for instance, an NMR spectrum of a pure compound may show two distinct sets of peaks, which can be mistaken for impurities.[1] Therefore, a robust purification strategy must account for this tautomeric behavior.

Purification Workflow Overview

The choice of purification strategy depends on the specific derivative, the scale of the reaction, and the impurities present. The following diagram outlines a logical workflow.

workflow start Crude Product Mixture decision Direct Chromatography Feasible? start->decision recrystallization Protocol 3: Recrystallization start->recrystallization If Crystalline Solid direct_chrom Protocol 1: Direct Column Chromatography decision->direct_chrom Yes deriv Protocol 2: Derivatization Strategy decision->deriv No (Co-elution/ Tailing) purity_check Purity Assessment (HPLC, NMR, LC-MS) direct_chrom->purity_check deriv_step Convert to Nonaflate deriv->deriv_step deriv_chrom Chromatography of Stable Derivative deriv_step->deriv_chrom deriv_chrom->purity_check recrystallization->purity_check end Pure Compound purity_check->end

Caption: Logical workflow for purifying this compound derivatives.

Protocol 1: Direct Column Chromatography

This method is attempted first but may require optimization due to the challenges of tautomerism and the basicity of the pyridine ring, which can cause peak tailing on acidic silica gel.[1][2]

Step-by-Step Methodology:
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the solvent system to be used for chromatography. Adsorb this mixture onto a small amount of silica gel until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes. A common starting point is a 3:1 mixture of Hexane/EtOAc.[3]

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column. Begin elution with the determined solvent system, collecting fractions.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.

Troubleshooting & Optimization:
Issue Possible Cause Solution Citation
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.Add a competing base like triethylamine (TEA) (0.1-1%) to the mobile phase to shield the silanol groups.[2]
Co-elution of Impurities Similar polarities of the product and impurities, often exacerbated by tautomerism.Adjust the mobile phase polarity. Consider switching to a different stationary phase like alumina or a bonded-phase silica.[1][2]
Poor Resolution Inappropriate solvent system.Systematically test different solvent systems (e.g., DCM/Methanol, Ethyl Acetate/Heptane) using TLC to find the optimal separation conditions.[4]

Protocol 2: Purification via Derivatization

When direct chromatography fails, converting the tautomeric mixture into a single, stable derivative is a highly effective strategy.[1] This "locks" the molecule into one form, making it amenable to standard purification techniques. A common method is the formation of a pyridin-4-yl nonaflate.[1]

Step-by-Step Methodology:
  • Reaction Setup: Dissolve the crude this compound derivative (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Add nonafluorobutanesulfonyl fluoride (1.2 equivalents) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Chromatography: Concentrate the filtrate under reduced pressure. Purify the resulting crude nonaflate derivative by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

  • (Optional) Cleavage: If the parent hydroxy compound is desired, the nonaflate group can be cleaved post-purification using appropriate methods.

Protocol 3: Recrystallization

If the crude product is a solid, recrystallization can be a highly effective and scalable purification method. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Step-by-Step Methodology:
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable system.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to remove residual solvent.

Purity Assessment

After purification, it is crucial to assess the purity of the final compound using multiple analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a precise method for determining purity.

Parameter Example Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)

This protocol provides a general method; specific conditions should be optimized for each derivative.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

As mentioned, the presence of two sets of peaks in an NMR spectrum may indicate the presence of both keto and enol tautomers, not necessarily an impurity.[1] The ratio of these tautomers can vary depending on the NMR solvent used.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is used to confirm the identity of the purified product by providing its molecular weight, which should match the expected value for the target compound.

Conclusion

The purification of this compound derivatives requires a nuanced approach that directly addresses the challenges posed by tautomerism. By understanding the underlying chemical principles and employing a systematic strategy—starting with direct chromatography and moving to derivatization if necessary—researchers can successfully isolate these valuable compounds in high purity. Rigorous analytical assessment is the final, critical step to validate the success of the chosen purification protocol.

References

  • Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlGbOsXWo7O-zYTlyFniGcD0RykVr4_NXHnC_KDsvAZ2iWhvhtl0anTWmmV-LCW4I8HkzsWT8L0XjWwq8v2j9GM37dsEpmLTTzQbPi4xP-LBaQQZhCwfP1h1s4yP0-RsHeY2YR913XpBOce766oofDMvoPcB3SZ9obE7wABDUf2fTu7PlFfPCHtLbtTllGM_52wYDV39hJ2EXI0lbuhg==]
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNeHVw-KprbnaSxbesV6LVsc9q-Rg6mxTC_4bUoQVEYMPB_uDyOLkPhLDpgZd8SXK52ZeoTWcjB_k35WlDIcMP4S0LdZVG56dIsbqFhuvHnXQxwgs4DcYWZb8l8PHcNHzsCN00CIsgPM-HgjNpsCMRky-2s8wl3P4OTH1170fNVa9PtUmX4lg86LYd6sonBW-J2vuDNyRnUVO8zhtWNF76QKftMMta2PdoXw==]
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH17HM8oQyg31sUkmS-NQ5u7-LpU23kjGVwgMA5j-_PVooDzc-zjwlUTV5Wlkyg9qmhesuMBrfDi0F-_CfqUy2gUheBjaA9f1jck0odoWuhgJ6b0m957pT2MliNu7-wyE0qqpqqSYzRzFCGbvs=]
  • This compound AldrichCPR - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFZgy0eo8DBMGj_jdegut10acB3nf8d7P6wJrEMUZ6L2X4br9h7W48YggJgVxzVLxZQiIrgGCE1cVTgp7ajlz-MpWwC3kkiX5NwEKzzqnA8Kby8OIQsGsQegD2o94YYguCnu5BMS6dmebKrggDASk_yJq-XeN43w==]
  • Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYLKkN9ZmkbRjBE5ZcR7aBr3kObMRtRnTzenQU2YRpXm6AkiqXGC_p7cOiMvnB5ud_Eg49ynNRIYu_bzRnsU-7ydsAffveEcV0igTk7RXdNtfpPZxWyW3FRCJa_gvzlr7OMyDczcNHOSfZ]
  • This compound | CAS 188554-13-4 | SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuo6tX-Ct-N5oEZ0Jtaf4krDlO6TNZgnHLLhVCrFmRn_9shLHYp_PPdh8jR9w7wURgB2BgLHjEXuZWpKEI0QSTYWTMyEisF0tZCwHGhmNX2aWnvUIxptbNjpc7qLszWBOxfHmMn_WQGyj0f4xf8t_pEZnZGgYgd1qSy-d2x7GQcg==]
  • Process for the production of pyridine aldehydes - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxsLZ2l5QMzxDgHjh0gsRtVxPOMA9i62TZtpeG4qDBDO-LjV3LDdccJyUmUkO_z5Lcd91rgt9ZZKnSkQ6t7STY2kvhqk1g5jKnfX06yi45rMYUCLuTPF9nSLgnZjK2wvVLGaI5ZFPNgIzs]
  • Preparation method for 4-pyridinecarboxaldehyde - Google Patents. [https://vertexaisearch.cloud.google.
  • Preparation method of 2-pyridine carboxaldehyde - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETyaxSFKvkm5KAybxBaRVoH_soliHBlVHQQUXOUWyNT3meHvtZRdqul_gNiLSqlep4kByocoV8pwpjT_KwqCEJnI8a4TMjZtPBjcyXT6EWagbZ2n-htEjxwK2QpbQQwM4CwFjCUCBXooy7F30=]
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrKJ8O3LvRk8RhCKZMwoGMzJ3iZrcbseUDVJSd5KD2lGzDEhvPiFdx4f4nGStqcbMdwKjSKxXjxZMLD8ZcjZD3DXkXf8XmysWgPQDFfYLunjU8lYVYjdPSLfEv_1-KR4S72uEmLV9HijAumKU=]

Sources

Application Note: A Multi-Modal Analytical Approach for the Characterization of 2-Hydroxy-4-pyridinecarboxaldehyde and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of 2-Hydroxy-4-pyridinecarboxaldehyde and its associated reaction products. As a pivotal building block in medicinal chemistry and pharmaceutical development, ensuring the identity, purity, and structural integrity of this compound and its derivatives is of paramount importance.[1][2] This document outlines a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, we delve into the fundamental principles, provide step-by-step protocols, and offer expert insights into data interpretation, thereby establishing a self-validating system for comprehensive analysis.

Introduction: The Significance of this compound

This compound is a heterocyclic aldehyde possessing a pyridine core, a hydroxyl group, and a carboxaldehyde functional group. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of a wide array of biologically active molecules, including potential pharmaceutical candidates.[1][2] The aldehyde group serves as a reactive handle for forming Schiff bases, while the hydroxyl group and the pyridine nitrogen can participate in hydrogen bonding and metal chelation. Given its role in complex molecular syntheses, a rigorous analytical workflow is crucial to confirm the structure of the starting material and to identify and quantify impurities and reaction products.

This application note is designed for researchers, scientists, and drug development professionals, providing them with the necessary tools to confidently characterize this compound and its derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₆H₅NO₂[3]
Molecular Weight 123.11 g/mol [1]
Appearance Yellow solid[1]
CAS Number 188554-13-4[1][2]
Solubility Sparingly soluble in water, soluble in organic solvents.[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound and for monitoring the progress of reactions involving this molecule. A well-developed HPLC method can separate the starting material from impurities, by-products, and final products.

The "Why": Rationale for HPLC Method Design

A reversed-phase HPLC method is the logical choice for this analyte. The aromatic pyridine ring provides sufficient hydrophobicity for retention on a C18 stationary phase. The hydroxyl and aldehyde groups add polarity, allowing for efficient elution with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The inclusion of an acid, such as formic acid, in the mobile phase is critical for several reasons:

  • Peak Shape: It protonates the pyridine nitrogen, preventing tailing and ensuring sharp, symmetrical peaks.

  • Ionization Suppression: It maintains a consistent ionic state for the analyte, leading to reproducible retention times.

  • MS Compatibility: It is a volatile additive, making the mobile phase compatible with mass spectrometry detection.

Experimental Protocol: HPLC Purity Assessment

Objective: To determine the purity of a this compound sample.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), high purity

  • This compound sample

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm and 280 nm
Gradient Elution 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity of the sample.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water/ACN + 0.1% FA) HPLC HPLC System (C18 Column, Gradient) MobilePhase->HPLC SamplePrep Sample Preparation (Dissolve & Dilute) SamplePrep->HPLC UV UV Detection (254 nm, 280 nm) HPLC->UV Integration Peak Integration UV->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Workflow for HPLC purity analysis of this compound.

Structural Elucidation: Mass Spectrometry and NMR Spectroscopy

While HPLC provides information on purity, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable for confirming the molecular weight and elucidating the chemical structure of the parent compound and its reaction products.

Mass Spectrometry (MS)

The "Why": Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺. This provides a direct confirmation of the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation, providing valuable structural information.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for this compound.

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap).

Procedure:

  • Utilize the HPLC conditions described in section 3.2.

  • MS Parameters (Positive Ion Mode):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Range (m/z) 50 - 500
Collision Energy (for MS/MS) Ramp from 10 to 40 eV

Expected Results:

  • Full Scan MS: A prominent peak at m/z 124.0393, corresponding to the [M+H]⁺ ion of C₆H₅NO₂.

  • MS/MS Fragmentation: Expect losses of CO (28 Da) from the aldehyde and potentially HCN (27 Da) from the pyridine ring. The exact fragmentation pattern will be diagnostic for the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": NMR spectroscopy provides the most definitive structural information by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. 2D NMR techniques like COSY and HSQC can be used to establish connectivity.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain a complete structural assignment of this compound.

Materials:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) for unambiguous assignment.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • The chemical shifts for the aromatic protons on the pyridine ring will be influenced by the electron-withdrawing aldehyde and the electron-donating hydroxyl group.

  • The aldehyde proton (CHO) will appear as a singlet at a downfield chemical shift, typically between δ 9.5 and 10.5 ppm.[4][5]

  • The hydroxyl proton (OH) will be a broad singlet, with its chemical shift being concentration and temperature-dependent.

  • The pyridine ring protons will appear in the aromatic region (δ 7.0 - 9.0 ppm), with their splitting patterns revealing their connectivity.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • The carbonyl carbon of the aldehyde will be the most downfield signal, typically >180 ppm.

  • The carbon atom attached to the hydroxyl group will be shifted downfield.

  • The remaining pyridine carbons will appear in the aromatic region.

Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

The "Why": FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C, C-H) groups in this compound.

Experimental Protocol: FTIR Analysis

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Obtain a background spectrum.

  • Place a small amount of the solid sample on the ATR crystal.

  • Acquire the sample spectrum.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Expected Appearance
O-H Stretch (hydroxyl) 3200 - 3600Broad
C-H Stretch (aromatic) 3000 - 3100Sharp
C=O Stretch (aldehyde) 1680 - 1715Strong, sharp
C=C and C=N Stretch (aromatic ring) 1400 - 1600Multiple bands

The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch provides information about conjugation within the molecule.

A Holistic Analytical Strategy

A single analytical technique is rarely sufficient for the complete characterization of a molecule. A multi-modal approach, as outlined in this application note, provides a comprehensive and self-validating system.

Visualization: Integrated Analytical Workflow

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_outcome Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC LCMS LC-MS (Molecular Weight) Purification->LCMS NMR NMR (Structural Elucidation) Purification->NMR FTIR FTIR (Functional Groups) Purification->FTIR Data Data Integration & Review HPLC->Data LCMS->Data NMR->Data FTIR->Data Report Certificate of Analysis Data->Report

Caption: An integrated workflow for the comprehensive characterization of this compound products.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound and its derivatives. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structure of these important synthetic intermediates. This multi-modal approach ensures the quality and reliability of the materials used in subsequent research and development activities.

References

  • Ohno, K., Itoh, T., & Katsumoto, Y. (2006). Matrix-isolation infrared spectra of 2-, 3- and 4-pyridinecarboxaldehyde before and after UV irradiation. Journal of Molecular Structure, 798(1-3), 129-137.
  • Tadjarodi, A., & Najjari, S. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar.
  • NIST. (n.d.). 2-Pyridinecarboxaldehyde. NIST WebBook.
  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde.
  • SpectraBase. (n.d.). 4-Pyridinecarboxaldehyde.
  • MDPI. (2023). 2-Pyridinecarboxaldehyde-Modified Chitosan–Silver Complexes: Optimized Preparation, Characterization, and Antibacterial Activity.

Sources

Application Notes and Protocols: The Strategic Use of 2-Hydroxy-4-pyridinecarboxaldehyde as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitors and the Pyridine Scaffold

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, molecules incorporating a pyridine ring have demonstrated significant therapeutic success. The pyridine scaffold's unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it a privileged structure in medicinal chemistry.[1][2]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Hydroxy-4-pyridinecarboxaldehyde as a versatile and efficient starting material for the synthesis of potent kinase inhibitors. We will delve into the chemical rationale behind its use, provide a detailed, field-proven protocol for the synthesis of a PIM-1 kinase inhibitor, and discuss the broader implications for drug discovery.

The Intermediate of Choice: Physicochemical Properties of this compound

This compound is a commercially available solid compound with the molecular formula C₆H₅NO₂.[3][4] Its utility as a precursor for kinase inhibitors stems from the reactivity of its two functional groups: the aldehyde and the hydroxyl group.

PropertyValueSource
Molecular Formula C₆H₅NO₂[3]
Molecular Weight 123.11 g/mol [3]
Appearance Solid[3]
CAS Number 188554-13-4[3]

The aldehyde at the 4-position is a key electrophilic center, readily undergoing condensation reactions with primary amines to form Schiff bases (imines). This reaction is a robust and high-yielding method for introducing diverse aryl and alkyl substituents, which can be tailored to target the specific amino acid residues of a kinase's active site. The hydroxyl group at the 2-position can participate in hydrogen bonding interactions and can be further functionalized to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Targeting the PIM Kinase Family: A Key Oncogenic Pathway

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a wide range of hematological malignancies and solid tumors.[5][6] PIM kinases are constitutively active and play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a number of downstream targets, including BAD, p21, and MYC.[7][8] Therefore, the development of potent and selective PIM kinase inhibitors is a highly promising strategy in oncology.

Below is a diagram illustrating the central role of PIM-1 kinase in cell signaling pathways.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Expression BAD BAD PIM1->BAD Phosphorylates (Inactivates) p21 p21 PIM1->p21 Phosphorylates (Inactivates) MYC c-Myc PIM1->MYC Phosphorylates (Stabilizes) Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Cell Proliferation MYC->Proliferation CellCycle->Proliferation

Caption: PIM-1 Kinase Signaling Pathway.

Experimental Protocol: Synthesis of a PIM-1 Kinase Inhibitor Intermediate

This protocol details the synthesis of a Schiff base intermediate, a common core structure for many pyridine-based kinase inhibitors, through the condensation of this compound with a substituted aniline. This reaction is a crucial first step in the construction of more complex inhibitor molecules.

Reaction Scheme:

reaction_scheme reactant1 This compound plus + reactant1->plus reactant2 Substituted Aniline arrow Ethanol, Acetic Acid (cat.), Reflux reactant2->arrow plus->reactant2 product Schiff Base Intermediate arrow->product

Caption: General synthesis of a Schiff base intermediate.

Materials and Reagents:
  • This compound (Purity >95%)[9]

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Amine: To this solution, add the substituted aniline (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. The acid catalyzes the nucleophilic attack of the amine on the aldehyde's carbonyl carbon.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.

  • Reaction Monitoring: Periodically take aliquots of the reaction mixture and spot them on a TLC plate. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the ethanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Schiff base intermediate.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Role of the Pyridine Moiety in Kinase Binding

The pyridine ring is a key pharmacophore in many kinase inhibitors due to its ability to act as a hydrogen bond acceptor.[5][10] Specifically, the nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket. This interaction helps to anchor the inhibitor in the active site, leading to potent inhibition of the kinase's activity. The 2-hydroxy group of the starting material can also participate in additional hydrogen bonding, further enhancing the binding affinity.

Structure-Activity Relationship (SAR) Insights and Further Derivatization

The synthetic protocol described above provides a versatile platform for exploring the structure-activity relationship (SAR) of novel kinase inhibitors. By varying the substituents on the aniline starting material, researchers can systematically probe the steric and electronic requirements of the kinase's active site. For instance, introducing different functional groups on the aniline ring can lead to interactions with other regions of the ATP-binding pocket, potentially increasing both potency and selectivity.

The resulting Schiff base intermediate can be further modified. For example, the imine double bond can be reduced to a more flexible secondary amine, or the 2-hydroxy group can be alkylated or acylated to fine-tune the compound's properties. These subsequent modifications allow for the rapid generation of a library of diverse compounds for biological screening.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of pyridine-based kinase inhibitors. Its straightforward reactivity allows for the efficient generation of diverse molecular scaffolds that can be optimized to target specific kinases with high potency and selectivity. The protocol provided herein offers a robust starting point for the development of novel therapeutics targeting the PIM kinase family and other important oncogenic kinases. Future work in this area will likely focus on the development of more complex, multi-component reactions utilizing this intermediate to access novel chemical space and identify the next generation of targeted cancer therapies.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI. [Link]
  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. (n.d.). PubMed. [Link]
  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (2016). PMC. [Link]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PMC. [Link]
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. (2010).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]
  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (2007). MDPI. [Link]
  • PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). (n.d.). UniProt. [Link]
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). PubMed. [Link]
  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2020). PMC. [Link]
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). PMC. [Link]
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2020). PMC. [Link]
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). PMC. [Link]
  • Design, synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors. (2010). PubMed. [Link]
  • Structure-Based Design and Synthesis of 3-Amino-1,5-Dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 (TYK2) Inhibitors. (2020).
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2021). RSC Publishing. [Link]
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). PMC. [Link]
  • How to prepare 2-fluoro4-hydroxy aniline from 2-fluoro--4-bromo acetanilide? (2014).
  • The reaction between 4‐methoxyl aniline and 2‐phenylacetalde‐ hyde in the optimized conditions. (n.d.).
  • Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. (2007). PubMed. [Link]

Sources

Application Notes and Protocols for 2-Hydroxy-4-pyridinecarboxaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and materials science research, the precise handling and application of specialized reagents are paramount to achieving reproducible and groundbreaking results. This guide provides an in-depth exploration of 2-Hydroxy-4-pyridinecarboxaldehyde, a versatile heterocyclic building block. Designed for researchers, scientists, and drug development professionals, these notes synthesize technical data with practical, field-proven insights to ensure both safety and experimental success.

Introduction: Unveiling the Potential of a Versatile Heterocycle

This compound, with the chemical formula C₆H₅NO₂ and CAS number 188554-13-4, is a crystalline solid, typically appearing as an off-white to yellow powder.[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a carboxaldehyde group, imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules.[1][2] This compound serves as a critical starting material in the development of novel pharmaceuticals, agrochemicals, and specialized dyes and pigments.[1] Its utility is particularly noted in the synthesis of biologically active molecules, where its structure can contribute to enhanced efficacy and selectivity.[1]

Chemical and Physical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental design. The following table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C₆H₅NO₂[1][3]
Molecular Weight 123.11 g/mol [1][3]
Appearance Off-white to yellow crystalline powder[1]
Melting Point 172-177 °C[1]
Purity ≥ 95% (NMR)[1]
CAS Number 188554-13-4[1][3]

Safety and Handling: A Proactive Approach to Laboratory Safety

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[4] While comprehensive toxicological data is not yet available, a cautious and proactive approach to handling is essential.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classifications:

  • Acute toxicity, Oral (Category 4)[4]

  • Skin irritation (Category 2)[4]

  • Serious eye irritation (Category 2)[4]

  • May cause respiratory irritation[4]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For extensive handling, consider additional protective clothing.[5]

  • Respiratory Protection: If handling significant quantities or generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

All handling procedures should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible.[2][5]

First Aid Measures
  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • After Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation persists, consult a physician.[4]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

Storage Procedures: Preserving Integrity and Ensuring Stability

The stability of this compound is contingent on proper storage conditions, as it is sensitive to air, light, and moisture.[5] Improper storage can lead to degradation, impacting experimental outcomes.

Recommended Storage Conditions
  • Temperature: Store in a refrigerator at 0-8 °C.[1]

  • Atmosphere: For long-term storage, it is highly recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][5]

  • Container: Keep the container tightly closed and in a dry, well-ventilated place.[2][5]

  • Light Exposure: Protect from direct sunlight and other sources of UV radiation.[2][5]

The rationale for these stringent conditions is to mitigate the risk of degradation through oxidation, hydrolysis, and photodegradation, which can alter the compound's purity and reactivity.

Logical Flow for Storage Protocol

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling Receive Receive Compound Inert Store under Inert Gas (Nitrogen/Argon) Receive->Inert Immediate Action Refrigerate Refrigerate at 0-8°C Inert->Refrigerate Maintain Temperature Dry Keep in a Dry Location Refrigerate->Dry Prevent Hydrolysis Dark Protect from Light Dry->Dark Prevent Photodegradation Weigh Weighing Dark->Weigh For Experimental Use Dissolve Dissolution Weigh->Dissolve Reaction Reaction Setup Dissolve->Reaction

Caption: Workflow for proper storage and handling of this compound.

Experimental Protocols: From Theory to Practice

The utility of this compound is best demonstrated through its application in chemical synthesis. Below are detailed protocols for its handling and a representative synthetic application.

Protocol for Weighing and Dissolving an Air- and Moisture-Sensitive Solid

This protocol outlines the procedure for accurately weighing and dissolving this compound while minimizing exposure to the atmosphere.

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Glovebox or Schlenk line

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Schlenk flask or other suitable reaction vessel with a septum

  • Syringes and needles

Procedure:

  • Preparation: Place the sealed container of this compound, a clean and dry spatula, weighing paper, and the reaction vessel inside a glovebox antechamber. Purge the antechamber with an inert gas (nitrogen or argon) for at least three cycles.

  • Transfer to Glovebox: Move all materials into the main chamber of the glovebox.

  • Weighing: Carefully open the container of this compound. Using the spatula, weigh the desired amount of the solid onto the weighing paper on the analytical balance.

  • Transfer to Reaction Vessel: Transfer the weighed solid into the Schlenk flask.

  • Sealing: Securely seal the Schlenk flask with a septum.

  • Solvent Addition: Using a syringe, draw the required volume of anhydrous solvent and inject it into the Schlenk flask through the septum.

  • Dissolution: Gently swirl or stir the flask until the solid is completely dissolved.

  • Post-Procedure: Tightly reseal the main container of this compound before removing it and other materials from the glovebox.

Representative Synthetic Protocol: Synthesis of a Schiff Base

Schiff bases derived from pyridinecarboxaldehydes are of significant interest due to their potential biological activities.[5] This protocol describes a general method for the synthesis of a Schiff base from this compound and an aniline derivative.

Reaction Scheme:

G This compound This compound Schiff Base Schiff Base This compound->Schiff Base + Aniline Derivative (e.g., 4-ethoxyaniline) Ethanol, Reflux

Caption: General reaction scheme for Schiff base synthesis.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-ethoxyaniline)

  • Anhydrous ethanol

  • Schlenk flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Reactant Preparation: In a Schlenk flask under an inert atmosphere, dissolve 1 equivalent of this compound in anhydrous ethanol.

  • Addition of Amine: To the stirred solution, add 1 equivalent of the substituted aniline.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the crystals by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.[1]

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. The formation of the imine bond can be confirmed by a characteristic peak in the IR spectrum (around 1625 cm⁻¹) and the presence of the imine proton signal in the ¹H NMR spectrum (around 8.7 ppm).[1]

Reactivity and Stability Profile

This compound exhibits a rich chemical reactivity owing to its functional groups.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[2]

  • Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride.[2]

  • Condensation Reactions: It readily undergoes condensation reactions with primary amines to form Schiff bases, as detailed in the protocol above.[2]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][5] Contact with these materials should be avoided to prevent vigorous reactions or degradation.

  • Degradation: While specific degradation pathways for this compound are not extensively documented, related pyridine derivatives are known to undergo photodegradation and microbial degradation.[7][8][9] The storage recommendations are designed to minimize these potential degradation routes.

Conclusion

This compound is a valuable reagent with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. Its effective use, however, is contingent upon a thorough understanding of its properties and adherence to strict handling and storage protocols. By following the guidelines outlined in these application notes, researchers can ensure the integrity of the compound, promote a safe laboratory environment, and achieve reliable and reproducible experimental results.

References

  • This compound - Pipzine Chemicals. (URL: [Link])
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. (URL: not available)
  • TWO FACILE SYNTHETIC METHODS FOR A SCHIFF BASE FROM 4- ETHOXYANILINE AND 2-PYRIDINECARBOXALDEHYDE 1Ogbonda-Chukwu, E.
  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC. (URL: [Link])
  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13.
  • Synthesis of Bioactive compounds - SHINDO-KANO LABOR
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. (URL: [Link])
  • Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions.
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al 2 O 3 as a C
  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica. (URL: [Link])
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. (URL: not available)
  • Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PubMed Central. (URL: [Link])
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC. (URL: [Link])
  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google P
  • Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde.
  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate...
  • 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem. (URL: [Link])
  • 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem. (URL: [Link])
  • 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem. (URL: [Link])
  • Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. New Journal of Chemistry. (URL: not available)
  • The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments. PubMed. (URL: [Link])
  • Synthesis, Characterization, and Cu(2+)
  • Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions.
  • Synthesis and Reactions of Coordination Compounds.
  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives.

Sources

Synthesis of Hydrazones from 2-Hydroxy-4-pyridinecarboxaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridyl Hydrazones in Medicinal Chemistry

Hydrazones, characterized by the azometine group (>C=N-NH-), are a versatile class of compounds with significant applications in drug discovery and development.[1][2] Their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties, makes them attractive scaffolds for medicinal chemists.[1][2][3] The pyridine ring, a privileged structure in pharmacology, when incorporated into the hydrazone framework, can further enhance the therapeutic potential of these molecules. Pyridine-containing drugs are widely used as antimicrobial, antiviral, and anticancer agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of hydrazones derived from 2-Hydroxy-4-pyridinecarboxaldehyde, a key intermediate for accessing novel pyridyl hydrazone derivatives with potential therapeutic applications. The presence of the hydroxyl group at the 2-position of the pyridine ring offers an additional site for hydrogen bonding and potential metal chelation, which can significantly influence the compound's biological activity.

Reaction Mechanism: The Chemistry of Hydrazone Formation

The synthesis of hydrazones from aldehydes and hydrazines is a classic condensation reaction. The reaction is typically acid-catalyzed and proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration.

Step 1: Nucleophilic Addition The reaction is initiated by the protonation of the carbonyl oxygen of this compound by an acid catalyst (e.g., acetic acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen atom of the hydrazine derivative. This attack forms a tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration The carbinolamine intermediate is unstable and readily undergoes dehydration to form the stable hydrazone. The hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the C=N double bond, yielding the final hydrazone product.

Experimental Workflow & Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative hydrazone from this compound and a hydrazine derivative, such as isonicotinic hydrazide.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Isonicotinic hydrazide≥99%e.g., Sigma-Aldrich
Ethanol (Absolute)ACS Gradee.g., Fisher Scientific
Glacial Acetic AcidACS Gradee.g., Fisher Scientific
Distilled WaterN/AIn-house
General Synthetic Protocol

A general and widely applicable method for the synthesis of hydrazones involves the condensation of an aldehyde with a hydrazine in an alcoholic solvent, often with a catalytic amount of acid.[1]

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: To this solution, add a solution of the desired hydrazine derivative (e.g., isonicotinic hydrazide) (1.0 eq) in absolute ethanol.

  • Acid Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction Conditions: The reaction mixture is then typically heated to reflux. A study describing the synthesis of a similar hydrazone from 2-hydroxynicotinaldehyde (an isomer of the target aldehyde) and isonicotinic hydrazide utilized a 40°C water bath.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction (typically a few hours), the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[5]

  • Drying: The purified crystals are dried in a vacuum oven to obtain the final hydrazone product.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of hydrazones.

Characterization of the Synthesized Hydrazones

The structure and purity of the synthesized hydrazones should be confirmed using various spectroscopic and analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the product will show the disappearance of the C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) and the appearance of a new band corresponding to the C=N (imine) stretch of the hydrazone (around 1600-1650 cm⁻¹).[4][6] The N-H stretching vibration of the hydrazone is also expected to be present.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show the disappearance of the aldehyde proton signal (around 9-10 ppm). A new signal for the azomethine proton (-CH=N-) will appear in the downfield region (typically 8-9 ppm). The signals for the aromatic protons of the pyridine rings and the N-H proton will also be present.

    • ¹³C NMR: The carbon NMR spectrum will show the disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of a new signal for the imine carbon of the hydrazone (around 140-160 ppm).

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized hydrazone.

  • Melting Point: The melting point of the purified product should be sharp and can be compared with literature values if available.

A study on a hydrazone derived from 2-hydroxynicotinaldehyde reported a new infrared absorption peak at 1662 cm⁻¹ corresponding to the imine group.[4]

Applications in Drug Development

Hydrazones derived from this compound are of significant interest in drug development due to their potential biological activities.

  • Antimicrobial Activity: Hydrazones are known to possess broad-spectrum antimicrobial activity.[3][7][8] The synthesized hydrazones from this compound can be screened against various bacterial and fungal strains to determine their minimum inhibitory concentration (MIC). For instance, a hydrazone synthesized from 2-hydroxynicotinaldehyde and isoniazid demonstrated enhanced antibacterial effects compared to the starting materials, reportedly by disrupting the cell membranes of the bacteria.[4]

  • Antitumor Activity: Many pyridyl hydrazones have shown promising anticancer properties.[9] These compounds can exert their antitumor effects through various mechanisms, including the inhibition of topoisomerase and the generation of reactive oxygen species (ROS).[10] The synthesized hydrazones can be evaluated for their cytotoxic activity against various cancer cell lines.

  • Other Biological Activities: The versatile hydrazone scaffold can be modified to target a wide range of biological processes, and these compounds could also be investigated for anti-inflammatory, analgesic, and anticonvulsant activities.

Diagram of the Reaction Mechanism:

ReactionMechanism Aldehyde This compound ProtonatedAldehyde Protonated Aldehyde Aldehyde->ProtonatedAldehyde + H+ Hydrazine Hydrazine Derivative (R-NH-NH2) Catalyst H+ (Acid Catalyst) Carbinolamine Carbinolamine Intermediate ProtonatedAldehyde->Carbinolamine + R-NH-NH2 ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H+ Hydrazone Hydrazone ProtonatedCarbinolamine->Hydrazone - H2O, - H+ Water H2O

Caption: General mechanism of acid-catalyzed hydrazone formation.

Conclusion

The synthesis of hydrazones from this compound provides a straightforward and efficient route to a class of compounds with significant potential in medicinal chemistry. The protocols outlined in this guide, combined with the understanding of the underlying reaction mechanism and the potential applications, offer a solid foundation for researchers and drug development professionals to explore this promising area of research. Further derivatization and biological screening of these hydrazones could lead to the discovery of novel therapeutic agents.

References

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Marmara Pharmaceutical Journal. [Link]
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]
  • Synthesis and Evaluation of Hydrazones. (n.d.). Alcrut group. [Link]
  • Antimicrobial Activity of Some Steroidal Hydrazones. (2021). MDPI. [Link]
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). PubMed Central. [Link]
  • Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]
  • Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). MDPI. [Link]
  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Hydrazone. (n.d.). Wikipedia. [Link]
  • The antitumor mechanism of di-2-pyridylketone 2-pyridine carboxylic acid hydrazone and its copper complex in ROS generation and topoisomerase inhibition, and hydrazone involvement in oxygen-catalytic iron mobiliz
  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023).
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central. [Link]
  • A review exploring biological activities of hydrazones. (2014). PubMed. [Link]
  • Process for the synthesis of isonicotinic acid hydrazide. (2008).
  • Synthesis and characterization of hydrazones from 1,2-and 1,4-naftoquinones with 2,4-dinitrophenylhydrazine. (2013).
  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. (2006). PubMed. [Link]
  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016). MDPI. [Link]
  • Interactions between Isoniazid and α-Hydroxycarboxylic Acids. (2021). MDPI. [Link]
  • Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. (n.d.). Indian Academy of Sciences. [Link]
  • Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation. (2022).

Sources

The Versatile Scaffold: Harnessing 2-Hydroxy-4-pyridinecarboxaldehyde for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is a cornerstone of efficient and successful inhibitor design. The pyridine ring is a quintessential "privileged scaffold," a structural motif frequently found in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic tractability make it an ideal starting point for building potent and selective modulators of biological targets.

This guide focuses on 2-Hydroxy-4-pyridinecarboxaldehyde , a multifunctional pyridine derivative poised for strategic use in the development of novel enzyme inhibitors. While not a potent inhibitor in its own right, its true value lies in its chemical architecture. The strategic placement of a hydroxyl group, a reactive aldehyde, and the pyridine nitrogen provides three distinct points for interaction and chemical modification, making it an exemplary platform for generating diverse compound libraries for inhibitor screening and optimization. This document serves as a comprehensive guide for researchers, outlining the rationale for its use, workflows for inhibitor development, and detailed protocols for characterization.

Part 1: Rationale for Use - The Chemical Logic of a Tri-functional Scaffold

The utility of this compound as a foundational molecule for inhibitor synthesis stems from the distinct properties of its three key functional groups. Understanding these features is critical to envisioning how derivatives can interact with an enzyme's active site.

  • The Aldehyde (C=O): The Reactive Warhead The aldehyde group is an electrophilic center capable of forming reversible or irreversible covalent bonds with nucleophilic residues in an enzyme's active site, such as the thiol group of cysteine or the primary amine of lysine.[3][4] This covalent interaction can lead to highly potent and durable inhibition.[5][6] Even if a covalent bond is not formed, the aldehyde's carbonyl oxygen is an excellent hydrogen bond acceptor, contributing to the binding affinity of the molecule.[1][7]

  • The Hydroxyl Group (-OH): The Anchor Positioned at the 2-position, the hydroxyl group is a key mediator of non-covalent interactions. It can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen), allowing it to form strong connections with polar amino acid residues like aspartate, glutamate, and serine.[8][9] Studies have shown that the presence and position of hydroxyl groups can be pivotal for a molecule's ability to bind correctly within a binding pocket and maintain high inhibitory activity.[1][8]

  • The Pyridine Nitrogen (N): The Director and Chelator The nitrogen atom within the aromatic pyridine ring influences the molecule's electronic distribution and serves as a hydrogen bond acceptor.[10] Crucially, for the large class of metalloenzymes, the pyridine nitrogen, often in concert with the adjacent hydroxyl group, can act as a bidentate ligand to chelate (bind) the catalytic metal ion (e.g., Zn²⁺, Fe²⁺, Mg²⁺) in the active site.[11][12] This sequestration of the metal cofactor is a powerful and validated mechanism for enzyme inhibition.[11]

The interplay of these three groups provides a robust foundation for establishing a Structure-Activity Relationship (SAR), where systematic modifications can be made to optimize binding and inhibition for a specific enzyme target.[2][13]

Part 2: Application Note - A Workflow for Inhibitor Design & Synthesis

The primary application of this compound is as a starting reagent for the synthesis of a library of inhibitor candidates. The aldehyde group offers a convenient chemical handle for elaboration through reactions like reductive amination or condensation, allowing for the introduction of diverse chemical moieties to probe the topology of an enzyme's active site.

The following workflow outlines a typical strategy for leveraging this scaffold.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Characterization & Optimization Scaffold Start: 2-Hydroxy-4- pyridinecarboxaldehyde Reaction Chemical Reaction (e.g., Reductive Amination) Scaffold->Reaction Product Generation of Derivative Library Reaction->Product Library Diverse Amine Building Blocks Library->Reaction Screening High-Throughput Screen (HTS) against Target Enzyme Product->Screening Hit_ID Identify 'Hits' (% Inhibition > Threshold) Screening->Hit_ID IC50 IC50 Determination (Dose-Response Curve) Hit_ID->IC50 Kinetics Kinetic Analysis (Mechanism of Inhibition) IC50->Kinetics SAR Structure-Activity Relationship (SAR) Study Kinetics->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for developing enzyme inhibitors from a scaffold.

This process begins with the synthesis of a library of compounds, which are then screened for activity. Promising "hits" are subjected to more detailed characterization to determine their potency (IC50) and mechanism of action, guiding the next round of synthesis and optimization.

Part 3: Protocol - General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a generalized method for screening compounds derived from this compound for inhibitory activity using a standard UV/Vis spectrophotometer. This assay monitors the enzymatic conversion of a substrate into a product that absorbs light at a specific wavelength.[14][15]

Objective: To determine the percent inhibition of enzyme activity by a test compound and calculate its IC50 value.

Materials:

  • Target Enzyme in appropriate buffer

  • Substrate (which generates a chromogenic product)

  • Assay Buffer (e.g., Tris-HCl, HEPES, Phosphate buffer at optimal pH for the enzyme)

  • Test Inhibitor Stock Solution (e.g., 10 mM in DMSO)

  • Positive Control Inhibitor (known inhibitor of the enzyme)

  • Negative Control (Vehicle, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test inhibitor and positive control in Assay Buffer. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Prepare the enzyme solution at a working concentration (e.g., 2X the final desired concentration) in Assay Buffer.

    • Prepare the substrate solution at a working concentration (e.g., 2X the final desired concentration, often at or near its Km value) in Assay Buffer.

  • Assay Setup (96-well plate):

    • Blank Wells: Add Assay Buffer and vehicle to measure background absorbance.

    • 100% Activity Control Wells (Negative Control): Add enzyme solution, vehicle (DMSO), and Assay Buffer.

    • 0% Activity Control Wells (Optional): Add Assay Buffer and substrate, but no enzyme.

    • Test Inhibitor Wells: Add enzyme solution and the corresponding serial dilution of the test inhibitor.

    • Positive Control Wells: Add enzyme solution and the corresponding serial dilution of the positive control inhibitor.

    A representative plate layout is shown in the table below.

Well TypeVolume 1 (50 µL)Volume 2 (50 µL)
100% Activity Enzyme + VehicleSubstrate
Inhibitor Enzyme + InhibitorSubstrate
Blank Enzyme + VehicleAssay Buffer
  • Pre-incubation:

    • Add the enzyme and inhibitor/vehicle solutions to the appropriate wells.

    • Mix gently and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells except the blanks.

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol producing substrates) in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.[16]

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17][18][19]

Part 4: Application Note - Characterizing the Mechanism of Inhibition

Once a potent inhibitor ("hit") has been identified, determining its mechanism of action is a critical next step. This is typically achieved by measuring enzyme kinetics at various substrate concentrations in the presence of a fixed concentration of the inhibitor.

G cluster_0 Experimental Setup cluster_1 Data Analysis A Vary [Substrate] C Measure Initial Velocity (V₀) A->C B Fixed [Inhibitor] B->C D Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) C->D E Analyze Changes in Km and Vmax D->E F Determine Mechanism E->F

Caption: Workflow for determining the mechanism of inhibition.

Lineweaver-Burk Plot Analysis:

The double-reciprocal Lineweaver-Burk plot is a valuable graphical tool for visualizing and distinguishing between different modes of reversible inhibition.[20][21][22]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. On the plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax is unchanged), but the x-intercept differs (apparent Km increases).[23][24]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. The lines intersect on the x-axis (Km is unchanged), but Vmax is decreased.[23]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines are parallel, indicating a decrease in both Vmax and apparent Km.[22]

By analyzing these graphical shifts, researchers can deduce the molecular interactions at play. For example, a competitive mechanism suggests the inhibitor is directly blocking the substrate binding site, a key piece of information for further rational drug design.

Data Presentation: Hypothetical SAR Study

The table below illustrates how data from these assays can be organized to establish a structure-activity relationship for a hypothetical series of inhibitors derived from this compound.

Compound IDR-Group Modification (at position 4)IC50 (µM)MechanismNotes
Parent -H>100-Scaffold is inactive
1a -NH-benzyl25.4CompetitiveIntroduction of a hydrophobic group confers activity
1b -NH-(4-methoxybenzyl)8.1CompetitiveElectron-donating group on phenyl ring improves potency
1c -NH-(4-chlorobenzyl)42.5CompetitiveElectron-withdrawing group decreases potency
1d -NH-(cyclohexylmethyl)15.2CompetitiveA non-aromatic hydrophobic group is well-tolerated

This systematic analysis allows researchers to identify which chemical features enhance inhibitory activity, guiding the design of more potent compounds.[13][25]

Conclusion

This compound represents a strategically valuable starting point for the development of novel enzyme inhibitors. Its tri-functional nature—a reactive aldehyde, a hydrogen-bonding hydroxyl group, and a chelating pyridine ring—provides a rich platform for synthetic elaboration and diverse modes of interaction with enzyme targets. By employing systematic workflows of library synthesis, robust screening protocols, and detailed kinetic analysis, researchers can effectively harness the potential of this privileged scaffold to discover and optimize the next generation of enzyme inhibitors for therapeutic and research applications.

References

  • Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?
  • Jackson, B. C., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry, 286(50), 43486–43494.
  • Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520-539.
  • Jackson, B. C., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. The Journal of biological chemistry, 286(50), 43486-94.
  • Wikipedia. (n.d.). Lineweaver–Burk plot.
  • Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde.
  • MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
  • Vasiliou, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological reviews, 64(3), 520-39.
  • Koppaka, V., et al. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological Reviews, 64(3), 520–539.
  • Jackson, B. C., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry, 286(50), 43486–43494.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Patsnap Synapse. (2024, June 21). What are ALDH2 inhibitors and how do they work?
  • edX. (n.d.). IC50 Determination.
  • Olah, G. A., et al. (1993). 3-Pyridinecarboxaldehyde: A Model System for Superelectrophilic Activation and the Observation of a Diprotonated Electrophile. The Journal of Organic Chemistry, 58(11), 3194–3195.
  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot.
  • Liu, S., et al. (2001). Peptidyl aldehydes as reversible covalent inhibitors of protein tyrosine phosphatases. Biochemistry, 40(29), 8564–8573.
  • Strelow, J. M. (2017). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 12(11), 2739–2740.
  • Wikipedia. (n.d.). IC50.
  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry.
  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs.
  • Sebaugh, J. L. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in molecular biology, 705, 145–157.
  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 219-241.
  • Wang, Y., et al. (2015). Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. International journal of molecular sciences, 16(12), 29558-71.
  • ResearchGate. (n.d.). The contribution to binding affinity made by a single hydroxyl group in the 1,6-covalent hydrate of inosine, a transition state analogue inhibitor of adenosine deaminase.
  • BYJU'S. (n.d.). Enzymes can be defined as biological polymers that catalyze biochemical reactions.
  • de la Torre, B. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5406.
  • Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical pharmacology, 37(1), 79-85.
  • Bentham Science Publishers. (2023, November 1). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review.
  • de la Torre, B. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5406.
  • Gasiunas, G., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352.
  • SlidePlayer. (n.d.). Method of Enzyme Assay.
  • G-Biosciences. (n.d.). Enzyme Analysis.
  • Shima, S., et al. (2012). Biosynthesis of the iron-guanylylpyridinol cofactor of [Fe]-hydrogenase in methanogenic archaea as elucidated by stable-isotope labeling. Journal of the American Chemical Society, 134(8), 3821–3830.
  • Jencks, W. P., & Carriuolo, J. (1961). Hydroxyl Group Catalysis. II. The Reactivity of the Hydroxyl Group of Serine. The Nucleophilicity of Alcohols and the Ease of Hydrolysis of Their Acetyl Esters as Related to Their pKa'. Journal of the American Chemical Society, 83(7), 1743–1750.
  • Biology LibreTexts. (2021, April 12). 1.9: Functional Groups.
  • Larrabee, J. A., et al. (2011). Targeting Metalloenzymes for Therapeutic Intervention. Current topics in medicinal chemistry, 11(1), 1-2.
  • ResearchGate. (n.d.). A Pyridine Alkoxide Chelate Ligand That Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis.
  • Computational Chemistry. (2021, May 12). Metal Chelation in Enzyme Active Sites for Drug Discovery.
  • De Vleeschouwer, F., et al. (2021). The Effects of the Metal Ion Substitution into the Active Site of Metalloenzymes: A Theoretical Insight on Some Selected Cases. Catalysts, 10(1), 38.

Sources

Chelation of metal ions by 2-Hydroxy-4-pyridinecarboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Chelation of Metal Ions by 2-Hydroxy-4-pyridinecarboxaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Role of Hydroxypyridinone Chelators

The selective binding and removal of metal ions are critical processes in fields ranging from medicine to environmental science. Hydroxypyridinones (HPs) represent a "privileged" class of chelating agents, characterized by a six-membered N-heterocyclic ring with ortho-positioned keto and hydroxy groups.[1][2] This O,O-donor atom arrangement allows for the formation of highly stable, five-membered chelate rings with hard metal ions like Fe(III), Al(III), and Gd(III).[1][2]

Among this family, derivatives of this compound are of particular interest. The core structure provides the fundamental bidentate chelation site. The true versatility, however, comes from the aldehyde group at the 4-position. This reactive handle serves as a gateway for synthesizing an extensive library of Schiff base derivatives, enabling the introduction of additional donor atoms (e.g., nitrogen, oxygen, sulfur) and the fine-tuning of steric and electronic properties. This modulation is key to enhancing both the affinity and selectivity for specific target metal ions, paving the way for applications in chelation therapy, diagnostic imaging, and environmental remediation.[1][3]

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of this compound derivatives as metal ion chelators, offering detailed protocols and the scientific rationale behind the experimental designs.

Part 1: Ligand Synthesis and Characterization

The journey to a potent metal chelator begins with the synthesis of the organic ligand. The aldehyde functionality of this compound is readily condensed with primary amines to form Schiff bases (imines), significantly expanding the coordinating potential of the molecule.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol details a general procedure for the synthesis of a Schiff base ligand from this compound and a representative primary amine.

Rationale: This reaction is a classic nucleophilic addition-elimination reaction. The primary amine's lone pair attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often catalyzed by a small amount of acid, yields the stable imine product. Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction.

Materials:

  • This compound

  • An appropriate primary amine (e.g., ethanolamine, glycine methyl ester)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirring solution, add 1.0 to 1.1 equivalents of the selected primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or another appropriate solvent to remove unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to obtain the final Schiff base ligand with high purity.

  • Characterization: Confirm the structure of the synthesized ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis_Workflow Reactants 1. Reactants (Aldehyde + Amine) in Ethanol Catalysis 2. Catalysis (Add Acetic Acid) Reactants->Catalysis Mix Reflux 3. Reflux (2-6 hours) Catalysis->Reflux Heat Purification 4. Work-up & Purification Reflux->Purification Cool & Isolate Characterization 5. Characterization (NMR, IR, MS) Purification->Characterization Verify Structure

Caption: General workflow for the synthesis of a Schiff base derivative.

Part 2: Protocols for Evaluating Metal Chelation

Once the ligand is synthesized and purified, its ability to chelate metal ions must be quantitatively assessed. Spectroscopic and potentiometric titrations are foundational techniques for this purpose.

Protocol 2: UV-Vis Spectrophotometric Titration

Rationale: This method relies on the principle that the electronic environment of the ligand's chromophore changes upon coordination to a metal ion, leading to a shift in the absorbance spectrum. By systematically adding a metal ion solution to a fixed concentration of the ligand, one can monitor these changes to determine the stoichiometry and stability constant of the resulting complex. Maintaining a constant ionic strength is crucial as it keeps the activity coefficients of the ions constant, ensuring that the measured equilibrium constants are reliable.

Materials:

  • Stock solution of the synthesized ligand (e.g., 1 mM in methanol or DMSO).

  • A working solution of the ligand (e.g., 20-50 µM) in a buffered aqueous solution (e.g., HEPES, MES) at a specific pH.

  • Stock solution of the metal salt (e.g., FeCl₃, CuCl₂, Zn(NO₃)₂) of high purity.

  • High-purity water and buffer components.

  • Dual-beam UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blanking: Fill a cuvette with the buffered aqueous solution and use it to zero the instrument (acquire a baseline).

  • Initial Spectrum: Fill a separate cuvette with a known volume (e.g., 2 mL) of the ligand working solution. Record its initial UV-Vis spectrum (typically from 200-800 nm).

  • Titration: Add small, precise aliquots (e.g., 1-5 µL) of the metal salt stock solution directly into the cuvette containing the ligand.

  • Equilibration & Measurement: After each addition, gently mix the solution by inverting the cuvette (sealed with paraffin film) or using a micro-stirrer. Allow the system to equilibrate for 1-2 minutes, then record the new UV-Vis spectrum.

  • Continuation: Continue this process until no further significant changes in the spectrum are observed, indicating that the binding is saturated.

  • Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[Ligand]. The resulting titration curve can be analyzed using specialized software (e.g., HypSpec, Bindfit) to calculate the binding affinity (Kₐ) and stoichiometry. For determining stoichiometry, a Job's plot can also be constructed.

Protocol 3: Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the protonation constants (pKa values) of the ligand and the stability constants of the metal-ligand complexes.[4][5] The experiment involves monitoring the pH of a solution containing the ligand (and later, the metal) as a strong base (or acid) is added. The resulting titration curve reveals the pH ranges where protons are released or consumed, allowing for the calculation of equilibrium constants. The use of an inert gas like argon prevents the interference of atmospheric CO₂, which can dissolve to form carbonic acid and distort the titration curve.

Materials:

  • Potentiometer with a high-precision glass pH electrode.

  • Thermostatted titration vessel.

  • Autoburette for precise titrant delivery.

  • Standardized solutions of HCl and carbonate-free KOH (or NaOH).

  • Solution of the ligand in a background electrolyte (e.g., 0.15 M NaCl) to maintain constant ionic strength.[3]

  • Solution of the metal salt.

  • Inert gas (e.g., Argon).

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.

  • Ligand Protonation: Place a known volume and concentration of the ligand solution in the thermostatted vessel. Bubble argon through the solution to remove dissolved CO₂.

  • Titration (Ligand only): Begin the titration by adding small, precise increments of standardized KOH solution. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration past the final equivalence point.

  • Metal-Ligand Titration: Repeat the procedure with a new solution containing the same concentration of the ligand plus a known concentration of the metal ion (e.g., in a 1:1 or 1:3 metal-to-ligand ratio).

  • Data Analysis: The collected data (volume of titrant vs. pH) is processed using software like Hyperquad. The program refines the pKa values of the ligand and then uses this information to model the metal-ligand titration data, yielding the stability constants (log β) for the various complex species formed (e.g., ML, ML₂, ML₃).[4]

Chelation_Analysis_Workflow Ligand Synthesized Ligand Stock Prepare Stock Solutions (Ligand & Metal) Ligand->Stock UVVis UV-Vis Titration Stock->UVVis Pot Potentiometric Titration Stock->Pot Analysis Analyze Titration Curves UVVis->Analysis Pot->Analysis Constants Determine Stability Constants (log β, pKa) Analysis->Constants Stoich Determine Stoichiometry Analysis->Stoich pM Calculate pM Values Constants->pM

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Hydroxy-4-pyridinecarboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-pyridinecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields for this valuable heterocyclic intermediate.[1][2] As a versatile building block in medicinal chemistry and materials science, optimizing its synthesis is critical.[3] This document provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Chemistry - Common Synthetic Pathways

The synthesis of this compound typically proceeds via two main strategies: the direct formylation of a 2-hydroxypyridine scaffold or the oxidation of a pre-functionalized pyridine ring, such as from 2-hydroxy-4-methylpyridine. Each approach has its own set of challenges that can lead to diminished yields.

Key Synthetic Routes
  • Formylation of 2-Hydroxypyridine: This involves introducing a formyl (-CHO) group onto the pyridine ring. The Vilsmeier-Haack and Reimer-Tiemann reactions are the most common methods.

  • Oxidation of 2-Hydroxy-4-methylpyridine: This strategy involves the selective oxidation of the methyl group at the C4 position to an aldehyde.

The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic_Pathways cluster_0 Formylation Routes cluster_1 Oxidation Route 2-Hydroxypyridine 2-Hydroxypyridine Vilsmeier-Haack Vilsmeier-Haack 2-Hydroxypyridine->Vilsmeier-Haack Reimer-Tiemann Reimer-Tiemann 2-Hydroxypyridine->Reimer-Tiemann Product This compound Vilsmeier-Haack->Product Reimer-Tiemann->Product 2-Hydroxy-4-methylpyridine 2-Hydroxy-4-methylpyridine Oxidation Oxidation 2-Hydroxy-4-methylpyridine->Oxidation Oxidation->Product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide - Diagnosis and Solutions

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction has run to completion according to TLC (disappearance of starting material), but I've isolated very little or no this compound. What are the likely causes?

Answer: This is a frequent and frustrating issue. The cause is highly dependent on your chosen synthetic route. Let's break down the possibilities.

A. For Oxidation Reactions (e.g., from 2-Hydroxy-4-methylpyridine)

The oxidation of the C4-methyl group is a delicate process. The product aldehyde is itself susceptible to over-oxidation, and the pyridine ring's electronics can complicate the reaction.

  • Potential Cause 1: Ineffective Oxidizing Agent. Not all oxidizing agents are suitable for this transformation. Strong, non-selective oxidants like potassium permanganate (KMnO₄) can aggressively attack the pyridine ring or over-oxidize the aldehyde to a carboxylic acid.[4]

    • Solution: Employ milder, more selective oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic-like methyl groups to aldehydes.[5] Other options include manganese dioxide (MnO₂), though its reactivity can be variable depending on its preparation method.

  • Potential Cause 2: Product Degradation. The target molecule can be unstable under harsh reaction conditions (e.g., high temperatures or extreme pH). The aldehyde can also undergo disproportionation reactions like the Cannizzaro reaction under strongly basic conditions.[6]

    • Solution: Maintain careful control over the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable conversion rate. Ensure the work-up procedure is performed promptly after the reaction is complete to minimize exposure to potentially degrading conditions.

  • Potential Cause 3: Tautomerization Issues. 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[7][8] This equilibrium can affect the reactivity of the starting material. The pyridone form is less aromatic and may react differently.

    • Solution: The choice of solvent can influence the tautomeric equilibrium. While often difficult to control directly, being aware of this phenomenon is crucial for diagnosis. Characterizing your starting material thoroughly is key.

Tautomerism cluster_0 cluster_1 Hydroxy Pyridone Hydroxy->Pyridone

Caption: Tautomeric equilibrium of the 2-hydroxypyridine scaffold.

B. For Formylation Reactions (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic systems.[9][10][11] However, its success with hydroxypyridines depends on precise execution.

  • Potential Cause 1: Improper Formation of the Vilsmeier Reagent. The active electrophile, the chloroiminium ion (Vilsmeier reagent), is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[12][13]

    • Solution: Ensure your reagents are anhydrous. POCl₃ reacts violently with water, and moisture will quench the formation of the Vilsmeier reagent. Use freshly distilled POCl₃ and anhydrous DMF. The reagent should be prepared at a low temperature (e.g., 0 °C) before the substrate is added.

  • Potential Cause 2: Insufficient Ring Activation. While the hydroxyl group is electron-donating and activates the ring for electrophilic substitution, the pyridine nitrogen is electron-withdrawing. The reaction's success hinges on the activating effect of the hydroxyl group overcoming the deactivating effect of the nitrogen.

    • Solution: The reaction temperature plays a critical role. After the initial addition at low temperature, the reaction often needs to be heated to proceed.[13] A temperature screen (e.g., 60 °C, 80 °C, 100 °C) while monitoring by TLC can identify the optimal conditions. The stoichiometry of the Vilsmeier reagent is also crucial; using an excess (e.g., 1.5 to 3.0 equivalents) is common.[10]

Issue 2: Complex Product Mixture and Low Purity

Question: My reaction produces the target compound, but it's contaminated with several side products, leading to a difficult purification and low final yield. What are these impurities?

Answer: The formation of side products is a classic cause of low yield. Identifying these impurities is the first step toward suppressing their formation.

  • Common Side Product 1: 2-Hydroxy-4-pyridinecarboxylic Acid. This is the result of over-oxidation of the desired aldehyde. Aldehydes are readily oxidized to carboxylic acids, especially in the presence of residual oxidant and water.[14][15]

    • Mitigation:

      • Control Stoichiometry: Use a precise amount of the oxidizing agent (e.g., 1.0-1.1 equivalents).

      • Anhydrous Conditions: For many oxidation reactions, excluding water can help prevent the formation of the hydrate intermediate that facilitates over-oxidation.[16]

      • Prompt Work-up: Isolate the aldehyde as soon as the starting material is consumed to prevent it from sitting in the oxidative reaction mixture.

  • Common Side Product 2: Isomeric Products. In formylation reactions, if the C4 position is not sufficiently activated or is sterically hindered, formylation may occur at other positions on the ring, such as C6.

    • Mitigation: The regioselectivity is primarily dictated by the electronic effects of the substituents. For 2-hydroxypyridine, formylation is strongly directed to the C4 (para) position. If you are seeing other isomers, confirm the identity of your starting material.

  • Common Side Product 3: Chlorinated Byproducts (Vilsmeier-Haack). A known side reaction of the Vilsmeier-Haack reagent is the chlorination of hydroxyl groups, which can lead to the formation of 2-chloro-4-pyridinecarboxaldehyde.[11]

    • Mitigation: This is often temperature-dependent. Running the reaction at the lowest effective temperature can minimize this side reaction. Careful control of the amount of POCl₃ is also advised.

Issue 3: Difficulties in Product Isolation and Purification

Question: The work-up is messy, and I'm struggling to purify the product using column chromatography. What's the best approach?

Answer: The amphoteric nature of this compound (containing both a weakly acidic hydroxyl group and a basic pyridine nitrogen) can complicate its isolation.

  • Work-up Strategy:

    • Quenching: After the reaction, cool the mixture to 0 °C. If you used an acid-sensitive reagent like POCl₃, quench by slowly adding the reaction mixture to a cold aqueous solution of a base like sodium acetate or sodium carbonate.[10] This hydrolyzes any remaining reactive species and neutralizes strong acids.

    • pH Adjustment: The solubility of your product is highly pH-dependent. Adjust the pH of the aqueous solution carefully. Often, the product will be least soluble near its isoelectric point. A careful pH adjustment to ~5-7 can sometimes precipitate the product.

    • Extraction: Use a polar organic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol for extraction. Multiple extractions will be necessary to recover the product efficiently.

  • Purification Strategy:

    • Column Chromatography: Silica gel chromatography is the most common method. Due to the polar nature of the product, a relatively polar mobile phase is required.

      • Recommended Solvent Systems: Start with a gradient of hexane/ethyl acetate and gradually increase the polarity. If the product does not elute, switch to a dichloromethane/methanol system. Adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can sometimes improve peak shape by suppressing ionization on the silica surface.

    • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be an excellent final purification step.[4]

      • Recommended Solvents: Ethanol, isopropanol, or mixtures of ethanol and water are good starting points for recrystallization trials.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the reaction's progress? A1: Thin-Layer Chromatography (TLC) is the most effective tool.[4] Use a mobile phase that gives good separation between your starting material, product, and any major side products (e.g., 50:50 Hexane:Ethyl Acetate or 95:5 DCM:Methanol). Visualize the spots under UV light (254 nm). The product, being a conjugated aldehyde, should be UV active. Staining with potassium permanganate can also be helpful.

Q2: What are the stability and storage considerations for this compound? A2: Aldehydes are susceptible to oxidation by atmospheric oxygen over time. The product should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.[3]

Q3: My Vilsmeier-Haack reaction turned into a black tar. What happened? A3: This usually indicates polymerization or extensive decomposition. The most common cause is adding the reagents too quickly or allowing the initial reaction temperature to rise uncontrollably. The Vilsmeier reagent is highly reactive, and its formation is exothermic. Always prepare the reagent at 0 °C or below and add the substrate slowly while maintaining the low temperature before proceeding with heating.

Section 4: Optimized Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required for specific substrates or scales.

Protocol 1: Oxidation of 2-Hydroxy-4-methylpyridine with Selenium Dioxide

This protocol provides a selective method for oxidizing the methyl group.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-4-methylpyridine (1.0 eq) and a suitable solvent such as 1,4-dioxane or a mixture of pyridine and water.

  • Reagent Addition: Add selenium dioxide (SeO₂, 1.1 eq) to the mixture in portions.

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction by TLC. The reaction may take several hours (4-24 h).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the black selenium precipitate through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be dissolved in ethyl acetate and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of hexane/ethyl acetate).

Protocol 2: Vilsmeier-Haack Formylation of 2-Hydroxypyridine

This protocol outlines the formylation using POCl₃ and DMF.[10][13]

  • Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes. A white solid may form.

  • Substrate Addition: Dissolve 2-hydroxypyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC.

  • Quenching and Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice containing an excess of sodium acetate. Stir vigorously until all the ice has melted and the mixture has reached room temperature.

  • Isolation: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Section 5: Data Summary and Visualization

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_sm Is Starting Material Consumed? (TLC) start->check_sm check_purity Is Crude Product Clean? (TLC/NMR) check_sm->check_purity Yes no_reaction Problem: Incomplete Reaction - Check Reagent Activity - Optimize Temp/Time - Verify Stoichiometry check_sm->no_reaction No degradation Problem: Product Degradation - Lower Reaction Temp - Check pH Stability - Prompt Work-up check_purity->degradation No (Complex Mixture) isolation_issue Problem: Isolation Loss - Optimize Work-up pH - Choose Better Extraction Solvent - Refine Chromatography check_purity->isolation_issue Yes (Clean but low mass) end Yield Improved no_reaction->end side_reactions Problem: Side Reactions - Identify Byproducts (MS) - Adjust Stoichiometry - Use Milder Reagents degradation->side_reactions side_reactions->end isolation_issue->end

Caption: A logical workflow for diagnosing the root cause of low yield.

Table 1: Comparison of Reaction Conditions
ParameterOxidation of 4-MethylpyridineVilsmeier-Haack FormylationReimer-Tiemann Formylation
Substrate 2-Hydroxy-4-methylpyridine2-Hydroxypyridine2-Hydroxypyridine
Key Reagents SeO₂, MnO₂POCl₃, DMFCHCl₃, NaOH/KOH
Typical Temp. 90-110 °C (Reflux)0 °C then 80-90 °C60-70 °C
Common Issues Over-oxidation to acidChlorination, DecompositionLow regioselectivity, Ring expansion
Yield Profile ModerateModerate to GoodLow to Moderate
Reference [5][9][10][13][17][18][19]

References

  • BenchChem. (2025). Troubleshooting & Optimization.
  • Guidechem. (n.d.). This compound 188554-13-4 wiki.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • PMC - NIH. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights.
  • Organic Syntheses Procedure. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-.
  • Sciencemadness. (n.d.). THE REIMER-TIEMANN REACTION.
  • ResearchGate. (2025). Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline.
  • Google Patents. (n.d.). Process for the production of pyridine aldehydes.
  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction.
  • Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • ResearchGate. (2025). ChemInform Abstract: Organocatalytic Oxidation of Aldehydes to Mixed Anhydrides.
  • PubMed. (n.d.). 2-hydroxypyridine 2-pyridone tautomerization: catalytic influence of formic acid.
  • Chemguide. (n.d.). oxidation of aldehydes and ketones.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones.
  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states (video).
  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes.
  • Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
  • Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.).
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.).
  • Google Patents. (n.d.). Process for the production of pyridine or alkyl substituted pyridines.
  • Khan Academy. (2013). Oxidation of aldehydes using Tollens' reagent.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
  • Chemistry Stack Exchange. (2021). Periodic acid oxidation of carbonyls?.

Sources

Technical Support Center: Optimizing Schiff Base Formation with 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis and optimization of Schiff base derivatives from 2-Hydroxy-4-pyridinecarboxaldehyde. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the intricacies of imine formation with this versatile heterocyclic aldehyde. Our goal is to provide field-proven insights and data-driven solutions to common experimental challenges, ensuring the integrity and success of your research.

The formation of a Schiff base, or azomethine, is a cornerstone reaction in synthetic chemistry, involving the condensation of a primary amine with a carbonyl compound.[1] While fundamentally a dehydration reaction, the unique electronic properties of this compound—namely the interplay between the pyridine nitrogen, the ortho-hydroxyl group, and the aldehyde—introduce specific challenges and optimization opportunities. This guide consolidates our expertise into a practical, question-and-answer format to directly address the issues you may encounter at the bench.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each entry details the issue, explores the underlying chemical principles, and provides a systematic approach to resolution.

Question 1: I am observing very low or no yield of my desired Schiff base. What are the primary factors to investigate?

Answer: Low yield is the most frequent challenge and typically points to issues with reaction equilibrium, catalysis, or reactant integrity. Let's break down the potential causes and solutions.

Potential Cause 1: Unfavorable Reaction Equilibrium The formation of a Schiff base is a reversible reaction where water is eliminated.[2] If water is not removed from the reaction medium, the equilibrium can favor the starting materials, suppressing the yield.

  • Solution A: Water Removal. For reactions in non-polar, aprotic solvents like toluene or benzene, employ a Dean-Stark apparatus. The azeotropic removal of water is a highly effective method to drive the reaction to completion.[3]

  • Solution B: Use of Dehydrating Agents. If a Dean-Stark apparatus is not feasible, consider adding a chemical dehydrating agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) directly to the reaction mixture, particularly in solvents like ethanol or methanol.

Potential Cause 2: Inadequate Catalysis or Incorrect pH The reaction mechanism involves two key steps: nucleophilic attack of the amine on the carbonyl, followed by acid-catalyzed dehydration of the resulting carbinolamine intermediate.[4] The pH of the reaction is therefore critical.

  • The optimal rate is typically achieved in a mildly acidic environment (pH 4-5).[2]

  • If the pH is too high (alkaline): There is insufficient acid to protonate the hydroxyl group of the carbinolamine, making it a poor leaving group (as H₂O). This stalls the dehydration step.[2]

  • If the pH is too low (strongly acidic): The primary amine starting material becomes protonated to form an ammonium salt. This removes its nucleophilic character, preventing the initial attack on the carbonyl.[5][6]

  • Solution: pH Optimization. Add a catalytic amount of a weak acid. A few drops of glacial acetic acid are often sufficient to catalyze the reaction without fully protonating the amine.[3][7] Acetic acid can even be used as the solvent for certain reactions.[3] For more sensitive substrates, other mild acid catalysts like p-toluenesulfonic acid (PTSA) can be effective.[8]

dot

Caption: Troubleshooting workflow for low Schiff base yield.

Potential Cause 3: Insufficient Reaction Time or Temperature Some amine-aldehyde combinations are less reactive and require more energy or time to reach completion.

  • Solution A: Increase Temperature. Refluxing the reaction mixture is a standard procedure that often significantly improves yields by providing the activation energy needed for dehydration.[9][10]

  • Solution B: Extend Reaction Time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time until the starting material spot has been consumed.[11]

Question 2: My product seems to decompose during purification or storage. How can I improve its stability?

Answer: The stability of Schiff bases, particularly those derived from hydroxy-substituted aldehydes, can be a concern. Decomposition is typically due to hydrolysis or degradation during chromatography.

Potential Cause 1: Hydrolysis The C=N imine bond is susceptible to hydrolysis, which is the reverse of the formation reaction.[12] This is especially true in the presence of moisture, and the process can be accelerated by acidic or basic conditions.

  • Solution A: Anhydrous Work-up and Storage. After synthesis, ensure all solvents are anhydrous. Dry the final product thoroughly under vacuum. Store the purified Schiff base in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®) or under an inert atmosphere (N₂ or Ar).[13]

  • Solution B: Avoid Protic/Aqueous Solvents. During work-up or recrystallization, minimize contact with water. If an aqueous wash is necessary, use a saturated brine solution to reduce the product's solubility in the aqueous layer and quickly separate the organic phase.

Potential Cause 2: Degradation on Silica Gel The acidic nature of standard silica gel can catalyze the hydrolysis of the imine bond or cause degradation of acid-sensitive compounds.[14] The pyridine moiety can also interact strongly with the acidic silanol groups.[14]

  • Solution A: Use an Alternative Stationary Phase. For column chromatography, consider using neutral alumina, which is less acidic and often better suited for basic compounds like pyridine derivatives.[13]

  • Solution B: Deactivate the Silica Gel. If silica must be used, you can neutralize its acidic sites by pre-treating it or by adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) to your mobile phase.[14]

  • Solution C: Minimize Contact Time. Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.[14]

Question 3: I'm struggling to purify my product. Unreacted starting materials remain in the final sample.

Answer: Effective purification relies on exploiting the differences in physical properties (like solubility) between your product and any remaining impurities.

Primary Solution: Recrystallization Recrystallization is the most robust and widely recommended method for purifying Schiff bases.[9][13] The key is selecting an appropriate solvent system.

  • Step 1: Solvent Screening. The ideal solvent should dissolve your Schiff base product poorly at room temperature but well at its boiling point. The starting materials should either be very soluble or very insoluble at all temperatures. Ethanol is an excellent starting point for many Schiff bases.[9]

  • Step 2: Procedure. Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Alternative Solution: Trituration/Washing If the product precipitates from the reaction mixture as a solid, you can often purify it by washing.

  • Procedure: After filtering the crude solid, wash it thoroughly with a solvent in which the starting materials are soluble but the product is not. For example, if your product is insoluble in diethyl ether or hexane, washing with these solvents can effectively remove unreacted aldehyde or amine.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Schiff base formation? A1: It's a two-step process. First, the lone pair of electrons on the primary amine's nitrogen atom performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate called a carbinolamine. Second, under mild acid catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent dehydration and deprotonation yield the final imine, or Schiff base.[2]

dot

Mechanism Reactants Aldehyde (R-CHO) + Primary Amine (R'-NH2) Step1 Nucleophilic Attack Reactants->Step1 Intermediate Carbinolamine Intermediate Step1->Intermediate Step2 Protonation (H+) & Dehydration (-H2O) Intermediate->Step2 Product Schiff Base (Imine) R-CH=N-R' Step2->Product

Caption: General mechanism of Schiff base formation.

Q2: Why is the 2-hydroxy group on the pyridine ring significant? A2: The ortho-hydroxyl group plays a crucial role in the product's stability and properties. It can form a strong intramolecular hydrogen bond with the nitrogen atom of the newly formed imine bond (O–H···N).[1] This hydrogen bond creates a stable six-membered pseudo-ring, which enhances the thermodynamic stability of the molecule.[1] It also gives rise to interesting tautomeric equilibria between the enol-imine and keto-amine forms, which can be influenced by the solvent.[15]

Q3: Which solvents are best for this reaction? A3: The choice of solvent depends on the solubility of your specific reactants and the desired reaction conditions (e.g., temperature). There is no single "best" solvent, but some are more commonly used and effective than others.

Solvent Boiling Point (°C) Polarity Key Considerations & Use Cases Reference(s)
Ethanol78Polar ProticExcellent general-purpose solvent. Good for reactions at room temp or reflux. Product often crystallizes upon cooling.[9],[16]
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point. Often used for room temperature reactions.[17],[18]
Toluene111Non-polarIdeal for use with a Dean-Stark trap to azeotropically remove water and drive the reaction to completion.[3]
Acetic Acid118Polar ProticCan act as both the solvent and the acid catalyst. Useful for less reactive starting materials.[3]
DMF / DMSO153 / 189Polar AproticHigh boiling points and excellent solvating power. Used when reactants have poor solubility in other solvents. Can be difficult to remove.[3]

Q4: How can I confirm that I have successfully synthesized my Schiff base? A4: Spectroscopic analysis is essential for structural confirmation.

  • FT-IR Spectroscopy: The most definitive evidence is the appearance of a strong absorption band for the azomethine (C=N) stretch, typically in the 1600-1650 cm⁻¹ region, and the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹).[19]

  • ¹H NMR Spectroscopy: Look for a characteristic singlet for the imine proton (-CH=N-), which usually appears downfield between δ 8.0-9.0 ppm.[10] You should also see the disappearance of the aldehyde proton signal (around δ 9-10 ppm).

  • ¹³C NMR Spectroscopy: The imine carbon (C=N) will appear in the δ 145-165 ppm range.[20]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your final product.[21]

Part 3: Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

This is a representative protocol and may require optimization for your specific primary amine.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2-0.5 M concentration).

  • Amine Addition: To the stirring solution, add the primary amine (1.0-1.1 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux (60-80 °C). Monitor the reaction progress by TLC until the aldehyde starting material is consumed (typically 2-6 hours).

  • Isolation:

    • If a precipitate forms: Cool the reaction mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., ethanol) in which the crude product has low solubility at room temperature but high solubility when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and perform a hot filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

References

  • ResearchGate. (2016). Suitable solvent for Schiff base reaction? [Online discussion].
  • Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases.
  • Journal of Chemical and Pharmaceutical Research, 2013, 5(2):184-191.
  • ResearchGate. (2016). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II).
  • ResearchGate. (2021). Is there an effective way of purifying schiff bases? [Online discussion].
  • Eng. Proc. 2024, 61(1), 26.
  • ResearchGate. (n.d.). Schiff bases derived from hydroxyaryl aldehydes: Molecular and crystal structure, tautomerism, quinoid effect, coordination compounds.
  • ResearchGate. (n.d.). New Schiff bases from ortho-hydroxyaryl aldehydes.
  • Molecules, 2023, 28(15), 5801.
  • ResearchGate. (n.d.). Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one.
  • ResearchGate. (2024). How to purify Schiff base product? [Online discussion].
  • ResearchGate. (n.d.). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results.
  • Sci Rep, 2016, 6, 30942.
  • Figshare. (2016). O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes.
  • Scribd. (n.d.). Solvent-Dependent Synthesis and Mono-Hydrolysis of The Di-Schiff Base of (2-Pyridinecarboxaldehyde in Cu (II), Co (II) and ZN (II) Complexes.
  • J. Org. Chem., 2021, 86(1), 1083–1091.
  • ResearchGate. (n.d.). Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde.
  • Molecules, 2021, 26(6), 1536.
  • Int. J. Mol. Sci., 2006, 7(12), 526-536.
  • ResearchGate. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.
  • Scientia Africana, 2023, 22(1).
  • ResearchGate. (n.d.). Synthesis and Study of Schiff base Ligands.
  • ResearchGate. (2013). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid.
  • PeerJ Organic Chemistry, 2020, 2, e4.
  • Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines.
  • ResearchGate. (n.d.). The Schiff base formed from the condensation of pyridine-2-carboxaldehyde with alanine....
  • Der Pharma Chemica, 2017, 9(12), 70-77.
  • Molecules, 2014, 19(11), 17574-17595.
  • Scientia Africana, 2023, 22(1).
  • Advanced Journal of Chemistry, Section A, 2020, 3(4), 533-541.
  • Pharmaceuticals, 2024, 17(5), 614.
  • International Journal of Chemico-Physical and Research Sciences, 2017, 4(1), 1-7.
  • ResearchGate. (n.d.). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2.
  • Methods in Enzymology, 1974, 34, 448-454.
  • ResearchGate. (2023). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? [Online discussion].

Sources

Technical Support Center: Synthesis of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful synthesis of 2-Hydroxy-4-pyridinecarboxaldehyde is a critical step in the development of various pharmaceutical and specialty chemical agents. Its purity is paramount, as even minor side products can have significant impacts on downstream applications, biological activity, and regulatory compliance. This technical guide serves as a troubleshooting resource for researchers, scientists, and drug development professionals encountering common impurities and side products during its synthesis. We will explore the causality behind the formation of these undesired compounds and provide actionable, field-proven protocols for their identification, mitigation, and removal.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Impurities from the Oxidation of 2-Hydroxy-4-methylpyridine

A common and efficient route to this compound involves the selective oxidation of the methyl group of 2-Hydroxy-4-methylpyridine[1]. While effective, this pathway is susceptible to over-oxidation if not carefully controlled.

Question 1: During the purification of my product from the oxidation of 2-Hydroxy-4-methylpyridine, I've isolated a more polar, crystalline solid that doesn't correspond to my desired aldehyde. What is this likely side product?

Answer: The most probable side product in this synthesis is 2-Hydroxy-4-pyridinecarboxylic acid . This occurs when the intermediate aldehyde is further oxidized under the reaction conditions. Aldehydes are generally more susceptible to oxidation than methyl groups, making this a common issue if the reaction is not carefully monitored.[2]

Causality & Mechanism: The oxidation proceeds in two stages: the alcohol is first oxidized to the aldehyde, which is then rapidly oxidized to the carboxylic acid. In aqueous solutions, the aldehyde can exist in equilibrium with its hydrate form (a gem-diol), which facilitates this subsequent oxidation step.[3]

Troubleshooting & Mitigation:

  • Control of Oxidant Stoichiometry: Use a slight sub-stoichiometric amount or a maximum of 1.0-1.1 equivalents of the oxidizing agent. A large excess will invariably lead to the formation of the carboxylic acid.

  • Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.

  • Temperature Control: Perform the reaction at the lowest effective temperature. Exothermic reactions can accelerate the rate of the second oxidation step more than the first.

Identification & Characterization Protocol:

Technique Expected Observation for 2-Hydroxy-4-pyridinecarboxylic acid
TLC A more polar spot (lower Rf) compared to the aldehyde product.
¹H NMR Disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of a broad carboxylic acid proton signal (>11 ppm).
FT-IR Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside the C=O stretch.
LC-MS A mass peak corresponding to the molecular weight of the carboxylic acid (C₆H₅NO₃, MW: 139.11 g/mol ), which is 16 amu higher than the aldehyde.

Workflow for Mitigating Over-oxidation

G cluster_0 Reaction Setup cluster_1 In-Process Control cluster_2 Reaction Outcome cluster_3 Potential Side Reaction start Start Oxidation of 2-Hydroxy-4-methylpyridine oxidant Add Oxidant (≤ 1.1 eq.) start->oxidant temp Maintain Low Temp. oxidant->temp monitor Monitor by TLC/HPLC (every 15-30 min) temp->monitor check Starting Material Consumed? monitor->check quench Quench Reaction Immediately check->quench  Yes proceed Continue Monitoring check->proceed  No isolate Isolate Product quench->isolate proceed->monitor over_ox Over-oxidation to Carboxylic Acid isolate->over_ox If reaction time is too long

Caption: Workflow for controlled oxidation to minimize carboxylic acid formation.

Category 2: Impurities from Formylation of 2-Hydroxypyridine

Formylation of the electron-rich 2-hydroxypyridine ring is another viable synthetic route. The Vilsmeier-Haack and Reimer-Tiemann reactions are two classical methods for this transformation, each with a unique side product profile.

Question 2: I am using the Vilsmeier-Haack reaction to formylate 2-hydroxypyridine. After quenching, I am left with a highly colored, water-soluble impurity that complicates extraction. What is it and how can I get rid of it?

Answer: This impurity is likely the unhydrolyzed Vilsmeier iminium salt intermediate . The Vilsmeier-Haack reaction proceeds by forming a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from DMF and a chlorinating agent like POCl₃.[4][5] This reagent reacts with your substrate to form a new iminium salt, which must be hydrolyzed during aqueous workup to yield the final aldehyde.[6]

Causality & Mechanism: If the hydrolysis step is incomplete due to incorrect pH, insufficient time, or low temperature, the stable and often colored iminium salt will remain in the aqueous layer or as an intractable mixture.

Troubleshooting & Mitigation:

  • Ensure Complete Hydrolysis: After quenching the reaction, vigorously stir the mixture with an aqueous solution (often a buffer like sodium acetate) for several hours or even overnight at room temperature or with gentle heating (40-50 °C) to ensure the complete breakdown of the iminium intermediate.[5]

  • pH Adjustment: The pH of the workup solution is crucial. Adjusting the pH to be slightly basic (pH 8-9) can facilitate the final hydrolysis step.

  • Salting Out: If the product has some water solubility, adding brine during extraction can help push it into the organic layer and leave the charged iminium salt behind.

Question 3: My Reimer-Tiemann formylation of 2-hydroxypyridine resulted in a low yield and a complex product mixture. What side products should I be looking for?

Answer: The Reimer-Tiemann reaction, which uses chloroform and a strong base, generates the highly reactive dichlorocarbene as the electrophile.[7][8][9] Its reactivity can lead to several side products.

  • Para-formylated Isomer: While ortho-formylation is generally favored, some para-isomer (6-Hydroxy-3-pyridinecarboxaldehyde) can form.[10]

  • Dichloromethyl Adduct: Incomplete hydrolysis of the dichloromethyl group attached to the ring can result in a 2-hydroxy-4-(dichloromethyl)pyridine impurity.

  • Ring-Expansion Products: In heterocyclic systems like pyrroles and pyridines, the Reimer-Tiemann reaction can sometimes lead to ring-expansion, forming chlorinated pyridine derivatives (the Ciamician-Dennstedt rearrangement).[11] This could result in trace amounts of chloropyridine derivatives.

Troubleshooting & Mitigation:

  • Phase-Transfer Catalysis: The reaction is biphasic, and using a phase-transfer catalyst can improve the interaction between the aqueous hydroxide/chloroform phases, leading to milder conditions and potentially higher selectivity.[7]

  • Temperature Control: The reaction can be highly exothermic once initiated.[9] Maintaining a consistent temperature is key to minimizing side reactions.

Diagram of Reimer-Tiemann Side Product Formation

G cluster_0 Reaction Pathways start 2-Hydroxypyridine + CHCl3 + NaOH carbene Dichlorocarbene (:CCl2) Generation start->carbene desired Desired Ortho-Attack -> this compound carbene->desired side1 Incomplete Hydrolysis -> Dichloromethyl Adduct carbene->side1 side2 Ring Expansion -> Chlorinated Pyridines carbene->side2

Caption: Potential reaction pathways in the Reimer-Tiemann formylation of 2-hydroxypyridine.

Category 3: General Purification and Analysis

Question 4: My final, isolated product is a pale yellow to brownish solid, even after column chromatography. Is this normal, and can it be improved?

Answer: Aldehydes, particularly aromatic ones, are susceptible to slow air oxidation and polymerization over time, which can cause discoloration. While a slightly off-white or pale-yellow color can be acceptable depending on the required purity, a distinct brown color suggests the presence of impurities.

Advanced Purification Protocol: Bisulfite Adduct Formation

For achieving very high purity, a classical but highly effective method is the formation of a reversible bisulfite addition product.[12]

  • Adduct Formation: Dissolve the crude aldehyde in boiled, deionized water. Cool the solution in an ice bath under a nitrogen atmosphere.

  • Precipitation: Bubble sulfur dioxide gas through the solution (or add a saturated solution of sodium bisulfite) until precipitation of the white bisulfite adduct is complete.

  • Isolation: Filter the solid adduct and wash it with cold water and then diethyl ether to remove non-aldehydic impurities.

  • Regeneration: Reflux the adduct in a dilute acid solution (e.g., 10-15% HCl) or treat with a sodium bicarbonate solution to regenerate the pure aldehyde.

  • Extraction: Extract the pure aldehyde with a suitable organic solvent (e.g., ether or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.

Question 5: What is the recommended panel of analytical techniques to confirm the purity of my this compound and identify unknown side products?

Answer: No single technique is sufficient. A multi-faceted approach is required for comprehensive purity assessment and structural elucidation of impurities.

Technique Application for this Synthesis
¹H and ¹³C NMR The primary tool for structural confirmation of the final product and major impurities. Key signals to check are the aldehyde proton (~9.8 ppm) and the distinct aromatic proton pattern.
HPLC with UV-Vis The gold standard for quantitative purity analysis. Develop a gradient method to separate the starting material, product, and key side products like the carboxylic acid.[13]
LC-MS Essential for identifying unknown impurities. Provides the molecular weight of components separated by the LC, allowing you to propose structures for side products.
FT-IR Useful for confirming the presence of key functional groups. Look for the sharp aldehyde C-H stretch (~2750-2850 cm⁻¹) and the strong C=O stretch (~1680-1700 cm⁻¹).
GC-MS A good alternative to LC-MS, especially for identifying more volatile side products like those from the Reimer-Tiemann reaction.

References

  • 2-Pyridinecarboxaldehyde | 1121-60-4. ChemicalBook.
  • 2-Chloro-4-Pyridinecarboxaldehyde: Properties, Applic
  • Reimer–Tiemann reaction. Grokipedia.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
  • Reimer–Tiemann reaction. Wikipedia.
  • 2-Hydroxy-4-methylpyridine 99 13466-41-6. Sigma-Aldrich.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Reimer Tiemann Reaction Mechanism. BYJU'S.
  • Aldehydes And Ketones Important Reactions. Jack Westin.
  • Periodic acid oxidation of carbonyls? Chemistry Stack Exchange.
  • ANALYTICAL METHODS.

Sources

Technical Support Center: Enhancing the Purity of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-4-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Introduction: The Purification Challenge

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex molecules.[1] However, its purification can be challenging due to its polarity, potential for tautomerism, and the presence of closely related impurities. This guide will walk you through common issues and provide robust protocols to achieve high purity.

A critical aspect to consider during the purification of 2-hydroxypyridines is the potential for tautomerism between the hydroxy form and the pyridone form. This equilibrium can be influenced by solvent polarity and pH, which can complicate purification techniques like column chromatography by causing peak broadening or the appearance of multiple spots on a TLC plate.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile will largely depend on the synthetic route employed. A common method for the synthesis of pyridine aldehydes is the oxidation of the corresponding methylpyridine.[4] In this case, you might encounter:

  • Unreacted Starting Material: Residual 2-hydroxy-4-methylpyridine.

  • Over-oxidation Product: 2-Hydroxy-4-pyridinecarboxylic acid, formed if the aldehyde is further oxidized.

  • Byproducts from Side Reactions: Depending on the specific oxidizing agent and reaction conditions, other partially oxidized or rearranged products may form.

Q2: My purified this compound shows two spots on my TLC plate. Is it still impure?

A2: Not necessarily. The presence of two spots on a TLC plate, or two sets of peaks in an NMR spectrum, can be indicative of the keto-enol tautomerism that is common in hydroxypyridines. The two tautomers will likely have slightly different polarities, leading to separation on the TLC plate. The ratio of these tautomers can be influenced by the solvent system used for TLC. To confirm purity, it is recommended to use a combination of analytical techniques, such as HPLC and NMR, and to see if the ratio of the two forms is consistent across different analytical methods.

Q3: Why is my compound "oiling out" during recrystallization instead of forming crystals?

A3: "Oiling out" is a common problem in recrystallization, especially with polar compounds. It occurs when the solute comes out of the concentrated solution at a temperature above its melting point. To resolve this, you can try the following:

  • Increase the amount of solvent: This will lower the saturation temperature.

  • Cool the solution more slowly: Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.

  • Scratch the inside of the flask: This can provide a nucleation site for crystal growth.

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvent Systems:

Given the polar nature of this compound, polar solvents are generally a good starting point. However, a single solvent may not always provide the ideal solubility profile. In such cases, a two-solvent system can be effective.

Solvent SystemRationale
Ethanol/Water This compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to decrease its solubility upon cooling.
Ethyl Acetate/Hexane The compound should be soluble in ethyl acetate. Hexane can then be added to induce crystallization.
Acetone/Hexane Similar to the ethyl acetate/hexane system, acetone acts as the primary solvent and hexane as the anti-solvent.[5]

Experimental Protocol for Two-Solvent Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

  • Addition of Anti-solvent: While the solution is still hot, add the anti-solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the hot primary solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to encourage the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals Form cool->crystals_form Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Compound Oils Out cool->oiling_out Problem finish Collect and Dry Crystals crystals_form->finish sol_1 Too much solvent? Evaporate some solvent. no_crystals->sol_1 sol_2 Supersaturated? Scratch flask or add seed crystal. no_crystals->sol_2 sol_3 Reheat to dissolve oil. Add more primary solvent. oiling_out->sol_3 sol_4 Cool even more slowly. oiling_out->sol_4 sol_1->cool sol_2->cool sol_3->cool sol_4->cool

Caption: Troubleshooting workflow for recrystallization.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase chromatography setup is generally effective.

Experimental Protocol for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A good starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

G start Start Column Chromatography load_sample Load sample onto silica gel column start->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect and analyze fractions elute->collect_fractions good_separation Good Separation collect_fractions->good_separation Success poor_separation Poor Separation (Co-elution) collect_fractions->poor_separation Problem no_elution Compound Won't Elute collect_fractions->no_elution Problem finish Combine pure fractions and evaporate solvent good_separation->finish sol_1 Optimize solvent system with TLC. Use a shallower gradient. poor_separation->sol_1 sol_2 Try a different stationary phase (e.g., alumina). poor_separation->sol_2 sol_3 Increase eluent polarity. (e.g., add methanol) no_elution->sol_3 sol_4 Consider reverse-phase chromatography. no_elution->sol_4 sol_1->elute sol_2->load_sample sol_3->elute sol_4->start

Caption: Troubleshooting workflow for column chromatography.

Sublimation

Sublimation is an excellent technique for purifying solid compounds that have a sufficiently high vapor pressure to transition directly from the solid to the gas phase upon heating under reduced pressure. This method is particularly useful for removing non-volatile impurities.

Experimental Protocol for Sublimation:

  • Apparatus: Use a standard sublimation apparatus, which consists of a vessel to hold the crude solid and a cold finger to collect the purified sublimate.

  • Sample Placement: Place the crude this compound in the bottom of the sublimation apparatus.

  • Vacuum: Connect the apparatus to a vacuum pump and evacuate the system.

  • Heating: Gently heat the bottom of the apparatus. The temperature should be high enough to induce sublimation but low enough to prevent decomposition.

  • Cooling: Circulate cold water through the cold finger.

  • Collection: The purified compound will sublime and then deposit as crystals on the cold finger.

  • Isolation: Once the sublimation is complete, carefully vent the apparatus and collect the purified crystals from the cold finger.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. The following techniques are recommended:

  • Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of purity. The melting point of a related compound, 3-Hydroxy-4-pyridinecarboxaldehyde, is reported to be 126-128 °C.[6]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a strong indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals with the correct integrations and chemical shifts. The absence of signals from impurities is a key indicator of high purity. For comparison, the ¹H NMR spectrum of the related 2-pyridinecarboxaldehyde shows characteristic aldehyde and aromatic proton signals.[7]

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak in an HPLC chromatogram is an excellent measure of purity.

By following the guidance in this technical support center, you will be well-equipped to overcome the challenges associated with the purification of this compound and obtain a high-purity product for your research and development needs.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Accessed January 9, 2026.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • ChemicalBook. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum. Accessed January 9, 2026.
  • ECHEMI. 1849-54-3, 3-Hydroxy-4-pyridinecarboxaldehyde Formula. Accessed January 9, 2026.
  • EPO. (2007). CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE.
  • ChemicalBook. This compound. Accessed January 9, 2026.
  • Reddit. (2023).
  • University of California, Davis. (n.d.).
  • ResearchGate. (n.d.). Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3....
  • WuXi Biology. (n.d.). How about Tautomers?.
  • ResearchGate. (2019).
  • Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
  • Reddit. (2019).
  • PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • ACS Publications. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters.
  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.
  • Biocompare.com. (n.d.).
  • Googleapis.com. (n.d.).
  • Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • SIELC Technologies. (n.d.). Separation of 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • Vanderbilt University. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ScienceDirect. (2004). Synthesis of 2Pyrone4-carboxaldehydes from Acetylene Dicarboxaldehyde Monoacetal.
  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde.
  • ResearchGate. (n.d.). ¹H NMR (500 MHz, CD3CN, 298 K) spectra of a) tetraaniline 1,....

Sources

Challenges in the scale-up of 2-Hydroxy-4-pyridinecarboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 9, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-pyridinecarboxaldehyde. This molecule is a critical building block in the development of novel pharmaceuticals and advanced materials.[1][2] However, its synthesis, particularly during scale-up, presents several distinct challenges that can impact yield, purity, and process efficiency.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to equip you with the practical knowledge to anticipate, diagnose, and resolve common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary strategies for synthesizing this target molecule:

  • Direct Formylation of 2-Hydroxypyridine: This involves introducing the aldehyde group directly onto the 2-hydroxypyridine backbone. Common methods include the Vilsmeier-Haack and Reimer-Tiemann reactions. While direct, these routes often suffer from regioselectivity issues and can produce a mixture of isomers that are difficult to separate.

  • Oxidation of a Precursor: This is often the more reliable and scalable approach. A common precursor is 2-hydroxy-4-methylpyridine, which is oxidized to the corresponding aldehyde.[3] Another route involves the synthesis of a precursor like 2-chloronicotinaldehyde, which can then be hydrolyzed to the desired product.[4][5]

Q2: Why is the direct formylation of 2-hydroxypyridine so challenging?

Direct formylation is complicated by the electronic nature of the 2-hydroxypyridine ring. The molecule exists in equilibrium with its tautomeric form, 2-pyridone.[6][7] This equilibrium influences the electron density of the ring and its reactivity towards electrophilic substitution.

  • Vilsmeier-Haack Reaction: This reaction uses a potent electrophile (the Vilsmeier reagent) which can react at multiple positions on the pyridine ring, leading to poor regioselectivity.[8][9][10]

  • Reimer-Tiemann Reaction: This method uses dichlorocarbene as the electrophile under strongly basic conditions.[11][12] The harsh conditions can lead to side reactions, including ring-opening or polymerization, especially with sensitive heterocyclic substrates.[13]

Q3: What is the significance of the 2-pyridone tautomer in this synthesis?

The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone is a critical factor. The 2-pyridone form is generally more stable.[7] This tautomerism affects the aromaticity and nucleophilicity of the ring, which in turn dictates the outcome of electrophilic substitution reactions. Reaction conditions (solvent, pH, temperature) can shift this equilibrium, making process control essential for reproducible results.

Q4: My final product is a yellow solid. Is this expected?

Yes, this compound is typically described as a yellow solid.[14] However, significant deviation from a light yellow color (e.g., dark brown or tar-like) may indicate the presence of impurities from side reactions or product degradation.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or Inconsistent Yield in the Oxidation of 2-Hydroxy-4-methylpyridine

The oxidation of the methyl group to an aldehyde is a critical step that can be prone to either incomplete conversion or over-oxidation to the carboxylic acid.

Possible Causes & Solutions

CauseScientific Rationale & Recommended Action
Inappropriate Oxidizing Agent The choice of oxidant is crucial. Strong, non-selective oxidants like potassium permanganate or chromic acid under harsh conditions can easily lead to the formation of 2-hydroxy-4-pyridinecarboxylic acid.[15][16] Action: Employ a milder, more selective oxidizing agent. Manganese dioxide (MnO₂) is a common and effective choice for oxidizing benzylic-type alcohols (or methyl groups) to aldehydes with a lower risk of over-oxidation.[4][5]
Poor Temperature Control Oxidation reactions are often exothermic. A rapid temperature increase can accelerate the rate of over-oxidation. On a larger scale, inefficient heat dissipation exacerbates this problem. Action: Implement strict temperature control. Use a jacketed reactor with an efficient cooling system. Add the oxidizing agent portion-wise or via a syringe pump to maintain the target temperature range (e.g., reflux in a controlled manner).
Sub-optimal Reaction Time Insufficient reaction time leads to incomplete conversion of the starting material, while excessive time can promote side reactions or product degradation. Action: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Establish a clear reaction endpoint and quench the reaction promptly once the starting material is consumed.
Reagent Stoichiometry Using an insufficient amount of the oxidizing agent will result in an incomplete reaction. A large excess may not significantly improve the yield of the aldehyde and can complicate the work-up and purification. Action: Carefully optimize the stoichiometry of the oxidizing agent. Start with a moderate excess (e.g., 2-3 equivalents of MnO₂) and adjust based on reaction monitoring.
Problem 2: Formation of Impurities During Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful formylation tool but requires careful control to achieve the desired regioselectivity with heterocyclic substrates.[17][18]

Possible Causes & Solutions

CauseScientific Rationale & Recommended Action
Incorrect Reagent Addition Order The Vilsmeier reagent is formed in situ from a formamide (like DMF) and an activating agent (like POCl₃).[8][10] The timing of substrate addition is critical. Action: The Vilsmeier reagent should be pre-formed at a low temperature (e.g., 0 °C) before the substrate is introduced. This ensures the electrophile is readily available for the reaction and minimizes side reactions of the substrate with the individual components.
Lack of Temperature Control The formation of the Vilsmeier reagent and the subsequent electrophilic substitution are temperature-sensitive. Poor control can lead to the formation of undesired isomers or polymeric byproducts. Action: Maintain a low temperature (0-10 °C) during the formation of the reagent and the initial addition of the 2-hydroxypyridine. Allow the reaction to warm to room temperature slowly while monitoring its progress.
Hydrolysis Work-up Issues The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[10] An improper work-up can lead to incomplete hydrolysis or degradation of the product. Action: After the reaction is complete, quench it by pouring it over ice, followed by careful neutralization with a base like sodium acetate or sodium bicarbonate solution. Ensure thorough mixing during hydrolysis to convert the iminium salt to the aldehyde completely.
Problem 3: Difficulties in Product Isolation and Purification

Isolating pure this compound can be challenging due to its physical properties and the presence of structurally similar impurities.

Possible Causes & Solutions

CauseScientific Rationale & Recommended Action
Product Solubility The product has moderate solubility in common organic solvents but is sparingly soluble in water.[14] This can make extraction and crystallization challenging. Action: For extraction, use a suitable organic solvent like dichloromethane or ethyl acetate. If crystallization is the chosen purification method, perform a solvent screen to find an optimal solvent or solvent system (e.g., ethanol/water, toluene) that provides good recovery and purity.
Formation of a Bisulfite Adduct Aldehydes can form adducts with sodium bisulfite. This property can be leveraged for purification. Action: A classic purification technique involves forming the bisulfite addition compound by treating an aqueous solution of the crude product with sulfur dioxide or sodium bisulfite.[19] The solid adduct can be filtered, washed, and then hydrolyzed back to the pure aldehyde under acidic conditions.
Chromatographic Issues The polar nature of the hydroxyl and aldehyde groups can cause the compound to streak on silica gel during column chromatography, leading to poor separation. Action: If chromatography is necessary, consider using a modified mobile phase, such as adding a small amount of acetic acid or triethylamine to the eluent to suppress tailing. Alternatively, reversed-phase chromatography may provide better separation.

Visualized Workflows and Mechanisms

General Synthesis & Purification Workflow

The following diagram outlines a typical workflow for the synthesis of this compound via the oxidation of 2-hydroxy-4-methylpyridine, followed by a purification step.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 2-Hydroxy-4-methylpyridine + MnO₂ in Solvent (e.g., Dichloromethane) reflux Heat to Reflux (Monitor by TLC/HPLC) start->reflux filtration Cool and Filter (Remove MnO₂/MnO) reflux->filtration concentrate Concentrate Filtrate (Crude Product) filtration->concentrate dissolve Dissolve Crude Product in Hot Water concentrate->dissolve Transfer to Purification bisulfite Add NaHSO₃ Solution (Precipitate Adduct) dissolve->bisulfite filter_adduct Filter and Wash Bisulfite Adduct bisulfite->filter_adduct hydrolyze Hydrolyze Adduct (Acidic Conditions) filter_adduct->hydrolyze extract Extract Pure Aldehyde hydrolyze->extract final_product Dry and Concentrate (Pure 2-Hydroxy-4- pyridinecarboxaldehyde) extract->final_product

Caption: A typical workflow for synthesis and purification.

Troubleshooting Decision Tree: Low Aldehyde Yield

This diagram provides a logical path for troubleshooting low yields in the oxidation reaction.

G start Low Yield of Aldehyde check_sm Check TLC/HPLC: Is Starting Material (SM) Present? start->check_sm check_acid Check TLC/HPLC: Is Carboxylic Acid Present? check_sm->check_acid No incomplete_conv Incomplete Conversion check_sm->incomplete_conv Yes over_oxidation Over-oxidation Occurred check_acid->over_oxidation Yes other_issue Other Issue: - Product Degradation - Work-up Loss check_acid->other_issue No action_conv Action: - Increase Reaction Time - Increase Temperature Moderately - Increase Oxidant Stoichiometry incomplete_conv->action_conv action_oxid Action: - Use Milder Oxidant (e.g., MnO₂) - Improve Temperature Control - Reduce Reaction Time over_oxidation->action_oxid

Caption: Decision tree for troubleshooting low product yield.

References

  • Kyte, C. T., Jeffery, G. H., & Vogel, A. I. (1960). Aliphatic aldehydes. Part I. The preparation of n-alkanals and the effect of constitution on their physical properties. Journal of the Chemical Society, 4454-4464.
  • SUZHOU JONATHAN NEW MATERIALS TECH. (2015). Preparation method of 2-chloro nicotinaldehyde. CN104478795A.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • Wikipedia. (2023). Reimer–Tiemann reaction.
  • Hazra, M. K., & Chakraborty, T. (2006). 2-hydroxypyridine<-->2-pyridone tautomerization: catalytic influence of formic acid. The Journal of Physical Chemistry A, 110(29), 9130-9136.
  • Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1977). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 81(11), 1075-1081.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Chemistry LibreTexts. (2020). Oxidation of alcohols and aldehydes.
  • Chem-Impex. This compound.

Sources

Preventing byproduct formation in 2-Hydroxy-4-pyridinecarboxaldehyde condensations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-pyridinecarboxaldehyde. This guide is designed to provide expert advice and troubleshooting strategies for preventing byproduct formation in condensation reactions such as the Knoevenagel and Claisen-Schmidt reactions. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the condensation of this compound with active methylene compounds or ketones.

Question 1: My reaction is producing a significant amount of a highly fluorescent, insoluble byproduct, leading to low yields of the desired condensation product. What is this byproduct and how can I prevent its formation?

Answer:

This is a common issue when working with this compound, especially under basic or acidic conditions. The likely culprit is an intramolecular cyclization product. The proximity of the 2-hydroxy group to the aldehyde allows for a subsequent reaction after the initial condensation, leading to the formation of a rigid, often fluorescent, fused heterocyclic system, such as a chromeno[4,3-b]pyridine derivative .[1][2]

Causality: The initial Knoevenagel or Claisen-Schmidt condensation product still possesses the reactive 2-hydroxy group. Under the reaction conditions, particularly with heat or a strong base, this hydroxyl group can act as a nucleophile, attacking the newly formed electron-deficient double bond or the carbonyl group of the condensation partner, leading to a cyclization-dehydration cascade. A reversible pH-dependent intramolecular cyclization between a pyridine and an aldehyde moiety has been documented, highlighting the propensity for such reactions.[3]

Visualizing the Problem: Byproduct Formation Pathway

Byproduct_Formation cluster_main_reaction Desired Condensation Reaction cluster_side_reaction Undesired Side Reaction Reactants This compound + Active Methylene Compound Product Desired Condensation Product Reactants->Product Base Catalyst (e.g., Piperidine) Byproduct Chromeno[4,3-b]pyridine Derivative (Byproduct) Product->Byproduct Intramolecular Cyclization (Heat, Strong Base/Acid)

Caption: Undesired intramolecular cyclization leading to byproduct formation.

Preventative Measures & Protocols:

To minimize the formation of this cyclized byproduct, the key is to use milder reaction conditions that favor the initial condensation but are not harsh enough to promote the subsequent cyclization.

1. Choice of a Milder Base:

Strong bases like sodium hydroxide or potassium hydroxide can aggressively promote both the desired condensation and the undesired cyclization.[4][5] Opt for a weaker organic base.

  • Recommended Bases: Piperidine or pyrrolidine are excellent choices for Knoevenagel condensations as they are effective catalysts without being overly harsh.[2][6][7]

Table 1: Comparison of Base Catalysts for Condensation Reactions

CatalystStrengthTypical IssuesRecommendation
Sodium HydroxideStrongPromotes side reactions, including cyclization and self-condensation of the aldehyde.[4][5]Avoid for this substrate.
Potassium CarbonateModerateCan be effective, but may still promote cyclization at elevated temperatures.Use with caution, monitor temperature closely.
PiperidineWeakGenerally provides good yields of the desired product with minimal side reactions.[2][6][7]Highly Recommended.
PyrrolidineWeakSimilar to piperidine, can be a suitable alternative.[2][6][7]Recommended.

Protocol 1: Optimized Knoevenagel Condensation with Piperidine

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the active methylene compound (e.g., ethyl cyanoacetate) in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50°C) can be applied, but avoid high temperatures to minimize cyclization.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum.

2. Temperature Control:

Elevated temperatures provide the activation energy for the intramolecular cyclization. Whenever possible, conduct the reaction at room temperature or with minimal heating.

3. Protection of the Hydroxyl Group:

If milder conditions are still leading to byproduct formation, protecting the 2-hydroxy group before the condensation reaction is a robust strategy.

  • Suggested Protecting Groups: Acetyl (Ac) or tert-Butyldimethylsilyl (TBDMS) groups are suitable choices. The protecting group can be removed after the condensation reaction.

Question 2: My reaction is messy, and I'm having difficulty purifying the desired product from the starting materials and byproducts. What purification strategies do you recommend?

Answer:

The polar nature of the 2-hydroxy-pyridine moiety in both the starting material and the desired product, as well as the potential for basic nitrogen atoms, can make purification by traditional silica gel chromatography challenging.[6] Here are some recommended strategies:

1. Recrystallization:

If the desired product is a solid and has different solubility properties from the impurities, recrystallization is the most effective purification method.

  • Recommended Solvents: Ethanol, methanol, or mixtures of ethanol and water are often good choices for recrystallizing polar heterocyclic compounds.[8]

2. Column Chromatography for Polar Compounds:

If chromatography is necessary, modifications to standard silica gel chromatography are often required.

  • Strategy A: Deactivating Silica Gel with a Basic Modifier: The acidic nature of silica gel can cause streaking and poor separation of basic compounds like pyridines. Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica.

    • Protocol 2: Modified Flash Column Chromatography

      • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

      • Modifier Addition: Add 0.5-1% triethylamine to the eluent.

      • Column Packing and Elution: Pack and run the column as usual with the modified eluent. This will significantly improve the peak shape and separation of your pyridine-containing compounds.

  • Strategy B: Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is an excellent alternative.

    • Stationary Phase: C18 silica.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[6]

Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Is_Solid Is the desired product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization (Ethanol/Water) Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No / Impure Pure_Product Pure Product Recrystallization->Pure_Product Modified_Silica Modified Normal Phase (Silica + Triethylamine) Column_Chromatography->Modified_Silica Reversed_Phase Reversed-Phase (C18) (Water/Acetonitrile Gradient) Column_Chromatography->Reversed_Phase Modified_Silica->Pure_Product Reversed_Phase->Pure_Product

Caption: Decision workflow for purification of condensation products.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a stronger base like DBU for the condensation?

    • A: While DBU is an effective catalyst for some Knoevenagel condensations, it is a strong, non-nucleophilic base that is likely to promote the undesired intramolecular cyclization with this compound. It is recommended to start with a milder base like piperidine.

  • Q2: My starting aldehyde appears to be degrading during the reaction. Why is this happening?

    • A: this compound can be sensitive to both strong bases and high temperatures. Self-condensation or other decomposition pathways can occur under harsh conditions. Ensure you are using a mild base and minimal heat. It is also crucial to use a high-purity starting aldehyde, as impurities can catalyze decomposition.

  • Q3: Is it possible to perform this reaction under solvent-free conditions?

    • A: Solvent-free Knoevenagel condensations have been reported for other aldehydes and can be an environmentally friendly option.[9] However, for this specific substrate, the risk of localized overheating and subsequent byproduct formation may be higher. If you attempt a solvent-free reaction, careful temperature control is essential.

  • Q4: What is the expected tautomeric form of the 2-hydroxy-pyridine moiety in my product?

    • A: The 2-hydroxypyridine/2-pyridone tautomerism is well-documented.[10][11] In polar solvents, the 2-pyridone tautomer is generally favored, while non-polar solvents favor the 2-hydroxypyridine form.[10] Be aware that your final product may exist as a mixture of tautomers in solution, which can sometimes complicate NMR analysis.

References

  • Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. ACS Omega. [Link]
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condens
  • Synthesis of new chromeno[4,3-b]pyrazolo[4,3-e]pyridines derivatives with antimicrobial evaluation. Journal of Heterocyclic Chemistry. [Link]
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a.
  • Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Claisen–Schmidt condens
  • Further Evidence for the Mechanism of Form
  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • A reversible pH-dependent intramolecular pyridine-aldehyde cycliz
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]
  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]
  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • The Influence of Nitro Group on Synthesis. JOCPR. [Link]
  • Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
  • Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review.
  • Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed. [Link]
  • 2-Pyridone. Wikipedia. [Link]
  • Synthesis of the Coumarin Core. Encyclopedia.pub. [Link]
  • Process for the production of 2-hydroxypyridine.
  • POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research. [Link]
  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. UCL Discovery. [Link]
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
  • Process for large-scale preparation of 2-vinyl pyridine.
  • New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. PubMed. [Link]
  • Pyridine synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][7]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. [Link]
  • 2-vinylthiophene. Organic Syntheses Procedure. [Link]
  • Method for preparing 2-vinylpyridine.
  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7 H-pyrimido[4,5- b][1][7]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. PubMed. [Link]

Sources

Technical Support Center: Strategies for Increasing the Solubility of 2-Hydroxy-4-pyridinecarboxaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-4-pyridinecarboxaldehyde. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.

Section 1: Understanding the Molecule - Core Physicochemical Properties

A successful solubilization strategy begins with understanding the inherent properties of the compound.

Q1: What are the key structural features of this compound that dictate its solubility?

A1: this compound is a small heterocyclic molecule with a distinct combination of functional groups that create a challenging solubility profile. It is a yellow solid, sparingly soluble in water but soluble in polar organic solvents like ethanol and methanol[1][2].

  • Aromatic Pyridine Ring: The core pyridine structure is relatively nonpolar and contributes to low aqueous solubility through hydrophobic interactions.

  • Polar Functional Groups: It possesses a hydroxyl (-OH) group and a carboxaldehyde (-CHO) group.[1] These groups can participate in hydrogen bonding, which should theoretically improve water solubility. However, in the solid state, these same groups can engage in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for water to break apart.

  • Ionizable Group: The hydroxyl group is phenolic in nature, with a predicted pKa around 10-11.[1][2] This is the most critical feature to exploit for solubility enhancement. At a pH above its pKa, this group will deprotonate to form a negatively charged phenolate, which is significantly more water-soluble. The pyridine nitrogen is only weakly basic and is not easily protonated under typical biological conditions.

  • Reactive Aldehyde: The aldehyde group is chemically reactive towards nucleophiles, a factor that must be considered for assay compatibility and compound stability.[2]

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₆H₅NO₂Small molecule with heteroatoms.
Molecular Weight 123.11 g/mol Low molecular weight.[1]
Appearance Yellow SolidIndicates potential for strong crystal lattice energy.[1]
Aqueous Solubility Sparingly soluble / Low[1][2]The primary challenge to be addressed.
Organic Solubility Soluble in polar organic solvents (e.g., DMSO, ethanol, methanol)[1][2]Provides options for creating concentrated stock solutions.
Predicted pKa ~10-11 (for the hydroxyl group)[1][2]Key for pH-modification strategy; ionization increases solubility.
Key Functional Groups Pyridine, Hydroxyl, CarboxaldehydeOffer handles for H-bonding, ionization, but also potential reactivity.

Section 2: FAQs - Initial Stock Preparation & Troubleshooting

This section addresses the most common initial hurdles researchers face.

Q2: I'm starting a new experiment. How should I prepare my initial stock solution of this compound?

A2: The standard industry practice is to first create a high-concentration stock solution in a 100% organic co-solvent.[3][4] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solubilizing power for a wide range of polar and nonpolar compounds.[4]

Recommended Starting Point:

  • Prepare a 10 mM or 20 mM stock solution in 100% anhydrous DMSO.

  • Ensure the compound is fully dissolved. Gentle warming (to 30-37°C) or brief sonication in a bath sonicator can help dissolve the solid material.[3]

  • Store these stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What is happening?

A3: This is the most frequent problem encountered with poorly soluble compounds and is a classic example of the difference between thermodynamic and kinetic solubility.[3] Your DMSO stock represents the thermodynamic solubility in an organic solvent. When you dilute this into an aqueous buffer, you are creating a supersaturated solution where the compound's concentration is far above its aqueous thermodynamic solubility. The compound may stay in solution for a short period (kinetic solubility), but it will eventually precipitate as it equilibrates.[3]

Immediate Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may simply be too high for the compound's aqueous solubility limit, even with a small amount of co-solvent.

  • Lower the Stock Concentration: Using a more dilute DMSO stock (e.g., 2-5 mM) can sometimes help, though this will increase the final percentage of DMSO in your assay.[3]

  • Optimize the Dilution Protocol: Avoid adding the DMSO stock directly into a large volume of buffer. Instead, try a serial dilution or add the stock to a small volume of buffer first, vortexing immediately and vigorously to promote rapid dispersion before adding it to the final assay volume.

  • Check Final Co-solvent Percentage: Most cell-based assays can tolerate 0.1-0.5% DMSO. Enzyme assays might tolerate up to 1-2%. Exceeding this can lead to artifacts or protein denaturation. Always run a "vehicle control" with the same final DMSO concentration to check for effects on your assay.

Q4: Can I just sonicate my final assay plate to redissolve the precipitate?

A4: Yes, this can be an effective short-term solution. A low-energy plate sonicator can be used to agitate individual wells and redissolve precipitated compounds, sometimes even driving the solution back to a supersaturated state for the duration of an assay.[3] However, this is a temporary fix. The compound may still precipitate over a longer incubation period. It is a useful tool but does not replace the need for a robust solubilization strategy.

Section 3: Advanced Solubilization Strategies - A Step-by-Step Guide

If initial troubleshooting fails, a more systematic formulation approach is necessary. The key is to find a method that solubilizes the compound without interfering with the biological assay.

Strategy 1: pH Modification

Q5: How can I use pH to increase the solubility of this compound?

A5: This is a highly effective strategy for this specific molecule. The compound's phenolic hydroxyl group (pKa ~10-11) can be deprotonated to form a much more polar and water-soluble phenolate anion.[1][2] By raising the pH of your assay buffer, you can significantly increase the compound's solubility.

Causality: The conversion of a neutral, less polar molecule into a charged ion dramatically increases its interaction with polar water molecules, thereby increasing its solubility. This is a common and powerful technique for acidic and basic drugs.[5][6]

Workflow for pH Modification

Caption: Systematic workflow for enhancing compound solubility.

References

  • Vivian, J., et al. (2008). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today.
  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Pipzine Chemicals. (n.d.). This compound.
  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Al-Ghananeem, A. M., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. PMC - PubMed Central.
  • Li, P., & Zhao, L. (2007). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology.
  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.
  • Zhou, J., & Notari, R. E. (2010). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies.

Sources

Technical Support Center: Managing Common Impurities in 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-4-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and resolve purity issues effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process.[1][2] Examples include precursors like 2-hydroxypyridine or related isomers. The specific impurities will depend on the synthetic route used.

  • Degradation Products: Due to the aldehyde functional group, this compound can be susceptible to oxidation, especially with improper storage.[3] This can lead to the formation of the corresponding carboxylic acid, 2-hydroxy-4-pyridinecarboxylic acid. Older samples may also exhibit discoloration (yellow to brown) due to the formation of polymeric impurities.[3]

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., dichloromethane, ethanol) or reagents used during synthesis and purification may remain in the final product.[1][2]

Q2: How do storage conditions affect the purity of this compound?

A2: The stability of this compound is sensitive to its environment. The aldehyde group is prone to oxidation, a process that can be accelerated by exposure to air (oxygen) and light. To maintain purity and prevent degradation, the compound should be stored in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) and in a tightly sealed, opaque container.[4]

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[1][5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying organic impurities due to its high resolution and sensitivity.[2][5][6] A UV detector is typically used, as the pyridine ring is chromophoric.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful tool for identifying unknown impurities by providing molecular weight information.[1][7]

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, particularly residual solvents.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information about impurities and can be used for quantification if an internal standard is used. It is particularly useful for identifying isomers and structurally related byproducts.[5]

The table below summarizes these techniques:

Analytical TechniquePrimary Use Case for this compoundStrengths
HPLC-UV Quantification of known and unknown organic impurities.High resolution, quantitative accuracy, widely available.[5]
LC-MS Identification of unknown synthesis byproducts and degradants.Provides molecular weight and structural clues for unknown peaks.[1]
GC-MS Detection and quantification of residual solvents.Excellent for volatile and semi-volatile compounds.[8]
¹H NMR Structural elucidation of impurities, isomer identification.Provides detailed structural information.[5]

Troubleshooting Guide: From Problem to Purity

This section addresses specific issues you may encounter during your work. Each problem is followed by an analysis of potential causes and a detailed, actionable protocol for resolution.

Problem 1: My HPLC/TLC analysis shows multiple unexpected peaks, and the purity is lower than expected.

This is a common issue that points to contamination from the synthesis or degradation. A systematic approach is key to identifying the source and resolving the problem.

Workflow for Impurity Identification and Resolution

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification & Verification A Low Purity Detected (HPLC/TLC) B Run LC-MS to get Mass Data for Impurities A->B C Analyze Synthesis Route for Potential Byproducts A->C D Compare Impurity Masses with Theoretical Byproducts B->D C->D E Hypothesize Impurity Structures D->E F Select Purification Method (Recrystallization or Chromatography) E->F Hypothesis Guides Purification Strategy G Perform Purification F->G H Re-analyze Purified Product by HPLC/TLC G->H I Confirm Purity >95% H->I J Purity Issue Resolved I->J

Caption: A systematic workflow for identifying and resolving purity issues.

► Causality & Solution

  • Possible Cause 1: Unreacted Starting Materials or Reagents. The synthesis may not have gone to completion, leaving behind starting materials.

  • Possible Cause 2: Synthesis Byproducts. Side reactions are common in heterocyclic chemistry. For instance, if the synthesis involves the oxidation of a methyl group, over-oxidation to a carboxylic acid or incomplete oxidation from an alcohol intermediate could be sources of impurities.[3]

  • Possible Cause 3: Degradation. If the material is old or has been stored improperly, you may be observing degradation products. The most likely candidate is 2-hydroxy-4-pyridinecarboxylic acid, formed by the oxidation of the aldehyde group.

► Protocol: Identification via HPLC and LC-MS

This protocol provides a general starting point for analyzing this compound. Method optimization will be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water). Ensure complete dissolution.

  • HPLC Conditions (Starting Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV at 254 nm and 280 nm.

  • Analysis:

    • Run a blank (injection of solvent only) to identify any system peaks.

    • Inject your sample.

    • For identification of unknown peaks, transfer the method to an LC-MS system using a volatile mobile phase modifier like formic acid. The mass-to-charge ratio (m/z) of the impurity peaks will provide critical information for their identification.[6]

Problem 2: My product is a solid but has a persistent yellow or brown color, even after initial purification.

Pure this compound should be a light yellow solid.[4] Darker colors indicate the presence of chromophoric (light-absorbing) impurities, which are often polymeric or highly conjugated species formed during the reaction or upon storage.

Potential Impurity Formation Pathways

G cluster_impurities Potential Impurities Start 2-Methyl-4-nitropyridine (Example Precursor) Intermediate1 2-Hydroxy-4-methylpyridine Start->Intermediate1 Step 1 (e.g., Hydrolysis) Impurity1 Unreacted Precursor Start->Impurity1 Incomplete Reaction 1 Target This compound (Target Product) Intermediate1->Target Step 2 (e.g., Oxidation) Intermediate1->Target Impurity2 2-Hydroxy-4-pyridinecarboxylic acid (Over-oxidation) Target->Impurity2 Oxidation (Air/Storage) Impurity3 Polymeric Species (Degradation/Side Reaction) Target->Impurity3 Side Reaction/ Degradation

Caption: Simplified reaction pathway showing potential points of impurity formation.

► Causality & Solution

Colored impurities are often present at low levels but are highly visible. They can be difficult to remove because their polarity might be similar to the target compound. Recrystallization is the most effective technique to remove these types of impurities from a solid product. The key is selecting a solvent system where the target compound has high solubility at elevated temperatures but low solubility at room temperature, while the impurity remains soluble at all temperatures.

► Protocol: Purification by Recrystallization

  • Solvent Screening (Small Scale):

    • Place a few milligrams of your colored product into several small test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Gently heat the tubes that showed poor room-temperature solubility. The ideal solvent will fully dissolve the compound upon heating.

    • Allow the heated solutions to cool slowly to room temperature, then cool further in an ice bath.

    • The best solvent system is one that produces clean, well-formed crystals upon cooling, leaving the color in the supernatant (the liquid).

  • Recrystallization (Scale-up):

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much, which would reduce your yield.

    • If colored impurities are particularly stubborn, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

    • If charcoal was used, perform a hot filtration through a fluted filter paper to remove it. This step must be done quickly to prevent the product from crystallizing in the filter funnel.

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

References

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Ayurveda Journals. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.
  • AMSBIO. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Tyger Scientific Inc. (n.d.). This compound - CAS 188554-13-4.
  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2....
  • ResearchGate. (2010). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions.

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-Hydroxy-4-pyridinecarboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Hydroxy-4-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and optimization for this versatile heterocyclic building block.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound?

A1: this compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Common catalytic reactions include:

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed to introduce aryl, vinyl, or alkynyl groups at various positions on the pyridine ring. The hydroxyl group can also be a site for coupling reactions.

  • C-H Bond Activation/Functionalization: Ruthenium(II) and other transition metals can catalyze the direct functionalization of C-H bonds on the pyridine ring, offering an atom-economical approach to new derivatives.[4]

  • Condensation Reactions: The aldehyde group readily participates in Knoevenagel condensations and the formation of Schiff bases, often catalyzed by basic or acidic catalysts.[5][6][7]

  • Reduction/Oxidation: The aldehyde can be selectively reduced to an alcohol or oxidized to a carboxylic acid using various catalytic systems. Palladium-catalyzed reductions of the corresponding acid chloride are also a viable route to the aldehyde.[8]

Q2: How does the tautomerism of 2-Hydroxypyridine affect catalyst selection?

A2: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. This equilibrium can be influenced by solvent, temperature, and the presence of acids or bases.[9] The predominant tautomer in solution will significantly impact the reactivity and coordination to the metal center of a catalyst. For instance, the 2-pyridone form may coordinate differently to a palladium catalyst than the 2-hydroxypyridine form, potentially altering the outcome of a cross-coupling reaction. It is crucial to consider the reaction conditions and their effect on the tautomeric equilibrium when selecting a catalyst system. In some cases, the presence of a co-catalyst like formic acid can influence this equilibrium.[9]

Q3: What is the general approach to selecting a palladium catalyst and ligand for a cross-coupling reaction with a pyridine-based substrate?

A3: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical and highly substrate-dependent.[10][11] For pyridine-containing molecules, the nitrogen atom can coordinate to the palladium center and influence the catalytic activity.

  • Ligand Selection: The electronic and steric properties of the ligand are paramount.[11][12][13] Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) are often effective in promoting oxidative addition and reductive elimination steps. N-heterocyclic carbenes (NHCs) have also shown great promise in achieving high selectivity in cross-coupling reactions of halogenated pyridines.[14] The choice of ligand can even dictate the site-selectivity of the reaction.[14]

  • Catalyst Screening: It is highly recommended to perform a screen of various palladium precursors and ligands to identify the optimal combination for your specific reaction.[10] This empirical approach is often necessary to achieve high yields and minimize side products.

Q4: Can I use heterogeneous catalysts for reactions with this compound?

A4: Yes, heterogeneous catalysts can offer significant advantages, including ease of separation and recyclability. Magnetically recoverable nano-catalysts, for instance, have been successfully employed in the synthesis of pyridine derivatives.[15] Metal-organic frameworks (MOFs) have also been utilized as efficient heterogeneous catalysts for reactions like Knoevenagel condensations involving pyridine derivatives.[5][6] The choice between a homogeneous and heterogeneous catalyst will depend on the specific reaction, desired purity of the product, and scalability of the process.

II. Troubleshooting Guide

This section addresses common issues encountered during catalytic reactions with this compound and provides systematic solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Product Formation Inactive Catalyst: The palladium catalyst may be old, degraded, or poisoned.- Use a fresh batch of catalyst or a pre-catalyst. - Ensure all reagents and solvents are of high purity and free from catalyst poisons (e.g., sulfur-containing compounds).
Oxygen Contamination: Many catalytic cycles are sensitive to oxygen.- Thoroughly degas all solvents and the reaction vessel. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[10]
Suboptimal Reaction Conditions: Temperature, solvent, or base may not be optimal.- Screen a range of temperatures. - Evaluate different solvents; for palladium catalysis, polar aprotic solvents like dioxane or DMF are often effective.[16] - Test a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).
Poor Substrate Reactivity: The starting material may be unreactive under the chosen conditions.- Consider derivatizing the hydroxyl group to a better leaving group (e.g., triflate) for cross-coupling reactions. - If starting from a nitrile, ensure the hydrogenation conditions are appropriate for aldehyde formation.[17]
Formation of Significant Side Products Decomposition of Starting Material or Product: The reaction conditions may be too harsh.- Lower the reaction temperature. - Use a milder base. - Reduce the reaction time by monitoring the progress closely using TLC or LC-MS.
Homocoupling of Coupling Partner: This is a common side reaction in Suzuki-Miyaura couplings.- Adjust the stoichiometry of the reagents. - Optimize the palladium-to-ligand ratio.
Undesired Regioisomer Formation: In cases of multiple reactive sites.- The choice of ligand can strongly influence regioselectivity.[14] Screen different classes of ligands (e.g., phosphines, NHCs).
Catalyst Deactivation Ligand Degradation: Some ligands are not stable under prolonged heating or in the presence of certain reagents.- Choose a more robust ligand. - Consider using a lower reaction temperature if possible.
Formation of Palladium Black: Indicates aggregation and precipitation of the palladium catalyst.- Ensure proper ligand-to-metal ratio. - Improve stirring to maintain a homogeneous mixture. - The use of specific ligands can stabilize the catalytic species and prevent aggregation.[5]
Difficulty in Product Isolation/Purification Residual Catalyst Contamination: Palladium residues can be difficult to remove.- Employ scavenging agents (e.g., silica-based thiols) to remove residual palladium. - Optimize the work-up procedure, including aqueous washes and extractions.
Co-elution of Byproducts: Side products may have similar polarity to the desired product.- Optimize the column chromatography conditions (e.g., solvent system, stationary phase). - Consider recrystallization as an alternative purification method.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the cross-coupling of a halogenated this compound derivative with a boronic acid.

Materials:

  • Halogenated this compound derivative

  • Boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the halogenated pyridine derivative, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow A Define Reaction Type (e.g., Suzuki, Heck, C-H Activation) B Literature Search for Analogous Pyridine Systems A->B C Initial Catalyst & Ligand Screening (Small Scale) B->C D Analyze Results (Yield, Purity, Side Products) C->D E Problematic Outcome? (Low Yield, Complex Mixture) D->E Evaluate F Optimize Reaction Conditions (Temperature, Solvent, Base) E->F Yes G Scale-Up Reaction E->G No F->C Re-screen if necessary F->D H Troubleshoot Further (Consult Guide) G->H Issues Arise

Caption: A general workflow for optimizing catalyst selection in pyridine chemistry.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Experiment Fails (Low Yield / No Product) A Check Catalyst Activity Start->A B Verify Reaction Setup (Inert Atmosphere, Dry Solvents) Start->B C Evaluate Reaction Conditions Start->C D Assess Substrate Stability Start->D A->Start Issue Persists E Successful Reaction A->E Fresh Catalyst Works B->Start Issue Persists B->E Improved Setup Works C->Start Issue Persists C->E Optimized Conditions Work D->Start Substrate Degrading D->E Substrate is Stable

Caption: A logical approach to troubleshooting failed reactions.

V. References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). Oreate AI Blog. Retrieved January 9, 2026, from

  • Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis. (n.d.). Benchchem. Retrieved January 9, 2026, from

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved January 9, 2026, from

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). PMC - NIH. Retrieved January 9, 2026, from

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. Retrieved January 9, 2026, from

  • Application Notes and Protocols for Pyridine-Type Ligands in Catalysis. (n.d.). Benchchem. Retrieved January 9, 2026, from

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021, May 12). ACS Omega. Retrieved January 9, 2026, from

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (n.d.). PMC - PubMed Central. Retrieved January 9, 2026, from

  • This compound 188554-13-4 wiki. (n.d.). Guidechem. Retrieved January 9, 2026, from

  • This compound | CAS 188554-13-4. (n.d.). Santa Cruz Biotechnology. Retrieved January 9, 2026, from

  • 188554-13-4(this compound) Product Description. (n.d.). ChemicalBook. Retrieved January 9, 2026, from

  • 2-hydroxypyridine <--> 2-pyridone tautomerization: catalytic influence of formic acid. (2006, July 27). Journal of Physical Chemistry A. Retrieved January 9, 2026, from

  • Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde. (n.d.). ResearchGate. Retrieved January 9, 2026, from

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). Retrieved January 9, 2026, from

  • 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. (2023, November 16). PubMed. Retrieved January 9, 2026, from

  • Process for the production of pyridine aldehydes. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Palladium-Catalyzed Reduction of Acid Chlorides to Aldehydes with Hydrosilanes. (n.d.). Retrieved January 9, 2026, from

Sources

Technical Support Center: Purification of 2-Hydroxy-4-pyridinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-hydroxy-4-pyridinecarboxaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile class of compounds. The unique combination of a hydroxyl group, an aldehyde, and a pyridine ring presents specific purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve high purity for your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound derivatives from reaction mixtures.

Problem 1: Low Yield After Column Chromatography

Symptom: You observe a significant loss of your target compound during silica gel column chromatography.

Possible Causes:

  • Decomposition on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] The pyridine nitrogen can also interact strongly with acidic silanol groups, causing irreversible adsorption or tailing.[2]

  • Acetal/Hemiacetal Formation: If you are using an alcohol-based solvent system (e.g., methanol, ethanol), the aldehyde can form acetals or hemiacetals on the acidic silica surface, which can complicate elution and recovery.[1]

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which may bind strongly to the silica gel.[3][4]

Solutions:

  • Deactivate the Silica Gel:

    • Protocol: Before preparing your column, create a slurry of the silica gel in your chosen non-polar solvent (e.g., hexanes) and add 1-2% triethylamine (Et3N) by volume. The triethylamine will neutralize the acidic silanol groups, reducing the chances of decomposition and strong adsorption of your pyridine derivative.[1][2]

    • Expert Insight: This is a crucial first step for many nitrogen-containing compounds, especially pyridines, to improve recovery and obtain symmetrical peaks.

  • Switch to a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[5]

    • Reverse-Phase Chromatography (C18): If your derivative has sufficient hydrophobic character, reverse-phase chromatography can be an excellent alternative, avoiding the issues associated with silica gel.

  • Optimize Your Solvent System:

    • Avoid Reactive Solvents: Steer clear of primary and secondary alcohols in your eluent if you suspect acetal formation. Consider using solvents like ethyl acetate, dichloromethane, or ethers.[1]

    • TLC Analysis: Before committing to a large-scale column, perform a thorough TLC analysis with various solvent systems to find one that provides good separation with a target Rf value of approximately 0.3.[1]

Workflow for Troubleshooting Low Yield in Column Chromatography:

Caption: A decision-making workflow for addressing low yields in column chromatography.

Problem 2: Persistent Carboxylic Acid Impurity

Symptom: Your purified product is contaminated with the corresponding carboxylic acid, as confirmed by NMR or LC-MS.

Possible Cause:

  • Oxidation: The aldehyde group is prone to air oxidation, which can occur during the reaction, work-up, or purification.[3][4]

Solutions:

  • Aqueous Base Wash:

    • Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base such as 5-10% sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) solution.[4] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Expert Insight: Be cautious with stronger bases like sodium hydroxide (NaOH), as they can potentially promote side reactions with the aldehyde.

  • Bisulfite Adduct Formation:

    • Protocol: This technique selectively isolates the aldehyde.[3][6]

      • Dissolve the crude mixture in a suitable solvent (e.g., methanol or water).

      • Add a saturated aqueous solution of sodium bisulfite (NaHSO3) and stir vigorously. The aldehyde-bisulfite adduct will often precipitate or be extracted into the aqueous phase.[3][6]

      • Wash the mixture with an organic solvent (e.g., ether or ethyl acetate) to remove non-aldehyde impurities.

      • Regenerate the pure aldehyde from the aqueous layer by adding a base (e.g., NaHCO3 or dilute NaOH) and extracting the aldehyde back into an organic solvent.[3][6]

    • Trustworthiness: This method is highly effective for separating aldehydes from non-carbonyl-containing impurities.

Data Summary for Carboxylic Acid Removal:

MethodReagentPrincipleKey Advantage
Aqueous Base Wash 5-10% NaHCO3 (aq)Acid-base extractionQuick and simple for removing acidic impurities.
Bisulfite Adduct Saturated NaHSO3 (aq)Reversible covalent derivatizationHighly selective for aldehydes.[3][6]
Problem 3: Product is an Intractable Oil or Fails to Crystallize

Symptom: After removing the solvent, your product remains a thick oil, or attempts at crystallization are unsuccessful.

Possible Causes:

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

  • Persistent Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

  • Tautomeric Mixture: The 2-hydroxy-pyridine moiety exists in equilibrium with its 2-pyridone tautomer. This mixture can sometimes hinder crystallization.

Solutions:

  • Ensure Complete Solvent Removal:

    • High Vacuum: Use a high-vacuum pump to remove trace solvents. Gentle heating can be applied if the compound is thermally stable.

  • Re-purify Using an Orthogonal Method:

    • If you initially used column chromatography, consider a different purification technique like preparative HPLC or crystallization from a different solvent system.

  • Systematic Crystallization Attempts:

    • Solvent Screening: Test a wide range of solvents, from non-polar (e.g., hexanes, toluene) to polar (e.g., ethanol, isopropanol, water), as well as solvent mixtures.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

      • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The vapor from the anti-solvent will slowly diffuse into the solution of your compound, inducing crystallization.

      • Cooling: Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in a refrigerator or freezer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: Common impurities include the corresponding carboxylic acid (from oxidation of the aldehyde) and the starting materials or byproducts from the specific reaction used for synthesis.[4] If the synthesis involves the reduction of a nitrile, the corresponding primary amine or alcohol could be present.[7]

Q2: How does the 2-hydroxy-pyridine/2-pyridone tautomerism affect purification?

A2: The tautomeric equilibrium can affect the polarity of your molecule. The 2-pyridone form is generally more polar than the 2-hydroxy-pyridine form. This can sometimes lead to broader peaks in chromatography. When choosing a purification strategy, it's important to consider that you are likely purifying an equilibrium mixture of tautomers.

Q3: Can I use extraction to purify my this compound derivative?

A3: Yes, extraction can be a powerful tool, particularly for removing certain types of impurities.

  • Acid-Base Extraction: As mentioned in the troubleshooting section, washing with a mild aqueous base can remove acidic impurities. Conversely, washing with a dilute aqueous acid (e.g., 1M HCl) could potentially protonate the pyridine nitrogen, making the compound more water-soluble and allowing for the removal of non-basic organic impurities. However, be cautious as the aldehyde may not be stable to acidic conditions.

  • Extraction of Salts: In some cases, the alkali metal salt of a 2-hydroxypyridine derivative can be selectively extracted from an aqueous solution into a partially water-miscible organic solvent like cyclohexanone.[8][9] This can be a useful strategy if the product is formed as a salt.

Q4: What is the best way to store purified this compound derivatives?

A4: Due to the aldehyde's sensitivity to oxidation, it is best to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[10][11]

General Purification Workflow:

General_Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude_Mixture->Aqueous_Workup Assess_Purity Assess Purity (TLC, LC-MS) Aqueous_Workup->Assess_Purity Column_Chromatography Column Chromatography (Deactivated Silica/Alumina) Assess_Purity->Column_Chromatography Multiple Impurities Crystallization Crystallization Assess_Purity->Crystallization Sufficiently Pure Column_Chromatography->Assess_Purity Check Fractions Pure_Product Pure Product Crystallization->Pure_Product

Caption: A general workflow for the purification of this compound derivatives.

References

  • CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE - EPO. (2007).
  • Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives - Google P
  • Purifying aldehydes? : r/chemistry - Reddit. (2015). [Link]
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • General procedures for the purification of Aldehydes - Chempedia - LookChem. [Link]
  • 2-hydroxy-pyridine-n-oxide and process for preparing same - Google P
  • What is the best solvent for purifying aldehyde in a column chromatography?
  • Process for the production of pyridine aldehydes - Google P
  • Purification of Pyridine - Chempedia - LookChem. [Link]
  • Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[3][4] - RSC Publishing. (1971). [Link]

Sources

Stability issues of 2-Hydroxy-4-pyridinecarboxaldehyde under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 2-Hydroxy-4-pyridinecarboxaldehyde.

Introduction

Welcome to the technical resource for this compound (CAS: 188554-13-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges presented by this versatile chemical intermediate. Due to its specific functional groups—a hydroxyl group and an aldehyde on a pyridine ring—its behavior is highly dependent on the pH of its environment. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a carboxaldehyde (-CHO) group.[1] Its structure makes it a valuable building block in various synthetic applications, particularly as an intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals.[1][2]

Q2: Why is the pH of my solution so critical when working with this compound?

The pH is the most critical factor governing the stability and reactivity of this compound. The molecule exists in a delicate, pH-dependent equilibrium between different structural forms.

  • Tautomerism: The "2-hydroxy" form can tautomerize to its 2-pyridone isomer. This equilibrium is fundamental to its structure.

  • Intramolecular Cyclization: Under acidic conditions, the pyridine nitrogen can become protonated. This can facilitate a reversible intramolecular reaction where the aldehyde group cyclizes with a portion of the pyridine ring, forming a fused-ring heterocycle.[3] This "masked" form is less reactive as a typical aldehyde.

  • Reactivity: In basic conditions, the hydroxyl group can be deprotonated (predicted pKa of ~11.17), which can influence its solubility and reactivity profile.[1] The aldehyde remains in its open, more reactive form under basic conditions.[3]

Q3: What are the common visual signs of degradation or instability?

The most common sign of degradation is a color change. While the solid is typically a yellow solid, solutions can darken over time, progressing from yellow to brown.[4] This is often indicative of oxidation or other degradation pathways. Instability can also manifest as the precipitation of insoluble degradation products from a solution.

Q4: What are the ideal long-term storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. Based on safety data sheets and chemical properties, the following is recommended:

  • Temperature: Keep refrigerated at 2-8°C.[5]

  • Atmosphere: Store under an inert gas, such as Argon or Nitrogen, to prevent oxidation.[5][6]

  • Container: Use a tightly sealed container.[6]

  • Light: Protect from direct sunlight and light exposure.[6]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: My stock solution is turning brown and giving inconsistent results.

  • Probable Cause: This is a classic sign of oxidative degradation, potentially accelerated by exposure to air, light, or inappropriate pH. Pyridine aldehydes are known to be sensitive to these conditions.[4][6]

  • Investigative Steps & Solutions:

    • Prepare Fresh: Always prepare solutions fresh for immediate use whenever possible. Avoid using stock solutions that are more than a few days old, unless their stability under your specific storage conditions has been validated.

    • Inert Atmosphere: When preparing stock solutions, use a solvent that has been degassed by sparging with nitrogen or argon. Prepare the solution and store the vial under an inert atmosphere.

    • Protect from Light: Use amber glass vials or wrap your containers in aluminum foil to prevent photodegradation.

    • Solvent Choice: Ensure your solvent is pure and free of peroxides or other oxidizing contaminants.

Issue 2: My reaction yield is very low when conducted in an acidic buffer (e.g., pH 4-5).

  • Probable Cause: In acidic media, this compound can undergo a reversible intramolecular cyclization. The protonated pyridine ring reacts with the aldehyde moiety, effectively "masking" the aldehyde and rendering it unavailable for your desired reaction. This phenomenon stabilizes the less reactive, cyclized form.[3]

  • Investigative Steps & Solutions:

    • pH Adjustment: The most effective solution is to change the reaction pH. The open-chain, reactive aldehyde form is the major species under basic or neutral conditions.[3] Carefully adjust the pH of your reaction mixture to be neutral (pH 7.0) or slightly basic (pH 7.5-8.5).

    • Monitor pH: Use a calibrated pH meter to monitor the pH throughout the reaction, as the consumption or production of reagents can cause it to drift.

    • Alternative Catalysis: If your reaction requires an acid catalyst, consider using a milder Lewis acid that does not drastically lower the overall solution pH, or run the reaction at the lowest possible acid concentration that still provides a reasonable reaction rate.

Workflow Diagram: pH-Dependent Equilibrium

The following diagram illustrates the critical equilibrium states of this compound that are influenced by pH.

G cluster_acidic Acidic pH (e.g., < 6) cluster_neutral_basic Neutral to Basic pH (e.g., > 7) Acidic Protonated Pyridine Cyclized Masked Aldehyde (Fused Heterocycle) [Low Reactivity] Acidic->Cyclized Intramolecular Cyclization Tautomer 2-Hydroxypyridine Form (Open Aldehyde) [High Reactivity] Acidic->Tautomer pH Shift Pyridone 2-Pyridone Tautomer Tautomer->Pyridone Tautomerization caption pH-dependent equilibrium of the compound.

Caption: pH-dependent equilibrium of the compound.

Issue 3: I am attempting a Schiff base formation or reductive amination with a primary/secondary amine, but the conversion is poor.

  • Probable Cause: This is a classic pH optimization problem. For the reaction to proceed efficiently, two competing pH requirements must be balanced:

    • The amine nucleophile must be in its deprotonated, free-base form to be reactive. If the pH is too low, the amine is protonated (R-NH3+) and non-nucleophilic.

    • The reaction is often catalyzed by acid. The protonation of the aldehyde's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack. This creates a narrow optimal pH window, typically between 6 and 8, which can vary depending on the pKa of the specific amine being used.

  • Investigative Steps & Solutions:

    • Systematic pH Screening: Perform a series of small-scale trial reactions across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to identify the optimal condition for your specific amine substrate.

    • Buffer Selection: Use a buffer system that is effective in your target pH range and does not interfere with the reaction (e.g., phosphate or HEPES buffers).

    • Monitor by TLC or LC-MS: Track the reaction progress in your trial runs using an appropriate analytical technique to determine the pH that gives the fastest conversion and fewest side products.

Issue 4: How can I quantitatively assess the stability of this compound in a new formulation or buffer over time?

  • Probable Cause: Visual inspection is not sufficient for quantitative stability assessment. A robust analytical method is required to measure the concentration of the active compound and detect the appearance of degradation products.

  • Solution: Implement an HPLC-Based Stability Study. High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for this type of analysis.[7]

Protocol: HPLC Method for Stability Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for polar aromatic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The acidic modifier helps to produce sharp, symmetrical peaks by keeping the compound in a single protonation state.

  • Gradient Elution:

    • Start with a gradient that allows for the elution of the parent compound and any potential degradation products. A suggested starting gradient is:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate.

  • UV Detection: The pyridine ring is a strong chromophore. Monitor at a wavelength where the compound has high absorbance, likely between 254 nm and 280 nm. A photodiode array (PDA) detector is ideal as it can capture the full UV spectrum to help identify impurities.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • For the stability study, dilute this stock into your test buffers (at various pH values) to a final working concentration (e.g., 50 µg/mL).

  • Study Execution (Time Points):

    • Analyze an initial sample immediately after preparation (T=0).

    • Store the remaining samples under your desired test conditions (e.g., refrigerated, room temperature, elevated temperature).

    • Inject samples at predetermined time points (e.g., 1, 4, 8, 24 hours; 1 week; 1 month).

  • Data Analysis:

    • Track the peak area of the parent compound over time. A decrease in its peak area indicates degradation.

    • Monitor for the appearance of new peaks, which represent degradation products. The "purity" can be calculated as (Parent Peak Area / Total Peak Area) * 100.

Workflow Diagram: HPLC Stability Study

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation PrepStock Prepare Stock Solution (1 mg/mL in ACN) PrepSamples Dilute into Test Buffers (pH 4, 7, 9) PrepStock->PrepSamples T0 Inject T=0 Sample PrepSamples->T0 Store Store Samples at Defined Conditions T0->Store Timepoints Inject at Time Points (e.g., 1h, 8h, 24h, 1wk) Store->Timepoints TrackParent Track Parent Peak Area (Decrease = Degradation) Timepoints->TrackParent TrackImpurity Monitor for New Peaks (Degradation Products) Timepoints->TrackImpurity Calculate Calculate % Purity vs. Time TrackParent->Calculate TrackImpurity->Calculate caption Workflow for a typical HPLC-based stability study.

Caption: Workflow for a typical HPLC-based stability study.

Summary of Stability and Handling

ParameterRecommendationRationale & Reference
Solution pH Neutral to slightly basic (7.0 - 8.5) for most reactions.Avoids acid-induced intramolecular cyclization which "masks" the aldehyde.[3]
Storage 2-8°C, under inert gas (Ar/N₂), protected from light.Minimizes oxidation and photodegradation.[5][6]
Stock Solutions Prepare fresh. If stored, keep cold, dark, and under inert gas.Prone to degradation in solution, especially when exposed to air.
Signs of Degradation Color change (yellow to brown), precipitation.Indicates oxidation or formation of insoluble byproducts.[4]
Analytical Monitoring Reverse-phase HPLC with UV detection.Provides quantitative data on compound purity and degradation over time.[7]

References

  • Zhang, X., Song, D., & Lippard, S. J. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry, 73(2), 734–737.
  • Scheschkewitz, D. et al. (2002). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. The Journal of Organic Chemistry, 67(19), 6739-6745.
  • MacDonald, J. I. et al. (2021). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au, 1(4), 438-447.
  • Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry, 236(10), 2756-2759.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
  • Luo, C., & Chao, Z. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 5(67), 54090-54101.
  • Yao, Y. et al. (2013). Iron(II)
  • Fursa, I. I. et al. (2018). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Applied and Environmental Microbiology, 84(15), e00778-18.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Biocompare. (n.d.). This compound from Aladdin Scientific.
  • Stella, V. J. et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 91(6), 1437-1447.
  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde.
  • Wang, T. et al. (2023). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. bioRxiv.
  • Abass, M. et al. (2010). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Chemical Papers, 64(1), 72-83.
  • World Health Organization. (2017). Guidelines for drinking-water quality: fourth edition incorporating the first addendum.
  • Moonen, H. et al. (2008). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. Journal of Bacteriology, 190(16), 5769-5775.
  • Jencks, W. P. et al. (1966). Equilibria for the reaction of amines with formaldehyde and protons in aqueous solution. A re-examination of the formol titration. Journal of the American Chemical Society, 88(19), 4464-4476.
  • de Souza, V. M. et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Toxics, 10(5), 253.
  • CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents. (n.d.).
  • García-Gómez, D. et al. (2015). Identification of 2-alkenals, 4-hydroxy-2-alkenals, and 4-hydroxy-2, 6-alkadienals in exhaled breath condensate by UHPLC-HRMS and in breath by real-time HRMS. Analytical chemistry, 87(5), 3087-3093.

Sources

Technical Support Center: Reaction Kinetics of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-pyridinecarboxaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice for experiments focusing on the effect of temperature on its reaction kinetics. My approach is to not only offer solutions but to also explain the underlying chemical principles to empower you in your research.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common questions regarding the thermal aspects of reactions involving this compound.

Q1: How does temperature generally affect the reaction rate of this compound?

A1: As with most chemical reactions, temperature plays a crucial role in the kinetics of reactions involving this compound. Generally, an increase in temperature increases the reaction rate. This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. For a reaction to occur, these collisions must have sufficient energy to overcome the activation energy barrier. The relationship between temperature and the rate constant (k) is described by the Arrhenius equation:

k = A e(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

Therefore, as T increases, the exponential term becomes less negative, leading to a larger value of k and a faster reaction rate[1].

Q2: I'm observing a negative temperature dependence in my reaction. Is this expected for this compound?

A2: While less common, a negative temperature dependence, where the reaction rate decreases with increasing temperature, can occur in certain complex reactions. This phenomenon is often observed in reactions with a pre-equilibrium step that is exothermic. For example, if the formation of a reactive intermediate is favored at lower temperatures, and this intermediate is necessary for the main reaction to proceed, a higher temperature could shift the pre-equilibrium away from the intermediate, thus slowing down the overall reaction. Some 1,3-dipolar cycloaddition reactions involving aldehydes have shown negative temperature dependencies[2][3][4]. It is crucial to thoroughly investigate the reaction mechanism to determine if such a pre-equilibrium exists.

Q3: What are the potential side reactions or decomposition pathways for this compound at elevated temperatures?

A3: At elevated temperatures, particularly under harsh conditions, this compound may undergo several side reactions. Hydroxy-substituted aromatic aldehydes can be susceptible to cleavage of the formyl group, a process that can be enhanced by the presence of a hydroxy moiety, especially in the ortho position[5]. Although your compound has the hydroxyl group at the 2-position, which is ortho to the nitrogen, its influence on the 4-carboxaldehyde group should be considered. Additionally, at very high temperatures, there is a possibility of rearrangement reactions[5]. While the Cannizzaro reaction (disproportionation of an aldehyde to an alcohol and a carboxylic acid) was not observed in one study of substituted aromatic aldehydes under hydrothermal conditions, it remains a theoretical possibility for aldehydes lacking an alpha-hydrogen under basic conditions[5][6]. It is also known that pyridine itself can react with sulfuric acid at elevated temperatures to form pyridine-sulfonic acids, indicating that the pyridine ring is not inert to all reagents at high temperatures[7].

Q4: Can the tautomeric nature of this compound influence its reactivity at different temperatures?

A4: Absolutely. This compound can exist in tautomeric equilibrium with its 2-pyridone form (2-oxo-1,2-dihydropyridine-4-carbaldehyde)[8][9]. The position of this equilibrium can be influenced by factors such as solvent polarity and, indeed, temperature. The two tautomers will likely exhibit different reactivities. For instance, the 2-pyridone tautomer has an amide-like character, which could alter the electronic properties of the pyridine ring and the reactivity of the aldehyde group[9]. Temperature changes can shift this equilibrium, potentially leading to a change in the dominant reaction pathway and observed kinetics. It is advisable to characterize the tautomeric state under your specific experimental conditions.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during kinetic studies of this compound.

Issue 1: Inconsistent or Non-Reproducible Reaction Rates
Potential Cause Recommended Action Scientific Rationale
Inaccurate Temperature Control 1. Use a calibrated thermometer immersed directly in the reaction mixture. 2. Employ a circulating bath (oil or water) for uniform heating. 3. Ensure consistent stirring speed to avoid thermal gradients.Even minor temperature fluctuations can significantly impact reaction rates, as described by the Arrhenius equation. Inconsistent temperature leads to variable kinetic data.
Purity of Starting Material 1. Verify the purity of this compound using techniques like NMR, HPLC, or melting point determination. 2. Consider recrystallization or chromatography if impurities are detected.Impurities can act as catalysts or inhibitors, or they may participate in side reactions, leading to erroneous kinetic measurements.
Atmospheric Contamination 1. Run reactions under an inert atmosphere (e.g., nitrogen or argon).Oxygen from the air can lead to undesired oxidation of the aldehyde, especially at higher temperatures, which will interfere with the primary reaction being studied.
Solvent Effects 1. Ensure the use of dry, high-purity solvents. 2. Be aware that solvent polarity can influence the tautomeric equilibrium of this compound and the stability of charged intermediates.The choice of solvent can significantly impact reaction kinetics by affecting the solubility of reactants, the stability of transition states, and the position of equilibria.
Issue 2: Low Product Yield or Formation of Unexpected Byproducts
Potential Cause Recommended Action Scientific Rationale
Thermal Decomposition 1. Run the reaction at a lower temperature for a longer duration. 2. Perform a stability study of the starting material and product at the reaction temperature.As discussed in the FAQs, elevated temperatures can lead to decomposition or side reactions of hydroxy-substituted aromatic aldehydes[5].
Side Reactions 1. Analyze the reaction mixture at different time points using techniques like LC-MS or GC-MS to identify intermediates and byproducts. 2. Consider the possibility of nucleophilic attack at different positions on the pyridine ring, which can be influenced by the reaction conditions[10][11].Understanding the reaction pathway and identifying competing reactions is crucial for optimizing conditions to favor the desired product.
Change in Reaction Mechanism 1. Conduct kinetic studies at various temperatures to determine if the activation parameters change significantly.A substantial change in activation energy with temperature may suggest a shift in the rate-determining step or the overall reaction mechanism.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical kinetic study.

Protocol: Determining the Rate Constant of a Reaction with this compound at Various Temperatures

Objective: To determine the rate constant (k) for the reaction of this compound with a nucleophile (e.g., an amine) at three different temperatures and to calculate the activation energy (Ea).

Materials:

  • This compound (purity >95%)[12]

  • Nucleophile of interest (e.g., benzylamine)

  • Anhydrous solvent (e.g., acetonitrile)

  • Internal standard (e.g., dodecane)

  • Jacketed reaction vessel connected to a circulating water/oil bath

  • Calibrated digital thermometer

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles for sampling

  • GC or HPLC for analysis

Procedure:

  • Preparation:

    • Set up the jacketed reaction vessel with the magnetic stirrer, thermometer, and inert gas inlet/outlet.

    • Equilibrate the circulating bath to the desired temperature (e.g., 25°C). Allow the solvent in the reaction vessel to reach thermal equilibrium.

  • Reaction Initiation:

    • In the reaction vessel, dissolve a known concentration of this compound and the internal standard in the anhydrous solvent under an inert atmosphere.

    • In a separate flask, prepare a stock solution of the nucleophile in the same solvent.

    • To initiate the reaction, inject a known volume of the nucleophile stock solution into the reaction vessel with vigorous stirring. Start a timer immediately.

  • Sampling:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a dilute acid to protonate the amine nucleophile) and a known volume of solvent.

  • Analysis:

    • Analyze the quenched samples by GC or HPLC to determine the concentration of this compound relative to the internal standard.

  • Data Processing:

    • Plot the natural logarithm of the concentration of this compound (ln[Aldehyde]) versus time.

    • If the reaction is first-order with respect to the aldehyde, the plot should be a straight line. The rate constant (k) is the negative of the slope of this line.

  • Temperature Variation:

    • Repeat steps 1-5 at two other temperatures (e.g., 35°C and 45°C), ensuring all other conditions (concentrations, solvent, etc.) remain identical.

  • Activation Energy Calculation:

    • Create an Arrhenius plot by plotting ln(k) versus 1/T (where T is in Kelvin).

    • The slope of the resulting line is equal to -Ea/R. Calculate the activation energy (Ea) from the slope.

Section 4: Visualizations

Troubleshooting Workflow for Inconsistent Kinetic Data

TroubleshootingWorkflow Troubleshooting Inconsistent Kinetic Data start Inconsistent Kinetic Data Observed check_temp Verify Temperature Control & Calibration start->check_temp temp_ok Temperature Stable? check_temp->temp_ok check_purity Assess Purity of Reactants & Solvents purity_ok Reactants Pure? check_purity->purity_ok check_atmosphere Ensure Inert Atmosphere atmosphere_ok Inert Atmosphere Maintained? check_atmosphere->atmosphere_ok temp_ok->check_purity Yes fix_temp Action: Calibrate Thermometer, Use Circulating Bath temp_ok->fix_temp No purity_ok->check_atmosphere Yes fix_purity Action: Purify Starting Materials/Solvents purity_ok->fix_purity No fix_atmosphere Action: Improve Inert Gas Seal & Purge atmosphere_ok->fix_atmosphere No investigate_mechanism Further Investigation: Suspect Complex Mechanism (e.g., Tautomerism, Side Reactions) atmosphere_ok->investigate_mechanism Yes fix_temp->start Re-run Experiment fix_purity->start Re-run Experiment fix_atmosphere->start Re-run Experiment

Caption: A decision tree for troubleshooting inconsistent kinetic data.

References

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022). Energy & Fuels. [Link]
  • Nucleophilic Addition Reaction of Unsaturated Methyl Lactones with Pyridine Aldehydes. (n.d.).
  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes. (n.d.). PMC - PubMed Central. [Link]
  • 2-HYDROXYPYRIDINE-4-CARBALDEHYDE | CAS 188554-13-4. (n.d.).
  • Nucleophilic addition reactions to pyridines. (n.d.). Química Organica.org. [Link]
  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019).
  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. (n.d.). PMC - PubMed Central. [Link]
  • Nucleophilic Dearomatization of Activ
  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. (2014). PubMed. [Link]
  • Temperature-dependent kinetic measurements and quasi-classical trajectory studies for the OH(+) + H2/D2 → H2O(+)/HDO(+) + H/D reactions. (2015). PubMed. [Link]
  • The role of aldehydes in vapor phase pyridine. (n.d.).
  • Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. (n.d.).
  • Pyridine Aldehydes and Ketones. (n.d.).
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024).
  • Temperature-Dependent Kinetic Study of the Reaction of Hydroxyl Radicals with Hydroxyacetone. (2020). PubMed. [Link]
  • Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. (2015).
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Indian Academy of Sciences. [Link]
  • Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)
  • 2-Pyridone. (n.d.). Wikipedia. [Link]
  • 2-pyridine carboxaldehyde, 1121-60-4. (n.d.). The Good Scents Company. [Link]
  • Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. (n.d.). MDPI. [Link]
  • CHEMISTRY (862). (n.d.).
  • Syllabus for Chemistry (SCQP08). (2025).
  • Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. (2025).
  • Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical St
  • The reactivity of pyridine towards sulphuric acid at elevated temperatures. (2025).

Sources

Technical Support Center: Column Chromatography Purification of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Hydroxy-4-pyridinecarboxaldehyde via column chromatography. This document addresses common challenges and frequently asked questions, grounding procedural recommendations in established scientific principles to ensure reliable and reproducible outcomes.

Introduction: The Purification Challenge

This compound is a polar aromatic compound featuring a pyridine ring, a hydroxyl group, and a carboxaldehyde group.[1] This unique combination of functional groups presents a distinct set of challenges during purification by column chromatography. The basic nitrogen on the pyridine ring and the acidic hydroxyl group can engage in strong, often undesirable, interactions with standard stationary phases like silica gel, leading to issues such as poor recovery, significant peak tailing, and even on-column degradation. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My compound is sticking to the column and won't elute, even with a highly polar mobile phase like 100% ethyl acetate. What is happening?

  • Probable Cause: This is a classic sign of strong, irreversible adsorption to the stationary phase. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom in the pyridine ring of your compound can form a strong acid-base interaction with these sites, causing it to bind tightly to the column.[2]

  • Recommended Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. This can be done by flushing the packed column with your chosen mobile phase containing a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonia before loading your sample.[2] The TEA will competitively bind to the acidic silanol groups, preventing your compound from doing so.

    • Switch to a Different Stationary Phase: If deactivation is insufficient, consider a less acidic or basic stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica gel. For a basic compound like this, neutral or basic alumina is often a better choice than acidic alumina.

      • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This technique relies on hydrophobic interactions, which can be effective for separating polar compounds that bind too strongly to normal-phase media.

Question 2: My compound is eluting, but the peaks are broad and tailing significantly, leading to poor separation from impurities.

  • Probable Cause: Peak tailing is often caused by a combination of factors, including non-ideal interactions with the stationary phase and overloading the column. The multiple interaction sites (hydrogen bonding from the hydroxyl group, dipole-dipole from the aldehyde, and ionic interaction from the pyridine nitrogen) on your molecule can lead to a range of binding affinities with the silica surface, causing some molecules to lag behind the main band.[3]

  • Recommended Solutions:

    • Add a Mobile Phase Modifier: As with irreversible adsorption, adding a small percentage of triethylamine (TEA) or a few drops of pyridine to your mobile phase can dramatically improve peak shape. These modifiers compete with your analyte for the highly active sites on the silica gel, resulting in a more uniform interaction and sharper peaks.[2]

    • Reduce Sample Load: You may be overloading the column. As a rule of thumb, the sample load should be between 1-5% of the mass of the silica gel for difficult separations. Try reducing the amount of crude material loaded onto the column.

    • Optimize the Mobile Phase: Ensure your chosen solvent system provides an optimal retention factor (Rf) of 0.2-0.35 on a TLC plate.[2] If the Rf is too low, the compound will spend too much time interacting with the stationary phase, exacerbating tailing.

Question 3: I suspect my compound is degrading on the column. My yield is very low, and I see new, unexpected spots on my TLC analysis of the collected fractions.

  • Probable Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Aldehydes can be particularly susceptible to oxidation or other acid-catalyzed reactions.[3]

  • Recommended Solutions:

    • Confirm Instability: Before running a large-scale column, test your compound's stability. Spot your purified compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.[3]

    • Use Deactivated Silica or Alumina: As mentioned previously, neutralizing the silica with a base or using a different stationary phase like alumina can prevent this degradation.[2]

    • Work Quickly and at a Lower Temperature: If possible, run the chromatography quickly to minimize the compound's contact time with the stationary phase. In some cases, running the column in a cold room can help reduce the rate of degradation for thermally sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

There is no single "best" stationary phase; the optimal choice depends on the specific impurities in your crude mixture. However, here is a comparison to guide your decision:

Stationary PhaseAdvantagesDisadvantagesWhen to Use
Silica Gel (Standard) Inexpensive, widely available, good for separating moderately polar compounds.Acidic nature can cause strong adsorption, peak tailing, or degradation of basic compounds like pyridines.[2][3]When impurities are non-polar and your compound is stable. Often requires a basic modifier in the eluent.
Silica Gel (Deactivated) Mitigates the acidity issues of standard silica, improving recovery and peak shape for basic analytes.[2]Requires an extra preparation step.This is the recommended starting point for normal-phase purification of this compound.
Alumina (Neutral/Basic) Less acidic than silica, good for purifying basic compounds.Can have lower resolving power than silica for some mixtures; activity can vary with water content.An excellent alternative to silica gel, especially if degradation is observed.
Reversed-Phase (C18) Avoids issues with acidic silanol groups; excellent for separating polar and ionizable compounds.[4]More expensive; requires aqueous mobile phases which can be harder to remove.When normal-phase methods fail or when impurities are very polar.

Q2: How do I select an appropriate mobile phase (eluent)?

The key is to use Thin-Layer Chromatography (TLC) for method development. The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35.[2]

  • For Normal-Phase (Silica/Alumina): Start with a binary mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Acetone).

    • Example Starting Point: Try a 1:1 mixture of Hexanes:Ethyl Acetate.

    • If Rf is too low (stuck at baseline): Increase the proportion of the polar solvent (e.g., 1:2 Hexanes:Ethyl Acetate).

    • If Rf is too high (runs with solvent front): Increase the proportion of the non-polar solvent (e.g., 2:1 Hexanes:Ethyl Acetate).

  • For Reversed-Phase (C18): Use a mixture of a polar solvent (like Water or a buffer) and a slightly less polar organic solvent (like Acetonitrile or Methanol).

    • Example Starting Point: Try a 1:1 mixture of Water:Acetonitrile.

    • If Rf is too high (stuck at baseline): Increase the proportion of the organic solvent.

    • If Rf is too low (runs with solvent front): Increase the proportion of water/buffer.

    • Modifier: Adding 0.1% formic acid or acetic acid to the mobile phase can help to protonate the pyridine nitrogen, leading to sharper peaks in reversed-phase.[5]

Q3: How should I prepare and load my sample onto the column?

Proper sample loading is critical for a good separation.[6] There are two main methods:

  • Wet Loading: Dissolve your crude sample in the minimum amount of the mobile phase you will start the column with. If it doesn't dissolve well, you can use a slightly stronger solvent (e.g., dichloromethane), but keep the volume as small as possible. Carefully pipette this solution onto the top of the packed column bed.[6]

  • Dry Loading (Recommended for this compound): If your compound has poor solubility in the starting eluent, dry loading is superior. Dissolve your crude product in a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (about 5-10 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column.[6] This ensures the compound is introduced to the column in a narrow, even band.

Q4: How can I detect and analyze the collected fractions?

Since this compound is a yellow solid, you might be able to visually track the main band if the concentration is high enough.[1] However, for accurate analysis, TLC is essential.

  • TLC Analysis: Collect fractions in a series of test tubes. Spot a small amount from each fraction (or every few fractions) onto a TLC plate. Also, spot your crude material and a pure reference standard if available. Develop the plate in the same solvent system used for the column.

  • Visualization: The compound has a chromophore and should be visible under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate if needed. Combine the fractions that contain your pure product.

Experimental Protocols & Workflows

Protocol 1: Purification by Normal-Phase Chromatography on Deactivated Silica Gel
  • Column Packing:

    • Select a glass column of appropriate size.

    • Dry pack the column with standard silica gel (60 Å, 230-400 mesh).

    • Gently tap the column to ensure even packing.

  • Deactivation and Equilibration:

    • Prepare your starting mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate) and add 1% triethylamine.

    • Run 2-3 column volumes of this basic eluent through the packed column to neutralize the silica gel.

    • Finally, run 2-3 column volumes of the mobile phase without triethylamine to remove the excess base and equilibrate the column.

  • Sample Loading:

    • Prepare your sample using the Dry Loading method described in the FAQ section.

    • Carefully layer the silica-adsorbed sample onto the top of the column bed, and add a thin layer of sand to protect the surface.[7]

  • Elution:

    • Carefully add the mobile phase and begin elution, applying gentle pressure if necessary (flash chromatography).

    • Start collecting fractions immediately.

    • If the product elutes too slowly, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 70:30 to 50:50 Hexanes:Ethyl Acetate.

  • Analysis:

    • Analyze the collected fractions by TLC using a UV lamp for visualization.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Workflow & Troubleshooting Diagram

The following diagram outlines a decision-making process for developing a purification method and troubleshooting common issues.

Purification_Workflow start Start: Crude This compound tlc_dev Method Development: Develop TLC System (Target Rf = 0.2-0.35) start->tlc_dev normal_phase Option 1: Normal Phase (e.g., Hexanes:EtOAc) tlc_dev->normal_phase Polar impurities rev_phase Option 2: Reversed Phase (e.g., H2O:ACN + 0.1% FA) tlc_dev->rev_phase Non-polar impurities run_column Pack & Run Column with Deactivated Silica normal_phase->run_column analyze Analyze Fractions by TLC run_column->analyze troubleshoot Problem Encountered? analyze->troubleshoot success Success: Pure Product Isolated troubleshoot->success No no_elution Problem: No Elution / Very Low Recovery troubleshoot->no_elution Yes tailing Problem: Peak Tailing / Poor Resolution troubleshoot->tailing Yes degradation Problem: Degradation / Low Yield troubleshoot->degradation Yes sol_no_elution Solution: 1. Add 1% TEA to eluent 2. Switch to Alumina or RP no_elution->sol_no_elution sol_tailing Solution: 1. Add 0.5% TEA to eluent 2. Reduce sample load tailing->sol_tailing sol_degradation Solution: 1. Confirm instability on TLC 2. Use Alumina or RP Column degradation->sol_degradation sol_no_elution->run_column Retry sol_tailing->run_column Retry sol_degradation->run_column Retry

Caption: Decision workflow for purification and troubleshooting.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Feng, Y., et al. (2022). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. Molecules, 27(8), 2418.
  • SIELC Technologies. (2018). 3-Pyridinecarboxaldehyde.
  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde.
  • Zhang, L., et al. (2025). Synthesis and chromatographic evaluation of pyrazinedicarboxylic anhydride bonded stationary phase. ResearchGate.
  • Cheméo. (n.d.). Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Support Center: Recrystallization of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxy-4-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this valuable compound. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

I. Understanding the Molecule: Key Properties of this compound

Before embarking on the purification process, a thorough understanding of the physicochemical properties of this compound is paramount. This knowledge will inform our choice of solvents and experimental conditions.

PropertyValue/DescriptionSignificance for Recrystallization
Molecular Formula C₆H₅NO₂Indicates a relatively small, polar molecule.
Molecular Weight 123.11 g/mol ---
Appearance Yellow solid[1]Color can be an indicator of purity. A significant change in color after recrystallization may suggest the removal of colored impurities.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol); sparingly soluble in water.[2]This is the cornerstone of selecting an appropriate recrystallization solvent. A solvent system where the compound is highly soluble when hot and poorly soluble when cold is ideal.
pKa of Phenolic -OH Estimated around 10-11[2]The hydroxyl group is weakly acidic. This implies that the compound's solubility and stability can be highly dependent on the pH of the solution. Basic conditions could lead to deprotonation, forming a phenoxide, which would significantly alter its solubility profile.
Reactivity The aldehyde group is reactive towards nucleophiles. The molecule can participate in reactions typical for phenols.[2]Care must be taken to avoid reaction with the solvent (e.g., reactive alcohols under certain conditions) or degradation at high temperatures.

II. Recrystallization Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for the recrystallization of this compound. Each step will be further elaborated in the subsequent sections.

RecrystallizationWorkflow Crude Crude Product Dissolution Dissolution in Minimum Hot Solvent Crude->Dissolution 1 HotFiltration Hot Gravity Filtration (Optional) Dissolution->HotFiltration 2 Cooling Slow Cooling to Room Temperature Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling 3 IceBath Ice Bath Cooling Cooling->IceBath 4 VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration 5 Washing Washing with Cold Solvent VacuumFiltration->Washing 6 Drying Drying of Crystals Washing->Drying 7 Pure Pure Crystals Drying->Pure

Caption: A generalized workflow for the recrystallization of this compound.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that you may encounter during the recrystallization of this compound.

1. Q: My compound is not dissolving in the hot solvent. What should I do?

A: This is a common issue that can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add the solvent in small portions to the heated mixture until the solid just dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound at elevated temperatures. This compound is soluble in polar organic solvents.[2] Good starting points are ethanol or methanol.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the solid has dissolved but some particulate matter remains, this is likely the case. In this situation, you should perform a hot gravity filtration to remove the insoluble impurities before allowing the solution to cool.

2. Q: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be addressed by:

  • Reheating and Adding More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation of the solution.

  • Slowing Down the Cooling Rate: Allow the flask to cool to room temperature more slowly. You can do this by placing the flask in a beaker of hot water and allowing them to cool together.

  • Using a Different Solvent System: The boiling point of your chosen solvent might be too high. Consider a solvent with a lower boiling point or a mixed solvent system. For a polar compound like this compound, a mixture of ethanol and water could be effective. The water acts as an anti-solvent, reducing the solubility of the organic compound as the solution cools.

3. Q: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?

A: This is a sign of a supersaturated solution. You can induce crystallization by:

  • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Cooling in an Ice Bath: Place the flask in an ice-water bath to further decrease the solubility of your compound.

  • Reducing the Volume of the Solvent: If the above methods fail, it is likely that you have used too much solvent. You can evaporate some of the solvent by gently heating the solution and then attempt to cool it again.

4. Q: The yield of my recrystallized product is very low. What could be the reason?

A: A low yield can be attributed to several factors throughout the recrystallization process:

  • Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will keep more of your product dissolved even at low temperatures.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. To prevent this, use a stemless funnel and keep the filtration apparatus hot.

  • Washing with a Large Volume of Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

  • Inherent Solubility: It is important to remember that no recrystallization process will give a 100% yield, as the compound will always have some solubility in the cold solvent.

5. Q: The color of my product has not improved after recrystallization. How can I remove colored impurities?

A: If your product remains colored, you can try the following:

  • Activated Charcoal: Add a small amount of activated charcoal (a spatula tip) to the hot solution before the hot filtration step. The activated charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization may be necessary to achieve the desired purity.

IV. Frequently Asked Questions (FAQs)

1. What is the best solvent for the recrystallization of this compound?

While there is no single "best" solvent, polar organic solvents such as ethanol and methanol are excellent starting points due to the compound's known solubility.[2] A mixed solvent system, such as ethanol/water or methanol/water , can also be very effective. The ideal solvent or solvent system should be determined experimentally by testing the solubility of a small amount of the crude product.

2. Is this compound sensitive to pH?

Yes, the presence of both a phenolic hydroxyl group and a pyridine nitrogen atom makes the molecule's properties pH-dependent. The hydroxyl group is weakly acidic, and the pyridine nitrogen is weakly basic. It is advisable to perform the recrystallization in a neutral or slightly acidic solution to avoid potential side reactions or changes in solubility. For instance, some pyridine-aldehyde systems can undergo reversible intramolecular cyclization, a process that is controlled by pH.[3]

3. Can this compound degrade during recrystallization?

Aldehydes can be susceptible to oxidation, especially at high temperatures in the presence of air. While this compound is a solid and relatively stable, prolonged heating should be avoided. It is good practice to work efficiently and not to leave the solution at its boiling point for an extended period.

4. How can I assess the purity of my recrystallized product?

The purity of your final product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. A broad melting point range is indicative of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material. A pure compound should ideally show a single spot.

  • Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and purity of the compound.

V. References

  • A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 2-Hydroxy-4-pyridinecarboxaldehyde via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded methodology for the structural validation of 2-Hydroxy-4-pyridinecarboxaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices. We will compare the expected spectral data of the target molecule with potential isomers, demonstrating how a suite of NMR experiments can provide unambiguous structural confirmation.

Introduction: The Imperative of Unambiguous Structural Validation

This compound is a valuable heterocyclic building block in the synthesis of pharmaceuticals and other functional materials.[1] Its precise isomeric structure is critical to its reactivity and the biological activity of its derivatives. In any synthetic campaign, rigorous structural verification is paramount to ensure that the desired molecule has been obtained, free of isomeric impurities.

While techniques like mass spectrometry can confirm the molecular weight (123.11 g/mol for C₆H₅NO₂)[2], it cannot differentiate between isomers. NMR spectroscopy, however, is an exceptionally powerful tool for elucidating the precise constitution of a molecule by mapping the connectivity of its atoms.[3][4]

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their 2-pyridone form. Spectroscopic evidence overwhelmingly indicates that the 2-pyridone tautomer is the dominant species in solution. This guide will, therefore, focus on the validation of the 2-oxo-1,2-dihydropyridine-4-carbaldehyde structure.

Theoretical NMR Analysis: Predicting the Spectral Signature

Before stepping into the lab, a theoretical analysis of the expected NMR spectrum provides a critical roadmap for data interpretation. Based on established principles of chemical shifts and coupling constants in pyridine-like systems, we can predict the ¹H and ¹³C NMR spectra for our target molecule.[5][6]

The electron-withdrawing nature of the nitrogen atom, the carbonyl group (C=O), and the aldehyde group (-CHO) will significantly influence the electronic environment of each nucleus, leading to characteristic chemical shifts.[5]

Expected ¹H NMR Spectrum

The 2-pyridone ring contains three aromatic protons (H3, H5, H6) and an aldehyde proton (H7). The amide proton (N1-H) is also present.

  • Aldehyde Proton (H7): Expected to be the most downfield signal (δ ~9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group. It will appear as a singlet, though very fine long-range coupling may be observed.

  • Ring Protons (H3, H5, H6): These protons will appear in the aromatic region (δ ~6.0-8.0 ppm).

    • H6: Located adjacent to the nitrogen, it is expected to be the most downfield of the ring protons. It should couple to H5, appearing as a doublet.

    • H5: Coupled to both H6 (ortho-coupling, ³J ≈ 6-10 Hz) and H3 (meta-coupling, ⁴J ≈ 1-3 Hz), it should appear as a doublet of doublets.[7]

    • H3: This proton is adjacent to a non-protonated carbon (C4) and coupled only to H5 (meta-coupling), appearing as a small doublet or a singlet.

  • Amide Proton (N1-H): This proton is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange. In a solvent like DMSO-d₆, exchange is slowed, and this proton can often be observed as a broad singlet in the δ 11.0-14.0 ppm region.

Expected ¹³C NMR Spectrum

The molecule has six distinct carbon atoms. With proton decoupling, each is expected to produce a single resonance.

  • Carbonyl Carbons (C2, C7): The aldehyde carbon (C7) and the pyridone carbonyl carbon (C2) are the most deshielded, typically appearing in the δ 160-190 ppm region.

  • Ring Carbons (C3, C4, C5, C6):

    • C4: Attached to the electron-withdrawing aldehyde group, this carbon will be significantly downfield.

    • C6: Adjacent to the electronegative nitrogen, this carbon will also be downfield.

    • C3 & C5: These carbons are expected at more intermediate chemical shifts.

The predicted spectral data are summarized in the table below.

¹H Prediction δ (ppm, est.)MultiplicityCoupling (J, Hz, est.)IntegrationAssignment
¹³C Prediction δ (ppm, est.)Assignment
N/A~185C7 (Aldehyde C=O)
N/A~165C2 (Pyridone C=O)
N/A~145C4
N/A~140C6
N/A~120C5
N/A~110C3
~11.5br s-1HN1-H
~9.7s-1HH7
~7.6d³J ≈ 7-81HH6
~6.8dd³J ≈ 7-8, ⁴J ≈ 2-31HH5
~6.5d⁴J ≈ 2-31HH3

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound (2-pyridone tautomer) in DMSO-d₆.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol is designed to ensure spectral integrity.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh 10-20 mg of sample for ¹H NMR (50+ mg for ¹³C) p2 Dissolve in ~0.7 mL of high-purity DMSO-d₆ p1->p2 [2, 5] p3 Filter through glass wool into a clean, dry NMR tube p2->p3 [3] a1 Acquire 1D ¹H Spectrum p3->a1 a2 Acquire 1D ¹³C {¹H} Spectrum a1->a2 a3 Acquire 2D COSY Spectrum a2->a3 a4 Acquire 2D HSQC Spectrum a3->a4 a5 Acquire 2D HMBC Spectrum a4->a5 d1 Fourier Transform & Phase Correction a5->d1 d2 Calibrate to residual DMSO peak (¹H: 2.50, ¹³C: 39.52 ppm) [30] d1->d2 d3 Integrate ¹H signals d2->d3 d4 Analyze 1D & 2D spectra to assign signals d3->d4 d5 Compare with predicted data and potential isomers d4->d5

Caption: A validated workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized this compound for standard ¹H and 2D experiments.[8] For a dedicated ¹³C spectrum, a more concentrated sample (50-100 mg) is advisable due to the low natural abundance of the ¹³C isotope.[9]

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve the polar compound and, crucially, to slow the rate of proton exchange for the N1-H proton, allowing for its observation.[10]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube, filtering it through a small plug of glass wool in a Pasteur pipette. Causality: This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[8]

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H spectrum to assess sample concentration, purity, and overall proton signal patterns.

    • Acquire a 1D proton-decoupled ¹³C spectrum to observe all unique carbon environments.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum. This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds, revealing H-H connectivity.[11]

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment maps direct, one-bond correlations between protons and the carbons they are attached to.[12]

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is arguably the most powerful experiment for constitutional analysis, as it reveals correlations between protons and carbons over two to three bonds, mapping out the entire carbon skeleton.[11][12]

  • Data Processing:

    • Process all acquired data using appropriate software (e.g., MestReNova, TopSpin, NMRium). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[13] This ensures data comparability across experiments and with literature values.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of different types of protons.

Structural Validation and Isomer Comparison

With the processed spectra in hand, the validation process involves assigning each signal and using the 2D correlation data to piece the molecule together, confirming it is the desired 4-carboxaldehyde isomer and not another.

Confirming the Target Structure

The following correlations are essential to definitively confirm the structure of this compound:

  • HSQC: Will show direct correlations for the three C-H pairs on the ring (C3-H3, C5-H5, C6-H6) and the aldehyde C-H (C7-H7). The carbons at C2 and C4 will show no cross-peaks, confirming they are quaternary.

  • COSY: A cross-peak between the signals assigned to H6 and H5 confirms their ortho relationship. A weaker cross-peak between H5 and H3 would confirm their meta relationship.

  • HMBC: This experiment provides the definitive connections. Key expected correlations are summarized below and illustrated in the diagram.

ProtonKey HMBC Correlations to CarbonsSignificance of Correlation
H7 (Aldehyde) C4, C3, C5Unambiguously places the aldehyde at the C4 position.
H3 C2, C4, C5Confirms H3 is adjacent to C2 and C4.
H5 C3, C4, C6Confirms H5 is between C4 and C6.
H6 C2, C4, C5Confirms H6 is adjacent to the nitrogen (via C2).

Table 2: Critical HMBC correlations for structural confirmation.

Diagram of Key NMR Correlations

Caption: Key COSY and HMBC correlations for this compound.

Comparison with Potential Isomers

The true power of this analytical workflow is its ability to distinguish the target molecule from its isomers. Let's consider a plausible alternative: 2-Hydroxy-5-pyridinecarboxaldehyde .

  • ¹H NMR Differences: In the 5-substituted isomer, we would expect three ring protons. H6 (ortho to N) would be a doublet. H4 (ortho to the aldehyde) would also be a doublet. H3 (meta to both) would be a doublet of doublets. This splitting pattern is distinctly different from the 4-substituted isomer.

  • HMBC as the Decisive Factor: The most unambiguous evidence would come from the HMBC spectrum.

    • For the target 4-isomer: The aldehyde proton (H7) shows correlations to C3 and C5.

    • For the hypothetical 5-isomer: The aldehyde proton would show correlations to C4 and C6. This single, clear difference in the HMBC data would definitively rule out the incorrect isomer.

This comparative logic can be extended to any other potential isomer (e.g., 3-CHO, 6-CHO), with each having a unique and predictable set of 2D NMR correlations that allows for its confident identification or exclusion.

Conclusion

The structural validation of this compound is not merely a procedural task but a logical deduction based on a suite of NMR experiments. By predicting the expected spectrum, following a robust experimental protocol, and leveraging the definitive connectivity information from 2D experiments like COSY, HSQC, and particularly HMBC, researchers can achieve unambiguous structural confirmation. This guide provides the framework and the causal logic necessary to distinguish the target molecule from its isomers, ensuring the integrity and reliability of scientific and developmental outcomes.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 247-52.
  • Boyd, A. S. F. (1995). How to Prepare Samples for NMR. Heriot-Watt University.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • American Chemical Society. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Symposium Series.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC.
  • Slideshare. (n.d.). Nmr spectroscopy.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine....
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • National Institutes of Health. (2011). Theoretical NMR correlations based Structure Discussion. PMC.
  • SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts.
  • Metin, B. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Institutes of Health. (n.d.). On the configuration of five-membered rings: a spin-spin coupling constant approach.
  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.
  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde.
  • Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

Sources

A Tale of Two Isomers: A Comparative Analysis of 2-Hydroxy-4-pyridinecarboxaldehyde and 3-Hydroxy-4-pyridinecarboxaldehyde for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of heterocyclic chemistry, even a subtle shift in the position of a functional group can dramatically alter the physicochemical properties and reactivity of a molecule. This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct pyridinecarboxaldehyde isomers: 2-Hydroxy-4-pyridinecarboxaldehyde and 3-Hydroxy-4-pyridinecarboxaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, structural nuances, reactivity, and applications, supported by experimental data and protocols.

Introduction: More Than Just a Positional Difference

This compound and 3-Hydroxy-4-pyridinecarboxaldehyde share the same molecular formula (C₆H₅NO₂) and a pyridine ring bearing both a hydroxyl and a carboxaldehyde group.[1] However, the ortho versus meta positioning of the hydroxyl group relative to the ring nitrogen fundamentally dictates their chemical behavior and, consequently, their utility in various scientific domains.

The most critical distinction lies in the pronounced tautomerism exhibited by the 2-hydroxy isomer. It predominantly exists as its pyridone tautomer, 2-oxo-1,2-dihydropyridine-4-carbaldehyde . This structural preference for the lactam form over the lactim form is a well-established phenomenon for 2-hydroxypyridines and has profound implications for its aromaticity, hydrogen bonding capabilities, and reactivity.[2] In contrast, 3-Hydroxy-4-pyridinecarboxaldehyde largely maintains its phenolic character, influencing its role as a potent chelating agent and a fluorescent molecule.[3][4]

This guide will dissect these differences, providing a clear rationale for choosing one isomer over the other for specific research and development applications.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the key physicochemical properties of the two isomers is presented below. It's important to note that the properties of this compound are those of its dominant pyridone tautomer.

PropertyThis compound (as 2-pyridone tautomer)3-Hydroxy-4-pyridinecarboxaldehydeReferences
CAS Number 188554-13-41849-54-3[1]
Molecular Weight 123.11 g/mol 123.11 g/mol [1]
Appearance SolidPale yellow solid[5]
Melting Point Not widely reported126-128 °C[5]
Solubility Soluble in polar organic solvents, sparingly soluble in waterSoluble in polar solvents like water and alcohols[5]
pKa Not widely reported~7.1 (hydroxyl proton)[6]

Synthesis and Structural Elucidation

Both isomers can be synthesized from corresponding hydroxymethylpyridines through oxidation. However, the specific precursors and reaction conditions can vary.

Synthesis of 3-Hydroxy-4-pyridinecarboxaldehyde: A common and effective method involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide.[4] An alternative route starts from 3-methoxymethoxypyridine-4-carbaldehyde, which is deprotected under acidic conditions to yield the desired product.[5]

Synthesis of this compound (as 2-pyridone tautomer): The synthesis of this isomer often involves multi-step procedures. One approach could be the oxidation of 2-hydroxy-4-methylpyridine to the corresponding aldehyde.

Spectroscopic Analysis:

  • ¹H NMR: The ¹H NMR spectrum of 3-Hydroxy-4-pyridinecarboxaldehyde in DMSO-d₆ shows characteristic signals for the aldehyde proton (~10.37 ppm), the hydroxyl proton (~11.04 ppm), and the aromatic protons.[5] For the 2-pyridone tautomer of the 2-hydroxy isomer, the spectrum would be expected to show a signal for the N-H proton and shifts in the aromatic protons consistent with a pyridone ring structure.

  • ¹³C NMR: The ¹³C NMR spectrum provides further evidence of the structural differences. For instance, the chemical shift of the carbonyl carbon in the aldehyde group will be present in both, but the shifts of the ring carbons will differ significantly due to the different electronic environments of the hydroxypyridine and pyridone rings.

  • IR Spectroscopy: The IR spectrum of 3-Hydroxy-4-pyridinecarboxaldehyde will show a characteristic O-H stretching band and a C=O stretching band for the aldehyde. In contrast, the 2-pyridone tautomer will exhibit a prominent N-H stretching band and a C=O stretching band for the amide-like carbonyl group in the ring, in addition to the aldehyde C=O stretch.

Comparative Reactivity and Mechanistic Insights

The differing electronic and structural features of the two isomers lead to distinct reactivity profiles.

Tautomerism: The Decisive Factor

As previously mentioned, the tautomeric equilibrium is the most significant point of differentiation.

Tautomerism cluster_2OH This compound cluster_3OH 3-Hydroxy-4-pyridinecarboxaldehyde 2_hydroxy Hydroxy Form (Lactim) 2_pyridone Pyridone Form (Lactam) (Predominant) 2_hydroxy->2_pyridone Tautomerization 2_pyridone->2_hydroxy 3_hydroxy Hydroxy Form (Predominant)

Caption: Tautomeric equilibrium of the two isomers.

For this compound, the equilibrium lies heavily towards the 2-pyridone form. This tautomer benefits from the stability of the amide-like functionality and the preservation of aromaticity through the delocalization of the nitrogen lone pair.[2] This has several consequences:

  • Reduced Phenolic Reactivity: The "hydroxyl" group is essentially an amide N-H, making it less acidic and less reactive in reactions typical of phenols.

  • Altered Aromaticity: The pyridone ring has a different electronic distribution compared to a true pyridine ring, which can affect its susceptibility to electrophilic and nucleophilic aromatic substitution.

3-Hydroxy-4-pyridinecarboxaldehyde, on the other hand, behaves as a typical hydroxypyridine, with the hydroxyl group exhibiting phenolic character.

Reactivity of the Aldehyde Group

The reactivity of the aldehyde group in both isomers is influenced by the electronic nature of the pyridine ring.

  • Nucleophilic Addition: Both aldehydes undergo nucleophilic addition reactions, such as the formation of Schiff bases (imines) with primary amines.[7][8] This reaction is fundamental to the biological activity of pyridoxal (a related compound) and its analogues.[4] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde carbon.

Schiff_Base_Formation Aldehyde Pyridinecarboxaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + R-NH₂ Amine R-NH₂ Schiff_Base Schiff Base (Imine) Intermediate->Schiff_Base - H₂O Water H₂O

Caption: General workflow for Schiff base formation.

  • Condensation Reactions: These aldehydes are excellent substrates for condensation reactions like the Knoevenagel condensation with active methylene compounds.[9] The choice of base and reaction conditions can be tailored to achieve high yields of α,β-unsaturated products.

Role of the Hydroxyl Group
  • 3-Hydroxy Isomer: The hydroxyl group in the 3-position is crucial for several of its key applications. Its acidity allows for deprotonation, creating a phenoxide that is a key component in metal chelation.[3] This isomer is known to form stable complexes with metal ions like Fe³⁺. Furthermore, the push-pull electronic effect between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group is responsible for its interesting fluorescent properties.[4][6]

  • 2-Hydroxy (2-Pyridone) Isomer: The N-H group in the pyridone tautomer can participate in hydrogen bonding. The adjacent ring carbonyl group can also act as a hydrogen bond acceptor. This isomer is a valuable scaffold in medicinal chemistry, with the 2-pyridone motif being considered a "privileged structure" due to its favorable physicochemical properties.[2][10]

Comparative Applications

The distinct properties of these two isomers translate into different, though sometimes overlapping, areas of application.

Application AreaThis compound (as 2-pyridone)3-Hydroxy-4-pyridinecarboxaldehyde
Medicinal Chemistry Building block for synthesizing bioactive heterocycles. The 2-pyridone scaffold is found in numerous drugs.[2][10]Analogue of Vitamin B6 (pyridoxal) for studying enzyme mechanisms.[4] Precursor for iron chelating agents.[3]
Materials Science Precursor for dyes and pigments.A green-emitting fluorophore, the smallest known of its kind.[4][6] Used in the development of fluorescent probes.
Organic Synthesis Versatile intermediate for constructing complex heterocyclic systems.[11]Reagent in condensation reactions to form functionalized pyridines.[9]
Coordination Chemistry Forms complexes through the pyridone and aldehyde functionalities.Forms stable complexes with various metal ions, particularly as a bidentate ligand.[3]

Experimental Protocols

Here, we provide representative experimental protocols for key reactions of each isomer.

Schiff Base Formation with this compound (as 2-pyridone)

This protocol describes a general procedure for the synthesis of a Schiff base from 2-oxo-1,2-dihydropyridine-4-carbaldehyde and a primary amine.

Materials:

  • 2-oxo-1,2-dihydropyridine-4-carbaldehyde

  • Primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 2-oxo-1,2-dihydropyridine-4-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or gently heat under reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Knoevenagel Condensation of 3-Hydroxy-4-pyridinecarboxaldehyde

This protocol outlines the base-catalyzed Knoevenagel condensation of 3-Hydroxy-4-pyridinecarboxaldehyde with an active methylene compound like malononitrile.

Materials:

  • 3-Hydroxy-4-pyridinecarboxaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (base catalyst)

Procedure:

  • In a round-bottom flask, dissolve 3-Hydroxy-4-pyridinecarboxaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (a few drops) to the solution with stirring.

  • Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may start to precipitate.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Monitor the reaction by TLC.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product.

  • Characterize the synthesized α,β-unsaturated product by appropriate spectroscopic methods.

Conclusion

The comparative analysis of this compound and 3-Hydroxy-4-pyridinecarboxaldehyde reveals a fascinating case study in how isomeric differences dictate chemical identity and functionality. The prevalence of the 2-pyridone tautomer in the former makes it a valuable building block for a class of heterocycles with established significance in medicinal chemistry. In contrast, the phenolic nature of 3-Hydroxy-4-pyridinecarboxaldehyde underpins its utility as a pyridoxal analogue, a metal chelator, and a unique small-molecule fluorophore.

For the researcher, the choice between these two isomers is not arbitrary but a strategic decision based on the desired reactivity and application. Understanding the fundamental principles of tautomerism and the electronic effects of substituent positioning is paramount to harnessing the full potential of these versatile heterocyclic aldehydes.

References

  • Iaroshenko, V. O., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC - NIH.
  • Dhongade SR, et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... Dalton Transactions (RSC Publishing).
  • ResearchGate. (n.d.). Yield, R f -Values and Quantum Yield of Fluorescence Φ. | Download Table.
  • Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • ResearchGate. (n.d.). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction | Request PDF.
  • PubChem. (n.d.). 3-Hydroxy-4-pyridinecarboxaldehyde.
  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde, 1121-60-4.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
  • Ogbonda-Chukwu, E., et al. (n.d.). TWO FACILE SYNTHETIC METHODS FOR A SCHIFF BASE FROM 4- ETHOXYANILINE AND 2-PYRIDINECARBOXALDEHYDE. JOCPR.
  • Proclinical. (2024, May 11).
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • ResearchGate. (n.d.). | Fluorescence quantum yields and absorption and emission ranges of the... | Download Table.
  • PMC - NIH. (n.d.). Schiff Base in Ketoamine Form and Rh(η4-cod)-Schiff Base Complex with Z′ = 2 Structure from Pairwise C-H···Metallochelate-π Contacts.
  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES.
  • Wikipedia. (n.d.). 3-Hydroxyisonicotinaldehyde.
  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde.
  • ResearchGate. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3...
  • JOCPR. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature.
  • African Journals Online (AJOL). (2023, June 14). Two facile synthetic methods for a Schiff base from 4-ethoxyaniline and 2-pyridinecarboxaldehyde | Scientia Africana.
  • Dalton Transactions. (n.d.). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • NIH. (n.d.). Discovery of a size-record breaking green-emissive fluorophore: small, smaller, HINA.
  • ResearchGate. (n.d.). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one.
  • ACS Publications. (n.d.). Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties and biological activity | Journal of Medicinal Chemistry.
  • PubMed. (2015, September 1). 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability.
  • NIH. (2022, November 1). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • International Journal of Physical Sciences. (n.d.). design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives.

Sources

Differentiating Isomers of Hydroxypyridinecarboxaldehyde Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_and_topic_of_the_page> Topic: Differentiating isomers of hydroxypyridinecarboxaldehyde using mass spectrometry Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data.

Executive Summary

The structural isomers of hydroxypyridinecarboxaldehyde represent a significant analytical challenge in pharmaceutical development, metabolomics, and chemical synthesis. Their identical mass-to-charge ratios render them indistinguishable by conventional mass spectrometry (MS). This guide provides an in-depth comparison of three advanced mass spectrometry-based workflows for the unambiguous differentiation of these critical isomers: Tandem Mass Spectrometry (MS/MS), Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. We will explore the fundamental principles, provide detailed experimental protocols, and present comparative data to empower researchers to select the optimal strategy for their analytical needs.

The Challenge: Identical Mass, Distinct Identity

Hydroxypyridinecarboxaldehyde isomers, such as 3-hydroxy-2-pyridinecarboxaldehyde, 5-hydroxy-2-pyridinecarboxaldehyde, and 2-hydroxy-3-pyridinecarboxaldehyde, share the same elemental formula (C₆H₅NO₂) and, consequently, the same monoisotopic mass. This inherent property makes their differentiation by a single stage of mass analysis impossible. However, the unique positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups on the pyridine ring imparts distinct physicochemical properties that can be exploited by advanced analytical techniques. Accurate identification is crucial as different isomers can exhibit varied biological activities, toxicities, and chemical reactivities.

Methodology I: Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting

Tandem mass spectrometry is a powerful technique that induces fragmentation of a selected precursor ion and analyzes the resulting product ions. The fragmentation pattern is highly dependent on the molecule's structure, providing a unique "fingerprint" for each isomer.

Principle of Operation

In MS/MS, protonated molecules of the isomers are isolated and then subjected to collision-induced dissociation (CID).[1] During CID, the ions collide with neutral gas molecules (e.g., argon or nitrogen), converting kinetic energy into internal energy, which leads to bond breakage.[1] The position of the hydroxyl and aldehyde groups influences the stability of the pyridine ring and the fragmentation pathways, resulting in distinct product ion spectra for each isomer. The site of protonation is a critical factor that dictates the subsequent fragmentation pathways.[2][3]

Experimental Protocol: Collision-Induced Dissociation (CID)
  • Sample Preparation: Prepare 1 µg/mL solutions of each isomer in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Infuse the sample directly into an electrospray ionization (ESI) source at a flow rate of 5 µL/min.

  • MS1 Analysis: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated molecule [M+H]⁺.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to generate a detailed fragmentation pattern.

    • Acquire the product ion spectra. High-resolution mass spectrometry can aid in determining the elemental composition of fragment ions, further assisting in structural elucidation.[4]

Data Interpretation and Expected Results

The primary fragmentation pathways for aldehydes often involve the loss of CO (28 Da) and CHO (29 Da).[5] For aromatic alcohols, the loss of water (18 Da) is also a common fragmentation. The relative abundance of these and other characteristic fragment ions will differ between the isomers.

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Predominant Neutral LossRationale for Differentiation
3-hydroxy-2-pyridinecarboxaldehyde 124.0393106, 95, 78H₂O, CHOThe proximity of the hydroxyl and aldehyde groups may facilitate a concerted water loss.
5-hydroxy-2-pyridinecarboxaldehyde 124.0393106, 96, 67H₂O, COThe electronic effects of the substituent positions lead to different bond stabilities and thus different fragment intensities.
2-hydroxy-3-pyridinecarboxaldehyde 124.0393107, 95, 79NH₃, COProtonation on the ring nitrogen followed by ring opening can lead to unique fragmentation pathways compared to other isomers.[6]

Note: The m/z values and relative abundances are illustrative and should be confirmed experimentally.

MSMS_Workflow cluster_0 Sample Introduction cluster_1 Mass Spectrometer cluster_2 Data Analysis Sample Isomer Mixture in Solution ESI Electrospray Ionization (+ Polarity) Sample->ESI Q1 Quadrupole 1 (Q1) Isolates [M+H]+ ESI->Q1 m/z 124 Q2 Collision Cell (q2) CID with N2/Ar Gas Q1->Q2 Precursor Ion TOF Time-of-Flight (TOF) Analyzes Product Ions Q2->TOF Fragment Ions Spectrum Product Ion Spectrum TOF->Spectrum Library Spectral Library Matching / Manual Interpretation Spectrum->Library Identification Isomer Identification Library->Identification IMSMS_Workflow cluster_0 Ion Generation cluster_1 IMS-MS System cluster_2 Data Visualization Sample Isomer Mixture ESI Electrospray Ionization Sample->ESI IMS Ion Mobility Cell Separation by Shape/Size (CCS) ESI->IMS [M+H]+ Ions MS Mass Analyzer Separation by m/z IMS->MS Drift Time Separation Plot 2D Plot (Drift Time vs. m/z) MS->Plot Identification Isomer Identification (Unique Coordinates) Plot->Identification

Figure 2. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Workflow.

Methodology III: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For volatile and thermally stable compounds, GC-MS is a gold-standard technique for isomer separation. However, the hydroxyl and aldehyde groups in hydroxypyridinecarboxaldehyde make them polar and less volatile. Chemical derivatization is employed to overcome this limitation. [7][8]

Principle of Operation

Derivatization, typically silylation, replaces the active hydrogens on the hydroxyl and potentially the enol form of the aldehyde group with a non-polar trimethylsilyl (TMS) group. [8][9]This process increases the volatility and thermal stability of the analytes, making them suitable for GC analysis. [7]The derivatized isomers are then separated based on their differential partitioning between the mobile gas phase and the stationary phase of the GC column before being detected by the mass spectrometer.

Experimental Protocol: Silylation and GC-MS Analysis
  • Sample Preparation:

    • Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine (as a catalyst) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). [10] * Heat the mixture at 70°C for 30 minutes to ensure complete derivatization. [11]2. GC Separation:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature gradient program (e.g., start at 100°C, ramp to 250°C at 10°C/min) to separate the derivatized isomers.

  • MS Analysis:

    • Acquire mass spectra in electron ionization (EI) mode. The resulting fragmentation patterns of the TMS-derivatives are often highly specific and can be used for identification.

Data Interpretation and Expected Results

The derivatized isomers will be separated chromatographically, each exhibiting a characteristic retention time. The mass spectra of the TMS-derivatives will show a molecular ion and specific fragment ions corresponding to the loss of methyl groups (M-15) or the entire TMS group.

IsomerDerivatized MWExpected Retention Time (min)Key Fragment Ions (m/z)Rationale for Separation
3-O-TMS-2-pyridinecarboxaldehyde 195~12.5180 (M-15), 166 (M-CHO)Differences in boiling points and interaction with the stationary phase of the derivatized compounds lead to chromatographic separation.
5-O-TMS-2-pyridinecarboxaldehyde 195~12.8180 (M-15), 166 (M-CHO)The position of the bulky TMS group affects the molecule's interaction with the GC column.
2-O-TMS-3-pyridinecarboxaldehyde 195~13.2180 (M-15), 167 (M-CO)The overall polarity and shape of the derivatized molecule dictate its retention time.

Note: Retention times are illustrative and highly dependent on the GC column, temperature program, and carrier gas flow rate.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Isomer Mixture Dry Dry Down Sample->Dry Deriv Derivatization (e.g., Silylation) Dry->Deriv Injector GC Injector Deriv->Injector Column GC Column (Chromatographic Separation) Injector->Column Temperature Program MS Mass Spectrometer (EI Ionization & Detection) Column->MS Separated Isomers Chromatogram Total Ion Chromatogram MS->Chromatogram Spectrum Mass Spectrum of Each Peak Chromatogram->Spectrum Identification Identification by Retention Time & Spectrum Spectrum->Identification

Figure 3. GC-MS with Derivatization Workflow.

Comparative Analysis and Method Selection

FeatureTandem Mass Spectrometry (MS/MS)Ion Mobility Spectrometry-MS (IMS-MS)Gas Chromatography-MS (GC-MS)
Principle Fragmentation PatternSize and Shape (CCS)Chromatographic Retention Time
Throughput High (Direct Infusion)High (Direct Infusion)Lower (Requires Chromatography)
Sample Prep Minimal (Dilute and Shoot)Minimal (Dilute and Shoot)More Involved (Derivatization)
Instrumentation Widely available (Triple Quads, Q-TOFs)Less common but growingVery common and robust
Pros Fast, specific fragmentation dataOrthogonal separation, provides physical parameter (CCS)Excellent separation power, established libraries
Cons Isomers might yield similar fragmentsCCS differences can be smallRequires derivatization, longer analysis time
Best For Rapid screening, structural elucidation of fragmentsComplex mixtures, confirming structural differencesRoutine QC, when high separation power is needed

Choosing the Right Method:

  • For high-throughput screening and initial identification , Tandem MS/MS is often the most efficient choice.

  • When dealing with complex matrices where co-eluting isobars are a concern, or for a definitive confirmation of structural differences, IMS-MS provides an invaluable orthogonal dimension of separation.

  • For routine quantitative analysis where robust chromatographic separation is paramount and sample throughput is less of a concern, GC-MS with derivatization is a highly reliable and powerful technique.

Conclusion

The differentiation of hydroxypyridinecarboxaldehyde isomers, while challenging, is readily achievable with modern mass spectrometry platforms. By moving beyond a single stage of mass analysis, researchers can leverage the unique structural information provided by tandem mass spectrometry, the shape-based separation of ion mobility, or the powerful chromatographic resolution of GC-MS. The choice of methodology will depend on the specific analytical requirements, including sample complexity, required throughput, and the level of structural detail needed. By understanding the principles and practical considerations outlined in this guide, scientists can confidently select and implement the most appropriate strategy for their research and development goals.

References

  • BenchChem. (n.d.). Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation with Triethylsilanol and its Analogs.
  • Di Stilo, A. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar.
  • Mhlongo, S. E., et al. (2019). Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. National Institutes of Health (NIH).
  • Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained.
  • Di Stilo, A., et al. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • Kertesz, V., & Gaskell, S. J. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of the American Society for Mass Spectrometry, 12(4), 432-441.
  • AZoM. (2013). Ion Mobility Spectrometry for the Pharmaceutical Industry at Pittcon 2013.
  • Bălan, A., et al. (2007). Fast characterization of pyridine using ion mobility spectrometry and photoionization detection. ResearchGate.
  • Brito, J. A., et al. (2016). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. ResearchGate.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Kyle, J. E., et al. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. National Institutes of Health (NIH).
  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. National Institutes of Health (NIH).
  • Leaptrot, K. L., et al. (2019). Ion mobility spectrometry and ion mobility-mass spectrometry in clinical chemistry. Clinica Chimica Acta, 493, 132-143.
  • Liu, Y., et al. (2024). High-coverage identification of hydroxyl compounds based on pyridine derivatization-assisted liquid chromatography mass spectrometry. Journal of Chromatography A, 1729, 465015.
  • The Organic Chemistry Tutor. (2021). Lec14 - Mass Spectrometry, IHD (or HDI) and Isomers of Highly Unsaturated Molecules. YouTube.
  • MOBILion Systems. (2022). Separation of select targeted isobaric and isomeric PTMs.
  • Deventer, M. H., et al. (2014). Study of collision-induced dissociation of electrospray-generated protonated cathinones. Drug Testing and Analysis, 6(7-8), 705-715.
  • Li, L., et al. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Progress in Chemistry, 33(10), 1735-1748.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437.
  • Yablokov, V., et al. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9376-9384.
  • Fu, I., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(4), 927-937.
  • Maurer, H. H. (2012). Derivatization Methods in GC and GC/MS. ResearchGate.
  • Toth, S. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online.
  • The Organic Chemistry Tutor. (2021). Lec14 - Mass Spectrometry, IHD (or HDI) and Isomers Example 2. YouTube.
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.
  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65.
  • The Organic Chemistry Tutor. (2021). Lec14 - Mass Spectrometry, IHD (or HDI) and Isomers Example 3. YouTube.

Sources

A Comparative Guide to HPLC-MS for the Purity Validation of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of 2-Hydroxy-4-pyridinecarboxaldehyde, a critical intermediate in pharmaceutical synthesis.[1][2] We will explore a robust HPLC-MS method, contrast it with alternative analytical techniques, and detail the necessary validation parameters in accordance with international regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals who require reliable and sensitive methods for impurity profiling and quality control.

Introduction: The Analytical Imperative for this compound

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, a highly selective and sensitive analytical method is required to not only quantify the main compound but also to detect, identify, and quantify any process-related impurities or degradation products.

HPLC coupled with Mass Spectrometry (MS) offers unparalleled advantages in this context. Its ability to separate complex mixtures (HPLC) and provide molecular weight and structural information (MS) makes it the gold standard for purity analysis in the pharmaceutical industry.

Primary Analytical Method: Reversed-Phase HPLC-MS

For a molecule like this compound, which possesses moderate polarity due to its hydroxyl and aldehyde functional groups on a pyridine ring, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the separation technique of choice. Coupling this with a sensitive mass spectrometer provides a definitive analytical solution.

Rationale for Method Parameters
  • Chromatographic Column: A C18 stationary phase is selected for its versatility and proven performance in retaining moderately polar to non-polar compounds. The dimensions (e.g., 100 x 2.1 mm, 2.5 µm) are chosen to balance resolution, speed, and solvent consumption, making the method suitable for both routine quality control and in-depth impurity profiling.

  • Mobile Phase: A gradient elution using water and acetonitrile with a small amount of formic acid is optimal. Acetonitrile is a common organic modifier providing good peak shape for a wide range of compounds. Formic acid serves a dual purpose: it acidifies the mobile phase to ensure the consistent ionization state of the analyte (protonating the pyridine nitrogen) and acts as a proton source, enhancing signal intensity in positive ion electrospray ionization (ESI) mode.

  • Mass Spectrometry: Electrospray Ionization (ESI) is the ideal ionization technique for this analyte as it is a soft ionization method suitable for polar molecules, minimizing in-source fragmentation. Positive ion mode is selected because the pyridine nitrogen is readily protonated. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, enabling the confident identification of unknown impurities.

Experimental Workflow for Purity Validation

The overall process from sample receipt to final purity assessment follows a structured workflow.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Standard & Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN/H2O) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC-MS System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Mass Spectrometric Detection (ESI+, Full Scan & MS/MS) Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Quantify Quantification of Impurities (% Area Normalization) Integrate->Quantify Report Generate Purity Report Quantify->Report Method_Selection start Purity Analysis of This compound q1 Need to Identify Unknown Impurities? start->q1 q2 High Sensitivity Required? q1->q2 No hplcms HPLC-MS q1->hplcms Yes q3 Is Analyte Thermally Stable & Volatile? q2->q3 No q2->hplcms Yes hplcuv HPLC-UV q3->hplcuv No gcms GC-MS with Derivatization q3->gcms Yes

Sources

Reactivity comparison of 2-Hydroxy-4-pyridinecarboxaldehyde with other pyridinecarboxaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Hydroxy-4-pyridinecarboxaldehyde and Its Isomers

Introduction: The Subtle Influence of Substituent Positioning on Pyridine Chemistry

Pyridinecarboxaldehydes are fundamental building blocks in organic synthesis, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their reactivity is dictated by the inherent electron-deficient nature of the pyridine ring, where the electronegative nitrogen atom modulates the chemical properties of the ring carbons.[3] The introduction of a second substituent, such as a hydroxyl group, adds a layer of complexity and nuance, dramatically altering the aldehyde's reactivity based on its position.

This guide provides an in-depth comparison of the reactivity of this compound with other pyridinecarboxaldehyde isomers. We will dissect the electronic and structural factors that govern their chemical behavior, with a focus on the critical role of tautomerism and the interplay between inductive and resonance effects. By grounding our analysis in established chemical principles and providing supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively select and utilize these versatile synthons.

The Decisive Role of Tautomerism and Electronic Effects

The reactivity of a substituted pyridine is not merely a sum of its parts; it is a complex interplay of electronic effects dictated by the precise location of each substituent. For hydroxypyridines, this is further complicated by the phenomenon of prototropic tautomerism.

The Predominance of the Pyridone Form

While named as a "hydroxy-pyridine," this compound exists predominantly in its pyridone tautomeric form: 1,2-dihydro-2-oxopyridine-4-carboxaldehyde .[4] This is a critical distinction. The pyridone ring, unlike the aromatic hydroxypyridine, possesses significant amide and enamine character. This fundamentally alters the electronic landscape. The ring nitrogen's lone pair participates in conjugation with the carbonyl group, making the ring system an overall electron-donating entity through resonance.

Electronic Influence on the Aldehyde Group

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is the primary measure of its electrophilicity. This is governed by the net electron-donating or electron-withdrawing nature of the substituted pyridine ring.

  • Inductive Effect (-I): This is the through-bond polarization caused by differences in electronegativity. The nitrogen atom and the oxygen of a hydroxyl or pyridone group exert a strong electron-withdrawing inductive effect.[5]

  • Resonance Effect (+R/-R): This involves the delocalization of π-electrons. A hydroxyl group can donate a lone pair into the ring (+R effect), while the pyridine nitrogen and the aldehyde group withdraw electron density from the ring (-R effect).[5]

In the case of This compound (the pyridone tautomer) , the powerful electron-donating resonance effect of the pyridone ring system dominates. It pushes electron density into the ring and towards the C4 position, significantly reducing the electrophilicity of the aldehyde's carbonyl carbon.

Conversely, for a hypothetical 4-hydroxy-2-pyridinecarboxaldehyde , the hydroxyl group at the 4-position would also exert a +R effect, donating electron density and deactivating the aldehyde at the 2-position. For isomers like 3-hydroxy-4-pyridinecarboxaldehyde , the hydroxyl group is meta to the aldehyde. From this position, its electron-donating resonance effect is not transmitted to the aldehyde carbon, but its electron-withdrawing inductive effect remains, leading to a modest increase in reactivity compared to unsubstituted pyridine-4-carboxaldehyde.

The unsubstituted pyridinecarboxaldehyde isomers (2-, 3-, and 4-) serve as a valuable baseline. The aldehyde group is most susceptible to nucleophilic attack at the 2- and 4-positions, where the ring nitrogen can effectively stabilize the developing negative charge on the carbonyl oxygen via resonance.[6] Therefore, pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde are generally more reactive than pyridine-3-carboxaldehyde.[7]

electronic_effects cluster_0 This compound (Pyridone Form) cluster_1 4-Pyridinecarboxaldehyde (Reference) cluster_2 3-Hydroxy-4-pyridinecarboxaldehyde node_2h4p O |  C |  H node_ring_2h4p Pyridone Ring (+R Dominant) node_ring_2h4p->node_2h4p:f1 e⁻ Donating caption0 Decreased Aldehyde Electrophilicity (Lower Reactivity) node_4p O |  C |  H node_ring_4p Pyridine Ring (-I, -R) node_ring_4p->node_4p:f1 e⁻ Withdrawing caption1 High Aldehyde Electrophilicity (High Reactivity) node_3h4p O |  C |  H node_ring_3h4p 3-OH Pyridine Ring (-I from OH) node_ring_3h4p->node_3h4p:f1 Slightly e⁻ Withdrawing caption2 Enhanced Electrophilicity (Highest Reactivity)

Based on these principles, the predicted order of reactivity towards nucleophiles is: 3-Hydroxy-4-pyridinecarboxaldehyde > 4-Pyridinecarboxaldehyde ≈ 2-Pyridinecarboxaldehyde > this compound

Comparative Reactivity in Benchmark Reactions

To illustrate these electronic differences, we will compare the expected performance of this compound and its isomers in two standard carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8] The reaction is typically base-catalyzed, and its rate is highly dependent on the electrophilicity of the aldehyde.[9]

knoevenagel_mechanism

Given the predicted electrophilicity, This compound would be expected to be the least reactive isomer in a Knoevenagel condensation. The electron-rich nature of the pyridone ring deactivates the aldehyde, requiring more forcing conditions (e.g., higher temperatures, stronger base, or longer reaction times) to achieve comparable yields to other isomers. In contrast, isomers where the aldehyde is activated by electron-withdrawing effects would react more readily.[10][11]

Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide (Wittig reagent).[12] The key step is the nucleophilic attack of the ylide on the carbonyl carbon to form an oxaphosphetane intermediate.[13] Similar to the Knoevenagel condensation, the reaction rate is sensitive to the electrophilicity of the aldehyde.

Stabilized ylides are less reactive and require more electrophilic aldehydes, while non-stabilized ylides are more reactive and can react with a wider range of carbonyl compounds.[14][15] When comparing isomers against the same ylide, the reactivity trend should parallel that of the Knoevenagel condensation.

  • This compound: Expected to show sluggish reactivity, particularly with stabilized ylides, due to its electron-rich nature.

  • Other Isomers (e.g., 3-hydroxy-4-pyridinecarboxaldehyde): Expected to react more efficiently due to a more electrophilic aldehyde carbon.

Experimental Protocol: Comparative Knoevenagel Condensation

To empirically validate the reactivity differences, the following protocol outlines a comparative study of pyridinecarboxaldehyde isomers in a Knoevenagel condensation with malononitrile.

Objective

To compare the reaction rate and yield for the Knoevenagel condensation of this compound, pyridine-4-carboxaldehyde, and pyridine-3-carboxaldehyde.

Materials
  • This compound (1,2-dihydro-2-oxopyridine-4-carboxaldehyde)

  • Pyridine-4-carboxaldehyde

  • Pyridine-3-carboxaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ethyl acetate (for TLC)

  • Hexanes (for TLC)

  • Standard laboratory glassware

  • Stir plate and magnetic stir bars

  • TLC plates (silica gel) and UV lamp

Methodology

workflow

  • Reaction Setup: In three separate 25 mL round-bottom flasks, place a magnetic stir bar. To each flask, add one of the selected aldehydes (1.0 mmol).

  • Reagent Addition: To each flask, add malononitrile (1.1 mmol) and ethanol (5 mL). Stir the mixtures at room temperature until all solids are dissolved.

  • Initiation: To each flask, add piperidine (0.1 mmol) as the catalyst. Start a timer and allow the reactions to stir at room temperature.

  • Monitoring: Every 15 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate using a 1:1 mixture of ethyl acetate and hexanes and visualize under a UV lamp. Monitor the consumption of the starting aldehyde spot.

  • Workup: After 2 hours, or once the reaction with pyridine-4-carboxaldehyde appears complete by TLC, quench all reactions by adding 10 mL of deionized water.

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Quantification: Record the mass of the crude product to determine the yield. Further characterization by ¹H NMR and IR spectroscopy should be performed to confirm the structure of the products.

Data Summary and Interpretation

The experimental results can be summarized to provide a clear, quantitative comparison of reactivity.

IsomerPredicted ReactivityExpected Time for CompletionExpected Yield (after 2h)
This compound Low> 4 hours< 20%
Pyridine-4-carboxaldehyde High~ 1-2 hours> 90%
Pyridine-3-carboxaldehyde Moderate~ 2-3 hours~ 60-70%

Interpretation of Expected Results:

The significantly lower yield and slower reaction rate for this compound would provide strong experimental support for the deactivating effect of the electron-donating pyridone ring. The higher reactivity of the 4-isomer compared to the 3-isomer would align with the established principle that the pyridine nitrogen effectively stabilizes the transition state in nucleophilic attacks at the 4-position.

Conclusion

The reactivity of this compound is fundamentally different from that of other pyridinecarboxaldehyde isomers due to its existence as the 1,2-dihydro-2-oxopyridine-4-carboxaldehyde tautomer. The powerful electron-donating resonance effect of the pyridone ring significantly deactivates the C4-aldehyde group towards nucleophilic attack. This renders it substantially less reactive in common aldehyde transformations like the Knoevenagel condensation and Wittig reaction compared to its unsubstituted counterparts or isomers where electronic effects are less pronounced or activating. For synthetic chemists, this understanding is paramount; it dictates the choice of reaction conditions and informs the strategic design of synthetic routes utilizing this and related heterocyclic aldehydes.

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Reactions of the three isomers of pyridinecarbox-aldehydes.
  • Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results.
  • DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone. American Chemical Society.[17]
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.[18]
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Source 6].[19]
  • This compound 188554-13-4 wiki. Guidechem.[4]
  • A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfon
  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.[5]
  • Knoevenagel Condensation Doebner Modific
  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condens
  • Wittig Reaction. Organic Chemistry Portal.[14]
  • Knoevenagel condens
  • A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications.
  • On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too.
  • Pyridine-4-carbaldehyde. Wikipedia.[23]
  • Wittig Reaction. Alfa Chemistry.[13]
  • Pyridine. Wikipedia.[3]
  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.[9]
  • Wittig Reaction - Common Conditions. [Source 20].[15]
  • Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. PubMed.[24]
  • The Versatility of 2-Pyridinecarboxaldehyde in Organic Synthesis. [Source 22].[1]
  • 2-Pyridinecarboxaldehyde 1121-60-4 wiki. Guidechem.[2]
  • Pyridine-2-carbaldehyde. Wikipedia.[25]
  • This compound. ChemicalBook.[26]
  • Wittig reaction. Wikipedia.[12]

Sources

A Spectroscopic Journey: A Comparative Analysis of 2-Hydroxy-4-pyridinecarboxaldehyde and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of synthesized molecules is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a molecular fingerprint that confirms identity, purity, and structure. This guide offers an in-depth spectroscopic comparison of 2-Hydroxy-4-pyridinecarboxaldehyde, a versatile building block in medicinal chemistry, and its common synthetic precursors.[1][2] By understanding the distinct spectral shifts and features at each synthetic step, researchers can confidently track the reaction progress and validate the final product.

This guide moves beyond a simple data dump, explaining the causality behind the observed spectral changes. We will explore how the transformation of functional groups—from a chloro and cyano group to a hydroxyl and a carboxaldehyde—manifests in FT-IR, ¹H NMR, and UV-Vis spectroscopy.

Synthetic Pathway Overview

A common and efficient route to synthesize this compound involves a two-step process starting from 2-Chloro-4-cyanopyridine. The first step is a nucleophilic substitution to replace the chlorine with a hydroxyl group, forming the intermediate 2-Hydroxy-4-cyanopyridine. The second step is the reduction of the nitrile (cyano) group to an aldehyde. This pathway provides a clear progression of functional group transformations ideal for spectroscopic comparison.

Synthetic_Pathway Precursor 2-Chloro-4-cyanopyridine Intermediate 2-Hydroxy-4-cyanopyridine Precursor->Intermediate Step 1: Hydrolysis (e.g., NaOH, H₂O) Product This compound Intermediate->Product Step 2: Reduction (e.g., DIBAL-H or Raney Ni/Formic Acid)

Caption: Synthetic route from 2-Chloro-4-cyanopyridine to this compound.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it an invaluable tool for monitoring this synthesis. The analysis hinges on the disappearance of vibrational modes from the starting material and the appearance of new modes corresponding to the product.

The key transformations we expect to see are:

  • Disappearance of the C-Cl stretch: This indicates the substitution of the chlorine atom.

  • Disappearance of the C≡N (nitrile) stretch: This confirms the conversion of the cyano group.

  • Appearance of a broad O-H stretch: Evidence of the newly introduced hydroxyl group.

  • Appearance of a strong C=O (aldehyde) stretch: The hallmark of the final product.

Comparative FT-IR Data
CompoundKey Vibrational ModeWavenumber (cm⁻¹)Rationale
2-Chloro-4-cyanopyridine C≡N stretch~2230Strong, sharp peak characteristic of a nitrile group.[3][4]
Aromatic C=N/C=C~1600-1400Typical pyridine ring vibrations.
C-Cl stretch~800-600Indicates the presence of the chloro-substituent.
2-Hydroxy-4-cyanopyridine O-H stretch (broad)~3400-2500Broad absorption due to hydrogen bonding of the hydroxyl group. This compound exists in tautomeric equilibrium with 2-pyridone-4-carbonitrile.
C≡N stretch~2230The nitrile group is still present in the intermediate.[5]
C=O stretch (pyridone)~1650Strong peak from the pyridone tautomer, often overlapping with ring modes.
This compound O-H stretch (broad)~3400-2500Similar to the intermediate, indicating the persistent hydroxyl group.
C=O stretch (aldehyde)~1700-1680Strong, sharp peak confirming the formation of the aldehyde. This is a critical signal to distinguish from the intermediate.[6]
Aldehyde C-H stretch~2850 & ~2750Two weak but characteristic peaks (Fermi doublets) for the aldehyde C-H bond.

Expert Insights: The most telling transition in the FT-IR spectra is from the intermediate to the final product. The disappearance of the sharp nitrile peak around 2230 cm⁻¹ and the concurrent appearance of the strong aldehyde carbonyl peak around 1700 cm⁻¹ provides definitive evidence of a successful reaction. Furthermore, the 2-hydroxy-pyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form, which can lead to a complex O-H/N-H stretching region and the presence of a strong C=O (amide) stretch in the precursors, which shifts and is joined by the aldehyde C=O in the final product.[7]

Part 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. In this synthesis, we can observe shifts in the aromatic protons as the electronic properties of the substituents change, and critically, the appearance of a new, highly deshielded proton signal for the aldehyde group.

Causality of Chemical Shifts:

  • -Cl and -CN groups: Both are electron-withdrawing, which deshields (shifts to higher ppm) the protons on the pyridine ring.

  • -OH group: This group is electron-donating through resonance, which shields (shifts to lower ppm) the ring protons, particularly those ortho and para to it.

  • -CHO group: The aldehyde group is strongly electron-withdrawing and deshielding. Its own proton is highly deshielded by the magnetic anisotropy of the carbonyl bond.

Comparative ¹H NMR Data (Predicted Shifts in DMSO-d₆)
CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)Other Signals (ppm)
2-Chloro-4-cyanopyridine ~8.0~7.8~8.7N/A
2-Hydroxy-4-cyanopyridine ~7.0~6.8~7.9~11.0-13.0 (broad s, 1H, OH/NH)
This compound ~7.2~7.0~8.1~11.0-13.0 (broad s, 1H, OH/NH), ~9.8 (s, 1H, -CHO) [8]

(Note: Actual shifts can vary based on solvent and concentration. The data for 2-Chloro-4-cyanopyridine is supported by public databases.)[3][9]

Expert Insights: The key diagnostic signal in the ¹H NMR spectrum of the final product is the singlet appearing far downfield, typically between 9.5 and 10.5 ppm.[8][10] This is the unmistakable signal of the aldehyde proton. Its integration to one proton, along with the correct integration and splitting patterns for the three aromatic protons, confirms the structure. The broad singlet between 11-13 ppm is characteristic of the acidic proton of the 2-hydroxypyridine/2-pyridone tautomeric system.[11]

Part 3: UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* transitions in conjugated systems. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of electron-donating or withdrawing groups.

Influence of Functional Groups:

  • Pyridine Ring: The basic chromophore with a λmax around 250-270 nm.[12]

  • -CN, -Cl: These groups have a minor effect on the λmax.

  • -OH (Auxochrome): An electron-donating group that, when conjugated with the ring, causes a bathochromic (red) shift to a longer λmax.

  • -CHO (Chromophore): Extends the conjugation of the π-system, also causing a significant bathochromic shift.[13]

Comparative UV-Vis Data (Predicted in Ethanol)
Compoundλmax (nm)Rationale for Shift
2-Chloro-4-cyanopyridine ~270Base absorption of the substituted pyridine ring.
2-Hydroxy-4-cyanopyridine ~310The electron-donating hydroxyl group acts as a powerful auxochrome, causing a significant red shift.
This compound ~330-350The aldehyde group's carbonyl extends the conjugated system further than the nitrile, resulting in an additional bathochromic shift to a longer wavelength.

Expert Insights: The progression of the λmax to longer wavelengths serves as an excellent qualitative check for the reaction's progress. The significant jump in λmax from the chloro-precursor to the hydroxy-intermediate, and a further shift upon formation of the final aldehyde product, directly visualizes the electronic changes in the molecule's chromophore.[14]

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

General Workflow for Spectroscopic Analysis

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Ensure Sample is Pure & Dry (e.g., via Recrystallization, column chrom.) Solv Select Appropriate Solvent (e.g., CDCl₃/DMSO-d₆ for NMR, KBr for IR, EtOH for UV-Vis) Prep->Solv Conc Prepare Sample to Correct Concentration Solv->Conc IR Acquire FT-IR Spectrum NMR Acquire ¹H NMR Spectrum UV Acquire UV-Vis Spectrum Proc Process Data (Baseline Correction, Phasing, etc.) IR->Proc NMR->Proc UV->Proc Int Interpret Spectra (Assign peaks, identify shifts) Proc->Int Comp Compare with Precursors & Literature Int->Comp

Caption: A generalized workflow for the spectroscopic characterization of synthesized compounds.

Step-by-Step Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound (e.g., this compound).

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to exchange with acidic protons (like -OH), which can help in their identification.

  • Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. If necessary, use brief sonication.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 2-5 seconds).

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm). Integrate all signals and identify the chemical shift (δ), splitting pattern (s, d, t, etc.), and coupling constants (J) for each proton.

Conclusion

The transformation of 2-Chloro-4-cyanopyridine into this compound is clearly mapped by a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

  • FT-IR confirms the conversion of functional groups through the disappearance of the C≡N stretch and the appearance of the C=O aldehyde stretch.

  • ¹H NMR validates the structure by revealing the characteristic downfield aldehyde proton signal and tracking the electronic shifts of the aromatic protons.

  • UV-Vis provides qualitative evidence of increased conjugation through a progressive bathochromic shift of the λmax.

By employing these techniques in concert and understanding the causal links between molecular structure and spectral output, researchers can ensure the integrity of their synthesis and the quality of their materials for downstream applications in drug discovery and development.

References

  • SpectraBase. (n.d.). 2-Chloro-4-cyanopyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568638, 2-Chloro-4-cyanopyridine.
  • Guidechem. (n.d.). This compound 188554-13-4 wiki.
  • ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
  • Guidechem. (n.d.). 3-Chloro-4-cyanopyridine(68325-15-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE | 72716-87-1.
  • The Royal Society of Chemistry. (2015). Supporting Information.
  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate products.
  • Chem-Impex. (n.d.). 2-Chloro-4-cyanopyridine.
  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74201, 2-Methoxypyridine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 188554-13-4.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
  • Pipzine Chemicals. (n.d.). This compound.
  • ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine.
  • Thermo Fisher Scientific. (n.d.). 2-Chloro-4-cyanopyridine, 97% 25 g.
  • ChemicalBook. (n.d.). This compound | 188554-13-4.
  • The Royal Society of Chemistry. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • ResearchGate. (n.d.). Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3....
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile.
  • ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • ChemicalBook. (n.d.). 2-Chloro-4-cyanopyridine | 33252-30-1.
  • ChemicalBook. (n.d.). 2,4-Dihydroxypyridine(626-03-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR spectrum.
  • Chem-Impex. (n.d.). This compound.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Tyger Scientific Inc. (n.d.). This compound - CAS 188554-13-4.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxypyridine-3-carbonitrile | CAS 95907-03-2.
  • ScienceDirect. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive.
  • SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 2-Pyridinecarboxaldehyde - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). 188554-13-4(this compound) Product Description.
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-pyridinecarbonitrile 97 33252-30-1.
  • ResearchGate. (n.d.). Superposition of the FT‐IR (a) of 4‐cyanopyridine (Red spectrum),....
  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 2-Hydroxy-4-pyridinecarboxaldehyde Schiff Base Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structural Verification in Schiff Base Chemistry

Schiff bases derived from pyridine aldehydes, such as 2-Hydroxy-4-pyridinecarboxaldehyde, are cornerstones in medicinal chemistry and materials science. Their versatile structures, arising from the condensation of an aldehyde with a primary amine, create ligands capable of forming stable complexes with various metal ions.[1] These compounds are investigated for a vast array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] Given their potential in drug development, the unambiguous confirmation of their chemical identity is not merely a procedural step but a fundamental requirement for reproducible and reliable research.

The Synthetic Pathway: A Foundational Overview

The synthesis of these Schiff bases is typically a straightforward condensation reaction. Understanding this foundation is key to predicting the expected product and identifying potential impurities.

G cluster_reactants Reactants Aldehyde This compound Process Condensation Reaction (e.g., Reflux in Ethanol, Acetic Acid catalyst) Aldehyde->Process Amine Primary Amine (R-NH2) Amine->Process Product Schiff Base Product + H2O Process->Product

Caption: General synthesis workflow for Schiff base formation.

The reaction involves refluxing the aldehyde and a primary amine, often in an alcohol solvent with a catalytic amount of acid.[5][6] While conventional heating is common, greener methods like microwave irradiation can offer higher yields and shorter reaction times.[7] The primary goal of our analytical workflow is to confirm the formation of the imine bond and the complete consumption of the starting materials.

The Analytical Gauntlet: A Multi-Technique Strategy for Unambiguous Confirmation

G start Synthesized Product purity Initial Purity Assessment (TLC, Melting Point) start->purity Is the product pure? ftir FT-IR Spectroscopy (Functional Group ID) purity->ftir Yes nmr NMR Spectroscopy (¹H & ¹³C) (Definitive Structure) ftir->nmr Imine bond present? ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms Structure consistent? xrd Single Crystal X-Ray Diffraction (Absolute 3D Structure) ms->xrd MW correct? Optional, for absolute confirmation end Identity Confirmed ms->end MW correct? xrd->end

Caption: A logical workflow for Schiff base product validation.

Spectroscopic Analysis: The Core of Confirmation

Spectroscopy is the workhorse of structural elucidation. We will compare the three most essential techniques: FT-IR, NMR, and Mass Spectrometry.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy: The First Check

Expertise & Experience: FT-IR is an invaluable first-pass technique. It is fast, requires minimal sample preparation, and provides a clear fingerprint of the functional groups present. Its primary role here is to confirm the conversion of the carbonyl (C=O) and amine (N-H) groups into the azomethine (C=N) group.

Key Spectral Features:

  • Appearance of C=N Stretch: A sharp, medium-to-strong absorption band appears in the 1600-1650 cm⁻¹ range, which is characteristic of the imine bond.[8] Its presence is the strongest initial indicator of success.

  • Disappearance of C=O Stretch: The strong carbonyl stretch from the this compound starting material (typically ~1700 cm⁻¹) should be absent in the final product spectrum.[9]

  • Disappearance of N-H Bends: The N-H bending vibrations from the primary amine starting material (around 1590-1650 cm⁻¹) will disappear.

  • Persistence of O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl (-OH) group on the pyridine ring, should remain.

Functional GroupStarting Material (cm⁻¹)Schiff Base Product (cm⁻¹)Status
C=N (Imine) Absent1600 - 1650 Appears
C=O (Aldehyde) ~1700AbsentDisappears
O-H (Phenolic) ~3200-3600 (broad)~3200-3600 (broad)Persists
N-H (Amine) ~3300-3500 (stretch)AbsentDisappears

Trustworthiness: Comparing the product spectrum to the spectra of the starting materials is a self-validating system. The simultaneous appearance of the C=N band and disappearance of the C=O band provides strong, corroborative evidence of the reaction's success.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: NMR is the most powerful technique for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR should be performed for comprehensive analysis. The choice of solvent is critical; DMSO-d₆ is often preferred as it can reveal exchangeable protons like -OH, whereas CDCl₃ may not.

Key ¹H NMR Signals:

  • Azomethine Proton (-CH=N-): This is the most diagnostic signal. Look for a sharp singlet in the δ 8.0 - 9.5 ppm region.[10][11] Its integration should correspond to one proton.

  • Disappearance of Aldehyde Proton (-CHO): The aldehyde proton of 2-pyridinecarboxaldehyde, which appears far downfield around δ 10.0 ppm , must be absent in the product spectrum.[12]

  • Aromatic Protons: The protons on the pyridine ring and any other aromatic moieties from the amine will appear in the typical aromatic region (δ 6.5-8.5 ppm) with characteristic splitting patterns.

  • Phenolic Proton (-OH): A broad singlet, typically downfield (> δ 10 ppm), which may exchange with D₂O.

Key ¹³C NMR Signals:

  • Imine Carbon (-C=N-): A distinct signal in the δ 158 - 163 ppm range confirms the imine carbon.[11]

  • Aromatic Carbons: Signals will be present in the δ 110-160 ppm range, consistent with the expected structure.

AnalysisKey SignalExpected Chemical Shift (ppm)Status in Product
¹H NMR Azomethine Proton (-CH=N-)δ 8.0 - 9.5Present
¹H NMR Aldehyde Proton (-CHO)~ δ 10.0Absent
¹³C NMR Imine Carbon (-C=N-)δ 158 - 163Present
C. Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry validates the molecular formula of the synthesized compound by measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is an excellent soft ionization technique for these molecules, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making interpretation straightforward.[13]

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source.

  • Acquire the spectrum in positive ion mode.

  • Compare the most abundant high-mass peak with the calculated molecular weight of the expected product (+1 for the proton).

Trustworthiness: The experimental mass should match the theoretical mass to within a few parts per million (ppm) when using a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This provides extremely high confidence in the elemental composition of the product.[14]

The Gold Standard: Single Crystal X-Ray Diffraction (XRD)

Expertise & Experience: While the spectroscopic methods provide overwhelming evidence for the structure, Single Crystal XRD offers irrefutable proof.[15] It is the only technique that provides the absolute, three-dimensional arrangement of atoms in the solid state. This is particularly crucial in drug development, where stereochemistry and solid-state packing can influence a compound's properties.

When to Use XRD:

  • When the E/Z isomerism of the imine bond needs to be definitively established.

  • When studying intermolecular interactions like hydrogen bonding in the solid state.[16]

  • For publications in high-impact journals where absolute structural proof is required.

  • When the product is intended for use in materials science where crystal packing is critical.

Protocol Overview:

  • Crystal Growth: This is the most challenging step. It involves slowly evaporating the solvent from a saturated solution of the purified Schiff base. Various solvent systems (e.g., ethanol, DMF, chloroform) may need to be screened to find conditions that yield high-quality, single crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution & Refinement: The diffraction pattern is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The final R-factor should be low (typically < 0.06) to indicate a good fit between the model and the experimental data.[15]

Comparison of Analytical Techniques

TechniqueInformation ProvidedProsCons
FT-IR Functional groups (C=N, O-H)Fast, inexpensive, easy to performProvides limited structural detail; not quantitative
NMR Detailed 2D structure, connectivity, purityHighly detailed, definitive structural informationMore expensive, requires deuterated solvents, larger sample amount
MS Molecular weight and formulaHighly sensitive, confirms elemental compositionProvides no information on connectivity or stereochemistry
XRD Absolute 3D structure, stereochemistryUnambiguous, "gold standard" proof of structureRequires high-quality single crystals, which can be difficult to grow

Conclusion: A Strategy for Confidence

Confirming the identity of this compound Schiff base products requires a methodical and multi-faceted analytical approach. A researcher can be highly confident in their product's identity by following the proposed workflow:

  • Use FT-IR as a rapid initial screen to confirm the formation of the imine bond.

  • Employ ¹H and ¹³C NMR to elucidate the detailed chemical structure and confirm the absence of starting materials.

  • Utilize high-resolution Mass Spectrometry to verify the correct molecular weight and elemental formula.

  • When necessary for absolute proof of stereochemistry or for advanced material studies, invest the effort to obtain a Single Crystal X-ray Diffraction structure.

By integrating these techniques, each serving as a check on the others, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent applications in drug discovery and beyond.

References

  • Vertex AI Search, based on multiple provided sources.
  • Vertex AI Search, based on multiple provided sources.
  • AIP Publishing. (2020). Comparative Analysis of X-ray Crystallographic Behaviours of Some Schiff Base Compounds. [Link]
  • Vertex AI Search, based on multiple provided sources.
  • Vertex AI Search, based on multiple provided sources.
  • ResearchGate. (2016). Synthesis, Single-Crystal X-ray Diffraction and Density Functional Modelling Studies of a Schiff Base Combining Salicylaldehyde and Tyramine. [Link]
  • IOP Publishing. (2020). Synthesis and X-ray structure Analysis of Schiff base compound. [Link]
  • ACS Publications. (2024).
  • ResearchGate. Mass spectroscopic data for Schiff base ligands and some metal complexes. [Link]
  • International Journal of Engineering and Advanced Technology (IJEAT). (2019). Comparative study of Schiff base using various synthesis methods and their theoretical prediction of activities. [Link]
  • Vertex AI Search, based on multiple provided sources.
  • Vertex AI Search, based on multiple provided sources.
  • Vertex AI Search, based on multiple provided sources.
  • ResearchGate. Mass spectrometry of the free Schiff base ligand. [Link]
  • ResearchGate. (2018). Mass spectra of the Schiff base. [Link]
  • Vertex AI Search, based on multiple provided sources.
  • Vertex AI Search, based on multiple provided sources.
  • NIH National Library of Medicine. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. [Link]
  • International Journal of ChemTech Research. (2017). Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. [Link]
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]
  • AIP Publishing. (2020). Comparative analysis of x-ray crystallographic behaviours of some Schiff base compounds. [Link]
  • Semantic Scholar. (2017). Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. [Link]
  • Journal of Emerging Technologies and Innovative Research (JETIR). (2018).
  • Vertex AI Search, based on multiple provided sources.
  • Advanced Journal of Chemistry, Section A. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. [Link]
  • Vertex AI Search, based on multiple provided sources.
  • Vertex AI Search, based on multiple provided sources.
  • ScienceOpen. (2021).
  • Vertex AI Search, based on multiple provided sources.
  • ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. [Link]
  • DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. [Link]
  • Vertex AI Search, based on multiple provided sources.
  • ResearchGate. (2020). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II). [Link]
  • ResearchGate. (2016). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II). [Link]
  • Vertex AI Search, based on multiple provided sources.
  • ResearchGate. (2022). Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde. [Link]
  • ResearchGate. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. [Link]
  • Vertex AI Search, based on multiple provided sources.
  • NIH National Library of Medicine. (2022).
  • Vertex AI Search, based on multiple provided sources.
  • Vertex AI Search, based on multiple provided sources.
  • Vertex AI Search, based on multiple provided sources.
  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, spectral characterization and biological evaluation of some transition metal complexes of Schiff base ligand derived from 4-pyridine carboxaldehyde and 3-amino pyridine. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 2-Hydroxy-4-pyridinecarboxaldehyde is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for this compound and outlines a robust framework for their cross-validation, ensuring consistency and reliability of analytical data across different methods. As a key building block in pharmaceutical synthesis, understanding its analytical behavior is critical.[1][2]

The Analytical Imperative for this compound

This compound is a pivotal intermediate in various synthetic pathways.[1][3] Its purity and concentration must be meticulously controlled to ensure the desired reaction stoichiometry and minimize impurity profiles in the active pharmaceutical ingredient (API). Consequently, robust and validated analytical methods are not just a regulatory expectation but a scientific necessity. This guide will explore and compare common analytical techniques applicable to this analyte.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. For a polar aromatic aldehyde like this compound, several techniques can be considered.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity.[4] For aldehydes, derivatization is a common strategy to enhance UV detection and chromatographic retention.[5]

  • Principle: The analyte is separated based on its differential partitioning between a stationary phase and a mobile phase. For aldehydes, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used technique, forming a stable hydrazone that can be readily detected by UV-Vis spectroscopy.[5][6]

  • Advantages: High selectivity and sensitivity, well-established methodology, and suitability for stability-indicating assays.

  • Considerations: The derivatization step adds to the sample preparation time and can be a source of variability if not carefully controlled.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Principle: The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

  • Advantages: Excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Considerations: this compound has a relatively high boiling point and polarity due to the hydroxyl group, which may necessitate derivatization to improve its volatility and thermal stability for GC analysis. Silylation is a common derivatization technique for polar analytes.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for quantification.

  • Principle: The amount of light absorbed by a sample at a specific wavelength is directly proportional to the concentration of the analyte in the sample (Beer-Lambert law). Pyridinecarboxaldehydes exhibit UV absorbance.

  • Advantages: Fast, simple, and cost-effective.

  • Considerations: This method is prone to interference from other UV-absorbing species in the sample matrix, lacking the selectivity of chromatographic methods. It is best suited for the analysis of relatively pure samples.

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of the discussed analytical methods for the quantification of this compound. The values presented are illustrative and would need to be confirmed during method validation.

Parameter RP-HPLC-UV (with DNPH Derivatization) GC-FID (with Silylation) UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
Specificity HighHighLow
Analysis Time per Sample ~15-30 min~20-40 min~5 min

The Imperative of Cross-Validation

When multiple analytical methods are used to support a drug development program, it is crucial to demonstrate that these methods provide equivalent results. This is the core principle of cross-validation.[7][8] According to the ICH Q2(R2) guideline, cross-validation is necessary to show that two or more analytical procedures can be used for the same intended purpose.[7][9]

The following workflow illustrates the process of cross-validating two analytical methods.

CrossValidationWorkflow A Method A (e.g., HPLC) Fully Validated C Select a Set of Samples (e.g., 3 batches, 3 concentrations) A->C B Method B (e.g., GC) Fully Validated B->C D Analyze Samples with Method A C->D Assay E Analyze Samples with Method B C->E Assay F Compare Results (Statistical Analysis) D->F E->F G Acceptance Criteria Met? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies and Re-evaluate G->I No I->C

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol for Cross-Validation

This protocol outlines the steps for cross-validating an HPLC-UV method and a GC-FID method for the quantification of this compound.

Objective: To demonstrate the equivalency of the validated HPLC-UV and GC-FID methods.

Materials:

  • This compound reference standard

  • Samples of this compound from at least three different batches.

  • All necessary reagents and solvents for both HPLC and GC methods.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard.

    • Prepare three sets of samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) from each of the three batches.

  • Analysis:

    • Analyze each set of samples in triplicate using the validated HPLC-UV method.

    • Analyze each set of samples in triplicate using the validated GC-FID method.

  • Data Evaluation:

    • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each batch and concentration level.

    • Statistically compare the results from the two methods. A paired t-test is a suitable statistical tool for this comparison.

Acceptance Criteria:

  • The percentage difference between the mean results of the two methods for each sample should not exceed a predefined limit (e.g., ± 5.0%).

  • The 95% confidence interval for the difference between the two methods should contain zero.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method with DNPH Derivatization

1. Derivatization Reagent Preparation:

  • Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile.

2. Standard and Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

  • Prepare working standards by diluting the stock solution.

  • Prepare sample solutions to achieve a similar concentration as the working standards.

  • To an aliquot of each standard and sample solution, add an excess of the DNPH derivatization reagent. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 365 nm.

4. System Suitability:

  • Perform replicate injections of a standard solution.

  • The %RSD of the peak areas should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Protocol 2: GC-FID Method with Silylation

1. Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. Standard and Sample Preparation:

  • Prepare stock and working standard solutions of this compound in a dry aprotic solvent (e.g., pyridine).

  • Prepare sample solutions in the same solvent.

  • To an aliquot of each standard and sample solution, add the silylating reagent. Heat the mixture at a specified temperature (e.g., 70°C) for a defined time (e.g., 30 minutes).

3. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature (FID): 300°C.

  • Injection Volume: 1 µL (split or splitless mode).

4. System Suitability:

  • Perform replicate injections of a derivatized standard solution.

  • The %RSD of the peak areas should be ≤ 3.0%.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC-UV after DNPH derivatization offers a robust and selective method suitable for most applications. GC-FID with silylation provides excellent sensitivity, particularly for trace-level analysis. UV-Vis spectrophotometry, while simple and rapid, is best reserved for the analysis of pure samples.

Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the reliability of the analytical data.[10] Furthermore, when multiple methods are employed, a rigorous cross-validation study is imperative to guarantee the consistency and interchangeability of the results, thereby upholding the scientific integrity of the drug development process.

References

  • Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology. [Link]
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
  • Cross and Partial Validation. European Bioanalysis Forum. [Link]
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
  • Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods (RSC Publishing). [Link]
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • 2-pyridine carboxaldehyde, 1121-60-4. The Good Scents Company. [Link]
  • Matrix isolation infrared spectroscopic study of 4-Pyridinecarboxaldehyde and of its UV-induced photochemistry. Elsevier. [Link]
  • This compound. Pipzine Chemicals. [Link]
  • Matrix isolation infrared spectroscopic study of 4-Pyridinecarboxaldehyde and of its UV-induced photochemistry. PubMed. [Link]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. [Link]
  • Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ioniz
  • 2-Pyridinecarboxaldehyde. NIST WebBook. [Link]
  • 4-Pyridinecarboxaldehyde. PubChem. [Link]

Sources

A Comparative Guide to the Metal Chelating Properties of Hydroxypyridinecarboxaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for selective and efficient metal chelators is of paramount importance. Hydroxypyridinecarboxaldehydes, a class of heterocyclic organic compounds, present a fascinating scaffold for the design of such agents. The seemingly subtle shift in the positions of the hydroxyl and carboxaldehyde groups around the pyridine ring dramatically influences their coordination chemistry, offering a tunable platform for metal ion sequestration. This guide provides an in-depth comparative analysis of the metal chelating properties of various hydroxypyridinecarboxaldehyde isomers, supported by experimental data and protocols to empower your research and development endeavors.

Introduction: The Significance of Isomeric Position in Chelation

Hydroxypyridinecarboxaldehyde isomers are bidentate ligands, capable of forming stable complexes with a variety of metal ions through the coordination of the hydroxyl oxygen and the aldehyde oxygen. The position of these functional groups dictates the geometry of the chelation ring, the acidity of the hydroxyl proton, and the steric environment around the metal center. These factors collectively determine the stability, selectivity, and kinetic properties of the resulting metal complexes. Understanding these structure-property relationships is crucial for the rational design of chelators for applications ranging from the treatment of metal overload diseases to the development of catalysts and imaging agents.

This guide will explore the synthesis of key hydroxypyridinecarboxaldehyde isomers and provide a comparative analysis of their chelating abilities towards biologically and environmentally relevant metal ions, such as iron(III) and copper(II). We will delve into the experimental techniques used to characterize these interactions and discuss the underlying principles that govern the observed differences in their chelating efficacy.

Isomers at a Glance: Structural and Electronic Diversity

The hydroxypyridinecarboxaldehyde family comprises several positional isomers, each with a unique spatial arrangement of its coordinating groups. The relative positions of the hydroxyl and aldehyde substituents on the pyridine ring are the primary determinants of their chelating behavior.

Diagram: Structures of Key Hydroxypyridinecarboxaldehyde Isomers

Caption: Chemical structures of representative hydroxypyridinecarboxaldehyde isomers.

The acidity of the hydroxyl group (pKa) is a critical parameter, as deprotonation is a prerequisite for chelation. The position of the electron-withdrawing aldehyde group and the nitrogen atom in the pyridine ring significantly influences this acidity. For instance, isomers where the hydroxyl group is ortho or para to the ring nitrogen are expected to be more acidic.

Experimental Investigation of Metal Chelation

A multi-faceted approach is required to comprehensively evaluate and compare the metal chelating properties of these isomers. The primary techniques employed are UV-Vis spectrophotometry and potentiometric titrations, which provide quantitative data on complex stoichiometry and stability.

Synthesis of Hydroxypyridinecarboxaldehyde Isomers

The availability of pure isomers is the first crucial step. While some are commercially available, tailored syntheses are often necessary.

Protocol: Synthesis of 3-Hydroxy-4-pyridinecarboxaldehyde [1][2]

This procedure involves the deprotection of a protected precursor.

  • Starting Material: 3-Methoxymethoxypyridine-4-carbaldehyde.

  • Deprotection: To a stirred solution of 3-methoxymethoxypyridine-4-carbaldehyde (e.g., 11.0 g, 65.83 mmol) in tetrahydrofuran (THF, 50 mL), add 3N HCl (100 mL).

  • Heating: Stir the reaction mixture at 60 °C for 1 hour.

  • Neutralization: Cool the reaction mixture in an ice bath and adjust the pH to 7 with solid potassium carbonate (K₂CO₃).

  • Extraction: Extract the resulting mixture with ethyl acetate (EtOAc, 5 x 250 mL).

  • Purification: Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., 23% EtOAc/hexane) to afford 3-hydroxy-4-pyridinecarboxaldehyde as a pale yellow solid.

Note: Synthetic routes for other isomers can be found in the chemical literature and often involve multi-step processes starting from substituted pyridines.[3][4][5][6][7][8][9][10][11]

UV-Vis Spectrophotometry: Probing Complex Formation

UV-Vis spectrophotometry is a powerful tool for monitoring the formation of metal-ligand complexes. The chelation of a metal ion by a hydroxypyridinecarboxaldehyde isomer typically results in a shift in the maximum absorption wavelength (λmax) of the ligand, providing qualitative evidence of complexation and allowing for the determination of the complex's stoichiometry using methods like the mole-ratio or continuous variation (Job's plot) methods.

Experimental Workflow: UV-Vis Titration

UV_Vis_Workflow A Prepare Ligand Solution (Known Concentration) B Record Initial Spectrum (Ligand only) A->B C Add Aliquots of Metal Ion Solution B->C D Record Spectrum After Each Addition C->D E Plot Absorbance vs. [Metal]/[Ligand] Ratio D->E F Determine Stoichiometry and λmax Shift E->F

Caption: Workflow for UV-Vis spectrophotometric titration to study metal-ligand complexation.

Potentiometric Titration: Quantifying Stability Constants

Potentiometric titration is the gold standard for determining the stability constants of metal complexes. This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curve can be analyzed to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Experimental Workflow: Potentiometric Titration

Potentiometric_Workflow P1 Calibrate pH Electrode P2 Prepare Titration Cell (Ligand + Metal Ion) P1->P2 P3 Titrate with Standardized Strong Base (e.g., NaOH) P2->P3 P4 Record pH vs. Volume of Titrant P3->P4 P5 Analyze Titration Curve using Software (e.g., Hyperquad) P4->P5 P6 Determine Protonation and Stability Constants (log β) P5->P6

Caption: Workflow for potentiometric titration to determine stability constants.

Comparative Analysis of Chelating Properties

The metal chelating ability of hydroxypyridinecarboxaldehyde isomers is best compared by examining their stability constants (log β) and the changes in their UV-Vis spectra upon complexation. The following table summarizes available and representative data for the complexation of key isomers with Fe(III) and Cu(II).

IsomerMetal Ionlog β (ML)log β (ML₂)log β (ML₃)λmax (Ligand) (nm)λmax (Complex) (nm)Δλmax (nm)Reference
3-Hydroxy-4-pyridinecarboxaldehyde Fe(III)~11-12~21-23~30-32~275, 330~450-500~120-170[12][13]
Cu(II)~7-8~13-15-~275, 330~350-380~20-50[14][15]
3-Hydroxy-2-pyridinecarboxaldehyde Fe(III)Data not readily availableData not readily availableData not readily available~260, 320Data not readily availableData not readily available
Cu(II)~6-7~12-14-~260, 320~340-360~20-40[16]
5-Hydroxy-2-pyridinecarboxaldehyde Fe(III)Data not readily availableData not readily availableData not readily available~250, 350Data not readily availableData not readily available[17]
Cu(II)Data not readily availableData not readily available-~250, 350Data not readily availableData not readily available

Note: The stability constants and spectral data can vary depending on the experimental conditions (e.g., ionic strength, temperature, solvent). The data presented here are for illustrative purposes and are based on values reported for structurally similar compounds where direct data for the aldehydes is limited.

Structure-Activity Relationship and Mechanistic Insights

The observed differences in the chelating properties of the hydroxypyridinecarboxaldehyde isomers can be attributed to several key factors:

  • Chelate Ring Size: The relative positions of the hydroxyl and aldehyde groups determine the size of the chelate ring formed upon metal coordination. Isomers that form five- or six-membered chelate rings generally exhibit higher stability due to reduced ring strain. For example, 3-hydroxy-4-pyridinecarboxaldehyde and 3-hydroxy-2-pyridinecarboxaldehyde both form stable six-membered rings with metal ions.

  • Acidity of the Hydroxyl Group (pKa): The ease of deprotonation of the hydroxyl group is crucial for chelation. A lower pKa facilitates complex formation at physiological pH. The electron-withdrawing effect of the aldehyde group and the position of the ring nitrogen influence the pKa. Isomers where these groups are in conjugation with the hydroxyl group tend to have a lower pKa.

  • Steric Hindrance: The substitution pattern on the pyridine ring can introduce steric hindrance that may affect the approach of the metal ion and the geometry of the resulting complex.

  • Electronic Effects: The electronic properties of the pyridine ring, influenced by the positions of the substituents, can affect the electron-donating ability of the coordinating oxygen atoms and thus the strength of the metal-ligand bonds.

Based on these principles, 3-hydroxy-4-pyridinecarboxaldehyde often emerges as a particularly strong chelator for hard metal ions like Fe(III).[3][18] The arrangement of its functional groups allows for the formation of a stable six-membered chelate ring, and the electronic communication between the hydroxyl, aldehyde, and the pyridine nitrogen contributes to a favorable pKa and strong coordination.

Conclusion and Future Directions

The isomeric landscape of hydroxypyridinecarboxaldehydes offers a rich platform for the design of metal-specific chelators. This guide has provided a framework for understanding and comparing their chelating properties, from synthesis to quantitative analysis. The presented data, while not exhaustive, highlights the significant impact of isomeric substitution on metal binding affinity.

Future research should focus on a systematic evaluation of all hydroxypyridinecarboxaldehyde isomers with a wider range of metal ions. The generation of a comprehensive and directly comparable dataset of stability constants and spectroscopic data will be invaluable for the drug development community. Furthermore, computational studies, such as Density Functional Theory (DFT), can provide deeper insights into the electronic structure and bonding of these metal complexes, further guiding the rational design of next-generation chelating agents.

References

  • Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(5), 1695.
  • ResearchGate. (n.d.). Overall stability constants (logβ) for the Fe(III), Ni(II), Cu(II), and....
  • Šebestík, J., et al. (2012). Ferric Complexes of 3-Hydroxy-4-pyridinones Characterized by Density Functional Theory and Raman and UV-vis Spectroscopies. Inorganic Chemistry, 51(8), 4747-4757.
  • ResearchGate. (n.d.). UV-Visible spectra of ligand and their metal complexes.
  • ResearchGate. (n.d.). UV-vis absorption spectra of the complexes (1–4) in 5 × 10⁻⁵ M ACN.
  • Wikipedia. (2023). 3-Hydroxyisonicotinaldehyde.
  • ResearchGate. (n.d.). UV-Vis spectra of copper complexes analysed in this study.
  • Taha, Z. A., & Ajlouni, A. M. (2015). Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II) Complexes of Salicylhydroxamic Acid at Room Temperatures. Journal of Applicable Chemistry, 4(3), 948-953.
  • ResearchGate. (n.d.). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one.
  • PubMed. (2000). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones.
  • SlidePlayer. (n.d.). UV-Vis spectroscopy.
  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • ResearchGate. (n.d.). Ferric Complexes of 3-Hydroxy-4-pyridinones Characterized by Density Functional Theory and Raman and UV-vis Spectroscopies.
  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate....
  • Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
  • Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde.
  • Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.
  • Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2....
  • ResearchGate. (n.d.). Ultraviolet–visible (UV–Vis) spectra of the metal complexes.
  • PubChem. (n.d.). 5-Hydroxy-2-pyridinecarboxaldehyde.
  • PubMed. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers.
  • ResearchGate. (n.d.). Overall stability constants for the complexes formed in the Fe(III)....
  • PubMed. (2013). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors.
  • MDPI. (2019). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • J-STAGE. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.

Sources

A Comparative Guide to the Synthesis of 2-Hydroxy-4-pyridinecarboxaldehyde: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-4-pyridinecarboxaldehyde is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the versatile reactivity of its aldehyde function and the unique electronic properties conferred by the hydroxypyridine scaffold. This compound exists in a significant tautomeric equilibrium with its 2-pyridone form, a characteristic that influences its reactivity and synthetic accessibility.[4][5] This guide provides a comprehensive benchmark of the primary synthetic routes to this compound, offering a critical evaluation of their respective merits and limitations. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of yield, scalability, and safety to guide researchers in selecting the optimal method for their specific application.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The most common pathways involve either the direct introduction of a formyl group onto a pre-existing 2-hydroxypyridine ring, the oxidation of a precursor methyl group, or the interconversion of functional groups on a pre-functionalized pyridine core. Each strategy presents a unique set of challenges and advantages related to regioselectivity, reaction conditions, and atom economy.

cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_product Target Molecule 2-Hydroxypyridine 2-Hydroxypyridine Formylation Direct C-H Formylation 2-Hydroxypyridine->Formylation 2-Hydroxy-4-methylpyridine 2-Hydroxy-4-methylpyridine Oxidation Side-Chain Oxidation 2-Hydroxy-4-methylpyridine->Oxidation 4-Functionalized-2-halopyridine 4-Functionalized 2-Halogenated Pyridine FGI Functional Group Interconversion (FGI) 4-Functionalized-2-halopyridine->FGI Product This compound Formylation->Product Oxidation->Product FGI->Product cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyridone 2-Pyridone Pyridone->Iminium Electrophilic Attack Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product This compound Hydrolysis->Product

Sources

A Senior Application Scientist's Guide to In-Vitro Assay Validation for Compounds Derived from 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Imperative of Rigorous Validation

Researchers, scientists, and drug development professionals are well-acquainted with the concept of "privileged scaffolds" in medicinal chemistry – those core molecular structures that appear repeatedly in successful therapeutic agents. The pyridine ring, a simple yet versatile heterocycle, is a quintessential example of such a scaffold.[1] Its derivatives are legion, demonstrating a vast spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The specific subject of this guide, 2-Hydroxy-4-pyridinecarboxaldehyde, serves as a valuable starting point for the synthesis of novel derivatives with significant therapeutic potential.[3]

The unique electronic and structural characteristics of the pyridine scaffold predispose its derivatives to interact with a wide array of biological targets. Notably, pyridine-containing molecules are frequently identified as potent kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1][4][5][6][7][8][9][10][11][12] This promiscuity, while offering a wealth of therapeutic opportunities, also presents a significant challenge: the imperative for robust and meticulously validated in-vitro assays to accurately characterize the biological activity of these novel compounds.

This guide provides a comparative framework for the validation of in-vitro assays for compounds derived from this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, the principles of self-validating systems, and the authoritative standards that underpin scientific integrity in drug discovery.

Pillar 1: Foundational Cytotoxicity Assessment - A Comparative Analysis of MTT and XTT Assays

A fundamental first step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxic effects. This not only provides a preliminary indication of anticancer activity but also establishes a therapeutic window for non-cancer applications. The most common methods for this are colorimetric assays that measure metabolic activity as a surrogate for cell viability. Here, we compare two of the most widely used tetrazolium salt-based assays: MTT and XTT.

The Scientific Principle: Harnessing Cellular Respiration

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays rely on the same fundamental principle: the reduction of a tetrazolium salt by metabolically active cells to produce a colored formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The intensity of the color produced is directly proportional to the number of viable cells.

Comparative Overview
FeatureMTT AssayXTT Assay
Formazan Product Insoluble (purple)Soluble (orange)
Solubilization Step Required (e.g., DMSO, isopropanol)Not required
Protocol Simplicity More complex due to solubilizationSimpler, single-addition step
Sensitivity Generally highCan be slightly less sensitive
Throughput Lower due to extra stepsHigher, more amenable to automation
Interference Potential for formazan crystal issuesLess prone to crystal-related artifacts
Experimental Workflow: A Visual Comparison

Below is a Graphviz diagram illustrating the key differences in the workflows of the MTT and XTT assays.

G cluster_0 MTT Assay Workflow cluster_1 XTT Assay Workflow a0 Seed cells in 96-well plate a1 Add test compound a0->a1 a2 Incubate a1->a2 a3 Add MTT reagent a2->a3 a4 Incubate (formazan crystal formation) a3->a4 a5 Remove medium a4->a5 a6 Add solubilization solution (e.g., DMSO) a5->a6 a7 Measure absorbance a6->a7 b0 Seed cells in 96-well plate b1 Add test compound b0->b1 b2 Incubate b1->b2 b3 Add XTT/PMS solution b2->b3 b4 Incubate (soluble formazan formation) b3->b4 b5 Measure absorbance b4->b5

MTT vs. XTT Assay Workflow

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a robust framework for determining the IC50 (half-maximal inhibitory concentration) of a novel this compound derivative.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13][14]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve of cell viability versus the logarithm of the compound concentration to determine the IC50 value.

Pillar 2: Target-Oriented Validation - Kinase Inhibition Assays

The pyridine scaffold is a cornerstone of many approved and investigational kinase inhibitors.[1][5][6][8] Therefore, a crucial step in characterizing derivatives of this compound is to assess their potential to inhibit specific kinases.

The Scientific Principle: Measuring the Consequence of Kinase Activity

Kinase assays typically measure either the consumption of ATP or the formation of the phosphorylated product. A common and robust method is to quantify the amount of ADP produced, which is directly proportional to kinase activity.

Comparative Overview of Kinase Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., ADP-Glo™) Measures ADP production via a coupled enzyme reaction that generates light.High sensitivity, wide dynamic range, resistant to compound interference.Requires specific reagents and a luminometer.
Fluorescence-Based Uses fluorescent probes that change their properties upon phosphorylation or binding.High sensitivity, amenable to high-throughput screening.Susceptible to interference from fluorescent compounds.
Radiometric Measures the incorporation of a radiolabeled phosphate (from [γ-32P]ATP) into a substrate.The "gold standard" for sensitivity and direct measurement.Requires handling of radioactive materials, low throughput.
Experimental Workflow: Luminescence-Based Kinase Inhibition Assay

This workflow is widely adopted for its balance of sensitivity, throughput, and robustness.

G cluster_0 Kinase Inhibition Assay Workflow a0 Prepare serial dilutions of test compound a1 Add kinase and compound to well a0->a1 a2 Pre-incubate a1->a2 a3 Initiate reaction with ATP/substrate mix a2->a3 a4 Incubate a3->a4 a5 Stop reaction and deplete ATP (ADP-Glo™ Reagent) a4->a5 a6 Convert ADP to ATP and generate light (Kinase Detection Reagent) a5->a6 a7 Measure luminescence a6->a7

Luminescence-Based Kinase Assay

Detailed Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 of a test compound against a specific kinase of interest.

Materials:

  • Kinase of interest (e.g., VEGFR-2, PI3K)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound stock solution (in DMSO)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or DMSO control to each well.

    • Add the kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well. The optimal concentrations should be determined empirically.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This will convert the produced ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pillar 3: Unraveling Signaling Pathways - GPCR Assays

The pyridine nucleus is also a common feature in ligands that modulate the activity of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and major drug targets.[7][9][10][11][12]

The Scientific Principle: Monitoring Downstream Signaling Events

GPCR activation initiates a cascade of intracellular signaling events. Assays are designed to measure key second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+), or the recruitment of downstream signaling proteins like β-arrestin.

Comparative Overview of GPCR Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
cAMP Assays Measures changes in intracellular cAMP levels, a key second messenger for Gs and Gi coupled receptors.Robust, well-established, and available in various formats (e.g., luminescence, fluorescence).Not suitable for Gq coupled receptors.
Calcium Flux Assays Measures transient increases in intracellular calcium, a hallmark of Gq coupled receptor activation.High-throughput, provides real-time kinetic data.Can be prone to artifacts, requires specialized equipment (e.g., FLIPR).
β-Arrestin Recruitment Assays Measures the interaction of β-arrestin with the activated GPCR.Universal (works for most GPCRs), provides information on receptor desensitization and internalization.Can be more complex to set up than second messenger assays.
Signaling Pathway: A Simplified View of GPCR Activation

The following diagram illustrates the divergence of signaling pathways following GPCR activation by a ligand.

G cluster_0 GPCR Signaling Pathways a0 Ligand a1 GPCR a0->a1 a2 G-protein (αβγ) a1->a2 a3 Gs a2->a3 a4 Gi a2->a4 a5 Gq a2->a5 a6 Adenylate Cyclase (+) a3->a6 a7 Adenylate Cyclase (-) a4->a7 a8 Phospholipase C (PLC) a5->a8 a9 cAMP a6->a9 a7->a9 - a10 IP3 & DAG a8->a10 a11 PKA a9->a11 a12 Ca2+ release a10->a12 a13 PKC a10->a13 a14 Cellular Response a11->a14 a12->a14 a13->a14

Simplified GPCR Signaling

Trustworthiness: A Self-Validating System through Rigorous Adherence to Standards

Every protocol described in this guide must be part of a self-validating system. This is achieved by adhering to internationally recognized guidelines for analytical procedure validation, such as those outlined in the ICH Q2(R1) document. This ensures the reliability, reproducibility, and accuracy of the data generated.

Key Validation Parameters (adapted from ICH Q2(R1))
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For our purposes, this means ensuring that the assay signal is due to the specific biological activity of the test compound and not an artifact.

    • Practical Consideration: Screen for potential assay interference. Pyridine-containing compounds can sometimes interfere with colorimetric or fluorometric readouts. It is also important to be aware of Pan-Assay Interference Compounds (PAINS).[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Logical Framework for Assay Validation

The following diagram outlines the logical progression of assay validation, from initial development to routine use.

G cluster_0 Assay Validation Logic a0 Assay Development & Optimization a1 Define Assay Purpose & Acceptance Criteria a0->a1 a2 Pre-Validation a1->a2 a3 Full Validation (ICH Q2(R1)) a2->a3 a5 Specificity a3->a5 a6 Linearity & Range a3->a6 a7 Accuracy & Precision a3->a7 a8 Robustness a3->a8 a4 Routine Use & Monitoring a5->a4 a6->a4 a7->a4 a8->a4

Assay Validation Process

Conclusion: A Pathway to Confident Drug Discovery

The validation of in-vitro assays for novel compounds derived from this compound is not a one-size-fits-all process. It requires a deep understanding of the chemical nature of the pyridine scaffold, its likely biological targets, and the principles of robust assay design and validation. By thoughtfully selecting and comparing appropriate assays, meticulously following detailed protocols, and rigorously adhering to established validation guidelines, researchers can generate high-quality, reliable data. This, in turn, empowers confident decision-making in the challenging but rewarding journey of drug discovery and development.

References

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PMC - NIH. [Link]
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • GPCR Modulation of Thieno[2,3-b]pyridine Anti-Prolifer
  • Pyridine scaffold‐based CDK‐9 inhibitors.
  • Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. MDPI. [Link]
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone.
  • Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS].
  • Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. PMC - NIH. [Link]
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification.
  • Purinergic GPCR transmembrane residues involved in ligand recognition and dimeriz
  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Googleapis.com. [Link]
  • Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. ScholarWorks@GSU. [Link]
  • DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes. PMC - NIH. [Link]
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]
  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers. [Link]
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed. [Link]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

Sources

A Researcher's Guide to Distinguishing Constitutional Isomers of Hydroxypyridinecarboxaldehyde by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of successful innovation. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth, practical comparison of the constitutional isomers of hydroxypyridinecarboxaldehyde, demonstrating how subtle differences in their ¹H NMR spectra can be used for unambiguous identification.

The challenge in distinguishing these isomers lies in the fact that they share the same molecular formula (C₆H₅NO₂) but differ in the substitution pattern of the hydroxyl (-OH) and carboxaldehyde (-CHO) groups on the pyridine ring. This variation in substituent placement leads to unique electronic environments for the remaining ring protons, resulting in distinct chemical shifts and coupling patterns in their respective ¹H NMR spectra.

The Foundational Principles: Substituent Effects in Pyridine ¹H NMR

The chemical shift of a proton in a pyridine ring is highly sensitive to the electronic nature and position of substituents. Electron-withdrawing groups, such as the carboxaldehyde group, deshield nearby protons, causing them to resonate at a lower field (higher ppm value). Conversely, electron-donating groups, like the hydroxyl group, shield adjacent protons, shifting their signals to a higher field (lower ppm value).

The coupling constants (J-values) between adjacent protons provide crucial information about their connectivity. In a pyridine ring, typical ortho coupling (³J) between protons on adjacent carbons ranges from 4 to 6 Hz, while meta coupling (⁴J) across three bonds is smaller, typically 1 to 3 Hz. Para coupling (⁵J) is usually less than 1 Hz and often not resolved.[1][2]

Comparative ¹H NMR Analysis of Key Isomers

This section will focus on a selection of commercially significant or synthetically relevant isomers to illustrate the key distinguishing features in their ¹H NMR spectra. All predicted chemical shifts are relative to a standard solvent like DMSO-d₆.

Case Study 1: 3-Hydroxy-4-pyridinecarboxaldehyde

In this isomer, the hydroxyl and aldehyde groups are ortho to each other. The protons on the pyridine ring are at positions 2, 5, and 6.

  • H-2: This proton is ortho to the nitrogen and meta to the hydroxyl group. It will appear as a singlet or a narrow doublet.

  • H-5: This proton is ortho to the aldehyde group and meta to the nitrogen. It will be a doublet with a typical ortho coupling constant.

  • H-6: This proton is ortho to the nitrogen and meta to the aldehyde group. It will also be a doublet.

Experimental data for 3-Hydroxy-4-pyridinecarboxaldehyde in DMSO-d₆ shows the following signals: δ 11.04 (bs, 1H, OH), 10.37 (s, 1H, CHO), 8.46 (s, 1H, H-2), 8.20 (d, 1H, J=4.88 Hz, H-6), 7.46 (d, 1H, J=4.88Hz, H-5).[3][4]

Case Study 2: 5-Hydroxy-2-pyridinecarboxaldehyde

Here, the aldehyde group is at the 2-position, and the hydroxyl group is at the 5-position. The remaining protons are at positions 3, 4, and 6.

  • H-3: This proton is ortho to the aldehyde and meta to the hydroxyl group. It will be a doublet of doublets.

  • H-4: This proton is ortho to both the H-3 and H-5 positions (where the hydroxyl group is). It will also be a doublet of doublets.

  • H-6: This proton is ortho to the nitrogen and the hydroxyl group. It will appear as a singlet or a narrow doublet.

Case Study 3: 3-Hydroxy-2-pyridinecarboxaldehyde

In this isomer, the aldehyde and hydroxyl groups are adjacent. The protons are at positions 4, 5, and 6.

  • H-4: This proton is ortho to H-5 and meta to the aldehyde group. It will be a doublet of doublets.

  • H-5: This proton is between H-4 and H-6 and will appear as a triplet or a doublet of doublets.

  • H-6: This proton is ortho to the nitrogen and meta to the hydroxyl group. It will be a doublet of doublets.

Summary of Distinguishing ¹H NMR Features

IsomerAldehyde Proton (CHO) δ (ppm)Aromatic Proton Chemical Shifts (δ, ppm) and MultiplicitiesKey Distinguishing Features
3-Hydroxy-4-pyridinecarboxaldehyde ~10.37H-2: ~8.46 (s), H-6: ~8.20 (d), H-5: ~7.46 (d)[3]A sharp singlet for H-2 and two distinct doublets for H-5 and H-6.
5-Hydroxy-2-pyridinecarboxaldehyde ~9.8 - 10.1H-6: ~8.2 (d), H-4: ~7.4 (dd), H-3: ~7.2 (d)The presence of three distinct aromatic signals, often with clear ortho and meta couplings.
3-Hydroxy-2-pyridinecarboxaldehyde ~10.0 - 10.3H-6: ~8.1 (dd), H-4: ~7.5 (dd), H-5: ~7.1 (t)A characteristic triplet for H-5, resulting from coupling to both H-4 and H-6.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality, reproducible ¹H NMR spectra for distinguishing these isomers, the following protocol is recommended.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the hydroxypyridinecarboxaldehyde isomer. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and the hydroxyl proton is often observed as a broad singlet. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. A well-shimmed spectrometer will produce sharp, symmetrical peaks.

3. Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a 5-10 mg sample on a 400 MHz spectrometer, 16-32 scans are typically adequate. c. Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

4. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the molecule and thereby identify the isomer.

Visualizing the Differentiation Workflow

The following diagram illustrates the logical process for distinguishing the isomers based on their ¹H NMR data.

G cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Isomer Identification Sample Sample 1H_NMR_Acquisition ¹H NMR Acquisition Sample->1H_NMR_Acquisition Spectrum ¹H NMR Spectrum 1H_NMR_Acquisition->Spectrum Analysis Analyze Chemical Shifts, Multiplicities, and Coupling Constants Spectrum->Analysis Isomer_A 3-Hydroxy-4-pyridinecarboxaldehyde (Singlet, 2 Doublets) Analysis->Isomer_A Pattern A Isomer_B 5-Hydroxy-2-pyridinecarboxaldehyde (3 Distinct Aromatic Signals) Analysis->Isomer_B Pattern B Isomer_C 3-Hydroxy-2-pyridinecarboxaldehyde (Triplet for H-5) Analysis->Isomer_C Pattern C

Caption: Workflow for isomer differentiation using ¹H NMR.

Conclusion

The constitutional isomers of hydroxypyridinecarboxaldehyde, while structurally similar, present unique and diagnostic ¹H NMR spectra. By carefully analyzing the chemical shifts of the aromatic protons and their coupling patterns, researchers can confidently and accurately distinguish between these isomers. The principles of substituent effects on the pyridine ring provide a robust theoretical framework for interpreting the observed spectral data. This guide provides the necessary foundational knowledge and a practical experimental approach to empower scientists in their structural elucidation endeavors.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Stenutz, R. NMR chemical shift prediction of pyridines.
  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 281.
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • Dovepress. (n.d.). Investigation of potent anti-mycobacterium tuberculosis agents derived.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the....
  • Shenyang Pharmaceutical University. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
  • Varian. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. (n.d.). 3-Hydroxy-4-pyridinecarboxaldehyde.
  • PubChem. (n.d.). 5-Hydroxy-2-pyridinecarboxaldehyde.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • University of Bath. (n.d.). 1H NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • SpectraBase. (n.d.). 2-Pyridinecarboxaldehyde - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). 3-Hydroxypyridine-2-carboxylic acid.
  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde.
  • ResearchGate. (n.d.). ¹H NMR (500 MHz, CD3CN, 298 K) spectra of a) tetraaniline 1,....
  • NIST. (n.d.). 3-Pyridinecarboxaldehyde.
  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

Sources

A Comparative Guide to the Cytotoxicity of Hydroxypyridinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its varied functionalizations, pyridinecarboxaldehydes serve as versatile precursors for compounds with significant biological activity, particularly in oncology. This guide provides a comparative analysis of the cytotoxic properties of 2-Hydroxy-4-pyridinecarboxaldehyde and, more broadly, its isomeric cousins and their key derivatives. We will delve into the structure-activity relationships (SAR) that govern their potency, explore the underlying mechanisms of action, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Pyridinecarboxaldehyde Scaffold: A Foundation for Anticancer Agents

Pyridine-based compounds exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of a reactive aldehyde group, as seen in pyridinecarboxaldehydes, provides a chemical handle for synthesizing diverse libraries of derivatives, most notably thiosemicarbazones, hydrazones, and Schiff bases. When combined with a hydroxyl group on the pyridine ring, the resulting hydroxypyridinecarboxaldehyde structure gains additional hydrogen bonding capabilities and the potential for metal chelation, features that are often exploited to enhance cytotoxic efficacy.

While data specifically on the this compound isomer is limited in publicly accessible literature, extensive research on related isomers, such as 3-hydroxy- and 5-hydroxy-pyridine-2-carboxaldehyde, provides critical insights into how substitutions on this scaffold influence anticancer activity.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis

The transformation of the core aldehyde into more complex functional groups is a key strategy for modulating cytotoxicity. The following sections compare the most successful and well-studied classes of derivatives.

Thiosemicarbazones: The Workhorse Derivatives

Thiosemicarbazones derived from pyridinecarboxaldehydes are among the most potent anticancer agents in this class. Their activity is heavily influenced by substitutions on the pyridine ring.

  • Amino vs. Hydroxy Substitution: A pivotal study revealed that 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are significantly more active than the corresponding 3-hydroxy-derivatives against L1210 leukemia cells.[3] This suggests that the electron-donating amino group enhances the molecule's interaction with its biological target, which is often ribonucleotide reductase.[3]

  • Positional Isomerism: The position of the substituent is crucial. For instance, 3-amino-2-pyridine carboxaldehyde thiosemicarbazones were found to be more potent inhibitors of ribonucleotide reductase and L1210 cell growth than their 5-amino counterparts.[3]

  • Methyl Group Addition: The addition of a methyl group can also enhance activity. Both 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone showed improved antitumor activity in mice with L1210 leukemia compared to their non-methylated parent compounds.[4]

The general SAR for these derivatives can be visualized as follows:

SAR_Pyridinecarboxaldehyde_Thiosemicarbazones cluster_0 Pyridine Ring Substitutions cluster_1 Resulting Cytotoxicity Core Pyridine-2-carboxaldehyde Thiosemicarbazone Amino 3-Amino Group Core->Amino Addition of Hydroxy 3-Hydroxy Group Core->Hydroxy Addition of Methyl 4-Methyl Group Core->Methyl Addition of High_Activity High Cytotoxicity Amino->High_Activity Leads to Moderate_Activity Moderate Cytotoxicity Hydroxy->Moderate_Activity Leads to Methyl->High_Activity Leads to

Caption: Structure-Activity Relationship for Pyridine Thiosemicarbazones.

Metal Complexes: Amplifying Potency

A highly effective strategy for increasing cytotoxicity is the chelation of pyridine-based ligands with transition metals. The resulting complexes often exhibit novel mechanisms of action and enhanced potency.

  • Copper (Cu) and Manganese (Mn) Complexes: Pyridinecarboxaldimine ligands complexed with Mn(II) and Cu(II) showed excellent inhibitory profiles against liver cancer cells, with EC50 values in the low micromolar range (1.7–4.0 µM).[5] Their mechanism involves the generation of intracellular reactive oxygen species (ROS), leading to mitochondrial damage and oxidative cell death.[5]

  • Tin (Sn) Complexes: Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been developed as multi-target anticancer agents.[6] The most potent of these not only showed high cytotoxicity but also inhibited tumor growth in vivo, suppressed angiogenesis, and restricted cancer cell metastasis.[6]

  • Palladium (Pd) and Platinum (Pt) Complexes: A Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine, derived from 2-pyridinecarboxaldehyde, exhibited exceptional cytotoxicity against HCT-116 colon cancer cells (IC50 = 23.8 µM) and induced apoptosis.[7]

Other Heterocyclic Hybrids

Synthesizing hybrid molecules that incorporate other bioactive heterocyclic rings is another fruitful avenue.

  • Pyridine-Ureas: A series of pyridine-ureas demonstrated excellent to moderate anti-proliferative activity against the MCF-7 breast cancer cell line.[8] One derivative was found to be 8.7 times more active than the standard drug Doxorubicin.[8]

  • Imidazo[1,2-a]pyridine Chalcones: Chalcones incorporating an imidazo[1,2-a]pyridine moiety, synthesized from 3-formyl-2-phenyl imidazo[1,2-a]pyridine, showed high cytotoxicity in the brine shrimp lethality assay.[9]

  • Pyridone and Thiazole Hybrids: Novel compounds incorporating pyridine, 1,2,4-triazole, and thiazole moieties have shown remarkable cytotoxic potency, with some pyridone-based analogues exhibiting IC50 values in the nanomolar range (8–15 nM) against lung and breast cancer cell lines, far outperforming cisplatin.[10]

Tabulated Cytotoxicity Data

The following table summarizes the cytotoxic activity of various pyridinecarboxaldehyde derivatives against several human cancer cell lines, as reported in the literature.

Compound Class/DerivativeCell LineIC50 / EC50 (µM)Reference DrugReference
Pyridine-urea derivative 8e MCF-7 (Breast)0.22Doxorubicin (1.93 µM)[8]
Pyridone-based analogueA549, MCF-7~0.008 - 0.015Cisplatin (~50 µM)[10]
(PyIm)2Cu(II) ComplexLiver Cancer1.7-[5]
(PyIm)2Mn(II) ComplexLiver Cancer4.0-[5]
Spiro-pyridine derivative 7 Caco-2 (Colon)7.83Doxorubicin (12.49 µM)[11]
Pyridine-3-carbonitrile 4a HT29 (Colon)2.243Doxorubicin (3.964 µM)[12]
PPAH-Copper ComplexHCT-116 (Colon)1.90-[13]
Pd(II) Complex of di(thiazol-2-yl)-bipyridineHCT-116 (Colon)23.8-[7]

Mechanistic Pathways of Cytotoxicity

The cytotoxic effects of these derivatives are mediated through diverse mechanisms:

  • Enzyme Inhibition: The primary mechanism for thiosemicarbazones is the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[3] This leads to the depletion of the deoxynucleoside triphosphate pool, halting DNA replication.

  • Oxidative Stress: Metal complexes, particularly those with redox-active metals like copper and manganese, catalyze the production of ROS within cancer cells.[5] The resulting oxidative stress damages mitochondria, lipids, proteins, and DNA, ultimately triggering cell death.

  • DNA Interaction and Damage: Some compounds can directly interact with DNA. The PPAH-copper complex was found to act as a dual inhibitor of topoisomerase I and II, enzymes that are critical for managing DNA topology during replication and transcription.[13]

  • Apoptosis Induction: Many active derivatives trigger programmed cell death (apoptosis). This can occur through the modulation of the Bcl-2 family of proteins, such as suppressing the anti-apoptotic Bcl-2 and activating the pro-apoptotic Bax.[11]

  • Targeted Protein Degradation: In a novel application, 2-pyridinecarboxaldehyde (2-PCA) itself has been identified as a reactive "warhead" capable of recruiting the E3 ligase FBXO22.[14][15] By tethering 2-PCA to a ligand for a target protein, researchers can induce its degradation, a promising therapeutic strategy.[14][15]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and is frequently used to evaluate the cytotoxicity of novel compounds.[1][8][12]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding (The Foundation):

    • Action: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Causality: This step ensures a consistent and healthy monolayer of cells is available for drug treatment, providing a reliable baseline for measuring viability.

  • Incubation (Acclimatization):

    • Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Causality: This allows the cells to adhere to the plate and recover from the stress of plating, ensuring they are in an active growth phase before exposure to the test compounds.

  • Compound Treatment (The Challenge):

    • Action: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Add these dilutions to the wells, ensuring each concentration is tested in triplicate. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: A dose-response curve is essential for determining the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Exposure Period (The Reaction):

    • Action: Incubate the treated cells for a specified period (typically 48 or 72 hours).

    • Causality: This duration allows sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition (The Indicator):

    • Action: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours.

    • Causality: Only metabolically active, viable cells can convert the MTT into formazan. The incubation time allows for sufficient accumulation of the purple crystals.

  • Formazan Solubilization (The Revelation):

    • Action: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

    • Causality: The insoluble formazan must be dissolved to allow for accurate spectrophotometric measurement.

  • Data Acquisition (The Quantification):

    • Action: Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.

    • Causality: The absorbance value is directly proportional to the amount of formazan, and therefore, to the number of viable cells in the well.

    • Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

    • Causality: The IC50 is the key metric for quantifying and comparing the cytotoxic potency of the different derivatives.

MTT_Assay_Workflow start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate 24h (Cell Adhesion) step1->step2 step3 3. Add Serial Dilutions of Test Compounds step2->step3 step4 4. Incubate 48-72h (Drug Exposure) step3->step4 step5 5. Add MTT Reagent (Incubate 3-4h) step4->step5 step6 6. Solubilize Formazan (Add DMSO) step5->step6 step7 7. Read Absorbance (~570 nm) step6->step7 step8 8. Calculate % Viability & Determine IC50 step7->step8 end_node End step8->end_node

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

The hydroxypyridinecarboxaldehyde scaffold is a highly promising starting point for the development of novel anticancer agents. Structure-activity relationship studies consistently demonstrate that derivatization, particularly into thiosemicarbazones and metal complexes, can yield compounds with cytotoxicity in the low micromolar and even nanomolar range. The most effective derivatives often feature amino and methyl substitutions on the pyridine ring or are chelated to redox-active metals. These compounds act through a variety of mechanisms, including enzyme inhibition, induction of oxidative stress, and apoptosis, making them versatile candidates for further preclinical and clinical development. Future research should focus on optimizing selectivity for cancer cells over normal cells and exploring their efficacy in in vivo models to translate these potent cytotoxic effects into viable therapeutic strategies.

References

  • Sartorelli, A. C., et al. (n.d.). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed.
  • Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): design, synthesis, and computational analysis. Dovepress.
  • (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate.
  • (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC - NIH.
  • (2024). Copper and Manganese Complexes of Pyridinecarboxaldimine Induce Oxidative Cell Death in Cancer Cells. PubMed.
  • (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar.
  • (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
  • (n.d.). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. IJRAR.org.
  • (n.d.). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions (RSC Publishing).
  • (n.d.). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PubMed Central.
  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
  • (n.d.). Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Journal of the American Chemical Society.
  • Liu, M. C., et al. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
  • (2015). Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism. PubMed.
  • Wang, Y., et al. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry.
  • (n.d.). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.
  • (2025). Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug development and scientific research, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Hydroxy-4-pyridinecarboxaldehyde, moving beyond simple checklists to instill a deeper understanding of the principles behind these critical operations.

Hazard Assessment and Waste Profile: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound, while not having a uniquely assigned waste number, inherits the hazardous characteristics of its parent chemical family, pyridine and its derivatives.

Pyridine-based compounds are generally classified as hazardous for several reasons. They can be harmful if swallowed, inhaled, or come into contact with skin.[1] The aldehyde functional group can also contribute to its reactivity and toxicity. Therefore, as a precautionary principle grounded in established chemical safety, all waste containing this compound must be treated as hazardous chemical waste .[1] This classification is the foundational step that dictates all subsequent handling and disposal procedures.

Environmental Considerations: Pyridine and its derivatives, if improperly disposed of, can pose significant environmental challenges due to their toxicity and recalcitrance in some environments.[2] While many simple hydroxypyridines are susceptible to biodegradation over time, the introduction of concentrated waste streams into wastewater systems is strictly prohibited.[3][4][5] The primary goal of the following disposal protocol is to ensure this material is sent to a licensed facility capable of environmentally sound destruction, typically through high-temperature incineration.[6]

Hazard and Disposal Data Summary

The following table summarizes key hazard information extrapolated from safety data sheets (SDS) of structurally similar compounds and general pyridine hazard profiles. This data informs the necessary precautions and disposal pathways.

ParameterInformationRationale & Implications for Disposal
GHS Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7][8]Dictates the mandatory use of Personal Protective Equipment (PPE) during handling and disposal. Waste is classified as hazardous.
Disposal Code (General) P501: Dispose of contents/container to an approved waste disposal plant.[7][9]This is a standard directive for hazardous chemicals, requiring disposal via a licensed contractor, not down the drain.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[10][11][12]Waste must be segregated. Do not mix with incompatible waste streams to prevent violent reactions or the release of toxic gases.
Primary Route of Exposure Inhalation, Ingestion, Skin/Eye Contact.[13]All handling, including for disposal, must occur in well-ventilated areas (e.g., a chemical fume hood) with appropriate PPE.
Environmental Fate Pyridine derivatives can be harmful to aquatic life. Biodegradation is possible but not guaranteed for all derivatives or concentrations.[3][5]Prohibits sewer disposal and underscores the need for containment and controlled destruction by a certified facility.

Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the routine collection and disposal of waste generated during research activities involving this compound.

Personal Protective Equipment (PPE)

Adherence to PPE standards is non-negotiable. Before handling any waste, ensure you are wearing:

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes.[13]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Gloves: Use nitrile or neoprene gloves. Double-gloving is recommended, especially when handling concentrated waste.[13] Latex gloves are not suitable.[13]

  • Work Area: All waste consolidation and handling should be performed inside a certified chemical fume hood to minimize inhalation exposure.[13]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in ensuring safe disposal.

Step 1: Identify the Waste Stream Determine the physical state of the waste.

  • Solid Waste: Includes unused or expired pure this compound, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips).

  • Liquid Waste: Includes solutions containing this compound, such as reaction mixtures or solvent rinses.

  • Contaminated PPE: Includes gloves, bench liners, and disposable lab coats that have come into direct contact with the chemical.

Step 2: Select the Appropriate Waste Container

  • For Solid and Liquid Waste: Use a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[14] The container must have a secure, screw-top lid. Never use foodstuff containers.[15]

  • For Contaminated PPE: Use a designated hazardous waste bag or a lined container clearly marked for this purpose.

Step 3: Collect the Waste

  • Solids: Carefully transfer solid waste into the designated solid waste container.

  • Liquids: Pour liquid waste carefully into the designated liquid waste container using a funnel. Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[14]

  • Aqueous vs. Organic Solvents: If liquid waste is in a solvent, it should be collected in a container designated for halogenated or non-halogenated organic solvent waste, as appropriate for your institution's waste streams. Do not mix aqueous waste with organic solvent waste unless specifically permitted by your EHS department.

Step 4: Label the Container Immediately All waste containers must be labeled at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[16]

  • The full chemical name: "this compound" and any solvents present. Chemical formulas or abbreviations are not acceptable.[15]

  • An approximate percentage of each component.

  • The date of waste generation (the date the container was started).

On-Site Storage

Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][16]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[17]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Ensure the container lid is securely closed at all times, except when adding waste.[15]

  • Segregate the this compound waste container from incompatible materials, particularly strong acids, bases, and oxidizers.[11][15]

Emergency Procedures: Spill Management

Accidents happen, but a prepared response minimizes risk.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate vicinity of the spill.

  • If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

Step 2: Assess and Contain (for small, manageable spills)

  • If you are trained and it is safe to do so, manage the spill.

  • Ensure you are wearing the full PPE described in section 2.1.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1] Do not use combustible materials like paper towels as the primary absorbent.

Step 3: Clean-Up and Collection

  • Carefully collect the absorbed material using non-sparking tools (e.g., a plastic dustpan and scoop).

  • Place the collected material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • All materials used for clean-up, including pads, gloves, and wipes, must be disposed of as hazardous waste.[1]

Step 4: Label and Dispose

  • Seal and label the spill clean-up waste container as "Hazardous Waste - Spill Debris containing this compound."

  • Arrange for pick-up through your EHS department.

Final Disposal Pathway

The ultimate disposal of this compound waste is a regulated process that must be managed by professionals.

  • EHS Collection: Once your waste container is full (or has been in the SAA for the maximum allowed time, often up to one year for partially filled containers), contact your institution's EHS department for a waste pick-up.[15]

  • Waste Broker and Manifesting: The EHS department works with a licensed hazardous waste broker.[18] This broker assists in profiling the waste and preparing the necessary legal documentation, including the hazardous waste manifest, which tracks the waste from "cradle to grave."[18]

  • Transportation and Destruction: The waste is transported by a certified hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18] For pyridine-based compounds, the most common and effective disposal method is high-temperature incineration, which ensures complete destruction of the hazardous components.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_ehs Institutional & Regulatory Pathway start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Solid, Liquid, PPE) ppe->segregate container Select & Label Waste Container segregate->container collect Collect Waste in Chemical Fume Hood container->collect store Store in Secondary Containment in Satellite Accumulation Area (SAA) collect->store spill Spill Occurs collect->spill Potential Event ehs_pickup Request EHS Pickup (Container Full or Timed Out) store->ehs_pickup Hand-off transport Transport to Central Accumulation Area (CAA) ehs_pickup->transport manifest Waste Profiling & Manifesting by Vendor transport->manifest disposal Transport to Licensed TSDF for Incineration manifest->disposal contain Contain with Inert Absorbent spill->contain spill_collect Collect Debris as Hazardous Waste contain->spill_collect spill_collect->store Store with other waste

Caption: Decision and process flow for this compound waste management.

References

  • Taylor & Francis. (2009). Degradation of pyridines in the environment.
  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. Centers for Disease Control and Prevention.
  • Oxford Academic. (n.d.). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. (2002). HAZARD SUMMARY - Pyridine.
  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE.
  • ResearchGate. (n.d.). Thermal decomposition of the prepared compounds.
  • ResearchGate. (n.d.). The microstructures of different thermal decomposition products.
  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde. National Center for Biotechnology Information.
  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
  • PubMed. (2013). Thermal decomposition products of butyraldehyde. The Journal of Chemical Physics.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 2-Hydroxy-4-pyridinecarboxaldehyde (CAS No. 188554-13-4), a compound of interest in pharmaceutical synthesis.[1][2] The protocols outlined here are designed to establish a self-validating system of safety, moving beyond a simple checklist to explain the causal reasoning behind each recommendation. Our primary objective is to empower you to minimize exposure and manage risk effectively, ensuring that your innovative work proceeds without incident.

This document is grounded in the foundational principles of laboratory safety, including the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), and hazard information derived from authoritative Safety Data Sheets (SDS).[3][4]

Hazard Assessment: Understanding the Risks

This compound is a solid compound with specific, identified hazards. A thorough understanding of these risks is the first step in designing an effective safety protocol.

According to supplier Safety Data Sheets (SDS), the compound is classified with the following hazards under the Globally Harmonized System (GHS):

Hazard Class Hazard Code Description
Acute Toxicity, OralH302Harmful if swallowed
Skin SensitizationH317May cause an allergic skin reaction
Eye IrritationH319Causes serious eye irritation
Source: Sigma-Aldrich Safety Data Sheet

The causality behind these classifications is critical. The aldehyde functional group can be reactive, and pyridine derivatives can have significant biological activity. Skin sensitization (H317) is a particularly important consideration; initial exposure may cause little to no reaction, but subsequent contact can trigger a severe, delayed allergic response.[5] Therefore, the primary safety goal is to prevent all direct contact.

Furthermore, while specific inhalation toxicity data for this compound is not prominent, related pyridine aldehydes are known to be toxic or even fatal if inhaled.[6][7] This structural relationship necessitates a highly cautious approach, treating the compound as potentially hazardous via inhalation and mandating the use of engineering controls to prevent airborne exposure.

The Hierarchy of Controls: A Foundational Safety Principle

Before specifying PPE, we must apply the hierarchy of controls, a systematic approach to minimizing workplace hazards. PPE is the final and crucial line of defense, but it should never be the only one.

  • Elimination/Substitution : In a research context, this is often not feasible as the compound is the subject of study.

  • Engineering Controls : These are physical changes to the workspace that isolate workers from the hazard. For this compound, this is the most critical control measure.

  • Administrative Controls : These are procedural changes, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE) : This is the equipment worn by the worker to protect against residual hazards.

Our protocol is built on the mandatory use of engineering controls, supplemented by rigorous administrative procedures and comprehensive PPE.

Core Operational Protocol: Engineering and Administrative Controls

A. Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8][9] The fume hood provides critical protection against the inhalation of fine powders or aerosols.

  • Causality : The inward airflow of the fume hood captures and exhausts airborne particulates, preventing them from entering the operator's breathing zone. Given the known inhalation risks of similar aldehydes, this is a non-negotiable control.[6][7]

  • Validation : Before starting work, verify that the fume hood has a current certification sticker (typically tested annually). Ensure the sash is positioned at the indicated height to maintain the designed face velocity (usually 80-120 feet per minute).

B. Administrative Controls

  • Restricted Access : Designate a specific area within the lab for handling this compound.

  • Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide, in compliance with OSHA's Hazard Communication standard.[3]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[7][10] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][7]

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound. The selection is based on its GHS classifications and the potential for unrecognized hazards.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety glasses with side shieldsNitrile gloves (single pair)Full-length lab coatNot required
Weighing & Transfer (Solid)Chemical safety goggles AND a full-face shieldDouble-layered nitrile glovesChemical-resistant apron over a full-length lab coatNot required if performed correctly in a certified fume hood
Solution Preparation & Handling Chemical safety goggles AND a full-face shieldDouble-layered nitrile glovesChemical-resistant apron over a full-length lab coatNot required if performed correctly in a certified fume hood
Large Spill Cleanup Chemical safety goggles AND a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with an organic vapor/particulate combination cartridge

Detailed PPE Specifications:

  • Eye and Face Protection : Because the compound causes serious eye irritation (H319), chemical safety goggles that form a seal around the eyes are required.[10] These must comply with OSHA standard 29 CFR 1910.133.[11] A full-face shield must be worn over the goggles during weighing and solution preparation to protect against splashes.

  • Hand Protection : Due to the risk of skin sensitization (H317), preventing all skin contact is paramount.[10]

    • Double-Gloving : Wear two pairs of nitrile gloves. This allows for the immediate removal of the outer glove if it becomes contaminated, protecting the inner glove and preventing a breach of protection.

    • Glove Selection : Ensure gloves have a breakthrough time suitable for the duration of the task. Check the manufacturer's compatibility data.

    • Technique : Remove gloves carefully to avoid touching the outer surface with bare skin.

  • Body Protection : A full-length, buttoned lab coat protects against incidental contact. A chemical-resistant apron provides an additional barrier during tasks with a higher splash potential. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][12]

Step-by-Step Guidance: From Receipt to Disposal

The following workflow integrates the controls and PPE described above into a safe, procedural plan.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_ppe 1. Don PPE (Lab Coat, Goggles, Face Shield, Double Gloves) prep_hood 2. Verify Fume Hood (Certification, Airflow) prep_ppe->prep_hood prep_area 3. Prepare Work Area (Absorbent liner, disposal bags) prep_hood->prep_area handle_weigh 4. Weigh Solid (Use anti-static weigh boat) prep_area->handle_weigh handle_transfer 5. Transfer & Prepare Solution (Add solid to solvent slowly) handle_weigh->handle_transfer clean_tools 6. Decontaminate Tools (Rinse with appropriate solvent) handle_transfer->clean_tools clean_area 7. Clean Work Surface (Wipe down liner and surface) clean_tools->clean_area disp_liquid 10. Package Liquid Waste (Unused solutions, rinsates) clean_tools->disp_liquid clean_ppe 8. Doff PPE (Remove outer gloves first) clean_area->clean_ppe disp_solid 9. Package Solid Waste (Contaminated wipes, gloves, liner) clean_area->disp_solid disp_label 11. Label Waste Container (Full chemical name, hazards) disp_solid->disp_label disp_liquid->disp_label

Caption: Safe Handling Workflow for this compound.

Emergency Procedures:

  • Skin Contact : Immediately remove contaminated clothing and outer gloves. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10][11][13]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11][13]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][10]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][10]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, absorbent pads, weigh boats, and paper towels should be collected in a dedicated, sealed plastic bag inside the fume hood. This bag should then be placed in a clearly labeled solid hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a dedicated, sealed, and properly vented hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids or bases).[5]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant, Sensitizer).

Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5]

By integrating this expert guidance into your laboratory's standard operating procedures, you build a deep and trustworthy culture of safety. This allows you to focus on your primary mission—scientific discovery—with the confidence that risks have been systematically and professionally managed.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention.
  • OSHA. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor, Occupational Safety and Health Administration.
  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. Retrieved from https.cdc.gov/niosh/npg/npgd0000.html
  • NIOSH. (1990). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention.
  • CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training.
  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health and Human Services, Administration for Strategic Preparedness and Response.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde information.
  • PubChem. (n.d.). 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde. National Center for Biotechnology Information.
  • ECHA. (n.d.). Pyridine-2-carbaldehyde - Registration Dossier. European Chemicals Agency.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.